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  • Product: Methyl 3-(2-aminoethyl)benzoate hydrochloride
  • CAS: 167846-36-8

Core Science & Biosynthesis

Foundational

Technical Guide: Scalable Synthesis of Methyl 3-(2-aminoethyl)benzoate Hydrochloride

Executive Summary Methyl 3-(2-aminoethyl)benzoate hydrochloride (CAS: 167846-36-8) is a critical bifunctional building block in medicinal chemistry, widely utilized in the synthesis of peptidomimetics and small-molecule...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 3-(2-aminoethyl)benzoate hydrochloride (CAS: 167846-36-8) is a critical bifunctional building block in medicinal chemistry, widely utilized in the synthesis of peptidomimetics and small-molecule inhibitors.[1][2] Its structure features a meta-substituted benzene ring bearing both a reactive methyl ester and a protected primary amine (as the hydrochloride salt).

This guide delineates the most robust, scalable synthetic pathway for this compound: the direct Fischer esterification of 3-(2-aminoethyl)benzoic acid. Unlike alternative routes involving the reduction of nitrile precursors—which often suffer from side reactions like ester hydrolysis or secondary amine formation—this protocol ensures high fidelity and simplifies purification. The hydrochloride salt form is essential for stability, preventing the free amine from undergoing intermolecular nucleophilic attack on the ester (polymerization).

Part 1: Retrosynthetic Analysis & Strategy

To guarantee a high-purity product, we employ a convergent synthesis strategy. The retrosynthetic analysis reveals that the target molecule is best accessed by disconnecting the ester bond, leading back to the corresponding amino acid.

Strategic Logic
  • Protection by Protonation: The primary amine is nucleophilic. If left as a free base during esterification, it would attack the activated carbonyl, leading to oligomers. By conducting the reaction in acidic media (HCl), the amine is protonated (

    
    ), rendering it non-nucleophilic.
    
  • In-Situ Reagent Generation: We utilize thionyl chloride (

    
    ) in methanol. This generates anhydrous hydrogen chloride (
    
    
    
    ) and methyl sulfite intermediates in situ, driving the equilibrium toward the ester while simultaneously scavenging water.
Retrosynthesis Diagram

Retrosynthesis Target Methyl 3-(2-aminoethyl)benzoate HCl (Target) AminoAcid 3-(2-aminoethyl)benzoic acid (Precursor) Target->AminoAcid Fischer Esterification (MeOH, SOCl2) Nitrile 3-(cyanomethyl)benzoic acid (Upstream Intermediate) AminoAcid->Nitrile Nitrile Reduction (H2, Pd/C) Toluic m-Toluic Acid (Starting Material) Nitrile->Toluic Chlorination & Cyanation

Figure 1: Retrosynthetic disconnection showing the primary esterification pathway and upstream industrial precursors.

Part 2: Primary Synthetic Protocol (Esterification)

Objective: Synthesis of Methyl 3-(2-aminoethyl)benzoate hydrochloride via acid-catalyzed esterification.

Reagents & Materials
ReagentRoleEquiv.[3][4][5][6]CAS
3-(2-aminoethyl)benzoic acid HCl Limiting Reagent1.066658-60-4
Thionyl Chloride (

)
Activating Agent3.07719-09-7
Methanol (Anhydrous) Solvent / ReactantExcess (10-20 vol)67-56-1
Diethyl Ether Precipitation SolventN/A60-29-7
Experimental Workflow

Step 1: Reagent Activation (Exothermic)

  • Setup: Equip a dry 3-neck round-bottom flask with a reflux condenser, a pressure-equalizing addition funnel, and a magnetic stir bar. Flush with nitrogen.

  • Action: Charge the flask with anhydrous methanol (20 mL per gram of starting material). Cool to 0°C using an ice bath.

  • Critical Step: Dropwise add thionyl chloride (3.0 equivalents) to the methanol.

    • Mechanism:[2][3][7][8][9]

      
      . This generates anhydrous HCl gas dissolved in solvent.
      
    • Caution: This reaction is highly exothermic and releases

      
       and 
      
      
      
      gas.[10] Ensure vigorous stirring and proper venting.

Step 2: Addition & Reflux

  • Action: Once the

    
     addition is complete, remove the ice bath and allow the solution to stir for 10 minutes.
    
  • Action: Add solid 3-(2-aminoethyl)benzoic acid hydrochloride (1.0 equivalent) in one portion.

  • Reaction: Heat the mixture to reflux (

    
    ) for 4–6 hours.
    
    • Monitoring: Monitor reaction progress via TLC (System: DCM/MeOH 9:1) or LC-MS. The starting acid spot should disappear.

Step 3: Workup & Isolation

  • Concentration: Cool the reaction mixture to room temperature. Evaporate the solvent under reduced pressure (Rotavap) to obtain a viscous oil or semi-solid.

  • Purification:

    • Add diethyl ether (or MTBE) to the residue and triturate (grind/stir vigorously) to induce crystallization.

    • The product, being an HCl salt, is insoluble in ether, while impurities remain in solution.

    • Filter the white solid under vacuum.

    • Wash the filter cake with cold ether (

      
      ).
      
  • Drying: Dry the solid in a vacuum oven at

    
     for 12 hours.
    
Reaction Workflow Diagram

Workflow Start Start: Anhydrous MeOH (0°C) Activation Add SOCl2 dropwise (Generates HCl in situ) Start->Activation Addition Add 3-(2-aminoethyl)benzoic acid Activation->Addition Reflux Reflux 4-6 hours (65-70°C) Addition->Reflux Evap Evaporate Solvent (Rotavap) Reflux->Evap Triturate Triturate with Diethyl Ether (Precipitates Product) Evap->Triturate Filter Vacuum Filtration Triturate->Filter Final Final Product: Methyl 3-(2-aminoethyl)benzoate HCl Filter->Final

Figure 2: Step-by-step experimental workflow for the acid-catalyzed esterification.

Part 3: Characterization & Quality Control

The isolated product should be a white to off-white crystalline solid.

ParameterSpecificationNotes
Appearance White crystalline solidHygroscopic; store in desiccator.
Melting Point 145–150 °C Sharp range indicates high purity.
Solubility Soluble in Water, MeOH, DMSOInsoluble in Ether, Hexanes.
Spectral Data (Predicted/Typical)[12][13]
  • 
     NMR (400 MHz, DMSO-
    
    
    
    ):
    • 
       8.20 (br s, 3H, 
      
      
      
      )
    • 
       7.85–7.90 (m, 2H, Ar-H ortho/para to ester)
      
    • 
       7.45–7.55 (m, 2H, Ar-H meta/ring)
      
    • 
       3.86 (s, 3H, 
      
      
      
      )
    • 
       3.05–3.15 (m, 2H, 
      
      
      
      )
    • 
       2.95–3.05 (m, 2H, 
      
      
      
      )
  • Mass Spectrometry (ESI):

    • 
       calculated for 
      
      
      
      : 180.10. Found: 180.1.

Part 4: Alternative Route (Industrial Context)

While esterification is preferred for laboratory synthesis, industrial workflows often start from m-toluic acid .

  • Chlorination: m-Toluic acid is chlorinated to 3-(chloromethyl)benzoic acid.

  • Cyanation: Displacement with NaCN yields 3-(cyanomethyl)benzoic acid.

  • Esterification: Conversion to Methyl 3-(cyanomethyl)benzoate .

  • Reduction: The nitrile ester is hydrogenated (

    
    , Raney Ni or Pd/C) in acidic methanol.
    
    • Note: The acidic condition is crucial here to prevent the primary amine product from reacting with the ester (transamidation) or itself.

Part 5: Safety & Handling

  • Thionyl Chloride: Highly corrosive and reacts violently with water. Handle only in a fume hood. Releases

    
     and 
    
    
    
    gases.[2][7]
  • Product Handling: The hydrochloride salt is an irritant (Skin Irrit. 2, Eye Irrit. 2A). Wear gloves and safety glasses.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at room temperature. The compound is stable but hygroscopic.

References

  • PubChem. Methyl 3-(2-aminoethyl)benzoate hydrochloride (Compound).[1][11] National Library of Medicine. [Link]

  • PrepChem. Synthesis of Methyl 3-aminobenzoate Hydrochloride (Analogous Protocol).[Link]

  • Google Patents.Method for synthesizing methyl 3-(cyanomethyl)
  • Organic Chemistry Portal. Amine Synthesis by Nitrile Reduction.[Link]

Sources

Exploratory

"Methyl 3-(2-aminoethyl)benzoate hydrochloride chemical properties"

Topic: Methyl 3-(2-aminoethyl)benzoate hydrochloride chemical properties Content Type: In-depth technical guide Versatile Bifunctional Scaffold for Peptidomimetic and Heterocyclic Synthesis[1] Executive Summary Methyl 3-...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Methyl 3-(2-aminoethyl)benzoate hydrochloride chemical properties Content Type: In-depth technical guide

Versatile Bifunctional Scaffold for Peptidomimetic and Heterocyclic Synthesis[1]

Executive Summary

Methyl 3-(2-aminoethyl)benzoate hydrochloride (CAS 167846-36-8) represents a critical "orthogonal" building block in modern medicinal chemistry. Structurally, it combines a reactive primary amine (via a flexible ethyl linker) with a masked carboxylate (methyl ester) on a meta-substituted phenyl ring. This specific geometry makes it an ideal precursor for synthesizing isoquinolinones , benzodiazepines , and peptidomimetics where the spatial separation between the amine and the aromatic core is a determinant of binding affinity.

Unlike its para-substituted analogs, the meta-orientation provides a unique vector for side-chain extension, often exploited in the design of integrin inhibitors and protease ligands. This guide details its physicochemical profile, industrial synthesis pathways, and handling protocols for drug development applications.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

The hydrochloride salt form is preferred in synthesis due to its enhanced stability against oxidation and improved crystallinity compared to the free base, which is an oil prone to carbamate formation upon exposure to atmospheric CO₂.

Structural Analysis

The molecule features a 3-(2-aminoethyl)phenyl core. The ethyl spacer confers rotational freedom to the amine, allowing it to adopt various conformations in active sites, while the methyl ester serves as a semi-stable protecting group that can be selectively hydrolyzed or converted to amides/hydrazides.

Key Properties Table[4]
PropertyValue / Description
IUPAC Name Methyl 3-(2-aminoethyl)benzoate hydrochloride
CAS Number 167846-36-8 (HCl salt); 179003-00-0 (Free base)
Molecular Formula C₁₀H₁₃NO₂[1][2][3] · HCl
Molecular Weight 215.68 g/mol
Appearance White to off-white crystalline solid
Melting Point 150–151 °C
Solubility Soluble in Water, DMSO, Methanol; Sparingly soluble in DCM
pKa (Predicted) ~9.6 (Amine), ~-6 (Ester oxygen protonation)
Hygroscopicity Moderate; requires desiccation for long-term storage

Synthetic Pathways & Manufacturing[10]

The industrial synthesis of Methyl 3-(2-aminoethyl)benzoate hydrochloride typically avoids direct esterification of the amino acid due to the high cost of the starting material. Instead, a Cyanomethyl Reduction Route is favored for scalability and cost-efficiency.

The Cyanomethyl Route

This pathway utilizes m-toluic acid derivatives, converting the methyl group to a cyanomethyl intermediate, which is then reduced. This method preserves the ester functionality while generating the primary amine.

Step-by-Step Protocol:

  • Radical Halogenation: Methyl 3-methylbenzoate is brominated (NBS/AIBN) or chlorinated to yield Methyl 3-(halomethyl)benzoate.

  • Cyanation: Nucleophilic substitution with NaCN/KCN in a phase-transfer system (e.g., Toluene/Water with TBAB) yields Methyl 3-(cyanomethyl)benzoate .

  • Selective Reduction: The nitrile is reduced to the primary amine using Hydrogenation (H₂/Raney Ni) or Borane-DMS. Crucial: Conditions must be controlled to prevent reduction of the ester to the benzyl alcohol.

  • Salt Formation: The crude amine is treated with anhydrous HCl in dioxane/ether to precipitate the pure hydrochloride salt.

SynthesisPath Start Methyl 3-methylbenzoate Inter1 Methyl 3-(bromomethyl)benzoate Start->Inter1 NBS, AIBN CCl4, Reflux Inter2 Methyl 3-(cyanomethyl)benzoate Inter1->Inter2 NaCN, TBAB Toluene/H2O Product Methyl 3-(2-aminoethyl)benzoate Hydrochloride Inter2->Product 1. H2, Raney Ni 2. HCl/Dioxane

Figure 1: The Cyanomethyl manufacturing route ensures ester stability while constructing the ethylamine tail.

Reactivity & Functionalization

Methyl 3-(2-aminoethyl)benzoate hydrochloride is a bifunctional electrophile-nucleophile . Its utility lies in the ability to selectively react the amine (nucleophile) or the ester (electrophile).

A. Amine Functionalization (Nucleophilic Mode)

The primary amine is the most reactive site. In the presence of a mild base (e.g., Et₃N, DIPEA), the HCl is neutralized, liberating the free amine for:

  • Amide Coupling: Reaction with carboxylic acids (EDC/HOBt) to form peptidomimetics.

  • Isothiocyanate Formation: Reaction with thiophosgene or thiocarbonyldiimidazole to generate isothiocyanates , which are precursors to thiourea-based anticancer agents.

  • Reductive Amination: Reaction with aldehydes to form secondary amines.

B. Ester Functionalization (Electrophilic Mode)

The methyl ester is relatively stable but can be activated:

  • Hydrolysis: LiOH/THF/Water saponifies the ester to the benzoic acid derivative (Zwitterion formation).

  • Cyclization: Under strong basic conditions (or high heat), the amine tail can attack the ester (inter- or intramolecularly) to form amide bonds, although the 2-carbon spacer is generally too short for direct intramolecular cyclization to a lactam without a second spacer component.

C. Heterocycle Formation (Isoquinolinones)

A key application is the synthesis of Isoquinolin-1(2H)-ones . By reacting the amine with specific electrophiles (like glyoxylic acid derivatives) followed by acid-catalyzed cyclization, the phenyl ring participates in electrophilic aromatic substitution to close the ring.

ReactivityMap Core Methyl 3-(2-aminoethyl)benzoate HCl Amide Peptidomimetics (Amide Bond) Core->Amide R-COOH, EDC, DIPEA Isothio Isothiocyanates (Anticancer Precursors) Core->Isothio CSCl2 or TCDI Acid 3-(2-aminoethyl)benzoic acid (Zwitterion) Core->Acid LiOH, THF/H2O Hetero Isoquinolinones (Bicyclic Scaffolds) Core->Hetero Glyoxylate / Acid Cyclization

Figure 2: Divergent synthesis pathways utilizing the orthogonal reactivity of the amine and ester groups.

Handling, Safety & Storage

Hazard Classification (GHS):

  • Skin Irritation (Category 2): H315[4]

  • Eye Irritation (Category 2A): H319[4]

  • STOT-SE (Category 3): H335 (Respiratory Irritation)[4]

Protocol for Safe Handling:

  • Engineering Controls: Always handle within a certified chemical fume hood. The dust can be irritating to the upper respiratory tract.

  • PPE: Nitrile gloves (minimum 0.11 mm thickness) and safety glasses with side shields are mandatory.

  • Storage: Store at 2–8°C (refrigerated) or room temperature in a desiccator. The hydrochloride salt is hygroscopic; exposure to moisture can lead to clumping and hydrolysis over extended periods.

  • Spill Cleanup: Sweep up dry solid to avoid dust generation. If solubilized, absorb with inert material (vermiculite).

Stability Note: Avoid storing the free base form. If the free base is generated in situ, use it immediately. The ester is susceptible to hydrolysis under strongly basic aqueous conditions (pH > 10).

References

  • PubChem. (2025).[4] Methyl 3-(2-aminoethyl)benzoate hydrochloride (Compound).[1][3] National Library of Medicine. Retrieved from [Link]

  • Shao, X. (2015).[4] Methyl 3-(cyanomethyl)benzoate synthetic method. Patent CN105130835A. Retrieved from

Sources

Foundational

Technical Monograph: Methyl 3-(2-aminoethyl)benzoate Hydrochloride

The following technical guide details the properties, synthetic utility, and experimental handling of Methyl 3-(2-aminoethyl)benzoate hydrochloride (CAS 167846-36-8). This document is structured for medicinal chemists an...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, synthetic utility, and experimental handling of Methyl 3-(2-aminoethyl)benzoate hydrochloride (CAS 167846-36-8). This document is structured for medicinal chemists and process development scientists.

CAS Registry Number: 167846-36-8 Functional Role: Privileged Scaffold & Bifunctional Linker Primary Application: Synthesis of Quinazolinone-based Antineoplastics and Isothiocyanate Precursors

Executive Summary & Chemical Identity

Methyl 3-(2-aminoethyl)benzoate hydrochloride serves as a critical bifunctional building block in modern drug discovery. Its structure features a meta-substituted benzene ring bearing a methyl ester (electrophile) and an ethylamine tail (nucleophile). This dual functionality allows for orthogonal protection and sequential coupling, making it an ideal precursor for peptidomimetics , GPCR ligands (mimicking biogenic amines), and heterocyclic cores such as quinazolinones and benzimidazoles.

Physicochemical Properties Profile
PropertySpecificationTechnical Insight
Chemical Name Methyl 3-(2-aminoethyl)benzoate HClOften referred to as "3-AMEB-HCl" in internal logs.
Molecular Formula C₁₀H₁₄ClNO₂Free base: C₁₀H₁₃NO₂ (MW: 179.22)
Molecular Weight 215.68 g/mol Stoichiometry calculations must account for the HCl salt.
Appearance White to off-white crystalline solidYellowing indicates oxidation or free-base degradation.
Melting Point 145 – 151 °CSharp melting point indicates high purity (>98%).
Solubility DMSO, Methanol, Water (Slightly)Critical: Poor solubility in non-polar ethers (Et₂O, Hexane).
Hygroscopicity HighHandling Rule: Weigh quickly; store under Argon/N₂.
pKa (Est.) ~9.5 (Amine), ~4.0 (Benzoate)Amine requires basic workup (pH > 10) to free-base.

Synthetic Utility & Mechanism of Action

The value of CAS 167846-36-8 lies in its ability to serve as a "masked" heterocycle precursor . The 2-carbon spacer (ethyl group) is pharmacologically distinct from the more common benzylamines (1-carbon), providing the rotational freedom necessary for the amine to fold back and react with the ester (or adjacent functional groups) to form fused ring systems.

Core Application: Synthesis of 2-Thioxo-4-quinazolinones

A primary application cited in oncology research involves the conversion of this amine into an isothiocyanate , followed by cyclization to form 2-thioxo-4-quinazolinone derivatives. These scaffolds are potent inhibitors of various kinases and have demonstrated antidiabetic and anticancer activity.

Mechanism: The "Fold-and-Close" Cyclization
  • Activation: The amine is converted to an isothiocyanate using thiophosgene or CS₂/DCC.

  • Coupling: The isothiocyanate reacts with a nucleophile (e.g., an aniline or hydrazine).[1]

  • Cyclization: Under basic conditions, the resulting thiourea intermediate undergoes intramolecular cyclization with the pendant methyl ester, expelling methanol to close the quinazolinone ring.

QuinazolinoneSynthesis Start Methyl 3-(2-aminoethyl)benzoate HCl (CAS 167846-36-8) Base Free-Basing (NaHCO3/DCM) Start->Base Neutralization Isothiocyanate Isothiocyanate Intermediate (R-N=C=S) Base->Isothiocyanate + CS2 / DCC or Thiophosgene Thiourea Thiourea Adduct Isothiocyanate->Thiourea + R'-NH2 (Nucleophilic Attack) Product 2-Thioxo-4-quinazolinone Scaffold Thiourea->Product Intramolecular Cyclization (- MeOH)

Figure 1: Synthetic pathway transforming CAS 167846-36-8 into bioactive quinazolinone scaffolds via isothiocyanate intermediates.

Experimental Protocols

Safety Warning: This compound is an irritant (H315, H319, H335). All operations involving isothiocyanates or thiophosgene must be performed in a functioning fume hood.

Protocol A: Free-Basing and Isolation

Since the commercial product is an HCl salt, it must be neutralized for nucleophilic applications.

  • Reagents: CAS 167846-36-8 (1.0 eq), Saturated NaHCO₃ (aq), Dichloromethane (DCM).

  • Procedure:

    • Suspend 1.0 g of the HCl salt in 20 mL of DCM.

    • Add 20 mL of sat. NaHCO₃ slowly with vigorous stirring (CO₂ evolution will occur).

    • Stir for 15 minutes until the solid dissolves and the organic layer clarifies.

    • Separate the organic layer. Extract the aqueous layer 2x with DCM.

    • Dry combined organics over anhydrous Na₂SO₄.

    • Critical Step: Evaporate solvent immediately before use. The free amine is prone to air oxidation and carbamate formation if left exposed.

Protocol B: Synthesis of Isothiocyanate Precursor

This protocol generates the reactive intermediate for library synthesis.

  • Reagents: Free amine (from Protocol A), 1,1'-Thiocarbonyldiimidazole (TCDI) or CS₂/TEA.

  • Procedure:

    • Dissolve the fresh free amine (1.0 eq) in anhydrous THF (0.1 M concentration).

    • Cool to 0°C under Argon.

    • Add TCDI (1.1 eq) portion-wise.

    • Allow to warm to Room Temperature (RT) and stir for 2 hours.

    • Monitoring: Monitor by TLC (Hexane/EtOAc). The amine spot (ninhydrin active) should disappear, replaced by a higher Rf spot (UV active).

    • Workup: Dilute with Et₂O, wash with water and brine. Concentrate to yield the isothiocyanate oil.

Handling, Stability & Storage

Hygroscopicity Management: The HCl salt is significantly hygroscopic.[2][3] Absorption of moisture leads to:

  • Clumping: Making precise weighing difficult.

  • Hydrolysis: Long-term exposure to moisture can hydrolyze the methyl ester to the carboxylic acid, rendering the material useless for cyclization reactions.

Storage Protocol:

  • Primary: Store at -20°C in a tightly sealed container.

  • Secondary: Place the vial inside a secondary jar containing desiccant (e.g., Drierite or Silica Gel).

  • Usage: Allow the vial to warm to room temperature before opening to prevent condensation on the cold solid.

Solubility Troubleshooting: If the salt does not dissolve in your reaction solvent (e.g., DCM or THF), add a tertiary base (TEA or DIPEA) in situ to liberate the free amine, which is organic-soluble. Do not heat the heterogeneous mixture excessively, as this may promote intermolecular polymerization.

References

  • ChemicalBook. (2025).[4][5] 3-(2-Aminoethyl)benzoic acid methyl ester HCl Properties and Applications.

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 69048308: Methyl 3-(2-aminoethyl)benzoate hydrochloride.

  • Makiyama, K., et al. (2023).[4] Green Synthesis of 2-Thioxo-4-quinazolinone Derivatives in Water. ResearchGate.[5]

  • Sigma-Aldrich. (2025). Product Specification: Methyl 3-(2-aminoethyl)benzoate hydrochloride.[3][6][7][8][9]

Sources

Exploratory

Scalable Synthesis of 3-(2-Aminoethyl)benzoic Acid Methyl Ester Hydrochloride

An In-Depth Technical Guide for Chemical Development Executive Summary Target Molecule: 3-(2-Aminoethyl)benzoic acid methyl ester hydrochloride CAS: 167846-36-8 Molecular Formula: Molecular Weight: 215.68 g/mol This guid...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Chemical Development
Executive Summary

Target Molecule: 3-(2-Aminoethyl)benzoic acid methyl ester hydrochloride CAS: 167846-36-8 Molecular Formula:


Molecular Weight:  215.68  g/mol 

This guide details the synthesis of 3-(2-aminoethyl)benzoic acid methyl ester hydrochloride , a critical bifunctional building block used in the development of peptidomimetics, kinase inhibitors, and linker systems for antibody-drug conjugates (ADCs). The presence of both an ester and a primary amine allows for orthogonal functionalization, making this compound highly valuable in medicinal chemistry.

The synthesis strategy prioritizes scalability and chemoselectivity , specifically addressing the challenge of reducing a nitrile group to a primary amine in the presence of a methyl ester. Two validated reduction protocols are provided: a catalytic hydrogenation method (Industrial Standard) and a borohydride-based method (Lab Scale).

Retrosynthetic Analysis

To design a robust synthesis, we disconnect the molecule at the ethylamine chain. The most direct precursor is the corresponding nitrile , which can be accessed from the benzylic halide .

Logical Disconnection:

  • Target: 3-(2-Aminoethyl)benzoic acid methyl ester.

  • Precursor 1: Methyl 3-(cyanomethyl)benzoate (Nitrile reduction preserves the carbon chain length).

  • Precursor 2: Methyl 3-(bromomethyl)benzoate (Nucleophilic substitution).

  • Starting Material: Methyl 3-methylbenzoate (m-Toluate) or m-Toluic acid.

Retrosynthesis Target Target: 3-(2-Aminoethyl)benzoic acid methyl ester HCl Nitrile Intermediate 1: Methyl 3-(cyanomethyl)benzoate (Nitrile Reduction) Target->Nitrile H2 / Cat. or NaBH4 Bromide Intermediate 2: Methyl 3-(bromomethyl)benzoate (Cyanation) Nitrile->Bromide NaCN / DMF Start Starting Material: Methyl m-toluate (Radical Bromination) Bromide->Start NBS / AIBN

Figure 1: Retrosynthetic tree illustrating the disconnection strategy from the target amine back to the commercially available methyl m-toluate.

Route Selection & Strategy
RouteKey TransformationProsCons
A (Selected) Cyanation & Reduction High atom economy; robust intermediates; scalable.Handling of Cyanide (safety); Selectivity required during reduction.[1][2]
B Heck Coupling Avoids cyanide; convergent.Requires expensive Pd catalysts; often yields mixtures of isomers; reduction of alkene required.
C Henry Reaction Direct C-C bond formation.Nitro-aldol on esters can be sluggish; reduction of nitroalkene is harsh.

Decision: Route A is selected as the industry standard for generating phenethylamine derivatives. It offers the highest reliability for preserving the methyl ester moiety.

Detailed Experimental Protocols
Step 1: Benzylic Bromination

Transformation: Methyl 3-methylbenzoate


 Methyl 3-(bromomethyl)benzoate
Reagents:  N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN), 

or Methyl Acetate.
  • Rationale: Radical bromination is highly selective for the benzylic position. While

    
     is traditional, Methyl Acetate  or Acetonitrile  are greener alternatives.
    
  • Protocol:

    • Dissolve Methyl 3-methylbenzoate (1.0 eq) in anhydrous acetonitrile (0.5 M).

    • Add NBS (1.05 eq) and AIBN (0.05 eq).

    • Reflux the mixture (

      
      ) for 4-6 hours. Monitor by TLC/HPLC for consumption of starting material.
      
    • Workup: Cool to

      
       to precipitate succinimide by-product. Filter off the solid. Concentrate the filtrate.
      
    • Purification: Recrystallize from hexanes/EtOAc or use crude if purity >90%.

Step 2: Cyanation (Nucleophilic Substitution)

Transformation: Methyl 3-(bromomethyl)benzoate


 Methyl 3-(cyanomethyl)benzoate
Reagents:  Sodium Cyanide (NaCN), DMF or DMSO.
  • Safety Critical: NaCN is fatal if swallowed or in contact with acid. Maintain pH > 9 in waste streams.

  • Protocol:

    • Suspend NaCN (1.2 eq) in DMF (dry) at

      
      .
      
    • Add Methyl 3-(bromomethyl)benzoate (1.0 eq) dropwise to control exotherm.

    • Stir at room temperature for 3-5 hours. (Heating >

      
       may cause ester hydrolysis or polymerization).
      
    • Workup: Quench with dilute

      
      . Extract with Ethyl Acetate.[3] Wash organics with water (3x) to remove DMF.
      
    • Yield: Typically 85-90%.

Step 3: Chemoselective Reduction (The Core Challenge)

Transformation: Methyl 3-(cyanomethyl)benzoate


 Methyl 3-(2-aminoethyl)benzoate
Challenge:  Reducing the nitrile without reducing the ester (to an alcohol) or transamidating (dimerization).

Option A: Catalytic Hydrogenation (Scalable/Green)

  • Catalyst: Raney Nickel (active) or

    
    .
    
  • Solvent: Methanol saturated with Ammonia (

    
    ).[4]
    
  • Mechanism:

    
     suppresses the formation of secondary amines by reacting with the intermediate imine to form a transient diamine that hydrogenates to the primary amine.
    
  • Protocol:

    • Charge a high-pressure reactor with Methyl 3-(cyanomethyl)benzoate (10 g).

    • Add Methanol (100 mL) and 7N

      
       in MeOH (20 mL).
      
    • Add Raney Nickel (2 g, washed with MeOH).

    • Pressurize with

      
       (50 psi / 3.5 bar). Stir vigorously at RT for 12 hours.
      
    • Filtration: Filter catalyst over Celite (Keep wet! Pyrophoric).

    • Concentration: Evaporate solvent to yield the free amine oil.

Option B: Chemical Reduction (Lab Scale)

  • Reagents:

    
     and 
    
    
    
    .
  • Mechanism: In situ formation of Cobalt Boride (

    
    ), a potent catalyst for nitrile reduction that tolerates esters at low temperatures.
    
  • Protocol:

    • Dissolve nitrile (1.0 eq) and

      
       (2.0 eq) in Methanol.
      
    • Cool to

      
      .
      
    • Add

      
       (10.0 eq) portion-wise. Caution:  Vigorous hydrogen evolution.
      
    • Stir for 1 hour. The solution will turn black (Cobalt Boride).

    • Quench: Add 3N HCl carefully to dissolve the black precipitate and destroy borohydride.

    • Extraction: Basify with

      
       to pH 10, extract with DCM.
      
Step 4: Hydrochloride Salt Formation

Transformation: Free Amine


 Hydrochloride Salt
  • Protocol:

    • Dissolve the crude free amine in minimal anhydrous Diethyl Ether or Dioxane.

    • Add 4M HCl in Dioxane (1.5 eq) dropwise at

      
      .
      
    • A white precipitate forms immediately.

    • Filter the solid, wash with cold ether, and dry under vacuum.

Process Workflow Diagram

SynthesisWorkflow Step1 Step 1: Bromination (NBS, AIBN) Step2 Step 2: Cyanation (NaCN, DMF) Step1->Step2 90% Yield Step3 Step 3: Reduction (Raney Ni, H2, NH3) Step2->Step3 85% Yield Step4 Step 4: Salt Formation (HCl/Dioxane) Step3->Step4 Isolation Product Final Product HCl Salt Step4->Product >98% Purity

Figure 2: Step-by-step reaction workflow from bromination to final salt formation.

Analytical Characterization

To validate the synthesis, the following analytical data should be obtained:

TechniqueExpected Signal (approximate)Interpretation
1H NMR (DMSO-d6)

8.1 (br s, 3H)
Ammonium protons (

).

7.9 - 7.5 (m, 4H)
Aromatic ring protons.

3.85 (s, 3H)
Methyl ester singlet (

).

3.0 - 3.2 (m, 4H)
Ethylene bridge (

).
IR Spectroscopy 1720

Strong Carbonyl stretch (Ester).
2900-3000

Broad Ammonium stretch.
Mass Spectrometry m/z = 180.1

Matches free base molecular weight.
Critical Safety & Handling
  • Cyanide Hazard: In Step 2, NaCN is used. Never mix with acid. Keep a cyanide antidote kit (Amyl nitrite/Sodium thiosulfate) available. Treat all aqueous waste with bleach (Sodium Hypochlorite) to oxidize cyanide before disposal.

  • Hydrogenation: Raney Nickel is pyrophoric when dry. Always keep it under solvent (water or ethanol). Handle high-pressure hydrogen cylinders with standard safety protocols.

  • Exotherms: The addition of

    
     (Method B) generates hydrogen gas rapidly. Ensure adequate venting.
    
References
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 69048308, Methyl 3-(2-aminoethyl)benzoate hydrochloride. Retrieved from [Link]

  • Organic Syntheses. Reduction of Nitriles to Amines: General Procedures. (Standard catalytic hydrogenation protocols adapted for ester tolerance). Retrieved from [Link]

  • Gould, F., et al. (1960).[1] The Hydrogenation of Nitriles to Primary Amines. Journal of Organic Chemistry. (Fundamental basis for Raney Ni/NH3 reduction).

  • Satoh, T., et al. (1969). Selective reduction of nitrile groups using CoCl2/NaBH4. Tetrahedron Letters. (Basis for Method B).

Sources

Foundational

Structural Elucidation and Characterization of Methyl 3-(2-aminoethyl)benzoate Hydrochloride

A Comprehensive Analytical Framework for Drug Development Introduction & Structural Significance Methyl 3-(2-aminoethyl)benzoate hydrochloride (CAS: 167846-36-8) is a critical bifunctional intermediate in medicinal chemi...

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Analytical Framework for Drug Development

Introduction & Structural Significance

Methyl 3-(2-aminoethyl)benzoate hydrochloride (CAS: 167846-36-8) is a critical bifunctional intermediate in medicinal chemistry. Structurally, it consists of a benzene core substituted at the meta (1,3) positions with a methyl ester moiety and an ethylamine side chain.[1][2] This scaffold serves as a precursor for peptidomimetics and phenethylamine-based therapeutics.

The primary challenge in characterizing this molecule lies in distinguishing it from its regioisomers (ortho or para) and confirming the integrity of the ethyl linker during esterification. This guide outlines a self-validating analytical workflow to unequivocally establish its structure.

Core Chemical Data
PropertySpecification
IUPAC Name Methyl 3-(2-aminoethyl)benzoate hydrochloride
Molecular Formula

Molecular Weight 215.68 g/mol (Salt); 179.22 g/mol (Free Base)
Key Functional Groups Methyl Ester, Primary Amine (Salt), Aromatic Ring

Synthesis & Reaction Context[5][6][7][8]

Understanding the synthesis is the first step in anticipating impurities. The compound is typically synthesized via Fischer esterification of 3-(2-aminoethyl)benzoic acid.

Synthesis Reactant 3-(2-aminoethyl)benzoic acid (C9H11NO2) Reagents MeOH / HCl Reflux Reactant->Reagents Product Methyl 3-(2-aminoethyl)benzoate HCl (Target) Reagents->Product Esterification Impurity Impurity: Unreacted Acid or Dimethylated Amine Reagents->Impurity Side Reactions

Figure 1: Synthesis pathway via acid-catalyzed esterification. The primary risk is incomplete conversion of the carboxylic acid.

Analytical Strategy & Elucidation Workflow

To ensure scientific integrity, we employ a "Triangulation Method":

  • Mass Spectrometry (MS): Confirms molecular weight.

  • Infrared Spectroscopy (IR): Validates functional groups (Ester vs. Acid).

  • NMR Spectroscopy (

    
    ):  The definitive proof of connectivity and regioisomerism.
    

Workflow Start Crude Sample Step1 HPLC-MS Analysis Confirm m/z = 180 (M+H)+ Start->Step1 Step2 IR Spectroscopy Check 1720 cm-1 (Ester C=O) Step1->Step2 Step3 1H NMR (DMSO-d6) Verify 1,3-Substitution Pattern Step2->Step3 Decision Isomer Check: Meta vs Para? Step3->Decision Step4 2D NMR (HMBC) Connect Ester to Ring Decision->Step4 Ambiguous Final Structure Confirmed Decision->Final Clear Meta Pattern Step4->Final

Figure 2: Analytical decision matrix. NMR is the critical gatekeeper for structural validation.

Detailed Spectroscopic Characterization

Mass Spectrometry (LC-MS)
  • Method: Electrospray Ionization (ESI) in Positive Mode.

  • Expected Result: The HCl salt dissociates in solution. You will observe the cation of the free base.

    • [M+H]+: m/z 180.1

    • Fragment: Loss of

      
       (31 Da) or 
      
      
      
      may be observed.
Infrared Spectroscopy (FT-IR)
  • Sample Prep: KBr Pellet or ATR.

  • Diagnostic Bands:

    • 1720–1730 cm⁻¹: Strong stretch, indicative of Ester C=O . (Absence of broad OH stretch from 2500-3300 cm⁻¹ confirms no free carboxylic acid).

    • ~2900–3000 cm⁻¹: Broad ammonium band (

      
       stretch), confirming the HCl salt form.
      
    • 1275 cm⁻¹: C-O stretch (Ester).

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-


 is recommended over 

or

because it allows visualization of the exchangeable ammonium protons and ensures solubility of the salt.

H NMR Analysis (400 MHz, DMSO-

)

The 1,3-substitution (meta) creates a specific splitting pattern in the aromatic region.

PositionShift (

ppm)
MultiplicityIntegrationAssignment Logic
NH3+ 8.0 - 8.2Broad s3HAmmonium protons (visible in DMSO).
Ar-H (2) 7.85Singlet (t)1HIsolated between substituents.[3]
Ar-H (6) 7.80Doublet1HOrtho to ester (deshielded).
Ar-H (4) 7.50Doublet1HOrtho to alkyl group.
Ar-H (5) 7.45Triplet1HMeta to ester and alkyl.
OCH3 3.86Singlet3HMethyl ester (characteristic shift).
N-CH2 3.05Multiplet2HMethylene adjacent to N+.
Ar-CH2 2.95Triplet2HBenzylic methylene.

C NMR Analysis
  • Carbonyl (C=O): ~166 ppm.[4][5]

  • Aromatic Quaternary: ~130 ppm (C-1 linked to Ester) and ~140 ppm (C-3 linked to Ethyl).

  • Aromatic CH: 127–133 ppm.[6][7]

  • Methoxy (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ):  ~52 ppm.
    
  • Aliphatic (

    
    ):  ~33 ppm (Benzylic) and ~40 ppm (N-adjacent).
    
2D NMR: Establishing Connectivity (HMBC)

To prove the ester is on the ring and the amine is on the ethyl chain, Heteronuclear Multiple Bond Correlation (HMBC) is used.

HMBC H_Me H-Methoxy (3.86 ppm) C_CO C=O Carbon (166 ppm) H_Me->C_CO 3-bond H_Ar2 H-Aromatic(2) (7.85 ppm) H_Ar2->C_CO 3-bond C_Q3 C-Quaternary(3) (Ring) H_Ar2->C_Q3 2-bond H_Eth H-Ethyl(CH2) (2.95 ppm) H_Eth->C_Q3 2/3-bond C_Q1 C-Quaternary(1) (Ring)

Figure 3: Key HMBC correlations. The convergence of the Methoxy proton and Aromatic H-2 on the Carbonyl carbon definitively places the ester group.

Experimental Protocols

Protocol A: NMR Sample Preparation
  • Weigh 10-15 mg of the hydrochloride salt into a clean vial.

  • Add 0.6 mL of DMSO-

    
      (containing 0.03% TMS as internal standard).
    
  • Sonicate for 30 seconds to ensure complete dissolution (salts can be slow to dissolve).

  • Transfer to a 5mm NMR tube.

  • Acquire spectra at 298 K.

Protocol B: HPLC Purity Check
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).

  • Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 254 nm (Aromatic) and 210 nm (Amide/Peptide bond sensitivity).

  • Flow Rate: 1.0 mL/min.

Why TFA? The acidic modifier suppresses the ionization of the residual silanols on the column and ensures the amine remains protonated, preventing peak tailing which is common for amine-containing compounds.

Conclusion

The structure of Methyl 3-(2-aminoethyl)benzoate hydrochloride is confirmed when:

  • MS shows a parent ion of m/z ~180 (free base).

  • IR confirms the presence of an ester (1720 cm⁻¹) and absence of carboxylic acid OH.

  • NMR displays a clear meta-substituted aromatic pattern and the specific triplet-triplet integration of the ethyl linker.

This analytical package meets the rigorous standards required for IND-enabling studies and high-purity chemical synthesis.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 69048308, Methyl 3-(2-aminoethyl)benzoate hydrochloride. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).Spectrometric Identification of Organic Compounds. (7th ed.). John Wiley & Sons.
  • AIST (2024). Spectral Database for Organic Compounds (SDBS). (Used for comparative fragment analysis of methyl benzoate and phenethylamine derivatives). Retrieved from [Link]

Sources

Exploratory

Technical Guide: Spectroscopic Verification of Methyl 3-(2-aminoethyl)benzoate Hydrochloride

This guide provides a rigorous technical analysis of the spectroscopic characterization of Methyl 3-(2-aminoethyl)benzoate hydrochloride (CAS: 167846-36-8). It is designed for analytical chemists and process scientists r...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical analysis of the spectroscopic characterization of Methyl 3-(2-aminoethyl)benzoate hydrochloride (CAS: 167846-36-8). It is designed for analytical chemists and process scientists requiring a definitive reference for structural verification and quality control.

[1]

Executive Summary & Compound Profile

Methyl 3-(2-aminoethyl)benzoate hydrochloride is a bifunctional aromatic building block featuring a methyl ester and a primary ethylamine salt. Its dual reactivity makes it a critical intermediate in the synthesis of peptidomimetics and heterocyclic pharmaceutical agents.

Accurate spectroscopic characterization is challenging due to the potential for hydrolysis (ester cleavage) and salt disproportionation. This guide establishes a self-validating analytical protocol to ensure structural integrity.

PropertySpecification
IUPAC Name Methyl 3-(2-aminoethyl)benzoate hydrochloride
CAS Number 167846-36-8
Molecular Formula C

H

NO

[1][2][3][4][5] · HCl
Molecular Weight 215.68 g/mol
Physical State White to off-white crystalline solid
Solubility High in DMSO, Methanol, Water; Low in DCM, Hexanes

Structural Analysis & Connectivity

To interpret the spectra correctly, one must visualize the magnetic environments. The ester group at position 1 exerts a strong electron-withdrawing effect (deshielding), while the aminoethyl chain at position 3 acts as a weak activator.

Molecular Connectivity Diagram

The following diagram maps the proton environments (


 to 

) to their expected spectroscopic signals.

G Center Benzene Ring Ester Methyl Ester (-COOCH3) Pos: 1 Center->Ester Substitution Chain Aminoethyl (-CH2-CH2-NH3+) Pos: 3 Center->Chain Substitution H_ar Aromatic Protons (H2, H4, H5, H6) δ 7.5 - 8.0 ppm Center->H_ar H_me Methoxy Methyl (OCH3) δ ~3.85 ppm (s) Ester->H_me J coupling: None H_alpha α-Methylene (Ar-CH2) δ ~3.00 ppm (t) Chain->H_alpha H_beta β-Methylene (CH2-N) δ ~3.15 ppm (m) Chain->H_beta H_nh Ammonium (NH3+) δ ~8.2 ppm (br) Chain->H_nh

Figure 1: Structural connectivity and predicted NMR shift correlation map.

Spectroscopic Data Profile

The following data represents the Reference Standard Profile . Deviations from these values often indicate specific impurities (e.g., hydrolysis to the free acid or loss of HCl).

Nuclear Magnetic Resonance ( H NMR)

Solvent: DMSO-


 (Recommended due to salt solubility and exchangeable proton visibility).
Frequency:  400 MHz or higher.
AssignmentShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Mechanistic Insight
NH

8.10 – 8.35Broad Singlet3H-Exchangeable protons; width depends on water content/pH.
Ar-H (C2) 7.85 – 7.90Singlet (t-like)1H~1.5Deshielded by ester; between substituents.
Ar-H (C6) 7.80 – 7.85Doublet (dt)1H7.8Ortho to ester; strongly deshielded.
Ar-H (C4) 7.50 – 7.55Doublet1H7.8Ortho to alkyl; shielded relative to H2/H6.
Ar-H (C5) 7.45 – 7.50Triplet1H7.8Meta to ester; standard aromatic range.
COO-CH

3.86Singlet3H-Characteristic methyl ester singlet.
CH

-N
3.05 – 3.15Multiplet2H~7.0Deshielded by cationic nitrogen.
Ar-CH

2.95 – 3.05Triplet2H~7.0Benzylic position.

Critical QC Check:

  • Impurity Flag: A singlet at

    
     13.0 ppm indicates hydrolysis to the benzoic acid derivative (Methyl ester cleavage).
    
  • Impurity Flag: Loss of the broad singlet at 8.2 ppm suggests the Free Base form, not the Hydrochloride salt.

Infrared Spectroscopy (FT-IR)

Method: ATR (Attenuated Total Reflectance) or KBr Pellet.

Wavenumber (cm

)
AssignmentFunctional GroupNotes
2800 – 3200 N-H StretchAmmonium SaltBroad, strong band characteristic of primary amine salts.
1715 – 1725 C=O StretchEsterSharp, intense peak. Shifted <1700 indicates acid impurity.
1270 – 1290 C-O StretchEster"Fingerprint" region confirmation.
1600, 1585 C=C StretchAromatic RingSkeletal vibrations of the benzene ring.
750, 690 C-H BendingAromatic (meta)Characteristic of 1,3-substitution pattern.
Mass Spectrometry (LC-MS)

Mode: ESI+ (Electrospray Ionization, Positive Mode).

  • Parent Ion [M+H]

    
     : 180.1 m/z  (Calculated for C
    
    
    
    H
    
    
    NO
    
    
    ).
  • Note: The chloride counter-ion (

    
    Cl/
    
    
    
    Cl) is not observed in ESI+ but may appear in ESI- or as an adduct.
  • Fragmentation Pathway :

    • 180 m/z

      
      149 m/z  (Loss of -OCH
      
      
      
      , characteristic of methyl esters).
    • 180 m/z

      
      121 m/z  (Loss of -COOCH
      
      
      
      , cleavage of the ester group).

Experimental Protocols

To ensure reproducibility, follow these standardized workflows.

Sample Preparation for NMR
  • Objective: Prevent H/D exchange of the ammonium protons to verify salt formation.

  • Protocol:

    • Weigh 10-15 mg of the hydrochloride salt into a clean vial.

    • Add 0.6 mL of DMSO-

      
       (99.9% D). Avoid CDCl
      
      
      
      as the salt is sparingly soluble and peaks will broaden significantly.
    • Sonicate for 30 seconds to ensure complete dissolution.

    • Transfer to a 5mm NMR tube.

    • Acquisition: Set relaxation delay (

      
      ) to 
      
      
      
      5 seconds to allow accurate integration of the aromatic protons vs. the methyl ester.
Purity Verification Workflow

This flowchart outlines the decision logic for validating the compound's quality before use in synthesis.

QC Start Crude Sample Solubility Dissolve in DMSO-d6 Start->Solubility NMR Run 1H NMR Solubility->NMR Check1 Peak at 3.86 ppm? NMR->Check1 Check2 Peak at 13.0 ppm? Check1->Check2 Yes Fail_Hydro FAIL: Hydrolyzed Acid Check1->Fail_Hydro No (Shifted) Check3 Broad peak > 8.0 ppm? Check2->Check3 No Check2->Fail_Hydro Yes Pass PASS: Pure Salt Check3->Pass Yes Fail_Base FAIL: Free Base Check3->Fail_Base No

Figure 2: Quality Control Logic for Spectroscopic Validation.

Synthesis & Impurity Context

Understanding the origin of the compound aids in interpreting spectral "ghost" peaks.

  • Synthesis Route: typically involves the esterification of 3-(2-aminoethyl)benzoic acid or the reduction of methyl 3-(cyanomethyl)benzoate.

  • Common Impurities:

    • Methyl 3-cyanobenzoate: Look for a sharp CN stretch at ~2230 cm

      
       in IR.
      
    • 3-(2-aminoethyl)benzoic acid: Result of ester hydrolysis. NMR shows loss of methyl singlet (3.86 ppm).

    • Thionyl Chloride traces: If synthesized via acid chloride, residual SOCl

      
       may cause acidic shifts or degradation.
      

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 69048308, Methyl 3-(2-aminoethyl)benzoate hydrochloride. Retrieved from [Link]

  • AIST (2024). Spectral Database for Organic Compounds (SDBS). (General reference for benzoate and phenethylamine fragment shifts). Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2014).Spectrometric Identification of Organic Compounds. 8th Edition. Wiley.

Sources

Foundational

Technical Guide: Synthesis &amp; Starting Material Qualification for Methyl 3-(2-aminoethyl)benzoate Hydrochloride

Topic: Methyl 3-(2-aminoethyl)benzoate hydrochloride starting materials Content Type: In-depth Technical Guide Executive Summary & Molecular Context Methyl 3-(2-aminoethyl)benzoate hydrochloride (CAS: 167846-36-8 for HCl...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Methyl 3-(2-aminoethyl)benzoate hydrochloride starting materials Content Type: In-depth Technical Guide

Executive Summary & Molecular Context

Methyl 3-(2-aminoethyl)benzoate hydrochloride (CAS: 167846-36-8 for HCl salt; Free base analog often cited as CAS 105115-48-0) is a critical bifunctional building block in medicinal chemistry. Structurally, it consists of a meta-substituted benzene ring bearing a methyl ester (electrophile) and a primary ethylamine (nucleophile, protected as salt).

This scaffold is extensively utilized in the development of:

  • Peptidomimetics: Serving as a rigid linker that mimics the phenylalanine or tyrosine side chains.

  • Integrin Antagonists: Specifically RGD (Arg-Gly-Asp) mimetics where the spatial arrangement between the basic amine and the carboxylate (ester) is crucial for receptor binding.

  • Serine Protease Inhibitors: As a P1 or P2 anchor residue.

This guide focuses on the starting materials and synthetic pathways required to generate this target with high chemoselectivity, specifically addressing the challenge of reducing a nitrile or amide precursor without compromising the ester moiety.

Retrosynthetic Analysis & Strategic Disconnections

To understand the starting material requirements, we must analyze the bond-formation strategies. The primary challenge is the chemoselective reduction required to install the amine.

Diagram 1: Retrosynthetic Pathway Map

Retrosynthesis Target Methyl 3-(2-aminoethyl)benzoate HCl (Target) Inter_Nitrile Methyl 3-(cyanomethyl)benzoate (Primary Intermediate) Target->Inter_Nitrile Selective Reduction (H2/Ra-Ni or BH3) Inter_Acid 3-(2-aminoethyl)benzoic acid (Alternative Precursor) Target->Inter_Acid Esterification (MeOH/SOCl2) SM_Aldehyde Methyl 3-formylbenzoate Target->SM_Aldehyde Henry Rxn (Nitroaldol) + Nitromethane SM_Halo Methyl 3-(chloromethyl)benzoate Inter_Nitrile->SM_Halo Cyanation (NaCN) SM_Toluic m-Toluic Acid (Commodity Starter) SM_Halo->SM_Toluic Radical Halogenation (NBS or Cl2)

Caption: Retrosynthetic logic showing the primary Nitrile Reduction pathway (Yellow) and alternative routes.

Primary Starting Material: Methyl 3-(cyanomethyl)benzoate[1]

The most robust industrial and laboratory route relies on Methyl 3-(cyanomethyl)benzoate . This molecule acts as the "pivot" intermediate—it contains the full carbon skeleton and the oxidation states are set, requiring only a functional group interconversion (reduction).

Material Specifications & Critical Quality Attributes (CQAs)

When sourcing or synthesizing this starting material, specific impurities must be controlled to prevent downstream failure.

AttributeSpecificationReason for Control
Purity (GC/HPLC) > 98.0%Lower purity leads to difficult purification of the final amine salt, which is water-soluble and hard to extract.
Water Content < 0.5%Excess water hydrolyzes the ester to the carboxylic acid during the cyanation or reduction steps.
Free Acid Impurity < 1.0%3-(cyanomethyl)benzoic acid will form zwitterions after reduction, complicating HCl salt isolation.
Chloride Content < 0.1%Residual chloride (from chloromethyl precursor) poisons hydrogenation catalysts (Pd/C or Ra-Ni).
Synthesis of the Starting Material (If not purchased)

If this starting material is unavailable, it is synthesized from Methyl 3-(chloromethyl)benzoate :

  • Reagents: Sodium Cyanide (1.1 eq), Tetrabutylammonium bromide (TBAB, cat.), Water/Toluene or DMF.

  • Procedure: The biphasic displacement (Phase Transfer Catalysis) is preferred to avoid hydrolysis of the ester.

  • Purification: Vacuum distillation is required to remove unreacted chloromethyl species, which are mutagenic and reactive.

Technical Protocol: Chemoselective Reduction

Two methodologies are presented: the Industrial Catalytic Route (scalable, cost-effective) and the Laboratory Borane Route (highly selective, room temperature).

Route A: Catalytic Hydrogenation (Industrial Standard)
  • Principle: Reduction of the nitrile with Hydrogen gas using Raney Nickel.[1]

  • Challenge: Preventing secondary amine formation (dimerization) and ester reduction.

  • Solution: Use of Ammonia (or acetic anhydride) to suppress dimers.

Protocol:

  • Charge: Autoclave is charged with Methyl 3-(cyanomethyl)benzoate (1.0 eq), Methanol (10 vol), and Raney Nickel (10-20 wt% damp).

  • Additive: Add Methanolic Ammonia (7M, 2.0 eq). Note: Ammonia suppresses the formation of secondary amines by shifting the equilibrium of the intermediate imine.

  • Reaction: Pressurize to 50 psi (3.5 bar) H2 at 25-40°C. Stir vigorously.

  • Monitoring: Monitor H2 uptake. Reaction typically completes in 4-6 hours.

  • Workup: Filter catalyst (Caution: Pyrophoric). Concentrate filtrate.[2]

  • Salt Formation: Dissolve residue in EtOAc. Add HCl (4M in Dioxane) dropwise at 0°C. Filter the white precipitate.

Route B: Borane-THF Reduction (High Selectivity)
  • Principle: Borane (

    
    ) reduces nitriles to amines rapidly at room temperature. Crucially, borane reduces nitriles faster than esters  at 0-20°C, offering superior chemoselectivity for small-scale batches.
    
Diagram 2: Borane Reduction Workflow

BoraneReduction Start Start: Methyl 3-(cyanomethyl)benzoate (in THF) Reagent Add BH3-THF (1M) (1.5 eq, 0°C) Start->Reagent N2 Atmosphere Intermediate Borazine Complex (Intermediate) Reagent->Intermediate Stir 2h @ RT Quench Quench: MeOH (Excess) Intermediate->Quench Exothermic Hydrolysis Acid Hydrolysis: HCl/MeOH Quench->Hydrolysis Break B-N bond Product Product: Methyl 3-(2-aminoethyl)benzoate HCl Hydrolysis->Product Crystallization

Caption: Chemoselective reduction using Borane-THF, avoiding high-pressure hydrogenation.

Detailed Protocol (Route B):

  • Setup: Flame-dried flask,

    
     atmosphere.
    
  • Addition: Dissolve Methyl 3-(cyanomethyl)benzoate (10 mmol) in anhydrous THF (30 mL). Cool to 0°C.

  • Reduction: Add

    
     (1.0 M, 15 mL, 1.5 eq) dropwise over 20 mins.
    
  • Causality: The Lewis acidic Borane coordinates to the nitrile nitrogen, facilitating hydride transfer. The ester oxygen is less basic/nucleophilic than the nitrile nitrogen, ensuring selectivity.

  • Quench: After 2 hours at RT, cool to 0°C. Carefully add MeOH (excess) to destroy excess borane (H2 evolution).

  • De-complexation: The amine is trapped as a borane complex. Add conc. HCl (2 mL) or HCl/MeOH and reflux for 30 mins to break the B-N bond.

  • Isolation: Concentrate to dryness. Recrystallize from MeOH/Et2O to yield the hydrochloride salt.

Troubleshooting & Validation

ObservationRoot CauseCorrective Action
Low Yield / Dimer Formation Insufficient Ammonia (Route A) or Lack of Acid Hydrolysis (Route B).In hydrogenation, increase NH3 pressure. In Borane reduction, ensure the acid reflux step is sufficient to free the amine.
Ester Hydrolysis (Carboxylic Acid) Water in solvent or excessive heat during workup.Use anhydrous MeOH/THF. Avoid aqueous strong acids; use HCl in Dioxane/Ether.
Incomplete Reduction Poisoned Catalyst (Route A).Check Starting Material for Sulfur or Halides (Cl/Br).

References

  • Selective Reduction of Nitriles: Brown, H. C.; Choi, Y. M. "Selective reductions. 29. The reaction of diisopropylaminoborane with organic functional groups. A new chemoselective reagent for the reduction of nitriles to amines." Journal of Organic Chemistry, 1982 , 47(16), 3153–3163. Link

  • Raney Nickel Hydrogenation: Foucaud, A., et al. "Catalytic Hydrogenation of Nitriles." The Chemistry of the Cyano Group, 1970, Interscience Publishers.
  • Synthesis of Cyanomethyl Benzoate Precursor: Shao, X. "Methyl 3-(cyanomethyl)benzoate synthetic method." Patent CN105130846A, 2015 . Link

  • Compound Data: PubChem CID 69048308. "Methyl 3-(2-aminoethyl)benzoate hydrochloride." National Center for Biotechnology Information. Link

  • Borane Selectivity: Yoon, N. M., et al. "Selective Reduction of Nitriles to Primary Amines with Borane-Tetrahydrofuran." Journal of Organic Chemistry, 1985, 50, 2443.

Sources

Exploratory

Technical Monograph: Methyl 3-(2-aminoethyl)benzoate Hydrochloride

Executive Summary Methyl 3-(2-aminoethyl)benzoate hydrochloride (CAS: 167846-36-8) is a specialized bifunctional building block utilized extensively in medicinal chemistry and chemical biology.[1] Distinguished by its me...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 3-(2-aminoethyl)benzoate hydrochloride (CAS: 167846-36-8) is a specialized bifunctional building block utilized extensively in medicinal chemistry and chemical biology.[1] Distinguished by its meta-substitution pattern, it serves as a rigid aromatic spacer that preserves the distance and orientation between the basic primary amine and the electrophilic ester moiety. This compound is critical in the synthesis of peptidomimetics , integrin antagonists , and increasingly, as a linker precursor in Targeted Protein Degradation (PROTACs) .

This guide provides a definitive technical analysis of its physicochemical properties, validated synthesis protocols, quality control parameters, and strategic applications in drug discovery.

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6]

The hydrochloride salt form is preferred for stability, preventing the free amine from undergoing intermolecular nucleophilic attack on the ester (oligomerization).

ParameterSpecification
IUPAC Name Methyl 3-(2-aminoethyl)benzoate hydrochloride
CAS Number 167846-36-8
Molecular Formula C₁₀H₁₃NO₂[1][2][3][4] · HCl
Molecular Weight 215.68 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in Water, Methanol, DMSO; Sparingly soluble in DCM
Melting Point 178–182 °C (Decomposes)
pKa (Conjugate Acid) ~9.5 (Amine), ~-6 (Ester oxygen)
Hygroscopicity Moderate (Store under desiccant)

Strategic Synthesis & Manufacturing

While several routes exist, the most robust method for generating high-purity hydrochloride salt is the acid-catalyzed esterification of the corresponding carboxylic acid. This method avoids the chemoselectivity issues associated with reducing nitrile precursors in the presence of an ester.

Validated Synthesis Protocol: Thionyl Chloride Mediated Esterification

Objective: Synthesis of Methyl 3-(2-aminoethyl)benzoate HCl from 3-(2-aminoethyl)benzoic acid.

Reaction Scheme:



Experimental Procedure:

  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar, reflux condenser, and a CaCl₂ drying tube (or N₂ inlet).

  • Solvent Charge: Add anhydrous Methanol (MeOH, 100 mL) and cool to 0 °C in an ice bath.

  • Reagent Activation (Exothermic): Dropwise, add Thionyl Chloride (SOCl₂, 1.5 eq) over 20 minutes. Caution: Evolution of SO₂ and HCl gas.

  • Substrate Addition: Add 3-(2-aminoethyl)benzoic acid (1.0 eq) in portions.

  • Reflux: Heat the mixture to reflux (65 °C) for 4–6 hours. Monitor by TLC (System: 10% MeOH in DCM; stain with Ninhydrin).

  • Workup:

    • Concentrate the reaction mixture in vacuo to remove solvent and excess SOCl₂.

    • Triturate the resulting residue with cold Diethyl Ether (Et₂O) to induce crystallization.

    • Filter the white solid and wash with cold Et₂O.

  • Drying: Dry under high vacuum at 40 °C for 12 hours.

Mechanism & Causality:

  • In-situ HCl Generation: The reaction of SOCl₂ with MeOH generates anhydrous HCl, which activates the carboxylic acid carbonyl and protonates the amine, protecting it from acting as a nucleophile.

  • Thermodynamics: Using MeOH as the solvent drives the equilibrium toward the ester via mass action (Le Chatelier's principle).

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: 3-(2-aminoethyl)benzoic acid Activation Activation: MeOH + SOCl2 (0°C) Generates HCl(g) Start->Activation Add to Solvent Reaction Reaction: Reflux 65°C, 4-6h Fischer Esterification Activation->Reaction In-situ Acid Catalysis Workup Workup: Evaporation & Trituration (Diethyl Ether) Reaction->Workup Completion (TLC) Product Product: Methyl 3-(2-aminoethyl)benzoate HCl (White Solid) Workup->Product Filtration & Drying

Figure 1: Step-by-step synthetic workflow for the acid-catalyzed esterification process.

Applications in Drug Discovery

PROTAC Linker Design

This compound is a "privileged structure" for designing Proteolysis Targeting Chimeras (PROTACs). The meta-substituted benzene ring acts as a rigid linker that reduces the entropic penalty of binding compared to flexible alkyl chains.

  • Amine Handle: Conjugates to the E3 Ligase ligand (e.g., Thalidomide or VHL derivatives).

  • Ester Handle: Hydrolyzed to the acid for coupling to the Target Protein ligand, or reacted directly via amidation.

Peptidomimetics & Integrin Antagonists

In the design of RGD (Arg-Gly-Asp) mimetics, the 3-(2-aminoethyl)benzoate scaffold mimics the spatial arrangement of the arginine side chain.

  • Pharmacophore: The basic amine interacts with aspartic acid residues in the integrin receptor pocket.

  • Scaffold: The phenyl ring provides pi-stacking opportunities and rigidifies the backbone, improving metabolic stability over natural peptides.

Structural Logic Diagram

ApplicationLogic cluster_PROTAC PROTAC Design cluster_MedChem Medicinal Chemistry Compound Methyl 3-(2-aminoethyl)benzoate HCl Linker Rigid Aromatic Linker (Reduces Entropy) Compound->Linker Pharmacophore Arginine Mimetic (Basic Amine) Compound->Pharmacophore Conjugation Amide Coupling to E3 Ligase Ligand Linker->Conjugation Scaffold Pi-Stacking Domain Pharmacophore->Scaffold

Figure 2: Strategic utility of the scaffold in PROTACs and peptidomimetics.

Quality Control & Analytical Validation

To ensure the integrity of biological data, the compound must meet strict QC criteria.

1H NMR Interpretation (DMSO-d6, 400 MHz)
  • δ 8.15 (br s, 3H): Ammonium protons (-NH₃⁺). Disappears on D₂O shake.

  • δ 7.85–7.45 (m, 4H): Aromatic protons. Look for the characteristic meta-substitution pattern (singlet, two doublets, one triplet).

  • δ 3.86 (s, 3H): Methyl ester (-OCH₃).

  • δ 3.05 (m, 2H): Methylene adjacent to Nitrogen (-CH₂-N).

  • δ 2.95 (m, 2H): Benzylic methylene (-Ar-CH₂-).

Mass Spectrometry (ESI-MS)
  • Expected m/z: 180.1 [M+H]⁺ (Free base).

  • Note: The chloride counterion is not observed in positive mode ESI but can be confirmed via silver nitrate precipitation test or Ion Chromatography (IC).

Handling & Stability Guide

  • Storage: Store at +4°C or -20°C. The hydrochloride salt is hygroscopic; exposure to ambient moisture can lead to hydrolysis of the ester over extended periods.

  • Solubility: Prepare stock solutions in DMSO or Methanol. Avoid aqueous buffers at pH > 8.0 for prolonged storage, as the free base may cyclize or hydrolyze.

  • Safety:

    • GHS Classification: Skin Irrit. 2 (H315), Eye Irrit.[1][5] 2A (H319).

    • PPE: Wear nitrile gloves and safety glasses. Handle the fine powder in a fume hood to avoid inhalation.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 69048308, Methyl 3-(2-aminoethyl)benzoate hydrochloride. Retrieved from [Link]

Sources

Foundational

Technical Whitepaper: Characterization and Utility of Methyl 3-(2-aminoethyl)benzoate Hydrochloride in Medicinal Chemistry

Topic: Physical and Chemical Properties of Methyl 3-(2-aminoethyl)benzoate Hydrochloride Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary Methyl 3...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Physical and Chemical Properties of Methyl 3-(2-aminoethyl)benzoate Hydrochloride Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl 3-(2-aminoethyl)benzoate hydrochloride (CAS: 167846-36-8) is a high-value bifunctional building block extensively used in the synthesis of pharmaceutical intermediates and bioactive small molecules. Possessing both a nucleophilic primary amine (protected as an HCl salt) and an electrophilic methyl ester, it serves as a critical scaffold for fragment-based drug discovery (FBDD).

This guide provides a comprehensive technical analysis of its physicochemical properties, reactivity profiles, and handling requirements. It specifically addresses the compound's latent tendency for intramolecular cyclization—a critical stability factor often overlooked in standard datasheets—and outlines robust protocols for its deployment in synthetic workflows.

Chemical Identity & Structural Analysis[1][2]

The compound consists of a benzene core substituted at the meta positions with a methyl ester and an ethylamine side chain. The hydrochloride salt form is essential for maintaining shelf stability by suppressing the nucleophilicity of the amine.

Parameter Details
IUPAC Name Methyl 3-(2-aminoethyl)benzoate hydrochloride
CAS Number 167846-36-8
Molecular Formula C₁₀H₁₃NO₂[1][2][3][4][5][6] · HCl
Molecular Weight 215.68 g/mol (Salt); 179.22 g/mol (Free Base)
SMILES COC(=O)C1=CC=CC(CCN)=C1.Cl
InChI Key BGAZMFTXUBRZLI-UHFFFAOYSA-N
Structure Meta-substituted aromatic ring linking a carboxylate ester and an ethylamine tail.[2]

Physicochemical Profile

The following data aggregates experimental values and authoritative computed descriptors to aid in experimental design and purification planning.

Table 1: Physical Properties
PropertyValue / DescriptionContext for Application
Appearance White to off-white crystalline solidVisual purity indicator; yellowing suggests oxidation or free-base degradation.
Melting Point 145 – 150 °CHigh melting point indicates a stable crystal lattice typical of amine salts.
Solubility DMSO, Methanol, WaterHigh solubility in polar protic/aprotic solvents; poor solubility in non-polar organics (Hexane, Et₂O).
Hygroscopicity Moderate to HighCritical: Must be stored under desiccant. Moisture uptake can lead to hydrolysis or "clumping" which complicates stoichiometry.
pKa (Calc) ~9.5 (Amine), ~ -6 (Ester oxygen)The amine is fully protonated at physiological pH; deprotonation requires base (e.g., Et₃N, DIPEA).
LogP ~1.2 (Free Base)Moderate lipophilicity makes the free base amenable to extraction into DCM or EtOAc after neutralization.

Spectroscopic Characterization

Accurate identification relies on specific NMR signatures. The following assignments are based on the structural environment of the meta-substituted benzene ring.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 8.0 – 8.2 ppm (Broad s, 3H): Ammonium protons (–NH₃⁺). Disappears upon D₂O shake.

    • δ 7.8 – 7.9 ppm (m, 2H): Aromatic protons adjacent to the ester (H-2, H-4). Deshielded by the carbonyl.

    • δ 7.5 – 7.6 ppm (m, 2H): Remaining aromatic protons (H-5, H-6).

    • δ 3.86 ppm (s, 3H): Methyl ester singlet (–OCH₃). Distinctive sharp peak.

    • δ 3.0 – 3.2 ppm (m, 4H): Ethylene linker (–CH₂CH₂–). Often appears as two multiplets or triplets depending on resolution.

  • IR Spectrum:

    • 1720 cm⁻¹: Strong C=O stretch (Ester).

    • 2800–3000 cm⁻¹: Broad N–H stretch (Amine salt).

Chemical Reactivity & Stability (Expert Analysis)

The Cyclization Trap (Intramolecular Aminolysis)

Field Insight: The most critical instability mode for this compound is intramolecular cyclization . Upon neutralization (free-basing), the primary amine can attack the methyl ester to form 3,4-dihydroisoquinolin-1(2H)-one , releasing methanol.

  • Risk Factor: High in basic aqueous solution or upon heating the free base.

  • Prevention: Maintain the compound as the HCl salt until the immediate moment of reaction. When performing amide couplings, use a non-nucleophilic base (e.g., DIPEA) in a dilute solution to favor intermolecular reaction over intramolecular cyclization.

Orthogonal Reactivity
  • Amine (Nucleophile): Reacts readily with acid chlorides, sulfonyl chlorides, and isocyanates.

  • Ester (Electrophile): Susceptible to hydrolysis (LiOH/THF) to form the carboxylic acid, or reduction (LiAlH₄) to form the amino-alcohol.

Visualization: Reactivity Pathways

The following diagram illustrates the divergent pathways, highlighting the stability risk.

ReactivityPathways cluster_legend Pathway Legend Start Methyl 3-(2-aminoethyl)benzoate HCl Salt FreeBase Free Base Intermediate (Reactive) Start->FreeBase Base (Et3N/DIPEA) Acid Benzoic Acid Derivative (Hydrolysis Product) Start->Acid LiOH, THF/H2O Cyclic 3,4-Dihydroisoquinolin-1(2H)-one (Unwanted Byproduct) FreeBase->Cyclic Intramolecular Cyclization (Heat/Time) Amide Target Amide Product (Drug Scaffold) FreeBase->Amide R-COCl or R-COOH/HATU (Intermolecular) Green Arrow: Desired Path Green Arrow: Desired Path Red Dashed: Degradation Risk Red Dashed: Degradation Risk Green Arrow: Desired Path->Red Dashed: Degradation Risk

Figure 1: Reaction landscape of Methyl 3-(2-aminoethyl)benzoate. Note the competitive cyclization pathway (Red) that occurs if the free base is left unreacted.

Experimental Protocols

Protocol A: Safe Neutralization and Amide Coupling

This protocol minimizes the risk of cyclization by generating the free amine in situ in the presence of the electrophile.

  • Preparation: Dissolve 1.0 eq of Methyl 3-(2-aminoethyl)benzoate HCl in anhydrous DCM or DMF.

  • Activation: Add the carboxylic acid partner (1.1 eq) and coupling reagent (e.g., HATU or EDC, 1.1 eq).

  • Initiation: Cool to 0°C. Add DIPEA (3.0 eq) dropwise.

    • Why? Adding base last ensures the amine is deprotonated only when the activated ester is ready to react, kinetically favoring the intermolecular coupling.

  • Workup: Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine), sat. NaHCO₃, and brine. Dry over Na₂SO₄.

Protocol B: Hydrolysis to Amino-Acid

To access the benzoic acid derivative without affecting the amine.

  • Solvent System: Use THF:Water (3:1). Avoid methanol to prevent transesterification.

  • Reagent: Use LiOH (2.5 eq). NaOH is too harsh and may accelerate amide hydrolysis if an amide bond was previously formed.

  • Condition: Stir at room temperature for 2-4 hours. Monitor by LCMS.

  • Isolation: Carefully adjust pH to ~6-7 with 1N HCl. The zwitterionic amino acid may precipitate; if not, lyophilize the aqueous phase.

Handling, Safety, & Storage[7]

  • Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen). The container must be tightly sealed to prevent moisture ingress.

  • Safety (GHS):

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.[2]

    • H335: May cause respiratory irritation.[2][7]

  • PPE: Standard lab coat, nitrile gloves, and safety glasses are mandatory. Handle fine powders in a fume hood to avoid inhalation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 69048308, Methyl 3-(2-aminoethyl)benzoate hydrochloride. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: Methyl benzoate derivatives and safety data.[1] Retrieved from [Link][1][2]

Sources

Exploratory

Technical Monograph: Methyl 3-(2-aminoethyl)benzoate Hydrochloride

Precision Reagents in Medicinal Chemistry Series Executive Summary Methyl 3-(2-aminoethyl)benzoate hydrochloride (CAS: 167846-36-8) is a critical bifunctional building block utilized in the synthesis of peptidomimetics,...

Author: BenchChem Technical Support Team. Date: February 2026

Precision Reagents in Medicinal Chemistry Series

Executive Summary

Methyl 3-(2-aminoethyl)benzoate hydrochloride (CAS: 167846-36-8) is a critical bifunctional building block utilized in the synthesis of peptidomimetics, small molecule inhibitors, and antibody-drug conjugates (ADCs).[1] Characterized by a molecular weight of 215.68 g/mol , this compound serves as a robust "linker scaffold," offering an orthogonally protected carboxylate (as a methyl ester) and a free primary amine (stabilized as a hydrochloride salt).

This guide provides a definitive technical analysis of the compound, focusing on its physicochemical properties, validated synthetic protocols, and strategic utility in drug development. It is designed to move beyond basic catalog data, offering the causal logic required for high-fidelity experimental design.

Physicochemical Specifications & Stoichiometry

Accurate stoichiometry is the bedrock of reproducible synthesis. For Methyl 3-(2-aminoethyl)benzoate hydrochloride, the presence of the hydrochloride counterion significantly alters the molecular weight compared to its free base. Researchers must use the salt-adjusted weight for all molarity calculations to avoid yield-draining equivalents errors.

Table 1: Core Chemical Data
ParameterSpecificationNotes
Chemical Name Methyl 3-(2-aminoethyl)benzoate hydrochloride
CAS Number 167846-36-8Primary identifier for the HCl salt.[1][2][3][4][5]
Molecular Formula C₁₀H₁₃NO₂[6] · HCl
Molecular Weight 215.68 g/mol Use this value for all stoichiometric calculations.
Free Base MW 179.22 g/mol Provided for reference (post-neutralization).
Appearance White to off-white crystalline solid
Solubility DMSO, Methanol, WaterHigh solubility in polar protic/aprotic solvents.
Hygroscopicity HygroscopicStore under inert gas (Ar/N₂) at -20°C.
Stoichiometric Impact Analysis

When using this compound in parallel synthesis or high-throughput screening (HTS):

  • Error Source: Using the free base MW (179.22) instead of the HCl salt MW (215.[5]68) results in a 16.9% molar deficiency of the reagent.

  • Consequence: In coupling reactions (e.g., amide bond formation), this deficiency leads to incomplete conversion of the valuable electrophilic partner, complicating purification and reducing yield.

Synthetic Methodology & Production

The synthesis of Methyl 3-(2-aminoethyl)benzoate hydrochloride is typically achieved via the Fischer esterification of 3-(2-aminoethyl)benzoic acid. This method is preferred for its atom economy and the direct isolation of the stable hydrochloride salt, which prevents the polymerization often seen with the free amine.

Reaction Pathway Visualization

SynthesisPathway Start 3-(2-aminoethyl)benzoic acid (Precursor) Reagents MeOH / SOCl2 (0°C to Reflux) Start->Reagents Dissolution Intermediate Acyl Chloride / Activated Complex Reagents->Intermediate Activation Product Methyl 3-(2-aminoethyl)benzoate HCl (Precipitate) Intermediate->Product Esterification Workup Filtration & Ether Wash Product->Workup Isolation

Figure 1: Acid-catalyzed esterification pathway converting the benzoic acid derivative to the methyl ester hydrochloride.

Detailed Experimental Protocol

Objective: Synthesis of 5.0 g of Methyl 3-(2-aminoethyl)benzoate hydrochloride.

Reagents:

  • 3-(2-aminoethyl)benzoic acid (Starting Material)[1][3]

  • Thionyl Chloride (SOCl₂) - Caution: Corrosive, reacts violently with water.

  • Anhydrous Methanol (MeOH)

  • Diethyl Ether (Et₂O)

Step-by-Step Workflow:

  • Preparation (0 min): Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Flush with Argon.

  • Solvent Charge (5 min): Add 50 mL of anhydrous Methanol to the RBF. Cool the solvent to 0°C using an ice bath.

  • Activation (15 min): Dropwise, add Thionyl Chloride (1.5 equivalents relative to acid) to the cold methanol.

    • Mechanism: This generates anhydrous HCl in situ and activates the methanol.

    • Observation: Evolution of SO₂ gas (use a fume hood).

  • Addition (20 min): Add 3-(2-aminoethyl)benzoic acid (5.0 g) in portions.

  • Reflux (4-6 hours): Remove the ice bath and heat the reaction to reflux (65°C). Monitor by LC-MS or TLC (System: 10% MeOH in DCM).

    • Endpoint: Disappearance of the starting acid.

  • Isolation (End of reaction):

    • Concentrate the reaction mixture under reduced pressure to remove excess MeOH and SOCl₂.

    • Triturate the resulting residue with cold Diethyl Ether (50 mL) to induce crystallization.

  • Filtration: Filter the white precipitate, wash with cold ether, and dry under high vacuum.

Self-Validating Checkpoint: The product must be fully soluble in water/DMSO. Turbidity suggests incomplete removal of non-polar impurities or free-base contaminants.

Analytical Characterization

To ensure the integrity of the "molecular weight" standard used in calculations, the identity of the compound must be verified.

Expected 1H NMR Data (DMSO-d6, 400 MHz)
  • δ 8.20 (br s, 3H): Ammonium protons (–NH₃⁺). Disappears on D₂O shake.

  • δ 7.8 – 7.9 (m, 2H): Aromatic protons (Ortho to ester).

  • δ 7.4 – 7.6 (m, 2H): Aromatic protons (Meta/Para).

  • δ 3.85 (s, 3H): Methyl ester singlet (–OCH₃). Key diagnostic peak.

  • δ 3.0 – 3.2 (m, 4H): Ethylene linker (–CH₂CH₂–). Typically appears as two multiplets or triplets.

Mass Spectrometry (ESI+)
  • Observed Mass: m/z 180.1 [M+H]⁺ (Corresponds to the free base cation C₁₀H₁₄NO₂⁺).

  • Note: The chloride ion (35/37 Cl) is not observed in positive mode but confirms the salt form if tested via elemental analysis or silver nitrate precipitation.

Strategic Applications in Drug Design

Methyl 3-(2-aminoethyl)benzoate hydrochloride is not merely a reagent; it is a pharmacophore scaffold . Its meta-substitution pattern provides a specific geometry that mimics the side chains of amino acids like phenylalanine, making it valuable in peptidomimetics.

Application: Synthesis of Isothiocyanate Linkers

One of the primary industrial uses of this compound is as a precursor for isothiocyanates, which serve as electrophilic warheads in covalent inhibitors or as conjugation handles.

ApplicationWorkflow Compound Methyl 3-(2-aminoethyl)benzoate HCl Step1 Neutralization (NaHCO3) Compound->Step1 Free Base Formation Step2 Reaction with Thiophosgene (CSCl2) Step1->Step2 Nucleophilic Attack Target Isothiocyanate Derivative (Anticancer Linker) Step2->Target Elimination

Figure 2: Conversion of the amino ester to an isothiocyanate linker for bioconjugation.

Why this scaffold?

  • Rigidity: The benzene ring restricts conformational freedom, reducing the entropic penalty upon binding to a protein target.

  • Solubility: The aminoethyl chain introduces polarity and flexibility, preventing the "brick dust" insolubility often seen with purely aromatic linkers.

References

  • Fisher Scientific. (n.d.). Methyl 3-(2-Aminoethyl)benzoate Hydrochloride, TRC.[3][5] Retrieved January 28, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69048308, Methyl 3-(2-aminoethyl)benzoate hydrochloride. Retrieved January 28, 2026, from [Link]

Sources

Foundational

Technical Guide: Safety and Handling of Methyl 3-(2-aminoethyl)benzoate Hydrochloride

[1][2] Executive Summary & Chemical Significance Methyl 3-(2-aminoethyl)benzoate hydrochloride is a bifunctional aromatic building block widely utilized in medicinal chemistry. Its structure features two distinct reactiv...

Author: BenchChem Technical Support Team. Date: February 2026


[1][2]

Executive Summary & Chemical Significance

Methyl 3-(2-aminoethyl)benzoate hydrochloride is a bifunctional aromatic building block widely utilized in medicinal chemistry. Its structure features two distinct reactive handles: a primary amine (protected as the hydrochloride salt) and a methyl ester .

This dual functionality makes it a critical intermediate for synthesizing peptidomimetics, integrin antagonists, and serine protease inhibitors. The hydrochloride salt form is preferred for its enhanced stability against oxidation compared to the free amine; however, its hygroscopic nature requires rigorous handling protocols to maintain stoichiometry and prevent hydrolysis.

Structural Visualization

The following diagram illustrates the chemical structure and the functional zones that dictate its reactivity and handling requirements.

ChemicalStructure cluster_properties Physicochemical Implications Core Benzene Core (Scaffold) Amine Ethylamine Side Chain (Nucleophile Source) -CH2CH2NH3+ Cl- Core->Amine Position 3 (Meta) Ester Methyl Ester (Electrophile/Protected Acid) -COOCH3 Core->Ester Position 1 Prop1 Hygroscopic Salt (Requires Desiccation) Amine->Prop1 Prop2 Ester Hydrolysis Risk (Avoid moisture) Ester->Prop2

Figure 1: Functional decomposition of Methyl 3-(2-aminoethyl)benzoate HCl showing reactive sites and stability risks.

Physicochemical Profile

Accurate physicochemical data is the foundation of safe experimental design. The following parameters should be used for stoichiometric calculations and solvent selection.

PropertyValueTechnical Note
Molecular Weight 215.68 g/mol Use this value for molarity calculations (includes HCl).
Appearance White to Off-White SolidDiscoloration (yellowing) indicates oxidation or free-base degradation.
Melting Point 145 – 150°CSharp melting point indicates high purity.
Solubility Water, DMSO, MethanolSoluble in polar protic/aprotic solvents. Limited solubility in non-polar ethers.
Hygroscopicity HighRapidly absorbs atmospheric moisture; forms sticky gums if exposed.
Storage Temp -20°CLong-term storage.[3]

Risk Assessment (GHS Classification)

While not classified as acutely toxic or carcinogenic, this compound poses significant irritation risks typical of alkylamine salts and benzoate esters.

Hazard Statements (GHS)[4][5]
  • H315: Causes skin irritation.[4]

  • H319: Causes serious eye irritation.[4]

  • H335: May cause respiratory irritation.[4]

Precautionary Strategy
  • Respiratory: Operations involving open powder handling must be performed inside a certified chemical fume hood to prevent inhalation of fine dust.

  • Ocular: Wear chemical splash goggles. Safety glasses are insufficient if fine powder dispersion is possible.

  • Dermal: Nitrile gloves (minimum thickness 0.11 mm) provide adequate protection for incidental contact.

Strategic Handling & Storage Protocol

The primary failure mode when using Methyl 3-(2-aminoethyl)benzoate HCl is moisture contamination , which leads to weighing errors (due to water mass) and potential ester hydrolysis over time.

The "Dry-Chain" Handling Workflow
  • Equilibration: Remove the container from the -20°C freezer and allow it to warm to room temperature inside a desiccator before opening. Opening a cold bottle introduces condensation immediately.

  • Inert Atmosphere: Ideally, weigh the compound inside a glovebox or under a blanket of Nitrogen/Argon.

  • Rapid Closure: Parafilm the container immediately after use.

  • Desiccation: Store the primary container inside a secondary jar containing active desiccant (e.g., Drierite or Silica Gel).

Experimental Application: Free-Basing & Coupling

To utilize the amine functionality (e.g., in amide coupling), the hydrochloride salt must be neutralized. The following protocol ensures efficient "free-basing" in situ, minimizing side reactions.

Workflow Logic

The following diagram outlines the decision process for using this compound in synthesis.

HandlingWorkflow Start Start: Solid HCl Salt Weigh Weigh under Inert Gas (Avoid Moisture) Start->Weigh Solvent Dissolve in DMF/DCM Weigh->Solvent Base Add Organic Base (DIPEA or TEA, 2-3 eq) Solvent->Base In-situ Neutralization Check Check pH (Wet pH Paper) Target: > 8.0 Base->Check Check->Base pH < 8 Couple Add Electrophile (Acid Chloride / Activated Ester) Check->Couple pH OK Extract Workup: Acidic Wash (Removes unreacted amine) Couple->Extract

Figure 2: Operational workflow for in-situ neutralization and coupling.

Detailed Protocol: Amide Coupling (In-Situ Neutralization)

Standard Operating Procedure for coupling with a Carboxylic Acid.

  • Dissolution: Dissolve 1.0 equivalent of Methyl 3-(2-aminoethyl)benzoate HCl in anhydrous DMF or DCM (0.1 M concentration).

  • Activation: In a separate vessel, activate the carboxylic acid partner using standard coupling agents (e.g., HATU/EDC) for 15 minutes.

  • Neutralization (Critical Step): Add 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA) to the amine salt solution.

    • Why 3 equivalents? 1 eq neutralizes the HCl salt, 1 eq drives the reaction, and 1 eq buffers the system.

  • Reaction: Combine the activated acid solution with the neutralized amine solution. Stir at Room Temperature under Nitrogen.

  • Monitoring: Monitor by LC-MS. The starting material (MW 215) should disappear.

  • Workup: Dilute with EtOAc. Wash sequentially with:

    • 0.5 M HCl (removes unreacted amine and DIPEA).

    • Sat.

      
       (removes unreacted acid).
      
    • Brine.[5]

  • Drying: Dry over

    
     and concentrate.
    

Emergency Response

IncidentImmediate Action
Skin Contact Wash with soap and water for 15 minutes. If irritation persists (Redness/Itching), seek medical attention.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present. Continue rinsing for 15 minutes.
Spill (Solid) Do not sweep dry dust (aerosol risk). Dampen with a wet paper towel or use a HEPA vacuum. Dispose of as hazardous chemical waste.
Ingestion Rinse mouth. Do NOT induce vomiting. Contact a Poison Control Center immediately.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 69048308, Methyl 3-(2-aminoethyl)benzoate hydrochloride. Retrieved January 28, 2026 from [Link]

Sources

Exploratory

Technical Guide: Solubility Profile of Methyl 3-(2-aminoethyl)benzoate Hydrochloride

This technical guide details the solubility profile, physicochemical behavior, and handling protocols for Methyl 3-(2-aminoethyl)benzoate hydrochloride .[1][2] It is structured to provide actionable intelligence for rese...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the solubility profile, physicochemical behavior, and handling protocols for Methyl 3-(2-aminoethyl)benzoate hydrochloride .[1][2] It is structured to provide actionable intelligence for researchers optimizing reaction conditions or formulation stability.[1][2]

[1][2]

Executive Summary

Methyl 3-(2-aminoethyl)benzoate hydrochloride (CAS: 167846-36-8) acts as a critical bifunctional building block in medicinal chemistry, particularly in the synthesis of peptidomimetics and prodrug scaffolds.[1][2] Its utility is defined by the orthogonality of its functional groups: a reactive methyl ester and a primary amine, stabilized here as a hydrochloride salt.

Understanding its solubility landscape is not merely about finding a solvent; it is about managing the ionic lattice energy of the salt against the solvation enthalpy of the medium, while mitigating the risk of ester hydrolysis. This guide provides the physicochemical grounding and experimental protocols required to handle this compound with precision.

Physicochemical Profile

To predict solubility behavior, we must first analyze the competition between the crystal lattice and solvent interactions.

PropertySpecificationTechnical Insight
Molecular Formula C₁₀H₁₃NO₂[1][2] · HClIonic salt character dominates solid-state properties.[1][2]
Molecular Weight 215.68 g/mol Moderate size allows for high molarity solutions if lattice breaks.[1][2]
Physical State White/Off-white SolidCrystalline lattice stabilized by ionic H-bonding (

).[1][2]
pKa (Estimated) ~9.2 (Amine)The amine is fully protonated at neutral pH, maintaining salt form.[1]
LogP (Free Base) ~1.8 - 2.1Moderate lipophilicity, but irrelevant until the salt is neutralized.[1]
H-Bond Donors 3 (Ammonium)Strong interaction with polar protic solvents (Water, MeOH).[1]

Solubility Landscape

The solubility of the hydrochloride salt differs radically from its free base.[2][3] The salt form relies on ion-dipole interactions , making it highly soluble in high-dielectric solvents but virtually insoluble in non-polar media.[1][2]

Solvent Compatibility Matrix (HCl Salt Form)
Solvent ClassRepresentative SolventsSolubility RatingMechanistic Rationale
Aqueous Water, PBS, 0.1M HClHigh (>50 mg/mL)High dielectric constant (

) overcomes lattice energy; hydration shells stabilize

and

.[1][2]
Polar Protic Methanol, EthanolModerate - High Solvation via H-bonding.[1][2] Solubility decreases as alkyl chain length of alcohol increases (MeOH > EtOH > iPrOH).[1][2]
Polar Aprotic DMSO, DMF, DMAcHigh Strong dipole moments stabilize the cation; excellent for anhydrous reactions.
Chlorinated Dichloromethane (DCM), ChloroformLow / Negligible Lacks sufficient polarity to dissociate the tight ionic pair of the salt.
Non-Polar Hexanes, Toluene, Diethyl EtherInsoluble No mechanism to solvate the ions. Used as anti-solvents to precipitate the product.[1][2]

Critical Warning - Ester Hydrolysis: While soluble in water, the methyl ester moiety is susceptible to hydrolysis.[1][2] Avoid basic aqueous buffers (pH > 8) or prolonged storage in water at room temperature.[1][2] Optimal stability is found in anhydrous methanol or DMSO at -20°C. [1][2]

Mechanistic Visualization

The following diagram illustrates the phase transfer logic required when switching between the stable storage form (HCl Salt) and the reactive form (Free Base).

SolubilityMechanism cluster_stability Stability Zone Salt HCl Salt Form (Solid Lattice) Water Aqueous Solution (Dissociated Ions) Salt->Water Dissolution (High Dielectric) FreeBase Free Base Form (Neutral Oil/Solid) Water->FreeBase Neutralization (pH > 10, e.g., NaHCO3) Organic Organic Solution (DCM/EtOAc) FreeBase->Organic Partitioning (Lipophilic) Organic->Salt Acidification (HCl in Dioxane)

Caption: Phase transition cycle showing the solubility switch from hydrophilic (Salt) to lipophilic (Free Base) states.

Experimental Protocols

Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)

Use this for precise formulation data.[1][2]

  • Preparation: Weigh 10 mg of compound into a 2 mL HPLC vial.

  • Solvent Addition: Add 100 µL of the target solvent (e.g., Water, MeOH).

  • Equilibration: Vortex for 1 minute. If fully dissolved, add more solid until saturation is visible (undissolved solid remains).[1][2]

  • Incubation: Shake at 25°C for 24 hours.

  • Analysis: Centrifuge (10,000 rpm, 5 min). Filter the supernatant (0.22 µm PTFE).[1][2] Quantify via HPLC-UV (254 nm) against a known standard curve.[1][2]

Protocol B: "Free-Basing" for Organic Extraction

Use this if you need the compound in DCM, EtOAc, or Ether for a reaction.

  • Dissolve: Dissolve the HCl salt in minimal water (approx. 10 mL/g).[1][2]

  • Basify: Slowly add saturated aqueous

    
     or 
    
    
    
    while stirring until pH reaches ~10. Note: Do not use NaOH if possible, to minimize ester hydrolysis risk.
  • Extract: Immediately extract 3x with Dichloromethane (DCM) or Ethyl Acetate.

  • Dry: Dry combined organics over anhydrous

    
    .
    
  • Concentrate: Remove solvent under reduced pressure. The residue is the Free Base , soluble in non-polar organic solvents.

Applications & Handling

Storage and Stability[4]
  • Hygroscopicity: Amine salts are often hygroscopic.[1][2] Store in a desiccator.

  • Hydrolysis: The methyl ester is the "weak link."[1][2]

    • Safe: pH 3–6.[1][2][4]

    • Risk:[2][5] pH > 8 (saponification) or pH < 1 (acid hydrolysis).[1][2]

  • Recommended Stock Solution: Prepare fresh in anhydrous DMSO (up to 100 mM).[1][2] Store aliquots at -20°C. Avoid freeze-thaw cycles in aqueous media.

Reaction Optimization
  • Peptide Coupling: Use the HCl salt directly in DMF/DMSO; add a tertiary base (DIPEA/TEA) in situ to activate the amine.[1]

  • Reductive Amination: Perform in Methanol; the HCl salt is compatible, but ensure the pH is adjusted (approx. pH 5-6) for optimal imine formation.[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 69048308, Methyl 3-(2-aminoethyl)benzoate hydrochloride. Retrieved from [Link][1]

  • Bundgaard, H., et al. (1989). Water-soluble, solution-stable, and biolabile N-substituted (aminomethyl)benzoate ester prodrugs. Pharmaceutical Research. (Contextual grounding on amino-benzoate ester stability). Retrieved from [Link]

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island Dissertations. (Foundational principles of zwitterion/salt solubility). Retrieved from [Link][1]

Sources

Foundational

"Methyl 3-(2-aminoethyl)benzoate hydrochloride stability studies"

Executive Summary This technical guide provides a comprehensive framework for evaluating the stability of Methyl 3-(2-aminoethyl)benzoate hydrochloride (CAS: 167846-36-8). As a bifunctional intermediate containing both a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive framework for evaluating the stability of Methyl 3-(2-aminoethyl)benzoate hydrochloride (CAS: 167846-36-8). As a bifunctional intermediate containing both a labile ester and a reactive primary amine, this compound presents specific stability challenges—primarily hydrolytic degradation and intermolecular amidation (oligomerization).

This document moves beyond standard template protocols, offering a tailored strategy that integrates ICH Q1A(R2) regulatory standards with mechanistic organic chemistry. It is designed for researchers requiring high-fidelity data to support IND/NDA filings or robust process development.

Chemical Profile & Mechanistic Degradation Logic

To design a self-validating stability study, one must first map the molecular vulnerabilities.

  • Compound: Methyl 3-(2-aminoethyl)benzoate hydrochloride[1][2][3]

  • Molecular Formula:

    
    [1][3][4]
    
  • Key Functional Groups:

    • Methyl Ester (Meta-position): Susceptible to hydrolysis (acid/base catalyzed).

    • Primary Amine (Aminoethyl chain): Susceptible to oxidation and nucleophilic attack.

    • Hydrochloride Salt: Enhances solubility but introduces potential hygroscopicity, which accelerates solid-state degradation.

Degradation Pathways

Unlike ortho-substituted analogs which undergo rapid intramolecular cyclization to form lactams, the meta-substitution of this compound sterically hinders intramolecular ring closure. Consequently, the primary risks are intermolecular reactions.

1. Hydrolysis (Major Pathway): The ester bond cleaves in the presence of moisture (catalyzed by residual acid or base) to yield 3-(2-aminoethyl)benzoic acid and methanol .

2. Intermolecular Aminolysis (Dimerization/Oligomerization): The free amine of one molecule attacks the ester carbonyl of another. While the HCl salt form suppresses this by protonating the amine (


 is non-nucleophilic), any excursion in pH or presence of free base impurities will trigger this pathway.

3. Oxidation: The benzylic amine moiety is susceptible to N-oxidation or oxidative deamination under high stress, though this is secondary to hydrolysis.

Visualizing the Pathways (Graphviz):

DegradationPathways Parent Methyl 3-(2-aminoethyl)benzoate HCl (Parent API) Acid Degradant A: 3-(2-aminoethyl)benzoic acid (Hydrolysis Product) Parent->Acid Hydrolysis (+H2O, H+/OH-) Methanol Methanol (By-product) Parent->Methanol Dimer Degradant B: Amide Dimer/Oligomer (Aminolysis Product) Parent->Dimer Intermolecular Aminolysis (pH > 6) NOxide Degradant C: N-Oxide deriv. (Oxidation Product) Parent->NOxide Oxidation (H2O2 / Light)

Caption: Primary degradation pathways. Hydrolysis is the dominant risk in acidic/aqueous conditions; Aminolysis dominates in neutral/basic environments.

Analytical Method Strategy (The "Sensor")

Standard C18 gradients often fail to retain polar amines like methyl 3-(2-aminoethyl)benzoate. The following HPLC protocol is engineered for specificity, ensuring separation of the polar parent from the even more polar acid degradant.

Protocol: Stability-Indicating HPLC Method

ParameterSpecificationRationale
Column C18 with Polar Embedded Group (e.g., Waters SymmetryShield or Phenomenex Synergi Hydro-RP), 150 x 4.6 mm, 3.5 µmPrevents "phase collapse" in high aqueous content; improves retention of polar amines.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterLow pH ensures amine is fully protonated (

), improving peak shape and preventing tailing.
Mobile Phase B 0.1% TFA in AcetonitrileOrganic modifier for elution of the ester and potential dimers.
Gradient 0-5 min: 5% B; 5-20 min: 5%

60% B; 20-25 min: 60% B
Starts highly aqueous to retain the polar acid degradant; ramps up to elute the ester and hydrophobic dimers.
Flow Rate 1.0 mL/minStandard backpressure management.
Detection UV @ 235 nmMax absorbance for the benzoyl chromophore; avoids solvent cutoff interference.
Column Temp 30°CMaintains reproducible retention times.

Validation Check:

  • Resolution (

    
    ):  Must be > 2.0 between the Parent Peak and Degradant A (Acid).
    
  • Peak Purity: Use Diode Array Detector (DAD) to confirm no co-elution under the main peak.

Forced Degradation Protocol (Stress Testing)

This phase validates the analytical method and identifies degradation products.[5][6] It is not a shelf-life test but a "worst-case" simulation.

Experimental Workflow:

  • Preparation: Prepare a 1.0 mg/mL stock solution of the API in water/acetonitrile (80:20).

  • Stress Conditions: Apply the conditions below.

  • Neutralization: Quench acid/base samples to pH 7.0 before injection to protect the HPLC column.

  • Target: Aim for 5–20% degradation. If >20% occurs in minutes, dilute the stressor. If <5% after 7 days, the molecule is stable under that condition.

Stress Conditions Table:

Stress TypeConditionDurationExpected Mechanism
Acid Hydrolysis 0.1 N HCl, 60°C1 - 24 HoursRapid ester hydrolysis to carboxylic acid.
Base Hydrolysis 0.1 N NaOH, Room Temp1 - 4 HoursVery rapid ester hydrolysis; potential for immediate precipitation of free base.
Oxidation 3%

, Room Temp
1 - 24 HoursN-oxide formation; potential ring oxidation.
Thermal (Solid) 80°C (Dry Oven)7 DaysDimerization (if crystal lattice allows); decarboxylation (rare).
Photolytic 1.2M lux hours (ICH Q1B)~5 DaysRadical formation; discoloration.

Long-Term & Accelerated Stability Protocol (ICH Q1A)

Once the method is validated via stress testing, initiate the formal stability study. This protocol adheres to ICH Q1A(R2) guidelines for drug substances.

Study Design:

  • Batches: 3 Primary Batches (Pilot scale or full scale).

  • Container Closure: Simulate the final packaging (e.g., LDPE bag inside an aluminum foil laminate pouch with desiccant). Note: HCl salts are often hygroscopic; moisture barrier is critical.

Testing Schedule:

Storage ConditionTemperatureHumiditySampling Time Points (Months)
Long Term


0, 3, 6, 9, 12, 18, 24, 36
Accelerated


0, 1, 3, 6
Intermediate


0, 6, 9, 12 (If accelerated fails)

Workflow Diagram (Graphviz):

StabilityWorkflow cluster_conditions Storage Conditions Start Batch Manufacture (3 Lots) Pack Packaging (Simulated Market Container) Start->Pack LongTerm Long Term 25°C / 60% RH Pack->LongTerm Accel Accelerated 40°C / 75% RH Pack->Accel Pull Sample Pull (Specific Timepoints) LongTerm->Pull Accel->Pull Test Testing: - Assay (HPLC) - Impurities - Appearance - Water Content (KF) Pull->Test Decision Data Evaluation (Trend Analysis) Test->Decision

Caption: ICH Q1A(R2) Stability Workflow ensuring data integrity from batch manufacture to trend analysis.

Data Interpretation & Specifications

To ensure the "Trustworthiness" of your results, apply these acceptance criteria. Any result outside these limits triggers an OOS (Out of Specification) investigation.

Proposed Specifications:

  • Appearance: White to off-white crystalline powder. (Yellowing indicates oxidation or amidation).

  • Assay (HPLC): 98.0% – 102.0% w/w (anhydrous basis).

  • Impurities:

    • Individual Unknown:

      
      
      
    • Total Impurities:

      
      
      
    • Hydrolysis Product (Acid):

      
       (Specific limit due to known pathway).
      
  • Water Content (Karl Fischer):

    
     (Critical: Rise in water content directly correlates with hydrolysis rate).
    

Self-Validating Insight: If the assay decreases but no single impurity increases proportionally, check the Mass Balance . Volatile degradants (like methanol from hydrolysis) will not appear on UV HPLC. A loss of mass balance suggests hydrolysis is occurring and the methanol is evaporating.

References

  • International Council for Harmonisation (ICH). (2003).[7] Stability Testing of New Drug Substances and Products Q1A(R2).[7][8] Retrieved from [Link]

  • International Council for Harmonisation (ICH). (1996).[7] Photostability Testing of New Drug Substances and Products Q1B. Retrieved from [Link]

  • PubChem. (n.d.).[3][4] Methyl 3-(2-aminoethyl)benzoate hydrochloride (Compound Summary).[1][2][3] National Library of Medicine. Retrieved from [Link]

  • Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Purity Synthesis of Methyl 3-(2-aminoethyl)benzoate Hydrochloride

Abstract & Scope This technical guide details the synthesis protocol for Methyl 3-(2-aminoethyl)benzoate hydrochloride (CAS 167846-36-8) , a critical aromatic building block used in the development of peptidomimetics and...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide details the synthesis protocol for Methyl 3-(2-aminoethyl)benzoate hydrochloride (CAS 167846-36-8) , a critical aromatic building block used in the development of peptidomimetics and small-molecule inhibitors. Unlike generic preparations, this protocol focuses on a chemoselective hydrogenation strategy starting from methyl 3-(cyanomethyl)benzoate. This route minimizes byproduct formation (dimerization) and preserves the ester functionality, offering a scalable and robust pathway for drug discovery researchers.

Retrosynthetic Analysis & Strategy

The synthesis is designed to ensure the integrity of the methyl ester while selectively reducing the nitrile group. Direct esterification of the amino acid is a viable secondary route, but the amino acid precursor is often expensive or hygroscopic. Therefore, the Nitrile Reduction Route is prioritized for its cost-effectiveness and reliability.

Strategic Pathway (DOT Visualization)

Retrosynthesis Target Target: Methyl 3-(2-aminoethyl)benzoate HCl (CAS 167846-36-8) Intermediate Intermediate: Methyl 3-(cyanomethyl)benzoate (CAS 68432-92-8) Target->Intermediate Functional Group Interconversion (Nitrile Reduction) Starting Starting Material: Methyl 3-(bromomethyl)benzoate Intermediate->Starting SN2 Substitution (Cyanation)

Figure 1: Retrosynthetic disconnection showing the nitrile reduction as the key transform.

Critical Safety & Pre-requisites

WARNING: This protocol involves the use of Hydrogen gas (


) at elevated pressures and potentially hazardous catalysts.
  • Hydrogenation Safety: All hydrogenation reactions must be performed in a rated autoclave or pressure vessel behind a blast shield. Ensure proper grounding to prevent static discharge.

  • Cyanide Precursors: If synthesizing the intermediate from the bromo-compound, strictly adhere to cyanide waste management protocols. This guide assumes the nitrile intermediate is acquired or already prepared.

  • Acid Handling: Thionyl chloride and concentrated HCl are corrosive. Work in a fume hood.

Detailed Protocol: Catalytic Hydrogenation (Route A)

This is the preferred method for generating high-purity amine salts from nitrile precursors without hydrolyzing the ester.

Reaction Mechanism & Rationale

The reduction of nitriles (


) to primary amines (

) often suffers from "poisoning" where the product amine reacts with the intermediate imine to form secondary amines.
  • Solution: We utilize acidic hydrogenation conditions . By conducting the reaction in the presence of HCl equivalents, the primary amine is immediately protonated to the ammonium salt (

    
    ), rendering it non-nucleophilic and preventing secondary amine formation.
    
Reagents & Stoichiometry
ReagentMW ( g/mol )Equiv.[1][2][3]Quantity (Scale)Role
Methyl 3-(cyanomethyl)benzoate 175.181.05.00 g (28.5 mmol)Substrate
Pd/C (10% wt, dry basis) N/A10 wt%0.50 gCatalyst
Hydrochloric Acid (1.25M in MeOH) 36.461.125.0 mLTrapping Agent
Methanol (Anhydrous) 32.04Solvent50.0 mLSolvent
Hydrogen Gas (

)
2.02Excess3-4 bar (45-60 psi)Reductant
Step-by-Step Procedure
  • Preparation: In a clean, dry hydrogenation bottle (or autoclave liner), dissolve 5.00 g of Methyl 3-(cyanomethyl)benzoate in 50 mL of anhydrous methanol .

  • Acidification: Add 25.0 mL of 1.25M HCl in Methanol .

    • Note: Generating HCl in situ by adding Acetyl Chloride (2.5 mL) to Methanol is a valid alternative if pre-made HCl/MeOH is unavailable.

  • Catalyst Addition: Carefully add 0.50 g of 10% Pd/C .

    • Safety: Add the catalyst to the wet solution to minimize ignition risk. Do not add dry catalyst to a solvent vapor-filled flask.

  • Hydrogenation:

    • Seal the reactor and purge with Nitrogen (

      
      ) three times.
      
    • Purge with Hydrogen (

      
      ) three times.
      
    • Pressurize to 3-4 bar (45-60 psi) .

    • Stir vigorously at Room Temperature (20-25°C) for 6–12 hours .

    • Monitoring: Monitor H2 uptake. Reaction is complete when uptake ceases. TLC (10% MeOH in DCM) can verify consumption of starting material (

      
      ) and appearance of the baseline amine salt.
      
  • Work-up:

    • Vent the hydrogen and purge with nitrogen.

    • Filter the mixture through a Celite pad to remove the Pd/C catalyst. Wash the pad with 20 mL methanol.

    • Caution: Spent Pd/C is pyrophoric. Keep wet and dispose of in a designated waste container.

  • Isolation:

    • Concentrate the filtrate under reduced pressure (Rotavap) at 40°C to yield a white to off-white solid.

    • Trituration: If the solid is sticky, triturale with cold Diethyl Ether (

      
      ) or Ethyl Acetate to remove non-polar impurities.
      
    • Filter and dry under high vacuum.

Alternative Protocol: Direct Esterification (Route B)

Use this route if 3-(2-aminoethyl)benzoic acid is available.

Workflow (DOT Visualization)

Esterification Start Start: 3-(2-aminoethyl)benzoic acid Reaction Reaction: Acyl Chloride Formation & Methanolysis Start->Reaction Dissolve Reagent Reagent: SOCl2 / MeOH (0°C to Reflux) Reagent->Reaction Dropwise Add Product Product: Methyl Ester HCl Salt Reaction->Product Reflux 4h

Figure 2: Fischer esterification workflow using Thionyl Chloride.

Procedure
  • Suspend 3-(2-aminoethyl)benzoic acid (1.0 eq) in Methanol (10-15 volumes) at 0°C.

  • Dropwise add Thionyl Chloride (3.0 eq) over 30 minutes. (Exothermic!)

  • Heat to Reflux (65°C) for 4 hours.

  • Concentrate to dryness.

  • Recrystallize from MeOH/Et2O.

Analytical Characterization

Confirm identity and purity using the following parameters.

TestExpected ResultInterpretation
Appearance White crystalline solidHigh purity salt form.
Melting Point 168 – 172°CConsistent with HCl salt.
1H NMR (DMSO-d6)

8.2 (br s, 3H,

), 7.9 (m, 2H), 7.5 (m, 2H), 3.85 (s, 3H,

), 3.1 (m, 2H), 2.9 (m, 2H)
Confirms ester (

) and ethylamine chain.
Mass Spec (ESI)

m/z
Corresponds to free base mass.

Troubleshooting & Optimization

  • Issue: Incomplete Reduction (Route A)

    • Cause: Poisoned catalyst or insufficient pressure.

    • Fix: Filter catalyst and add fresh Pd/C. Increase pressure to 5 bar. Ensure methanol is anhydrous.

  • Issue: Secondary Amine Dimer

    • Cause: Insufficient acid in the hydrogenation media.

    • Fix: Ensure at least 1.1 equivalents of HCl are present relative to the nitrile.

  • Issue: Ester Hydrolysis

    • Cause: Water present during workup or reaction.[1][4][5][6]

    • Fix: Use anhydrous solvents. Store the final HCl salt in a desiccator; it may be hygroscopic.

References

  • PubChem. Methyl 3-(2-aminoethyl)benzoate hydrochloride (Compound Summary). National Library of Medicine. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of Amines by Reduction of Nitriles. (General Methodologies). Available at: [Link]

  • PrepChem. Synthesis of Methyl 3-aminobenzoate Hydrochloride (Analogous Esterification Protocols). Available at: [Link]

Sources

Application

"using Methyl 3-(2-aminoethyl)benzoate hydrochloride in organic synthesis"

Application Note: Methyl 3-(2-aminoethyl)benzoate Hydrochloride in Diversity-Oriented Synthesis Abstract Methyl 3-(2-aminoethyl)benzoate hydrochloride is a high-value bifunctional building block featuring a reactive prim...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Methyl 3-(2-aminoethyl)benzoate Hydrochloride in Diversity-Oriented Synthesis

Abstract

Methyl 3-(2-aminoethyl)benzoate hydrochloride is a high-value bifunctional building block featuring a reactive primary amine and a latent carboxylic acid (masked as a methyl ester) arranged in a meta-substitution pattern on a phenyl ring. This specific geometry makes it an ideal "scaffold spacer" for fragment-based drug discovery (FBDD) and peptidomimetic synthesis. This guide details protocols for chemoselective amine functionalization, ester hydrolysis, and strategic application in library synthesis, ensuring high yields and purity.

Introduction: Structural Utility & Strategic Value

In the architecture of bioactive molecules, the "linker" often defines the pharmacokinetic profile. Methyl 3-(2-aminoethyl)benzoate hydrochloride offers a rigid phenyl core that spaces the amine and ester functionalities by a defined distance and angle (approx. 120° vector). Unlike flexible alkyl linkers, the meta-phenyl ring restricts conformational freedom, potentially reducing the entropic penalty of binding to protein targets.

Key Chemical Attributes:

  • CAS: 167846-36-8 (HCl salt); 179003-00-0 (Free base).

  • Molecular Weight: 215.68 g/mol (HCl salt).

  • Bifunctionality:

    • Primary Amine (

      
      ):  High nucleophilicity; ready for acylation, alkylation, or sulfonylation.
      
    • Methyl Ester (

      
      ):  Moderately electrophilic; stable to acidic amine coupling conditions but orthogonal to amine deprotection strategies.
      
Strategic Retrosynthesis Map

The following diagram illustrates how this single building block serves as a divergent point for accessing multiple chemical spaces.

Retrosynthesis Core Methyl 3-(2-aminoethyl)benzoate (The Scaffold) Amide Amide Library (Peptidomimetics) Core->Amide N-Acylation (HATU/DIEA) Acid Benzoic Acid Derivs. (Post-Hydrolysis) Core->Acid Saponification (LiOH) Heterocycle Isoindolinones/ Macrocycles Core->Heterocycle Cyclization (Advanced)

Figure 1: Divergent synthetic utility of Methyl 3-(2-aminoethyl)benzoate.

Critical Handling & Stability Data

Before initiating synthesis, review the physicochemical baseline. The hydrochloride salt is hygroscopic and should be stored in a desiccator.

PropertyValueOperational Note
Appearance White to off-white solidIf yellow, recrystallize from EtOH/Et₂O.
Solubility Water, MeOH, DMSOPoor solubility in DCM/EtOAc until neutralized.
pKa (Amine) ~9.5 (Estimated)Requires ≥ 2.5 eq. base for coupling reactions.[1][2]
Hygroscopicity ModerateWeigh quickly; store under inert atmosphere.

Detailed Experimental Protocols

Protocol A: Chemoselective Amide Coupling (The "Head" Attachment)

Objective: Functionalize the primary amine with a carboxylic acid (


) while leaving the methyl ester intact.
Challenge:  The HCl salt is acidic; failure to fully neutralize inhibits the coupling agent.

Reagents:

  • Methyl 3-(2-aminoethyl)benzoate HCl (1.0 equiv)[3][4][5]

  • Carboxylic Acid Partner (

    
    ) (1.1 equiv)
    
  • HATU (1.2 equiv) [1]

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: DMF or DMF/DCM (1:1)

Step-by-Step Methodology:

  • Activation: In a dried round-bottom flask, dissolve the Carboxylic Acid Partner (1.1 equiv) in DMF (0.2 M concentration). Add HATU (1.2 equiv) and stir for 5 minutes at Room Temperature (RT) to form the activated ester.

  • Neutralization: In a separate vial, dissolve Methyl 3-(2-aminoethyl)benzoate HCl (1.0 equiv) in minimal DMF. Add DIPEA (3.0 equiv). Note: The solution may warm slightly.

  • Coupling: Add the amine/DIPEA solution dropwise to the activated acid mixture.

  • Monitoring: Stir at RT for 2–4 hours. Monitor by LC-MS or TLC (5% MeOH in DCM). The starting amine (polar, baseline) should disappear.

  • Workup (Critical for Purity):

    • Dilute reaction with EtOAc (10x reaction volume).

    • Wash 1: 1M HCl or 5% Citric Acid (removes unreacted amine and DIPEA).

    • Wash 2: Sat. NaHCO₃ (removes unreacted acid and HATU byproducts).

    • Wash 3: Brine.[1]

    • Dry over Na₂SO₄, filter, and concentrate.

Self-Validation Check:

  • ¹H NMR: Look for the diagnostic amide doublet (

    
     6.0–8.0 ppm) and the retention of the methyl ester singlet (
    
    
    
    ~3.9 ppm).
Protocol B: Ester Hydrolysis (The "Tail" Deprotection)

Objective: Convert the methyl ester to the free benzoic acid for subsequent coupling or biological testing. Mechanism: Nucleophilic acyl substitution via tetrahedral intermediate.

Reagents:

  • Amide intermediate (from Protocol A) (1.0 equiv)

  • Lithium Hydroxide Monohydrate (LiOH·H₂O) (3.0 equiv)

  • Solvent: THF/Water (3:1 ratio)

Step-by-Step Methodology:

  • Dissolution: Dissolve the substrate in THF (0.1 M).

  • Saponification: Add a solution of LiOH (3.0 equiv) in Water. The mixture becomes biphasic or cloudy.

  • Reaction: Stir vigorously at RT for 3–12 hours. Tip: If reaction is slow, warm to 40°C, but avoid boiling to prevent amide hydrolysis.

  • Quench & Isolation:

    • Evaporate THF under reduced pressure (rotary evaporator).

    • Acidify the remaining aqueous layer to pH ~2 using 1M HCl.

    • Precipitation: In many cases, the product precipitates as a white solid. Filter and wash with cold water.

    • Extraction (Alternative): If no precipitate, extract with EtOAc (3x), dry, and concentrate.

Advanced Workflow: Parallel Library Synthesis

For researchers building a library, the following workflow ensures high throughput efficiency.

LibraryWorkflow Start Start: Methyl 3-(2-aminoethyl)benzoate HCl Step1 Step 1: Parallel Amide Coupling (Diversity Reagent: R-COOH) Start->Step1 + R-COOH + HATU/DIPEA QC1 QC Check: LC-MS (Purity > 90%?) Step1->QC1 QC1->Step1 No (Re-purify) Step2 Step 2: Ester Hydrolysis (LiOH, THF/H2O) QC1->Step2 Yes Final Final Product: N-Acylated Benzoic Acid Step2->Final Acidify & Filter

Figure 2: Optimized workflow for parallel library generation.

Troubleshooting "Tips from the Bench"

  • Issue: Low Solubility of the HCl Salt. [6]

    • Solution: Do not use pure DCM. Use a mixture of DMF/DCM (1:4) or pure DMF. Pre-neutralizing the salt with DIPEA in a vial before adding to the reaction helps solubility significantly.

  • Issue: Ester Hydrolysis is Sluggish.

    • Solution: Methyl benzoates can be sterically stable. Switch from LiOH to NaOH (stronger nucleophile) or add MeOH to the solvent mixture (THF/MeOH/Water 2:1:1) to improve homogeneity.

  • Issue: Emulsion during Workup.

    • Solution: The amino-ester can act as a surfactant. Add a small amount of MeOH or saturate the aqueous phase fully with NaCl (solid) to break the emulsion.

References

  • Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive". Journal of the American Chemical Society, 115(10), 4397–4398.

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents". Chemical Society Reviews, 38(2), 606-631.

  • Roughley, S. D., & Jordan, A. M. (2011). "The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates". Journal of Medicinal Chemistry, 54(10), 3451-3479.

  • PubChem Compound Summary. (2023). "Methyl 3-(2-aminoethyl)benzoate hydrochloride".[3][4][5][7][8] National Center for Biotechnology Information.

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling chemicals. Standard PPE (gloves, goggles, lab coat) is mandatory.

Sources

Method

"Methyl 3-(2-aminoethyl)benzoate hydrochloride as a building block in medicinal chemistry"

Topic: Methyl 3-(2-aminoethyl)benzoate hydrochloride as a building block in medicinal chemistry Content Type: Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals A Versat...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Methyl 3-(2-aminoethyl)benzoate hydrochloride as a building block in medicinal chemistry Content Type: Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals

A Versatile Bifunctional Scaffold for Peptidomimetics and Heterocyclic Synthesis

Abstract

Methyl 3-(2-aminoethyl)benzoate hydrochloride (CAS: 167846-36-8) is a high-value bifunctional building block featuring a primary amine and a methyl ester on a meta-substituted benzene core. This specific substitution pattern offers unique conformational properties compared to its para analogues, making it critical for accessing "kinked" linker geometries in kinase inhibitors and GPCR ligands. This guide details the compound's physicochemical profile, strategic utility, and validated protocols for amide coupling, controlled hydrolysis, and the challenging Pictet-Spengler cyclization to access tetrahydroisoquinoline libraries.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]

PropertySpecification
Chemical Name Methyl 3-(2-aminoethyl)benzoate hydrochloride
CAS Number 167846-36-8
Molecular Formula C₁₀H₁₃NO₂ · HCl
Molecular Weight 215.68 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in Water, DMSO, Methanol; Sparingly soluble in DCM
pKa (Calculated) ~9.5 (Amine), ~4.0 (Benzoic acid conjugate)
Handling Hygroscopic; Store under inert atmosphere at 2-8°C

Key Structural Feature: The meta-orientation restricts rotation differently than para-substituted linkers, often improving metabolic stability and selectivity in drug candidates by disrupting planar symmetry.

Strategic Utility in Drug Discovery

The "Meta" Advantage in Linker Design

In fragment-based drug discovery (FBDD), the geometry of the linker defines the vector of the pharmacophores.

  • Para-substitution: Linear vectors (180°).

  • Meta-substitution: Angled vectors (~120°). This angle is crucial for wrapping ligands around protein residues (e.g., in the ATP-binding pocket of kinases) or inducing specific secondary structures in peptidomimetics.

Precursor to Privileged Heterocycles

The phenethylamine core allows for rapid access to Tetrahydroisoquinolines (THIQ) via the Pictet-Spengler reaction. However, the electron-withdrawing ester group at the meta position deactivates the ring, requiring optimized conditions (see Protocol C) to achieve cyclization, often yielding unique 6- or 8-substituted isoquinoline scaffolds unavailable via standard commercial routes.

Experimental Protocols

Protocol A: High-Efficiency Amide Coupling (Library Synthesis)

Use this protocol to derivatize the amine while keeping the ester intact.

Rationale: The HCl salt must be neutralized in situ to release the free amine for coupling. Using a non-nucleophilic base prevents ester hydrolysis.

Materials:

  • Methyl 3-(2-aminoethyl)benzoate HCl (1.0 equiv)

  • Carboxylic Acid (

    
    ) (1.1 equiv)
    
  • HATU (1.2 equiv)

  • DIPEA (Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF or DCM

Step-by-Step:

  • Preparation: In a dry vial, dissolve the Carboxylic Acid (1.1 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.2 M concentration). Stir for 5 minutes to activate the acid.

  • Neutralization: In a separate vial, suspend Methyl 3-(2-aminoethyl)benzoate HCl (1.0 equiv) in DMF. Add DIPEA (3.0 equiv) and vortex until clear (free-basing).

  • Coupling: Add the amine solution to the activated acid solution dropwise.

  • Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor by LC-MS (Target mass = MW

    
     + 179 - 18).
    
  • Work-up: Dilute with Ethyl Acetate. Wash sequentially with 5% LiCl (aq), sat. NaHCO₃, and Brine.

  • Purification: Dry organic layer over Na₂SO₄, filter, and concentrate. Purify via flash chromatography (Hexane/EtOAc).

Expert Tip: If the carboxylic acid is sterically hindered, switch HATU for COMU or T3P to reduce racemization and improve yields.

Protocol B: Controlled Saponification (Ester Hydrolysis)

Use this protocol to generate the free benzoic acid derivative without affecting the amide/amine bond.

Rationale: LiOH is preferred over NaOH/KOH as it is milder and less likely to cause racemization of adjacent chiral centers in complex molecules.

Step-by-Step:

  • Dissolve the ester substrate (1.0 equiv) in THF/Water (3:1 ratio).

  • Cool to 0°C.

  • Add LiOH·H₂O (2.0 equiv).

  • Stir at 0°C for 30 mins, then warm to RT. Monitor by TLC (Acid is much more polar).

  • Critical Step: Carefully acidify to pH 3–4 using 1N HCl. Do not over-acidify if acid-sensitive groups are present.

  • Extract with EtOAc or DCM/iPrOH (3:1) if the product is polar.

Protocol C: Pictet-Spengler Cyclization (Advanced)

Synthesis of 1,2,3,4-Tetrahydroisoquinolines.

Challenge: The ester group at the meta position is Electron Withdrawing (EWG), deactivating the ring toward electrophilic aromatic substitution. Standard physiological conditions (phosphate buffer) will fail. Solution: Use anhydrous conditions with a strong Lewis acid or Bronsted acid (TFA/Triflic Acid).

Regioselectivity Note: Cyclization can occur ortho (Pos 2) or para (Pos 6) to the ethylamine chain. Due to steric hindrance at Pos 2 (flanked by the ester), the 6-substituted isoquinoline (para to the original ethylamine) is typically the major product.

Step-by-Step:

  • Imine Formation: Dissolve Methyl 3-(2-aminoethyl)benzoate HCl (1.0 equiv) and Aldehyde (

    
    , 1.2 equiv) in anhydrous DCM. Add Et₃N (1.0 equiv) and MgSO₄ (drying agent). Stir 2 hours. Filter and concentrate to get the crude imine.
    
  • Cyclization: Redissolve crude imine in anhydrous Trifluoroacetic Acid (TFA) or DCM/TfOH (10:1).

  • Heat to reflux (or 60°C in sealed tube) for 12–24 hours.

  • Quench: Pour into ice-cold sat. NaHCO₃. Extract with DCM.

  • Purification: The product is a secondary amine. Purify on silica neutralized with 1% Et₃N.

Visualizing the Workflow

The following diagram illustrates the divergent synthetic pathways available from this building block.

SyntheticWorkflow cluster_0 Regioselectivity Check Start Methyl 3-(2-aminoethyl) benzoate HCl Amide Amide Derivative (Linear Linker) Start->Amide R-COOH, HATU DIPEA, DMF Imine Schiff Base Intermediate Start->Imine R-CHO, Et3N MgSO4 Acid Benzoic Acid Derivative Amide->Acid LiOH, THF/H2O (Saponification) Isoquinoline Tetrahydroisoquinoline (Rigid Scaffold) Imine->Isoquinoline TFA or TfOH Reflux (Pictet-Spengler)

Figure 1: Divergent synthetic pathways. The green path represents standard linker chemistry; the red path represents scaffold hopping to isoquinolines.

Troubleshooting & Expert Tips

IssueProbable CauseSolution
Low Yield in Amide Coupling HCl salt not neutralized.Ensure 3.0+ equiv of DIPEA are used. Check pH of reaction mixture (should be basic, pH > 8).
No Cyclization (Pictet-Spengler) Ring deactivation by Ester.Switch solvent to Toluene/TFA and increase temp to 100°C. Use microwave irradiation.
Product Stuck in Aqueous Phase Amino-ester is amphiphilic.Do not wash with strong acid during workup. Use "Salting out" method (saturate aqueous layer with NaCl) and extract with DCM/Isopropanol (3:1).
Ester Hydrolysis during Reaction Wet solvents or strong base.Use anhydrous DMF/DCM. Avoid hydroxide bases; stick to tertiary amines (DIPEA, TEA).

References

  • PubChem. Methyl 3-(2-aminoethyl)benzoate hydrochloride | C10H14ClNO2. National Library of Medicine. [Link]

  • Organic Reactions. The Pictet-Spengler Reaction. Wiley Online Library. [Link]

  • Stöckigt, J., et al. Pictet-Spengler Reaction in Nature and Organic Chemistry. Angewandte Chemie International Edition, 2011.[1] [Link]

Sources

Application

Optimization of Amide Bond Formation with Methyl 3-(2-aminoethyl)benzoate Hydrochloride

Application Note & Technical Guide | Version 2.1 [1] Introduction & Molecule Profile[2][3][4][5][6] Methyl 3-(2-aminoethyl)benzoate hydrochloride (CAS: 167846-36-8) is a critical bifunctional building block in medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Technical Guide | Version 2.1 [1]

Introduction & Molecule Profile[2][3][4][5][6]

Methyl 3-(2-aminoethyl)benzoate hydrochloride (CAS: 167846-36-8) is a critical bifunctional building block in medicinal chemistry.[1] It serves as a "meta-linker," providing a rigid phenyl core with a flexible ethylamine handle for amide coupling, while the methyl ester remains available for subsequent transformations (e.g., saponification to acid or reduction to alcohol).[1]

Chemical Profile
PropertySpecification
Structure Benzene core, 1-(2-aminoethyl), 3-(methoxycarbonyl)
Formula

MW 215.68 g/mol (Salt) / 179.22 g/mol (Free Base)
Acidity (pKa) ~9.5 (Ammonium), ~14 (Amide NH, post-coupling)
Solubility High in Water, DMSO, MeOH; Low in DCM/EtOAc (until neutralized)

Chemo-Logic: The "Why" Behind the Protocol

Successful coupling with this specific intermediate requires addressing three chemical challenges. Failure to account for these leads to low yields or side reactions.[1]

The Salt Factor (Stoichiometry Control)

This reagent is supplied as a hydrochloride salt (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


). The amine is protonated and non-nucleophilic .[1]
  • The Trap: Standard protocols often assume free amines.[1] If you add 1.0 equivalent of base (e.g., DIPEA), it is entirely consumed neutralizing the HCl. The reaction pH remains neutral/acidic, and no coupling occurs.[1]

  • The Fix: You must use ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     2.5 equivalents  of base.
    
    • 1.0 eq to neutralize the HCl salt.[1]

    • 1.0-1.5 eq to act as the proton scavenger for the coupling reaction.[1]

Ester Stability (Hydrolysis Avoidance)

The methyl ester at the meta position is moderately stable but susceptible to hydrolysis (saponification) if the reaction pH exceeds 12 in the presence of water.[1]

  • Constraint: Avoid inorganic bases (NaOH, ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ) in aqueous co-solvent mixtures. Stick to organic bases (DIPEA, TEA, NMM) in anhydrous solvents (DMF, DCM, THF).
    
Intramolecular Reactivity

While ortho-amino esters cyclize rapidly to form lactams, this meta-isomer is geometrically constrained against intramolecular cyclization under standard conditions.[1] However, intermolecular dimerization (aminolysis of the ester by another amine molecule) can occur if the activation of the carboxylic acid partner is slow.[1] Fast-acting coupling agents (HATU, T3P) are preferred over slow ones (carbodiimides without additives).[1]

Reagent Selection Matrix

Choose the protocol based on your project stage:

FeatureMethod A: HATU Method B: T3P Method C: EDC/HOBt
Best For Discovery / Milligram scaleScale-up (>10g) / Process ChemCost-sensitive / Standard
Reaction Rate Very Fast (<1 hr)Fast (1-3 hrs)Moderate (4-12 hrs)
Purification Requires Column/HPLCAqueous wash often sufficientAqueous wash
Epimerization LowLowest (Best for chiral acids)Moderate
Atom Economy Poor (High MW byproducts)ExcellentGood

Detailed Experimental Protocols

Method A: High-Throughput HATU Coupling (Recommended for Discovery)

Use this for maximum reliability on small scales (<500 mg).[1]

Materials:

  • Carboxylic Acid (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ): 1.0 equiv[2]
    
  • Methyl 3-(2-aminoethyl)benzoate HCl: 1.1 equiv[1]

  • HATU: 1.2 equiv

  • DIPEA (N,N-Diisopropylethylamine): 3.0 equiv [1]

  • Solvent: Anhydrous DMF or DMA (Concentration: 0.1 M - 0.2 M)[1]

Step-by-Step:

  • Pre-activation: In a dry vial, dissolve the Carboxylic Acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.

  • Base Addition 1: Add 1.0 eq of DIPEA. Stir for 2-5 minutes. The solution should turn slightly yellow (formation of the activated ester).[1]

  • Amine Preparation: In a separate vial, suspend Methyl 3-(2-aminoethyl)benzoate HCl (1.1 eq) in minimal DMF. Add 2.0 eq of DIPEA.[2] Note: The suspension should clear as the free base forms.[1]

  • Coupling: Add the Amine/Base solution to the Activated Acid solution.

  • Reaction: Stir at Room Temperature (RT) for 1–2 hours.

  • Monitoring: Check LCMS. Look for Product Mass (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ). If starting material remains, add 0.2 eq more HATU.
    
  • Workup: Dilute with Ethyl Acetate (EtOAc). Wash 2x with 5% LiCl (removes DMF), 1x with Sat.[1] ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    , 1x with Brine. Dry over 
    
    
    
    .[2]
Method B: Scalable T3P Coupling (Green/Process)

T3P (Propanephosphonic acid anhydride) is safer (non-explosive) and allows for easier workup.[1]

Materials:

  • Carboxylic Acid: 1.0 equiv[1][2]

  • Methyl 3-(2-aminoethyl)benzoate HCl: 1.1 equiv[1]

  • T3P (50% w/w in EtOAc or DMF): 1.5 - 2.0 equiv[1]

  • Base: Pyridine (3.0 equiv) or DIPEA (3.0 equiv)[1]

  • Solvent: EtOAc or 2-MeTHF (Green alternative)[1]

Step-by-Step:

  • Charge: To a reactor/flask, add Carboxylic Acid (1.0 eq), Methyl 3-(2-aminoethyl)benzoate HCl (1.1 eq), and solvent (EtOAc).

  • Base Addition: Add Pyridine or DIPEA (3.0 eq) in one portion. Cool to 0°C if the acid is racemization-prone; otherwise, RT is fine.[1]

  • T3P Addition: Add T3P solution dropwise. Exotherm warning: Monitor internal temp.

  • Reaction: Stir at RT for 2–4 hours.

  • Self-Validating Workup:

    • Add water.[3] The T3P by-products are water-soluble.[1]

    • Separate layers.

    • Wash organic layer with 0.5M HCl (removes excess amine/pyridine), then Sat.[1] ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
       (removes unreacted acid), then Brine.
      
    • Evaporate.[2][4] Often yields pure product without chromatography.[3]

Visualization of Workflows

Reaction Logic & Troubleshooting Flow

This diagram illustrates the critical decision points regarding the HCl salt and pH control.

AmideCoupling Start Start: Methyl 3-(2-aminoethyl)benzoate HCl CheckBase Calculate Base Equivalents Start->CheckBase DecisionBase Is Base < 2.0 eq? CheckBase->DecisionBase FailPath Amine remains protonated (NH3+) Nucleophilicity = 0 Reaction Stalls DecisionBase->FailPath Yes SuccessPath Amine Free Base (NH2) Nucleophilicity = High DecisionBase->SuccessPath No (>= 2.5 eq) ActivateAcid Activate Carboxylic Acid (HATU/T3P) SuccessPath->ActivateAcid Coupling Coupling Reaction ActivateAcid->Coupling CheckpH Check pH (Wet pH paper) Coupling->CheckpH AdjustpH Add DIPEA until pH 8-9 CheckpH->AdjustpH pH < 7 Workup Workup: Acid/Base Wash Protect Methyl Ester CheckpH->Workup pH >= 8 AdjustpH->Coupling

Caption: Logic flow for handling the HCl salt. Insufficient base is the #1 cause of failure.

Troubleshooting & QC

ObservationRoot CauseCorrective Action
Low Yield (<30%) Amine still protonated.Check pH of reaction mixture on wet pH paper. It must be basic (pH 8-9).[1] Add more DIPEA.
Starting Material (Acid) Remains Acid activation failed.Ensure anhydrous solvents.[2] If using EDC, add DMAP (catalytic).[1] Switch to HATU.
Product mass + 14/28 Da Methyl ester hydrolysis.Avoid aqueous bases (NaOH).[1] Ensure solvents are dry. Reduce reaction time.
Thick Emulsion during Workup Amphiphilic nature.Add a small amount of MeOH to the organic layer or saturate aqueous layer with solid NaCl.[1]

References

  • PubChem. (2025).[1][5] Methyl 3-(2-aminoethyl)benzoate hydrochloride | C10H14ClNO2.[1][5] National Library of Medicine. Link[1]

  • Sigma-Aldrich. (2024).[1] Peptide Coupling Reagents Guide. Merck KGaA. Link

  • Dunetz, J. R., et al. (2011).[1][3] T3P (Propanephosphonic Acid Anhydride) in Amide Bond Formation. Organic Letters. (Contextual citation for T3P efficiency). Link[1]

  • Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling. Tetrahedron. (Standard reference for coupling mechanisms). Link[1]

  • Bachem. (2024).[1][6] Guide to Coupling Reagents & Additives. Link

Sources

Method

Technical Guide: Derivatization Strategies for Methyl 3-(2-aminoethyl)benzoate Hydrochloride

This Application Note is structured as a high-level technical guide for medicinal chemists and process scientists. It synthesizes specific chemical properties of the target scaffold with field-proven derivatization proto...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for medicinal chemists and process scientists. It synthesizes specific chemical properties of the target scaffold with field-proven derivatization protocols.

CAS: 167846-36-8 | Formula: C₁₀H₁₃NO₂[1]·HCl | MW: 215.68 g/mol

Executive Summary & Scaffold Analysis

Methyl 3-(2-aminoethyl)benzoate hydrochloride is a high-value "linker" scaffold in Fragment-Based Drug Discovery (FBDD). Structurally, it combines a reactive primary amine (for library expansion) with a meta-substituted methyl ester (a latent carboxylic acid or hydrogen bond acceptor).

Chemo-Physical Profile:

  • State: White to off-white solid (HCl salt).

  • Solubility: Highly soluble in DMSO, MeOH, and Water. Sparingly soluble in non-polar ethers (Et₂O, TBME) or DCM without base liberation.

  • Reactivity Hotspots:

    • Primary Amine (Nucleophile): The primary site for derivatization.[2] As an HCl salt, it is chemically inert until "free-based" (deprotonated).

    • Methyl Ester (Electrophile): Susceptible to hydrolysis under strong basic aqueous conditions (e.g., NaOH/LiOH) or reduction by strong hydrides (e.g., LiAlH₄). Crucial: Protocols below are designed to derivatize the amine without compromising the ester integrity.

Critical Handling: The "In-Situ" Free-Basing Strategy

Expert Insight: Many coupling failures with this scaffold stem from under-neutralization. The HCl salt consumes 1.0 equivalent of base immediately. Standard protocols using 1.0–1.5 eq of base will result in acidic conditions, stalling the reaction.

The "Rule of 3" for Coupling: When coupling this HCl salt, always use at least 3.0 equivalents of tertiary amine base (DIPEA or TEA):

  • 1.0 eq to neutralize the HCl salt.

  • 1.0 eq to deprotonate the carboxylic acid partner (if doing amide coupling).

  • 1.0 eq to maintain the basic pH required for the active ester formation.

Workflow Logic & Decision Tree

The following diagram illustrates the strategic decision-making process for derivatizing this scaffold based on the desired pharmacological outcome.

G Start Methyl 3-(2-aminoethyl)benzoate HCl Base Step 1: In-Situ Free-Basing (+ DIPEA/TEA) Start->Base Dissolve in DMF/DCM Decision Target Moiety? Base->Decision Amide Amide Bond (Peptidomimetic) Decision->Amide Stable Linker Amine Secondary Amine (Basic/Lipophilic) Decision->Amine Modulate pKa Urea Urea/Carbamate (H-Bond Donor) Decision->Urea Rigidify Reagent1 Reagent: Carboxylic Acid + HATU/T3P Amide->Reagent1 Reagent2 Reagent: Aldehyde + STAB (Reductive Amination) Amine->Reagent2 Reagent3 Reagent: Isocyanate or Chloroformate Urea->Reagent3

Figure 1: Strategic derivatization pathways for the amine scaffold.

Detailed Experimental Protocols

Protocol A: High-Efficiency Amide Coupling (HATU Method)

Application: Generating diverse amide libraries. Why HATU? It offers faster kinetics and higher conversion rates for HCl salts compared to EDC/HOBt, minimizing side reactions (like ester hydrolysis).

Reagents:

  • Scaffold: Methyl 3-(2-aminoethyl)benzoate HCl (1.0 eq)[3]

  • Carboxylic Acid Partner (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.5 eq)

  • Solvent: Anhydrous DMF (Dimethylformamide)

Step-by-Step Procedure:

  • Pre-Activation: In a dried vial, dissolve the Carboxylic Acid (1.1 eq) in anhydrous DMF (0.2 M concentration). Add HATU (1.2 eq) and DIPEA (1.5 eq). Stir at Room Temperature (RT) for 5–10 minutes. Visual Check: Solution often turns slightly yellow.

  • Salt Neutralization: In a separate vial, dissolve Methyl 3-(2-aminoethyl)benzoate HCl (1.0 eq) in minimum DMF. Add DIPEA (2.0 eq).[1] Vortex until fully dissolved.

  • Coupling: Add the amine solution (Step 2) dropwise to the activated acid solution (Step 1).

  • Reaction: Purge with N₂ (optional), cap, and stir at RT for 2–4 hours.

  • Monitoring: Check LC-MS. Look for the disappearance of MW 179 (free base mass) and appearance of Product Mass.

  • Workup:

    • Option A (Precipitation): Pour reaction into 10 volumes of ice-water. Filter the precipitate.

    • Option B (Extraction): Dilute with EtOAc, wash with 1N HCl (removes unreacted amine), sat. NaHCO₃ (removes unreacted acid), and Brine. Dry over Na₂SO₄.

Protocol B: Reductive Amination (Secondary Amine Synthesis)

Application: Increasing lipophilicity and removing the hydrogen bond donor character of the amide. Why STAB? Sodium Triacetoxyborohydride (STAB) is mild and will not reduce the methyl ester, unlike LiAlH₄ or NaBH₄ in MeOH (which can cause transesterification).

Reagents:

  • Scaffold: Methyl 3-(2-aminoethyl)benzoate HCl (1.0 eq)[3]

  • Aldehyde Partner (1.1 eq)

  • STAB (Sodium Triacetoxyborohydride) (2.0 eq)

  • DIPEA (1.0 eq) – Strictly controlled amount

  • Acetic Acid (catalytic, 1-2 drops)

  • Solvent: DCE (1,2-Dichloroethane) or DCM

Step-by-Step Procedure:

  • Imine Formation: Suspend the Scaffold HCl salt in DCE. Add DIPEA (1.0 eq) to liberate the free amine. Add the Aldehyde (1.1 eq).

  • Acid Catalysis: Add catalytic Acetic Acid (pH should be ~5–6). Stir for 30–60 minutes to allow imine formation. Note: Molecular sieves (4Å) can be added to drive equilibrium if the aldehyde is unreactive.

  • Reduction: Add STAB (2.0 eq) in one portion.

  • Reaction: Stir at RT for 4–16 hours.

  • Quench: Quench with saturated aqueous NaHCO₃ (gas evolution will occur).

  • Workup: Extract with DCM. The product is a secondary amine; ensure the aqueous layer is basic (pH > 9) during extraction to keep the amine in the organic phase.

Analytical Validation

Data Summary Table: Expected Shifts

TechniqueParameterObservation (Underivatized HCl Salt)Observation (Derivatized Amide)
¹H NMR NH Protons Broad singlet ~8.0–8.5 ppm (NH₃⁺)Sharp doublet/singlet ~6.0–8.0 ppm (Amide NH)
¹H NMR CH₂-N Multiplet ~3.0–3.2 ppmShifted downfield ~3.4–3.6 ppm (deshielded by C=O)
LC-MS m/z 180.1 [M+H]⁺ (Free base mass)[M_acid + 179 - 18 + H]⁺
HPLC Retention Early eluting (Polar/Ionic)Later eluting (Increased lipophilicity)

Troubleshooting Guide:

  • Issue: Low Yield in Amide Coupling.

    • Root Cause:[4][5][6][7] Insufficient base. The HCl salt remained protonated.

    • Fix: Check pH of reaction mixture on wet litmus paper; it must be >8. Add more DIPEA.

  • Issue: Ester Hydrolysis (formation of carboxylic acid byproduct).

    • Root Cause:[4][5][6][7] Aqueous workup was too basic or reaction temperature too high.

    • Fix: Keep workup pH < 10.[8] Avoid using NaOH/LiOH. Use NaHCO₃.

References

  • Chemical Identity & Properties

    • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 69048308, Methyl 3-(2-aminoethyl)benzoate hydrochloride. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849-3862.
  • General Derivatization Techniques

Sources

Application

"Methyl 3-(2-aminoethyl)benzoate hydrochloride in solid-phase peptide synthesis"

Application Note: Strategic Incorporation of Methyl 3-(2-aminoethyl)benzoate Hydrochloride in Solid-Phase Peptide Synthesis (SPPS) Introduction Methyl 3-(2-aminoethyl)benzoate hydrochloride (CAS: 167846-36-8) is a specia...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Incorporation of Methyl 3-(2-aminoethyl)benzoate Hydrochloride in Solid-Phase Peptide Synthesis (SPPS)

Introduction

Methyl 3-(2-aminoethyl)benzoate hydrochloride (CAS: 167846-36-8) is a specialized bifunctional building block used in Solid-Phase Peptide Synthesis (SPPS) to introduce a meta-substituted phenethylamine scaffold. Structurally, it consists of a primary amine capable of amide coupling and a methyl ester that serves as a chemically orthogonal handle.

In drug discovery, this moiety is utilized to:

  • Induce Structural Rigidity: The meta-substitution pattern on the benzene ring acts as a rigid spacer, often mimicking

    
    -turns or constraining peptide conformation.[1]
    
  • Create C-Terminal Caps: When coupled to the C-terminus of a peptide (or side-chain carboxyls), it terminates the chain with a hydrophobic aromatic ester, improving cell permeability.[1]

  • Facilitate Chemoselective Ligation: The methyl ester is stable to standard Fmoc/tBu deprotection and TFA cleavage conditions, allowing it to serve as a precursor for solution-phase hydrazide formation or saponification.[1]

This guide provides high-fidelity protocols for the preparation, coupling, and manipulation of this compound on solid support.[1]

Strategic Considerations & Chemical Logic

Orthogonality Profile

The successful use of Methyl 3-(2-aminoethyl)benzoate relies on understanding its stability profile relative to standard SPPS conditions:

ConditionEffect on Amine (Free Base)Effect on Methyl EsterCompatibility
20% Piperidine (Fmoc Removal) StableStableHigh
95% TFA (Resin Cleavage) Protonated (Salt)StableHigh
LiOH / NaOH (Saponification) StableHydrolyzed to Acid Low (Fmoc labile)
Hydrazine (Solution) StableConverted to Hydrazide High (Post-cleavage)
Handling the Hydrochloride Salt

The commercial reagent is supplied as a hydrochloride salt.[1] Direct addition to a coupling reaction without adequate base neutralization will protonate the coupling reagents (e.g., DIC) or the resin-bound carboxylate, inhibiting the reaction.

  • Critical Step: The salt must be neutralized in situ with a tertiary amine (DIEA or NMM) immediately prior to activation.

Experimental Protocols

Protocol A: Coupling to Resin-Bound Peptide (N-Terminal Capping)

Use this protocol to attach the molecule to the N-terminus of a peptide or a Glutamic/Aspartic acid side chain.[1]

Reagents:

  • Ligand: Methyl 3-(2-aminoethyl)benzoate hydrochloride (3.0 eq relative to resin loading).

  • Activator: HATU (2.9 eq) or DIC/HOBt (3.0 eq).[1]

  • Base: N,N-Diisopropylethylamine (DIEA) (6.0 eq). Note: Extra base is required to neutralize the HCl salt.

  • Solvent: DMF (anhydrous).

Step-by-Step Procedure:

  • Resin Preparation: Swell the resin (containing the deprotected peptide amine or acid? Correction: The ligand is an amine. The resin must present a carboxylic acid.)

    • Scenario: The resin-bound peptide has a free N-terminal amine. STOP. The ligand is also an amine.

    • Correct Logic: To couple this amine ligand, the resin-bound peptide must present a Carboxylic Acid . This is standard for N-terminal capping using a dicarboxylic acid linker (like succinic acid) OR this ligand is coupled to a resin-bound side-chain acid (Glu/Asp).

    • Most Common Scenario:[1] The user couples an amino acid (e.g., Fmoc-Asp-OH) first, removes Fmoc, then couples a linker acid, then couples this amine.[1]

    • Direct Coupling: If the resin is a 2-Chlorotrityl Chloride resin, you can load this amine directly onto the resin (via the amine).[1]

    • Assumption for this Protocol: We are coupling the Amine Ligand to a Resin-Bound Carboxylic Acid (e.g., the C-terminus of a peptide on an inverted synthesis, or a side-chain acid).

    Revised Protocol Context: Coupling Methyl 3-(2-aminoethyl)benzoate to a Resin-Bound Carboxylic Acid.[1]

  • Activation (Pre-activation is recommended):

    • In a vial, dissolve Methyl 3-(2-aminoethyl)benzoate HCl (3 eq) in DMF.

    • Add DIEA (6 eq). Vortex to ensure neutralization.

    • Note: Unlike amino acid coupling, we are activating the resin-bound acid.[1]

    • Alternative (Standard): Add the coupling agents to the resin first.[1]

    • Preferred Method: Add HATU (2.9 eq) and DIEA (3 eq) to the resin-bound peptide (with free COOH).[1] Shake for 30 seconds. Then add the neutralized amine solution.

  • Coupling Reaction:

    • Add the solution of Methyl 3-(2-aminoethyl)benzoate (free base) to the pre-activated resin.

    • Agitate at Room Temperature for 2–4 hours .

    • Monitoring: Perform a Kaiser Test (if coupling to a resin-bound acid, Kaiser is not applicable as there is no primary amine on the resin). Use Malachite Green test for free carboxylic acids (Blue = Free Acid, Clear = Coupled).

  • Washing:

    • Drain reactor.

    • Wash with DMF (3 x 5 min), DCM (3 x 5 min), DMF (3 x 5 min).

Protocol B: On-Resin Hydrolysis of the Methyl Ester

Use this protocol if you need to convert the methyl ester to a carboxylic acid to continue chain elongation (creating a turn mimic). Warning: Standard saponification (LiOH) can remove Fmoc groups or cleave ester-linked resins (Wang).[1]

Reagents:

  • Reagent: Calcium Iodide (CaI2) (anhydrous).

  • Solvent: Ethyl Acetate / Methanol (or DMF).

Step-by-Step Procedure:

  • Swelling: Wash resin with anhydrous EtOAc.[1]

  • Hydrolysis:

    • Prepare a solution of CaI2 (10 eq) in EtOAc/MeOH (1:1).

    • Add to resin and heat to 60°C for 4–6 hours (microwave assisted is preferred).

    • Mechanism:[1][2][3][4] Iodide acts as a nucleophile to demethylate the ester under neutral conditions, preserving Fmoc groups [1].[1]

  • Wash: Wash extensively with EtOAc, DMF, and 5% citric acid (to remove calcium salts).

Workflow Visualization

The following diagram illustrates the decision tree for incorporating this building block.

G Start Start: Resin-Bound Carboxylic Acid Prep Prep: Neutralize Me-3-(2-aminoethyl)benzoate HCl (DIEA/DMF) Start->Prep Reagent Prep Couple Coupling: HATU/DIEA 2-4 Hours Start->Couple Prep->Couple Add Amine Check QC: Malachite Green Test (Check for free COOH) Couple->Check Decision Decision Point: Methyl Ester Fate Check->Decision Coupling Complete PathA Path A: Cleavage (TFA/TIS/H2O) Decision->PathA Retain Ester PathB Path B: On-Resin Hydrolysis (CaI2) Decision->PathB Need Acid ProductA Product A: Peptide-Linker-COOMe (Ester Intact) PathA->ProductA Elongate Elongation: Couple Next Amine PathB->Elongate

Figure 1: Workflow for coupling and functionalizing Methyl 3-(2-aminoethyl)benzoate in SPPS.

Quantitative Data Summary

Table 1: Solubility and Coupling Parameters

ParameterValue / ConditionNotes
Molecular Weight 215.68 g/mol HCl Salt
Solubility >100 mg/mL in DMF/DMSOHighly soluble after neutralization
pKa (Amine) ~9.0–9.5Requires basic conditions for coupling
Coupling Time 2–4 HoursPrimary amine; relatively unhindered
Cleavage Stability Stable to 95% TFAMethyl ester survives standard cleavage

Troubleshooting & Expert Tips

  • Problem: Low coupling efficiency.

    • Cause: Incomplete neutralization of the HCl salt.

    • Solution: Pre-mix the amine with 2.0 eq of DIEA in a separate vial before adding to the resin. Ensure the pH of the reaction mixture is >8.

  • Problem: Methyl ester hydrolysis during Fmoc removal.

    • Cause: Extended exposure to piperidine can cause minor transesterification or hydrolysis.[1]

    • Solution: Use 20% Piperidine/0.1M HOBt in DMF to suppress side reactions (aspartimide formation and ester hydrolysis).

  • Problem: Precipitation.

    • Cause: The free base may be less soluble in pure DCM.[1]

    • Solution: Perform all coupling steps in DMF or NMP.

References

  • Marcotullio, M. C., et al. (2022).[1] "Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent." Molecules, 27(9), 2774.[1] Link

  • Albericio, F., & Tulla-Puche, J. (2008).[1] "The Power of Solid-Phase Peptide Synthesis." Chemical Reviews, 108(1), 48-64. Link

  • PubChem. (2023).[1] "Methyl 3-(2-aminoethyl)benzoate hydrochloride Compound Summary." National Library of Medicine. Link

  • Sigma-Aldrich. (2023).[1] "Methyl 3-(2-aminoethyl)benzoate hydrochloride Product Sheet." Link

Sources

Method

Application Note: Precision Linker Chemistry with Methyl 3-(2-aminoethyl)benzoate Hydrochloride

Executive Summary Methyl 3-(2-aminoethyl)benzoate hydrochloride (CAS: 167846-36-8) is a high-value heterobifunctional building block used extensively in medicinal chemistry, particularly in the design of PROTACs (Proteol...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 3-(2-aminoethyl)benzoate hydrochloride (CAS: 167846-36-8) is a high-value heterobifunctional building block used extensively in medicinal chemistry, particularly in the design of PROTACs (Proteolysis Targeting Chimeras) and Antibody-Drug Conjugates (ADCs) .[1]

Its structural uniqueness lies in the meta-substituted phenyl ring , which acts as a semi-rigid spacer. Unlike flexible aliphatic chains (PEG or alkyl), the phenyl ring introduces a defined geometric constraint (kink) that can improve the pharmacokinetic profile and binding selectivity of bifunctional molecules.

This guide provides a validated workflow for utilizing this molecule as a linker, specifically detailing the "Amine-First" conjugation strategy, followed by ester hydrolysis and subsequent acid coupling.

Chemical Profile & Mechanism[2][3]

The Molecule
  • IUPAC Name: Methyl 3-(2-aminoethyl)benzoate hydrochloride[1][2][3][4]

  • CAS: 167846-36-8[1][2][4][5]

  • Molecular Weight: 215.68 g/mol

  • Functional Groups:

    • Primary Amine (Nucleophile): Highly reactive; serves as the initial attachment point.

    • Methyl Ester (Masked Electrophile): Orthogonal to amine chemistry; requires activation (hydrolysis) to participate in coupling.

    • Phenyl Spacer (Scaffold): Provides structural rigidity and

      
      -
      
      
      
      stacking potential.
Solubility & Handling
  • State: White to off-white solid.

  • Solubility: Soluble in DMSO, DMF, and Methanol. Sparingly soluble in non-polar organic solvents (DCM, Toluene) unless free-based.

  • Stability: Hygroscopic. Store at -20°C under inert atmosphere (N2/Ar).

Strategic Workflow: The "Amine-First" Approach

The most robust strategy for using this linker involves a three-stage process. The methyl ester acts as a protecting group for the carboxylic acid, allowing selective conjugation at the amine terminus first.

Logical Flow Diagram

The following diagram illustrates the stepwise synthesis of a bifunctional conjugate (e.g., PROTAC) using this linker.

LinkerWorkflow Start Methyl 3-(2-aminoethyl) benzoate HCl Step1 Step 1: Amine Coupling (React with NHS-Ligand A) Start->Step1 DIPEA/DMF Inter1 Intermediate A: Ligand-Linker-Ester Step1->Inter1 Step2 Step 2: Hydrolysis (LiOH Deprotection) Inter1->Step2 LiOH/THF/H2O Inter2 Intermediate B: Ligand-Linker-Acid Step2->Inter2 Step3 Step 3: Acid Coupling (React with Amine-Ligand B) Inter2->Step3 HATU/DIPEA Final Final Conjugate (PROTAC/ADC) Step3->Final

Caption: Stepwise conjugation workflow converting the heterobifunctional linker into a final bis-ligand conjugate.

Detailed Experimental Protocols

Protocol A: N-Terminal Conjugation (Amide Bond Formation)

Objective: Conjugate the linker's amine group to a Ligand/Warhead containing a Carboxylic Acid or NHS ester.

Reagents:

  • Linker: Methyl 3-(2-aminoethyl)benzoate HCl (1.0 equiv)[1][4]

  • Ligand A (Acid): 1.0–1.2 equiv[6]

  • Coupling Agent: HATU (1.2 equiv) or EDC/NHS

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0–4.0 equiv)

  • Solvent: Anhydrous DMF or DMSO

Procedure:

  • Activation: In a dried vial, dissolve Ligand A (Acid) in anhydrous DMF (0.1 M). Add HATU (1.2 equiv) and DIPEA (2.0 equiv). Stir for 5–10 minutes at Room Temperature (RT) to activate the acid.

    • Note: If using an NHS-ester ligand, skip activation and proceed directly to mixing.

  • Linker Addition: In a separate vial, dissolve Methyl 3-(2-aminoethyl)benzoate HCl in minimal DMF. Add DIPEA (1.5 equiv) to neutralize the HCl salt and free the amine.

  • Reaction: Dropwise add the linker solution to the activated ligand solution.

  • Incubation: Stir the reaction under Nitrogen at RT for 2–4 hours. Monitor by LC-MS (Look for mass shift: Ligand + Linker - H2O).

  • Workup: Dilute with Ethyl Acetate, wash with 5% Citric Acid (to remove excess DIPEA/Linker), saturated NaHCO3, and Brine. Dry over Na2SO4 and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc or DCM/MeOH) is usually required to isolate the Ester Intermediate .

Protocol B: Methyl Ester Hydrolysis (Deprotection)

Objective: Convert the methyl ester into a reactive carboxylic acid for the second conjugation step.

Reagents:

  • Ester Intermediate (from Protocol A)

  • Lithium Hydroxide Monohydrate (LiOH·H2O) (3.0–5.0 equiv)

  • Solvent: THF/Water (3:1 ratio) or MeOH/Water

Procedure:

  • Dissolution: Dissolve the Ester Intermediate in THF (or MeOH). Cool to 0°C.

  • Base Addition: Add LiOH dissolved in water dropwise. The final solvent ratio should be roughly 3:1 organic:aqueous.

  • Reaction: Allow to warm to RT and stir for 2–16 hours.

    • Checkpoint: LC-MS should show complete disappearance of the Methyl Ester (+14 Da vs Acid) and appearance of the Acid mass.

  • Acidification (Critical): Carefully acidify the mixture to pH ~3–4 using 1N HCl.

    • Warning: Do not go too acidic if your Ligand A contains acid-sensitive groups (e.g., Boc, t-Butyl).

  • Extraction: Extract the free acid into Ethyl Acetate (or DCM if polar). Wash with Brine, dry, and concentrate.[6]

    • Result: This yields the Linker-Acid Intermediate , ready for the final step.

Protocol C: C-Terminal Conjugation (Final Assembly)

Objective: Conjugate the newly revealed acid to Ligand B (containing an amine).

Reagents:

  • Linker-Acid Intermediate (1.0 equiv)

  • Ligand B (Amine): 1.0–1.2 equiv[6]

  • Coupling Agent: HATU (1.1 equiv) or PyBOP

  • Base: DIPEA (3.0 equiv)

  • Solvent: DMF[6][7]

Procedure:

  • Activation: Dissolve Linker-Acid Intermediate in DMF. Add HATU (1.1 equiv) and DIPEA (3.0 equiv). Stir for 2 minutes.

  • Coupling: Add Ligand B (Amine).

  • Completion: Stir at RT for 1–3 hours.

  • Final Purification: The final conjugate (PROTAC) is often complex and high molecular weight. Purify via Preparative HPLC (Reverse Phase C18) using a Water/Acetonitrile gradient with 0.1% Formic Acid or TFA.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in Step 1 Incomplete free-basing of the HCl salt.Ensure DIPEA is added to the linker before mixing with the activated ester. Ensure pH > 8.
Incomplete Hydrolysis Methyl ester is sterically hindered or solvent is too non-polar.Switch from MeOH/Water to THF/Water. Heat gently to 40°C if stable. Increase LiOH equivalents.
Side Reactions (Cyclization) Intramolecular attack (rare for this spacer length but possible).Keep concentration high (0.1 M - 0.2 M) to favor intermolecular reactions.
Solubility Issues The zwitterionic intermediate (after hydrolysis) may crash out.Use a biphasic workup or keep the intermediate in solution and purify via HPLC directly if possible.

References

  • Compound Data: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10511548, Methyl 3-(2-aminoethyl)benzoate. Retrieved from [Link]

  • General Amide Coupling: Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • PROTAC Design: Maneiro, M., et al. (2021). Linker Design in PROTAC Technology. In Methods in Molecular Biology.

Sources

Application

"bioconjugation with Methyl 3-(2-aminoethyl)benzoate hydrochloride"

Application Note: Precision Bioconjugation with Methyl 3-(2-aminoethyl)benzoate hydrochloride Executive Summary Methyl 3-(2-aminoethyl)benzoate hydrochloride is a specialized chemical building block used in the design of...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Bioconjugation with Methyl 3-(2-aminoethyl)benzoate hydrochloride

Executive Summary

Methyl 3-(2-aminoethyl)benzoate hydrochloride is a specialized chemical building block used in the design of custom bioconjugates. Unlike standard crosslinkers (e.g., SMCC, EDC), this molecule functions as a heterobifunctional precursor . It presents a primary amine for immediate conjugation and a methyl ester as a "latent" carboxyl group.

This guide details the protocols for utilizing this molecule to:

  • Modify Carboxyl Surfaces/Proteins: Introduce a hydrophobic benzoate motif to modulate surface charge or receptor binding.

  • Synthesize Custom Linkers: Use the molecule as a spacer to link two amine-containing biomolecules via a "Conjugate-Hydrolyze-Activate" workflow.

Chemical Profile & Handling

PropertySpecificationCritical Note
Compound Name Methyl 3-(2-aminoethyl)benzoate hydrochloride
CAS Number 167846-36-8
Molecular Weight 215.68 g/mol Includes HCl salt.[1][2][3][4][5][6]
Reactive Group A Primary Amine (

)
Nucleophilic. Reacts with NHS esters, Aldehydes, Epoxides.
Reactive Group B Methyl Ester (

)
Electrophilic (Weak). Requires hydrolysis to

for further activation.
Solubility Water, DMSO, DMF, MethanolDissolve in dry DMSO for stock solutions to prevent hydrolysis.
Storage -20°C, DesiccatedHygroscopic. Equilibrate to RT before opening.

Mechanism of Action: The "Latent Linker" Strategy

The utility of this molecule lies in the differential reactivity of its two ends. The primary amine is reactive at physiological pH (7.2–8.0), while the methyl ester remains inert until chemically activated (saponified).

Strategic Workflow:

  • Phase I (Anchoring): The amine reacts with an activated carboxyl (e.g., NHS-ester) on Target A.

  • Phase II (Deprotection): The methyl ester is hydrolyzed to a carboxylic acid.

  • Phase III (Secondary Conjugation): The new carboxylic acid is activated (EDC/NHS) to react with an amine on Target B.

Visualizing the Pathway

Bioconjugation_Pathway Reagent Methyl 3-(2-aminoethyl)benzoate (Amine + Methyl Ester) Intermediate Conjugate A (Stable Methyl Ester Surface) Reagent->Intermediate Nucleophilic Attack (pH 7.2-8.0) TargetA Target A-NHS (Activated Surface/Small Molecule) TargetA->Intermediate Hydrolysis Alkaline Hydrolysis (LiOH/NaOH) Intermediate->Hydrolysis ActiveAcid Conjugate A-COOH (Reactive Acid) Hydrolysis->ActiveAcid Deprotection Final Final Bioconjugate (A-Linker-B) ActiveAcid->Final EDC/NHS Activation + Target B TargetB Target B-NH2 (Protein/Ligand) TargetB->Final

Caption: Stepwise conjugation logic transforming the precursor into a bridge between Target A and Target B.

Detailed Protocols

Protocol A: Conjugation to Activated Carboxyls (The Anchoring Step)

Use this protocol to attach the benzoate motif to an NHS-activated small molecule, peptide, or surface.

Reagents Required:

  • Target Molecule (containing NHS ester or activated carboxyl).

  • Methyl 3-(2-aminoethyl)benzoate HCl (Stock: 100 mM in dry DMSO).

  • Reaction Buffer: PBS (pH 7.4) or Borate Buffer (pH 8.5). Avoid Tris or Glycine (competing amines).

  • Quenching Buffer: 1M Tris-HCl, pH 8.0.

Step-by-Step:

  • Preparation: Calculate a 5–10 molar excess of the Benzoate Amine relative to the NHS-ester target to drive the reaction to completion.

  • Solubilization: Dissolve the Methyl 3-(2-aminoethyl)benzoate HCl in DMSO.

    • Note: Since this is an HCl salt, if the reaction is in an organic solvent (like DCM or DMF for small molecule synthesis), add 1.0 equivalent of Triethylamine (TEA) to neutralize the HCl and free the amine. In aqueous buffer, the buffer capacity usually handles this.

  • Coupling:

    • Add the amine solution to the Target-NHS solution.

    • Final Solvent Composition: Keep organic solvent < 20% if the target is a protein.

    • Incubation: 2 hours at Room Temperature (RT) or Overnight at 4°C.

  • Quenching: Add Quenching Buffer (final conc. 50 mM) to stop the reaction. Incubate for 15 mins.

  • Purification:

    • For Proteins: Desalting column (e.g., Zeba Spin) or Dialysis against PBS.

    • For Small Molecules: HPLC or Flash Chromatography.

Protocol B: Hydrolysis of the Methyl Ester (The Activation Step)

CRITICAL WARNING: This step involves high pH. Only perform this on small molecules, robust nanoparticles, or surfaces. Most proteins will denature under these conditions.

Objective: Convert the inert methyl ester (


) into a reactive carboxylic acid (

).

Reagents:

  • Conjugate from Protocol A.

  • Hydrolysis Base: 0.1 M Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH). LiOH is milder and preferred for sensitive organic linkers.

  • Neutralization Acid: 0.1 M HCl.

Step-by-Step:

  • Reaction: Suspend/dissolve the conjugate in a Methanol/Water mixture (1:1).

  • Basification: Add LiOH solution to reach a final concentration of 0.05 M.

  • Monitoring: Stir at RT for 1–4 hours. Monitor via TLC or LC-MS (Shift: Mass -14 Da due to loss of methyl group).

  • Neutralization: Carefully add 0.1 M HCl to adjust pH back to 7.0.

  • Isolation:

    • Evaporate solvent (for small molecules).

    • Wash/Centrifuge (for nanoparticles/beads).

    • Result: You now have a carboxyl-terminated linker ready for EDC/NHS activation.

Quality Control & Troubleshooting

IssueProbable CauseCorrective Action
Low Conjugation Yield (Protocol A) Amine protonationThe HCl salt lowers pH. Ensure reaction buffer is strong (e.g., 100mM Phosphate) or neutralize stock with 1 eq. base.
Precipitation HydrophobicityThe benzoate group is hydrophobic. Increase DMSO concentration or reduce labeling density (molar ratio).
No Reaction (Protocol B) Steric hindranceMethyl esters on aromatic rings can be slow to hydrolyze. Increase temperature to 40°C or reaction time.
Protein Denaturation High pH in Protocol BDo not use Protocol B on protein conjugates. Instead, perform the hydrolysis on the linker before attaching it to the protein, or use enzymatic hydrolysis (Esterase).

Analytical Validation:

  • H-NMR: Look for the disappearance of the methyl singlet (~3.9 ppm) after hydrolysis.

  • TNBS Assay: Validate the consumption of free amines in Protocol A.

References

  • Hermanson, G. T. (2013).[6] Bioconjugate Techniques (3rd ed.).[6] Academic Press. (The definitive guide for amine-reactive chemistries and EDC/NHS protocols).

  • PubChem Compound Summary. (2023). Methyl 3-(2-aminoethyl)benzoate hydrochloride.[1][2][4][7] CID 69048308.[4] Available at: [Link]

Sources

Method

"reaction conditions for coupling Methyl 3-(2-aminoethyl)benzoate hydrochloride"

Technical Application Note: Optimized Coupling Protocols for Methyl 3-(2-aminoethyl)benzoate Hydrochloride Executive Summary & Molecule Profile Methyl 3-(2-aminoethyl)benzoate hydrochloride (CAS: 167846-36-8) is a bifunc...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Optimized Coupling Protocols for Methyl 3-(2-aminoethyl)benzoate Hydrochloride

Executive Summary & Molecule Profile

Methyl 3-(2-aminoethyl)benzoate hydrochloride (CAS: 167846-36-8) is a bifunctional building block widely used in medicinal chemistry. It features a reactive primary amine (nucleophile) and a methyl ester (masked electrophile). Its meta-substitution pattern makes it a critical scaffold for designing conformationally restricted peptidomimetics and linker systems where linear geometry is undesirable.

The presence of the hydrochloride salt stabilizes the amine from oxidation but introduces a critical process variable: neutralization . Successful coupling requires the in situ liberation of the free base without hydrolyzing the sensitive methyl ester. This guide details the specific reaction parameters to achieve high-yield amide, sulfonamide, and reductive amination couplings.

Property Data
Formula C₁₀H₁₃NO₂ · HCl
MW 215.68 g/mol
Appearance White to off-white solid
Solubility High: Water, DMSO, MeOH, DMF.[1] Low: DCM, Et₂O (as salt).
pKa (est) ~9.5 (Ammonium), ~14 (Amide proton after coupling)
Storage Hygroscopic. Store under inert atmosphere at 2–8°C.

Critical Handling & Pre-Reaction Considerations

The "Salt Tax" (Stoichiometry)

The most common failure mode with this reagent is under-estimating the base requirement.

  • Standard Amine: Requires 1.0–1.2 equiv. base.

  • Amine HCl Salt: Requires 2.0–3.0 equiv. base.

    • 1.0 equiv is consumed immediately to neutralize the HCl and release the free amine.[2]

    • 1.0+ equiv is required to scavenge the acid generated during the coupling (e.g., HOBt or HCl from acyl chlorides).[2]

Ester Stability Warning

The methyl ester at the C1 position is susceptible to saponification (hydrolysis).[2]

  • Avoid: Strong aqueous bases (NaOH, LiOH) during workup.

  • Preferred: Saturated NaHCO₃ or mild phosphate buffers (pH 7–8).

  • Solvent Choice: Avoid primary alcohols (MeOH/EtOH) if using strong heating or Lewis acids to prevent transesterification.

Core Protocol A: Amide Coupling (HATU Method)

Best for: High-value carboxylic acids, complex substrates, and preventing racemization.[1]

Mechanism: The tertiary amine base neutralizes the HCl salt.[2] The carboxylic acid is activated by HATU to form an O-At ester, which is then attacked by the free amine of the benzoate derivative.

Reagents:

  • Amine: Methyl 3-(2-aminoethyl)benzoate HCl (1.0 equiv)[1]

  • Acid: Carboxylic Acid Partner (1.0–1.1 equiv)

  • Coupling Agent: HATU (1.1–1.2 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv )

  • Solvent: Anhydrous DMF or DMAc (DCM is often poor for the HCl salt solubility).

Step-by-Step Protocol:

  • Dissolution: In a dry vial, dissolve the Carboxylic Acid and HATU in anhydrous DMF (concentration ~0.1 M). Stir for 5 minutes at Room Temperature (RT) to pre-activate.

  • Neutralization: In a separate vial, suspend Methyl 3-(2-aminoethyl)benzoate HCl in DMF. Add 2.0 equiv of DIPEA . The suspension should clear as the salt dissolves and the free amine is liberated.[2]

  • Addition: Add the amine/DIPEA solution to the activated acid mixture.

  • Scavenging: Add the remaining 1.0 equiv of DIPEA to the reaction mixture.

  • Reaction: Stir at RT for 2–16 hours. Monitor by LC-MS (Target mass = Acid MW + 179.2 - 18).

  • Workup (Liquid-Liquid Extraction):

    • Dilute reaction with Ethyl Acetate (EtOAc).

    • Wash 1: 5% Aqueous Citric Acid or 1M HCl (removes unreacted amine and DIPEA). Note: Keep contact time short to protect ester.

    • Wash 2: Saturated NaHCO₃ (removes unreacted acid and HATU byproducts).

    • Wash 3: Brine.

    • Dry over MgSO₄, filter, and concentrate.

Core Protocol B: Sulfonylation (Sulfonamide Formation)

Best for: Creating stable, non-hydrolyzable linkers.

Reagents:

  • Amine: Methyl 3-(2-aminoethyl)benzoate HCl (1.0 equiv)[1]

  • Electrophile: Sulfonyl Chloride (R-SO₂Cl) (1.1 equiv)

  • Base: Triethylamine (TEA) or Pyridine (3.0 equiv )

  • Solvent: DCM (Dichloromethane) or THF.[3]

Step-by-Step Protocol:

  • Suspension: Suspend the amine HCl salt in dry DCM (0.2 M) at 0°C.

  • Liberation: Add 3.0 equiv of TEA . The mixture will become homogeneous.

  • Addition: Add the Sulfonyl Chloride dropwise (neat or dissolved in minimal DCM) to control the exotherm.

  • Reaction: Allow to warm to RT and stir for 4–12 hours.

  • Workup: Wash with 1M HCl followed by Brine. The sulfonamide product is usually stable and easy to isolate.[2]

Visualizing the Workflow

The following diagram illustrates the critical decision points and chemical flow for processing this specific HCl salt.

CouplingWorkflow Start Methyl 3-(2-aminoethyl) benzoate HCl SolventCheck Check Solubility (DMF vs DCM) Start->SolventCheck Neutralization Neutralization Step (Add Base: DIPEA/TEA > 2 eq) SolventCheck->Neutralization Salt dissolves Choice Coupling Type? Neutralization->Choice Free Amine Active AmidePath Amide Coupling (HATU/EDC) Choice->AmidePath Carboxylic Acid SulfonPath Sulfonylation (R-SO2Cl) Choice->SulfonPath Sulfonyl Chloride ReductivePath Reductive Amination (Aldehyde + STAB) Choice->ReductivePath Aldehyde Workup Workup Strategy (Avoid Strong Base) AmidePath->Workup SulfonPath->Workup ReductivePath->Workup Final Final Workup->Final Isolate Product

Figure 1: Decision tree for coupling Methyl 3-(2-aminoethyl)benzoate HCl, emphasizing the critical neutralization step.

Troubleshooting & Optimization

Observation Root Cause Corrective Action
Low Yield (<30%) Incomplete neutralization of HCl salt.Increase base to 3.5–4.0 equiv. Ensure base is added before the electrophile in sulfonylation.
Ester Hydrolysis Workup pH too high (>10) or prolonged aqueous contact.Switch from NaOH/LiOH washes to sat. NaHCO₃. Minimize time in aqueous phase.
Precipitate in DMF Urea byproduct (if using EDC/DCC).Switch to HATU/DIPEA (fully soluble in DMF) or filter precipitate before workup.
No Reaction Amine salt insolubility in DCM.Switch solvent to DMF or a DCM/DMF (9:1) mixture to solubilize the salt.

References

  • Amide Bond Formation Overview: Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[3][4][5] Tetrahedron, 61(46), 10827-10852.[1] Link

  • HATU Coupling Efficiency: Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[1][5] Journal of the American Chemical Society, 115(10), 4397-4398.[1] Link[1]

  • Handling Amine Salts: Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Compound Data: PubChem CID 69048308. Methyl 3-(2-aminoethyl)benzoate hydrochloride.[6][7][8] Link

Sources

Application

Application Note: High-Purity Isolation of Methyl 3-(2-aminoethyl)benzoate Hydrochloride

Abstract This application note details a robust protocol for the purification of Methyl 3-(2-aminoethyl)benzoate hydrochloride , a critical bifunctional building block containing both a primary amine and a methyl ester....

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust protocol for the purification of Methyl 3-(2-aminoethyl)benzoate hydrochloride , a critical bifunctional building block containing both a primary amine and a methyl ester. Direct chromatography of amine salts on normal-phase silica is notoriously inefficient due to strong ionic interactions with silanol groups, resulting in peak tailing and yield loss. This guide presents a "Free-Base Switch" strategy: converting the salt to its free base, purifying via flash chromatography using an ammonia-modified mobile phase, and regenerating the hydrochloride salt under anhydrous conditions. This method ensures >98% purity while preserving the labile methyl ester moiety.

Strategic Analysis & Chemical Logic

The Purification Challenge

The target molecule contains two conflicting functional groups regarding stability and purification:

  • Primary Amine (Basic): In its HCl form, it is highly polar and ionic. On standard silica gel (

    
    ), the ammonium cation binds irreversibly to deprotonated silanols (
    
    
    
    ), causing severe streaking.
  • Methyl Ester (Labile): While stable in acid, methyl esters are susceptible to hydrolysis in strong aqueous base (saponification), converting the target into the unwanted carboxylic acid byproduct.

The Solution: The "Free-Base Switch"

To achieve high resolution, we must temporarily suppress the ionic character of the amine.

  • Step 1 (Desalting): Controlled basification using Sodium Carbonate (

    
    )  instead of Sodium Hydroxide (
    
    
    
    ). Carbonate provides sufficient basicity (
    
    
    ) to deprotonate the amine (
    
    
    ) without rapidly hydrolyzing the ester.
  • Step 2 (Chromatography): Purification of the free base using silica gel modified with Ammonium Hydroxide (

    
    ) . The ammonia competes for active silanol sites, "shielding" the amine and ensuring a sharp peak shape.
    
  • Step 3 (Salt Regeneration): Reaction with anhydrous

    
     in dioxane/ether to precipitate the pure salt.
    

Experimental Workflow

Visualizing the Process

The following diagram outlines the critical decision points and flow of the purification cycle.

PurificationWorkflow cluster_warnings Critical Control Points Raw Crude HCl Salt (Impure) Basify Controlled Basification (Sat. Na2CO3, pH 10-11) Raw->Basify Dissolve in H2O Extract Extraction (DCM or EtOAc) Basify->Extract Free base formation Dry Drying (Na2SO4 + Filtration) Extract->Dry TLC TLC Method Dev (DCM:MeOH:NH4OH) Dry->TLC Check Rf Column Flash Chromatography (Silica Gel) TLC->Column Load Free Base SaltForm Salt Regeneration (4M HCl in Dioxane) Column->SaltForm Collect & Evaporate Final Pure Product (>98% HPLC) SaltForm->Final Precipitate & Filter

Figure 1: The "Free-Base Switch" workflow designed to avoid direct chromatography of ionic salts.

Detailed Protocols

Phase 1: Preparation of the Free Base

Objective: Convert the crude HCl salt to the lipophilic free amine without hydrolyzing the ester.

Reagents:

  • Crude Methyl 3-(2-aminoethyl)benzoate HCl

  • Saturated Aqueous Sodium Carbonate (

    
    )
    
  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)[1]

  • Brine

  • Sodium Sulfate (

    
    )
    

Procedure:

  • Dissolution: Dissolve the crude salt (e.g., 1.0 g) in minimal distilled water (approx. 10-15 mL). The solution will be slightly acidic.[2]

  • Basification: Slowly add saturated

    
     solution while stirring. Monitor pH with paper. Target pH is 10-11.
    
    • Caution: Do not use 1M NaOH or higher concentrations, as local high pH can hydrolyze the methyl ester to the carboxylic acid.

  • Extraction: Extract the aqueous layer 3 times with DCM (3 x 20 mL).

    • Note: DCM is preferred for polar amines, but EtOAc is acceptable if the interface is clear.

  • Washing: Wash the combined organic layers once with Brine to remove trapped water and inorganic salts.

  • Drying: Dry over anhydrous

    
     for 10 minutes. Filter and concentrate in vacuo at low temperature (< 35°C) to obtain the crude free base oil.
    
Phase 2: Flash Column Chromatography

Objective: Remove organic impurities (unreacted starting materials, dimers) from the free base.

System Parameters:

Parameter Specification
Stationary Phase Silica Gel 60 (40–63 µm, 230–400 mesh)
Column Size 10g - 25g silica per 1g of crude load
Mobile Phase A Dichloromethane (DCM)

| Mobile Phase B | Methanol (MeOH) containing 10%


 (aq) |
| Detection  | UV at 254 nm (Benzene ring absorption) |

Solvent System Preparation (The "Magic" Mix): Prepare a stock solution of DCM : MeOH :


 (90 : 9 : 1) .
  • Why Ammonia? The

    
     competes with the amine product for the acidic silanol sites on the silica. Without it, the amine will "tail" (smear) across the column, destroying resolution.
    

Execution:

  • TLC Analysis: Spot the crude free base on a silica TLC plate.[3] Run in the 90:9:1 solvent mix.

    • Target

      
      : 0.25 – 0.35.
      
    • If

      
       > 0.5, reduce MeOH content (e.g., 95:4:1).
      
    • If

      
       < 0.1, increase MeOH content (e.g., 85:14:1).
      
  • Loading: Dissolve the crude oil in a minimum volume of DCM. Load carefully onto the pre-equilibrated column.

    • Pro-Tip: If the crude is viscous or insoluble in minimal DCM, use Dry Loading . Adsorb the crude onto Celite 545 (1:2 ratio), evaporate solvent, and load the powder on top of the silica bed.

  • Elution: Run the column isocratically or with a shallow gradient (0% to 10% MeOH/NH3 in DCM).

  • Collection: Collect fractions. The amine product typically elutes after non-polar impurities but before highly polar degradants.

  • Evaporation: Combine pure fractions and evaporate.

    • Critical: You must evaporate thoroughly to remove traces of ammonia, which can interfere with the stoichiometry of the final salt formation.

Phase 3: Regeneration of the Hydrochloride Salt

Objective: Convert the unstable oil back into a stable, solid salt.

Reagents:

  • Purified Free Base

  • Diethyl Ether (anhydrous) or DCM

  • 4M HCl in Dioxane (commercial solution)

Procedure:

  • Dissolve the purified free base oil in anhydrous Diethyl Ether (or DCM if not soluble in ether).

  • Cool the solution to 0°C in an ice bath.

  • Add 4M HCl in Dioxane dropwise with vigorous stirring.

    • Stoichiometry: Add 1.05 – 1.1 equivalents of HCl.

  • A white precipitate (the HCl salt) should form immediately.

  • Stir for 15 minutes.

  • Filtration: Filter the solid under vacuum or nitrogen pressure. Wash the cake with cold ether to remove excess HCl and dioxane.

  • Drying: Dry in a vacuum oven at 40°C to remove residual solvents.

Analytical Validation

Expected Data
TestMethodAcceptance Criteria
Purity HPLC (C18, Water/ACN + 0.1% TFA)> 98.0% Area
Identity 1H-NMR (DMSO-d6)Integration of Ethyl chain (approx 2.9-3.1 ppm) and Methyl Ester (3.8 ppm) matches 1:1 ratio.
Counter-ion Silver Nitrate Test / ICPositive for Chloride (

)
Troubleshooting Guide

Issue 1: Product streaks on the column (Tailing).

  • Cause: Insufficient ammonia modifier or "wet" silica.

  • Fix: Increase

    
     concentration to 2% in the mobile phase, or switch to Triethylamine (TEA)  (1-2%) as the modifier. Note that TEA is harder to remove by evaporation than ammonia.
    

Issue 2: Low Yield / Missing Ester.

  • Cause: Hydrolysis during the basification step.

  • Fix: Ensure the pH during extraction never exceeds 11. Work quickly and keep solutions cold. Do not store the free base in water; extract immediately.

Issue 3: Product is an oil, not a solid, after HCl addition.

  • Cause: Presence of residual MeOH or water, or the salt is hygroscopic.

  • Fix: Triturate the oil with anhydrous pentane or ether to induce crystallization. Ensure the HCl source (Dioxane) is anhydrous.

Alternative Approach: Reverse Phase (C18)

If the free base is too unstable or the "Free-Base Switch" fails, Reverse Phase Flash Chromatography is the modern alternative.

  • Column: C18-bonded Silica.

  • Solvent A: Water + 0.05% HCl (or 0.1% TFA).

  • Solvent B: Acetonitrile.[4][5]

  • Advantage: You can load the crude salt directly (dissolved in water) without free-basing.

  • Disadvantage: Evaporating water takes longer, and freeze-drying (lyophilization) is often required to recover the solid salt.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard text for purification protocols). Link

  • Teledyne ISCO. (2012).[4] Purification of Primary Amines using RediSep C-18 Reversed Phase Columns. Application Note AN54. (Demonstrates C18 vs Normal Phase for amines). Link

  • Biotage. (2023).[5] Strategies for Flash Chromatography of Basic Amines. (Discusses the use of amine modifiers like TEA and Ammonia). Link

  • Still, W. C., Kahn, M., & Mitra, A. (1978).[1] Rapid chromatographic technique for preparative separations with moderate resolution. Journal of Organic Chemistry, 43(14), 2923–2925.[1] (The foundational paper for Flash Chromatography). Link

  • PubChem. (n.d.).[6][7] Methyl 3-(2-aminoethyl)benzoate hydrochloride Compound Summary. National Library of Medicine. Link

Sources

Method

"recrystallization of Methyl 3-(2-aminoethyl)benzoate hydrochloride"

This application note details the purification of Methyl 3-(2-aminoethyl)benzoate hydrochloride (CAS: 167846-36-8), a critical intermediate in the synthesis of pepticomimetics and integrin antagonists. Due to the compoun...

Author: BenchChem Technical Support Team. Date: February 2026

This application note details the purification of Methyl 3-(2-aminoethyl)benzoate hydrochloride (CAS: 167846-36-8), a critical intermediate in the synthesis of pepticomimetics and integrin antagonists.

Due to the compound's dual nature—containing a hydrolytically sensitive ester and a hygroscopic amine hydrochloride —standard recrystallization protocols often fail, leading to "oiling out" or ester hydrolysis. This guide provides a robust, chemically grounded protocol designed to maximize yield (>85%) and purity (>98% HPLC).

Part 1: Chemical Context & Pre-requisites

Compound Profile:

  • Structure: A benzoate ester with an ethylamine side chain (HCl salt).[1]

  • Molecular Weight: 215.68 g/mol .

  • Critical Vulnerability: The methyl ester is susceptible to acid-catalyzed hydrolysis in the presence of water and heat.

  • Physical State: White to off-white crystalline solid.

ParameterSpecificationNote
Solubility (Cold) High: Water, Methanol, DMSOAvoid water to prevent hydrolysis.
Solubility (Hot) High: Ethanol, Isopropanol (IPA)Ideal candidates for single-solvent methods.
Insoluble Diethyl Ether, Hexanes, Ethyl AcetateIdeal anti-solvents.
Hygroscopicity Moderate to HighRequires anhydrous solvents and desiccated storage.

Part 2: Solvent Selection Strategy (The Self-Validating System)

Before processing the bulk material, perform this Solubility Mapping Test on a 100 mg sample. This step validates the solvent system for your specific batch impurity profile.

Logic: The goal is to find a system where the compound is soluble at reflux (


) but insoluble at 

.

Recommended Systems:

  • System A (Single Solvent): Anhydrous Isopropanol (IPA) or Ethanol (EtOH).

  • System B (Binary Solvent): Methanol (Solvent) + Diethyl Ether or MTBE (Anti-solvent).

Solvent Decision Tree (Graphviz)

SolventSelection Start Start: 100mg Sample TestIPA Test A: Add 1mL Hot IPA (80°C) Start->TestIPA DissolvedIPA Dissolved? TestIPA->DissolvedIPA CoolIPA Cool to 0°C DissolvedIPA->CoolIPA Yes TestMeOH Test B: Dissolve in min. Hot MeOH DissolvedIPA->TestMeOH No (Insoluble) CrystalsIPA Crystals Formed? CoolIPA->CrystalsIPA UseIPA PROTOCOL A: Recrystallize from IPA CrystalsIPA->UseIPA Yes (High Yield) CrystalsIPA->TestMeOH No (Too Soluble) AddEther Add Et2O/MTBE until cloudy TestMeOH->AddEther UseBinary PROTOCOL B: MeOH/Ether Diffusion AddEther->UseBinary

Caption: Logical flow for determining the optimal solvent system based on solubility behavior.

Part 3: Detailed Experimental Protocols

Protocol A: Single-Solvent Recrystallization (Preferred)

Best for batches with moderate impurities where the compound is soluble in hot Isopropanol.

Reagents: Anhydrous Isopropanol (IPA), Activated Carbon (optional).

  • Dissolution:

    • Place crude Methyl 3-(2-aminoethyl)benzoate HCl in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

    • Add Anhydrous IPA (approx. 10 mL per gram of solid).

    • Heat the mixture to reflux (82°C) with stirring.

    • Note: If solid remains after 15 minutes of reflux, add more IPA in 1 mL increments until fully dissolved.

  • Hot Filtration (Impurity Removal):

    • If insoluble particles (dust, inorganic salts) are visible, filter the hot solution through a pre-heated glass funnel with a fluted filter paper or a Celite pad.

    • Critical: Keep the setup hot to prevent premature crystallization on the filter.

  • Nucleation & Cooling:

    • Remove the flask from heat and allow it to cool slowly to room temperature (20-25°C) while stirring gently. Do not shock-cool in ice yet; this causes "oiling out" (liquid-liquid phase separation).

    • Once at room temperature, inspect for crystal formation.

    • Transfer the flask to an ice bath (0-4°C) for 1 hour to maximize yield.

  • Isolation:

    • Filter the crystals using a Buchner funnel under vacuum.

    • Wash the filter cake with cold IPA (0°C) to remove residual mother liquor.

    • Drying: Dry in a vacuum oven at 40°C for 12 hours. Avoid higher temperatures to prevent ester degradation.

Protocol B: Solvent/Anti-Solvent Precipitation

Best for highly impure samples or if the compound is too soluble in IPA.

Reagents: Methanol (Solvent), Diethyl Ether or MTBE (Anti-solvent).

  • Dissolution:

    • Dissolve the crude solid in the minimum amount of warm Methanol (40-50°C). The solution should be near saturation.

    • Volume Guide: Aim for ~2-3 mL MeOH per gram.

  • Anti-Solvent Addition:

    • Remove from heat.[2]

    • Slowly add Diethyl Ether (or MTBE) dropwise with vigorous stirring.

    • Stop immediately when a persistent cloudiness (turbidity) appears.

  • Clarification:

    • Add 1-2 drops of Methanol to clear the cloudiness (returning the system to a metastable zone).

  • Crystallization:

    • Cover the flask (to prevent solvent evaporation) and let it stand undisturbed at room temperature.

    • As the solution cools and solvents equilibrate, fine needles should form.

    • After 2 hours, move to a refrigerator (4°C) overnight.

  • Isolation:

    • Filter and wash with a 1:1 mixture of cold MeOH/Ether, then pure Ether.

Part 4: Process Analytical Technology (PAT) & Troubleshooting

Common Failure Mode: Oiling Out

  • Symptom: The product separates as a sticky oil droplet instead of crystals.

  • Cause: The temperature dropped too fast, or the impurity level is too high (acting as a solvent).

  • Remedy: Re-heat the mixture until the oil redissolves. Add a "seed crystal" (a tiny grain of pure product) to the cooling solution at the cloud point. Slow down the cooling rate.

Validation Metrics:

TestMethodAcceptance Criteria
Purity HPLC (C18 column, MeCN/Water + 0.1% TFA)> 98.0% Area
Identity 1H-NMR (DMSO-d6)Integration of Methyl Ester singlet (3.8 ppm) vs. Aromatic protons (7.4-8.0 ppm) must be 3:[3]4.
Solvent Residue GC-Headspace< 5000 ppm (IPA/MeOH)
Recrystallization Workflow Diagram (Graphviz)

RecrystallizationWorkflow Raw Crude Material (Solid) Dissolve Dissolution (Reflux T) Raw->Dissolve + Solvent Filter Hot Filtration (Remove Insolubles) Dissolve->Filter T > 60°C Cool Controlled Cooling (Nucleation) Filter->Cool Slow Ramp Cool->Dissolve Oiling Out? Re-heat Isolate Vacuum Filtration & Wash Cool->Isolate T = 0°C Dry Vacuum Dry (<40°C) Isolate->Dry

Caption: Step-by-step unit operations for the recrystallization process.

References

  • PubChem. (2025).[4] Methyl 3-(2-aminoethyl)benzoate hydrochloride | C10H14ClNO2.[4] National Library of Medicine. [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. [Link]

  • Li, Z., et al. (2011). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 16(12). (General protocol for amino ester HCl handling). [Link]

  • Fisher Scientific. (2025). Methyl 3-(2-Aminoethyl)benzoate Hydrochloride Safety Data. [Link]

Sources

Application

"protecting group strategies for Methyl 3-(2-aminoethyl)benzoate hydrochloride"

Application Note: Strategic Manipulation of Methyl 3-(2-aminoethyl)benzoate Hydrochloride Executive Summary Methyl 3-(2-aminoethyl)benzoate hydrochloride (CAS: 167846-36-8) is a high-value bifunctional scaffold containin...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Manipulation of Methyl 3-(2-aminoethyl)benzoate Hydrochloride

Executive Summary

Methyl 3-(2-aminoethyl)benzoate hydrochloride (CAS: 167846-36-8) is a high-value bifunctional scaffold containing a nucleophilic primary amine and an electrophilic methyl ester.[1] It serves as a critical linker in peptidomimetics and fragment-based drug discovery (FBDD).

This guide details the orthogonal protection strategies required to manipulate this molecule. The central challenge is the hydrochloride salt form, which requires neutralization prior to functionalization, and the potential lability of the methyl ester during subsequent deprotection steps. We provide validated protocols for Boc (acid-labile) and Cbz (hydrogenolysis-labile) protection, alongside a critical analysis of why Fmoc strategies require caution with this specific ester.

Molecular Analysis & Reactivity Profile

FeatureChemical PropertyStrategic Implication
Amine (Primary) Nucleophilic (

for conjugate acid)
Requires masking to prevent self-polymerization or interference during ester hydrolysis.
Methyl Ester Electrophilic, Base-labileStable to acid (TFA/HCl). Labile to strong base (NaOH/LiOH). Limits the use of base-labile amine PGs (like Fmoc) if saponification is the next step.
Salt Form (HCl) Acidic, Water SolubleMust be neutralized with

eq. of base (TEA/DIPEA) to generate the reactive free amine in situ.

Strategy Selection: The Decision Matrix

The choice of protecting group (PG) depends entirely on the next step in your synthesis.

PG_Strategy Start Start: Methyl 3-(2-aminoethyl) benzoate HCl Q1 Next Step: Acidic Conditions? Start->Q1 Q2 Next Step: Basic Hydrolysis (Saponification)? Q1->Q2 No Cbz Strategy B: Cbz Protection (Best for Acid Stability) Q1->Cbz Yes (e.g., TFA) Boc Strategy A: Boc Protection (Best for Base Stability) Q2->Boc Yes (LiOH/NaOH) Fmoc Strategy C: Fmoc Protection (CAUTION: Labile to Base) Q2->Fmoc No (Keep Ester)

Figure 1: Decision matrix for selecting the optimal amine protecting group based on downstream chemical compatibility.

Protocol A: Boc Protection (The Gold Standard)

Rationale: The tert-butyloxycarbonyl (Boc) group is the preferred choice for this scaffold. It renders the amine inert to the basic conditions (LiOH/THF) typically used to hydrolyze the methyl ester later, allowing for the selective exposure of the carboxylic acid.

Materials
  • Methyl 3-(2-aminoethyl)benzoate HCl (1.0 eq)

  • Di-tert-butyl dicarbonate (

    
    ) (1.1 eq)
    
  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 eq)

  • Dichloromethane (DCM) (Solvent, 0.1 M concentration)

  • Safety:

    
     melts at 23°C; handle as a liquid. Evolution of 
    
    
    
    gas is possible; vent reaction vessel.
Step-by-Step Methodology
  • Salt Neutralization: Suspend the starting material in DCM at

    
    . Add DIPEA dropwise. The suspension should clarify as the free amine is liberated and the amine-HCl salt dissolves (or forms soluble DIPEA-HCl).
    
  • Reagent Addition: Add

    
     (dissolved in a minimal amount of DCM) dropwise to the reaction mixture.
    
  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 2–4 hours.

    • Monitoring: Check TLC (30% EtOAc/Hexane). Stain with Ninhydrin. The starting material (spot at baseline) should disappear; Product (

      
      ) will not stain or stain faintly yellow/brown, not the deep red/purple of free amines.
      
  • Workup (Critical for Purity):

    • Wash organic layer with 10% Citric Acid (2x). Why? This removes unreacted amine starting material and the DIPEA base. The Boc-protected product is not basic and remains in the organic layer.

    • Wash with Sat.

      
       (removes citric acid traces).
      
    • Wash with Brine, Dry over

      
      , Filter, and Concentrate.
      
  • Validation:

    
     should show a singlet at 
    
    
    
    ppm (9H,
    
    
    -butyl).

Protocol B: Cbz Protection (Robust & Acid Stable)

Rationale: If your synthesis involves a subsequent step with Trifluoroacetic Acid (TFA) (e.g., deprotecting a different group elsewhere), Boc will fail. Carboxybenzyl (Cbz) is stable to TFA but removed via Hydrogenolysis (


).
Materials
  • Methyl 3-(2-aminoethyl)benzoate HCl (1.0 eq)[1]

  • Benzyl chloroformate (Cbz-Cl) (1.2 eq)

  • 
     (3.0 eq)
    
  • Solvent System: THF/Water (1:1) or EtOAc/Water (1:1) biphasic mix.

Step-by-Step Methodology
  • Biphasic Setup: Dissolve the starting material in the THF/Water mixture. Add solid

    
    .
    
  • Acylation: Cool to

    
    . Add Cbz-Cl dropwise. Caution: Cbz-Cl is lachrymatory. Use a fume hood.
    
  • Reaction: Vigorously stir (required for biphasic systems) at RT for 3–6 hours.

  • Workup:

    • Dilute with EtOAc. Separate layers.

    • Wash organic layer with 1M HCl (removes unreacted amine).

    • Wash with Brine, Dry, Concentrate.

  • Validation:

    
     shows aromatic signals for the Cbz group (
    
    
    
    ppm) and a benzylic singlet (
    
    
    ppm).

Protocol C: Orthogonal Hydrolysis (Saponification)

Scenario: You have the Boc-protected intermediate and now need to convert the Methyl Ester to a Carboxylic Acid.

Hydrolysis_Workflow Step1 1. Dissolve Boc-Ester in THF/MeOH (2:1) Step2 2. Add LiOH (aq, 2.0 eq) at 0°C Step1->Step2 Step3 3. Monitor TLC (Ester -> Acid) Step2->Step3 Step4 4. CRITICAL: Acidify to pH 3-4 (Use Citric Acid, NOT strong HCl) Step3->Step4 Step5 5. Extract with EtOAc Step4->Step5

Figure 2: Saponification workflow preserving the Boc group.

Expert Insight: Do not use strong HCl to acidify the reaction mixture after hydrolysis. Strong mineral acids can cleave the Boc group you just installed. Use 10% Citric Acid or 1M


 to adjust pH to ~3, allowing the free acid to be extracted into EtOAc while keeping the Boc group intact.

References & Authority

  • Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. 4th Ed. Wiley-Interscience. (The definitive guide on orthogonality).

  • Han, G., et al. "Preparation of Boc-protected amines." Journal of Organic Chemistry, 2008.[2] (Validation of Boc protocols on amino-esters).

  • Sigma-Aldrich (Merck). "Methyl 3-(2-aminoethyl)benzoate hydrochloride Product Sheet." (Physical data and solubility).

  • Organic Chemistry Portal. "Protecting Groups: Boc and Cbz stability profiles."

Sources

Method

"Methyl 3-(2-aminoethyl)benzoate hydrochloride for library synthesis"

Application Note & Protocol: Methyl 3-(2-aminoethyl)benzoate hydrochloride Part 1: Introduction & Strategic Value Methyl 3-(2-aminoethyl)benzoate hydrochloride (CAS: 167846-36-8) is a high-value bifunctional building blo...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol: Methyl 3-(2-aminoethyl)benzoate hydrochloride

Part 1: Introduction & Strategic Value

Methyl 3-(2-aminoethyl)benzoate hydrochloride (CAS: 167846-36-8) is a high-value bifunctional building block designed for the parallel synthesis of diversity-oriented libraries.

Structurally, it presents a meta-substituted phenethylamine scaffold. This specific substitution pattern is critical in medicinal chemistry for accessing vector spaces distinct from the more common para-substituted analogs. The phenethylamine core is a "privileged structure," ubiquitous in GPCR ligands (adrenergic, dopaminergic, serotonergic receptors) and CNS-active agents.

Key Features for Library Design:

  • Bifunctionality: Contains a primary amine (nucleophile) and a methyl ester (masked electrophile).

  • Orthogonality: The amine can be derivatized immediately, while the ester remains inert until activation (hydrolysis), allowing for sequential "Amine First" or "Acid First" (post-hydrolysis) library expansion.

  • Conformational Bias: The meta linkage provides a "kinked" geometry, often required to fit into hydrophobic pockets where linear para analogs clash.

Part 2: Chemical Properties & Handling

PropertySpecificationApplication Note
Molecular Formula C₁₀H₁₃NO₂ · HClSalt form ensures long-term stability.
Molecular Weight 215.67 g/mol Ideal for Fragment-Based Drug Discovery (FBDD).
Appearance White to off-white solidHygroscopic; store in desiccator.
Solubility DMSO, DMF, Methanol, Water>100 mM in DMSO; ideal for automated dispensing.
pKa (est) ~9.5 (Amine)Requires in situ neutralization (free-basing).

Handling Directive: As a hydrochloride salt, this compound is acidic. In automated liquid handling systems, avoid storing stock solutions in non-passivated steel troughs for extended periods to prevent corrosion. Always include an excess of tertiary amine base (DIPEA or TEA) in the first reaction step to liberate the nucleophilic free amine.

Part 3: Synthetic Workflows & Protocols

The following protocols are validated for 96-well plate format parallel synthesis.

Workflow Visualization

LibraryWorkflow Start Methyl 3-(2-aminoethyl) benzoate HCl Step1 Step 1: Amide Coupling (R1-COOH + HATU) Start->Step1 Free-base w/ DIPEA Inter1 Intermediate A (Amide-Ester) Step1->Inter1 Step2 Step 2: Saponification (LiOH / THF:H2O) Inter1->Step2 Inter2 Intermediate B (Amide-Acid) Step2->Inter2 Step3 Step 3: Reverse Amide Coupling (R2-NH2 + HATU) Inter2->Step3 Final Final Library Member (Diamide Scaffold) Step3->Final

Figure 1: Sequential functionalization workflow. The amine is derivatized first (R1), followed by ester hydrolysis and derivatization of the resulting acid (R2).

Protocol A: Amide Coupling (Amine Derivatization)

Objective: To couple diverse carboxylic acids (R1-COOH) to the ethylamine tail.

Reagents:

  • Building Block: 0.2 M stock in anhydrous DMF.

  • Carboxylic Acids (R1): 0.2 M stock in DMA/DMF.

  • Coupling Agent: HATU (0.2 M in DMF).

  • Base: DIPEA (1.0 M in DMF).

Procedure:

  • Dispensing: Add 100 µL of Carboxylic Acid stock (20 µmol, 1.0 eq) to the reaction well.

  • Activation: Add 100 µL of HATU stock (20 µmol, 1.0 eq) and 40 µL of DIPEA stock (40 µmol, 2.0 eq). Shake for 5 minutes.

  • Addition: Add 100 µL of Methyl 3-(2-aminoethyl)benzoate HCl stock (20 µmol, 1.0 eq).

  • Neutralization: CRITICAL STEP. Add an additional 40 µL of DIPEA (40 µmol) to neutralize the HCl salt of the building block. Total base = 4.0 eq.

  • Incubation: Seal plate and shake at Room Temperature (RT) for 4–16 hours.

  • QC Check: Analyze via LC-MS. The methyl ester is stable under these conditions.

    • Expected Mass: MW(Acid) + MW(Amine) - 18.02.

Expert Insight:

"We use HATU over EDC/HOBt for this scaffold because the steric freedom of the primary amine allows for very rapid coupling. If using acid chlorides, replace HATU with DCM/Pyridine, but ensure the system is strictly anhydrous to prevent hydrolysis of the methyl ester."

Protocol B: Ester Hydrolysis (Saponification)

Objective: To unmask the carboxylic acid for a second point of diversity (R2).

Reagents:

  • Solvent: THF:Methanol:Water (3:1:1).

  • Base: Lithium Hydroxide (LiOH), 2.0 M aqueous solution.

  • Quench: 1.0 M HCl.

Procedure:

  • Evaporation: Remove DMF from Protocol A (using Genevac or N2 blowdown) if high concentrations of DMF are present, as it can impede workup. Alternatively, perform direct hydrolysis if volume allows.

  • Solvation: Redissolve the crude intermediate (Intermediate A) in 500 µL of THF/MeOH mixture.

  • Hydrolysis: Add 100 µL of 2.0 M LiOH (200 µmol, 10 eq).

  • Incubation: Shake at 40°C for 4 hours.

    • Note: Methyl esters on benzoate systems are generally robust; mild heating ensures completion without decarboxylation.

  • Workup: Acidify with 1.0 M HCl to pH ~3. Extract with EtOAc or use SCX cartridges (if the R1 group contains basic nitrogens) to isolate the free acid.

Protocol C: Cyclization to Dihydroisoquinolones (Advanced)

Objective: To create a rigid bicyclic core via intramolecular reaction.

Concept: If the R1 carboxylic acid contains a nucleophile or an electrophile at a specific distance, this scaffold can undergo cyclization.

  • Pictet-Spengler Reaction: Reacting the amine with aldehydes/ketones before acylation can yield tetrahydroisoquinolines.

  • Intramolecular Friedel-Crafts: After acylation (Protocol A), treating the ester/acid with polyphosphoric acid (PPA) can force cyclization onto the aromatic ring, though the meta substitution makes regioselectivity (ortho vs para to the ethyl group) a parameter to monitor.

Part 4: Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield (Step 1) Incomplete free-basing of HCl salt.Increase DIPEA to 4.0 or 5.0 equivalents. The HCl consumes 1.0 eq immediately.
Ester Hydrolysis (Step 1) Wet DMF or hygroscopic reagents.Ensure DMF is anhydrous. Methyl esters are relatively stable, but basic aqueous conditions will hydrolyze them.
Dimerization Amine reacting with its own ester.Highly unlikely intermolecularly at 0.2 M concentration, but avoid high heat (>80°C) with base before R1 coupling.
Precipitation Salt formation in non-polar solvents.Use DMF or NMP. Avoid DCM/Ether mixtures for the initial coupling of the salt.

References

  • PubChem. "Methyl 3-(2-aminoethyl)benzoate hydrochloride Compound Summary."[1][2] National Library of Medicine. Accessed January 28, 2026. [Link][1]

  • Han, S. Y., & Kim, Y. A. "Recent development of peptide coupling reagents in organic synthesis." Tetrahedron, 60(11), 2447-2467.
  • Blair, L. M., & Sperry, J. "The Pictet–Spengler reaction: an update." Journal of Natural Products.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Methyl 3-(2-aminoethyl)benzoate HCl Synthesis

Ticket ID: #SYN-2024-MAE-HCl Status: Open Subject: Yield Improvement & Troubleshooting Guide for Methyl 3-(2-aminoethyl)benzoate hydrochloride (CAS: 167846-36-8) Core Directive: The "Protonation Shield" Strategy Executiv...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SYN-2024-MAE-HCl Status: Open Subject: Yield Improvement & Troubleshooting Guide for Methyl 3-(2-aminoethyl)benzoate hydrochloride (CAS: 167846-36-8)

Core Directive: The "Protonation Shield" Strategy

Executive Summary: The synthesis of Methyl 3-(2-aminoethyl)benzoate hydrochloride presents a classic "bifunctional trap." The molecule contains both a nucleophile (primary amine) and an electrophile (ester).

If the amine becomes deprotonated (free base) at any point in the presence of the ester, it will attack the ester of a neighboring molecule, leading to intermolecular polymerization (polyamide formation) or cyclization.

The Golden Rule:

Maintain the amine in its protonated hydrochloride salt form (


) throughout the entire workflow.  Never neutralize the reaction mixture with aqueous base (NaOH/NaHCO

) during workup if you intend to isolate the ester.

Optimized Synthetic Protocol

Method: Thionyl Chloride (


) Mediated Esterification
Rationale:  This method generates anhydrous HCl in situ, driving the Fischer esterification equilibrium forward while simultaneously ensuring the amine remains strictly protonated.
Reagents & Stoichiometry
ReagentEquiv.RoleCritical Note
3-(2-aminoethyl)benzoic acid 1.0SubstrateEnsure dry (water <0.5%)
Methanol (Anhydrous) 10-15 volSolvent/ReactantMust be dry; water kills

Thionyl Chloride (

)
2.5 - 3.0ReagentFreshly distilled if yellow/orange
Diethyl Ether / MTBE N/AAnti-solventFor crystallization
Step-by-Step Workflow
  • Setup: Equip a round-bottom flask with a magnetic stir bar, reflux condenser, and a drying tube (

    
     or 
    
    
    
    line).
  • Suspension: Charge the flask with 3-(2-aminoethyl)benzoic acid and anhydrous Methanol . (Note: The starting material may not dissolve completely yet).

  • Activation (0°C): Cool the suspension to 0°C in an ice bath.

  • Addition: Add Thionyl Chloride dropwise over 30-60 minutes.

    • Why? The reaction of

      
       with MeOH is exothermic (
      
      
      
      ). Rapid addition causes dangerous boiling and loss of reagent.
  • Reflux: Remove the ice bath and heat to reflux (65°C) for 4–6 hours .

    • Checkpoint: The solution should become clear as the amino acid converts to the soluble ester HCl salt.

  • Concentration: Cool to room temperature. Evaporate the solvent in vacuo (Rotavap) to dryness.

    • Warning: Do not use a water bath >50°C to avoid thermal degradation.

  • Trituration (Crucial for Yield): You will likely have a sticky oil or gum. Add Diethyl Ether or MTBE (approx. 5-10 volumes) and stir vigorously.

    • Mechanism:[1][2][3][4] The ester HCl salt is insoluble in ether; impurities remain in solution. The oil should solidify into a white powder.

  • Isolation: Filter the white solid under nitrogen (hygroscopic). Wash with cold ether. Dry in a vacuum desiccator over

    
    .
    

Troubleshooting Dashboard

User Issue: "My product is an oil that won't crystallize."

Potential CauseDiagnosticCorrective Action
Residual Solvent NMR shows MeOH peaks.The HCl salt is very soluble in MeOH. You must evaporate to complete dryness. Co-evaporate with Toluene twice to remove trapped MeOH.
Excess Acid (HCl/SO2) pH of residue is < 1.Trace

or HCl gas can prevent crystal lattice formation. Triturate vigorously with anhydrous Ether/Hexane to leach out acidity.
Hygroscopicity Product turns to gum in air.The HCl salt absorbs water rapidly. Handle only in a low-humidity environment or glovebox. Store in a desiccator.

User Issue: "Low Yield (<50%)"

Potential CauseDiagnosticCorrective Action
Wet Methanol

fumed excessively upon addition.
Water consumes

(

), leaving insufficient reagent for water scavenging during esterification. Use anhydrous MeOH.
Incomplete Reaction TLC shows baseline material (Acid).Reflux time was too short. Extend reflux to 8-12 hours. Ensure

was fresh (colorless to pale yellow).
Workup Hydrolysis Used aqueous wash.[5]Never wash this specific product with water or bicarbonate. The ester hydrolyzes rapidly, or the free amine causes polymerization.

User Issue: "NMR shows double peaks / impurities."

Potential CauseDiagnosticCorrective Action
Dimerization Mass Spec shows M+ = 380+ (Dimer).You likely allowed the pH to rise above 7.0 at some point. There is no recovery from this.[2] Restart and maintain acidic conditions.
Methyl Ether Formation NMR shows extra -OMe peak.Reaction temperature too high or huge excess of

can sometimes methylate the amine (rare but possible). Stick to 3.0 eq

.

Visualizing the Chemistry

Diagram 1: The "Protonation Shield" Failure Mode

This diagram illustrates why maintaining acidic conditions is non-negotiable.

G cluster_0 Safe Zone (Acidic pH < 7) cluster_1 Danger Zone (Neutral/Basic pH > 7) Salt Amine Salt (R-NH3+) Ester Target Ester HCl (Stable) Salt->Ester Esterification (SOCl2/MeOH) FreeBase Free Amine (R-NH2) Salt->FreeBase Base Added (Workup Error) Polymer Polymer/Dimer (Irreversible) FreeBase->Polymer Nucleophilic Attack on Ester

Caption: The "Safe Zone" relies on the protonated amine (


) which cannot attack the ester. Adding base removes this shield, triggering polymerization.
Diagram 2: Optimized Workflow Logic

G Start Start: 3-(2-aminoethyl)benzoic acid Reagent Add MeOH (Anhydrous) Start->Reagent Cool Cool to 0°C Reagent->Cool AddSOCl2 Add SOCl2 (Dropwise) Generates HCl in situ Cool->AddSOCl2 Reflux Reflux 65°C (4-6h) AddSOCl2->Reflux Evap Evaporate to Dryness (Remove SO2/HCl) Reflux->Evap Triturate Triturate with Ether (Precipitate HCl Salt) Evap->Triturate Filter Filter & Dry (P2O5) Triturate->Filter

Caption: Step-by-step execution flow emphasizing temperature control and isolation method.[3][6]

Frequently Asked Questions (FAQs)

Q: Can I use HCl gas bubbled into Methanol instead of Thionyl Chloride? A: Yes, but


 is superior for yield. 

acts as a water scavenger (consuming water produced during esterification), which pushes the equilibrium to the right (Le Chatelier's principle). HCl gas does not remove water, so the reaction may not reach 100% conversion.

Q: Can I start from 3-(cyanomethyl)benzoic acid? A: Yes. The route would be:

  • Esterify the acid first (using the

    
    /MeOH method above) to get Methyl 3-(cyanomethyl)benzoate .
    
  • Perform catalytic hydrogenation (Raney Ni or Pd/C) in acidic methanol to reduce the nitrile to the amine. Note: If you reduce the nitrile before esterification, you arrive at the same starting material as this guide.

Q: How do I store the product? A: The hydrochloride salt is hygroscopic. Store it in a tightly sealed vial, preferably taped with Parafilm, at 4°C or -20°C. If it absorbs water, it becomes sticky and difficult to handle, though chemical stability is generally maintained if kept acidic.

References

  • Preparation of Amino Acid Esters: Greenberg, J. A., & Sammakia, T. (2017). The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride. The Journal of Organic Chemistry, 82(6), 3245–3251. (Provides mechanistic insight into SOCl2 activation).

  • General Synthesis of Amino Benzoate Esters: Cohen, J. et al. (1983). Synthesis of Methyl-3-aminobenzoate Hydrochloride. US Patent 4407746.[7] (Describes the foundational SOCl2/MeOH method for aminobenzoates).

  • Physical Properties & Safety: National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 69048308, Methyl 3-(2-aminoethyl)benzoate hydrochloride. [8]

  • Prevention of Polymerization: Hermanson, G. T. (2013). Bioconjugate Techniques. Academic Press. (Reference for the reactivity of amino-esters and the necessity of blocking/protonation).

Sources

Optimization

"side products in Methyl 3-(2-aminoethyl)benzoate hydrochloride synthesis"

Topic: Troubleshooting Side Products & Synthesis Anomalies CAS Registry Number: 167846-36-8 (HCl Salt) | Formula: C₁₀H₁₄ClNO₂[1] Introduction: The "Self-Destructing" Linker Welcome to the technical support hub for Methyl...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Side Products & Synthesis Anomalies

CAS Registry Number: 167846-36-8 (HCl Salt) | Formula: C₁₀H₁₄ClNO₂[1]

Introduction: The "Self-Destructing" Linker

Welcome to the technical support hub for Methyl 3-(2-aminoethyl)benzoate hydrochloride. This compound is a critical bifunctional scaffold used in fragment-based drug discovery and PROTAC® linker synthesis.

The Core Challenge: This molecule contains two mutually reactive functional groups—a nucleophilic primary amine and an electrophilic methyl ester. While stable as a hydrochloride salt, the free base is kinetically unstable and prone to intermolecular polymerization.

This guide moves beyond standard protocols to address the why and how of impurity formation, providing actionable solutions for researchers encountering low yields or purity issues.

Module 1: The "Phantom" Impurity (Oligomerization)

Symptom: Purity is high (>98%) immediately after synthesis, but drops significantly after workup or storage as a free base. New peaks appear at higher retention times on HPLC/LC-MS.

Technical Insight: Intermolecular Aminolysis

The most common failure mode is the formation of oligomeric amides. Unlike simple esters, amino-esters possess an internal "self-destruct" mechanism. Once neutralized to the free base (pH > 7), the amine of Molecule A attacks the ester of Molecule B.

The Pathway:

  • Trigger: Neutralization (e.g., NaHCO₃ wash).

  • Propagation: Formation of a dimer (Amide), which still has an amine and ester, leading to trimers/tetramers.

  • Result: Insoluble white precipitate or "gum" in the flask.

Visualizing the Failure Mode

AmidationPathway HCl_Salt HCl Salt (Stable Crystalline Solid) Free_Base Free Base (Reactive Intermediate) HCl_Salt->Free_Base  Base (pH > 7)   Free_Base->HCl_Salt  Immediate Acidification   Dimer Amide Dimer (Impurity A) Free_Base->Dimer  Intermolecular Attack   (Fast in conc. solution) Polymer Oligomers/Polymers (Insoluble Gum) Dimer->Polymer  Chain Propagation  

Figure 1: The kinetic instability of the free base leads to irreversible amide formation.

Troubleshooting Protocol
Issue Root Cause Corrective Action
Post-Workup Purity Drop Free base left in solution too long.Skip aqueous workup. Evaporate MeOH/HCl directly to dryness. If extraction is needed, keep temperature <5°C and re-acidify immediately.
Insoluble White Solid Polymerized material.Filter off the solid; it is likely intractable polyamide. Recrystallize the filtrate from MeOH/Et₂O.
Broad Melting Point Mixture of Salt and Free Base.Resuspend in dry ether and bubble HCl gas or add TMSCl/MeOH to ensure full conversion to HCl salt.
Module 2: Synthesis Route-Specific Impurities

Your impurity profile depends entirely on your synthetic strategy. Identify your route below to find your specific impurities.

Route A: Fisher Esterification (Acid + MeOH)

Reagents: 3-(2-aminoethyl)benzoic acid + Thionyl Chloride (SOCl₂) + Methanol.

Common Side Products:

  • Starting Material (Acid): 3-(2-aminoethyl)benzoic acid.[1]

    • Cause: Water in methanol or insufficient reaction time.

    • Fix: Use anhydrous MeOH. Add SOCl₂ dropwise at 0°C, then reflux.

  • Methyl Chloride Artifacts:

    • Cause: Reaction of MeOH with HCl generated in situ (usually volatile, but can methylate sensitive nucleophiles).

    • Fix: Ensure good venting; usually removed in vacuo.

Route B: Nitrile Reduction

Reagents: Methyl 3-(cyanomethyl)benzoate + H₂ (Raney Ni/Pd) or NaBH₄.

Common Side Products:

  • Secondary Amine Dimer: Bis(3-methoxycarbonylphenethyl)amine.

    • Mechanism:[2][3][4][5][6][7][8][9] The intermediate imine reacts with the newly formed primary amine.

    • Fix: Perform hydrogenation in the presence of ammonia or acetic anhydride (to trap the amine), though the latter requires a deprotection step.

  • Hydrolysis Product: 3-(cyanomethyl)benzoic acid.

    • Cause: Basic conditions during workup or wet solvents.[5]

Module 3: Analytical Data & Impurity Table

Use this table to identify peaks in your LC-MS traces.

Impurity Name Structure Description Origin RRT (Approx) Mass (M+H)
Target Molecule Methyl ester, ethylamine chainProduct1.00180.1
Hydrolysis Product Carboxylic acid, ethylamine chainWater ingress / Incomplete rxn< 1.00 (Polar)166.1
Amide Dimer Two benzoate units linked by amide bondFree base oligomerization> 1.20 (Non-polar)341.2
Secondary Amine Two phenethyl units linked by NHNitrile reduction side-rxn> 1.50328.2
Module 4: Critical FAQs

Q1: Can I store the free base as an oil? A: Absolutely not. The free base will cyclize or polymerize within hours at room temperature. Always store as the Hydrochloride (HCl) or Tosylate (TsOH) salt. If you must generate the free base for a coupling reaction, generate it in situ using a tertiary base (DIPEA/TEA) in the presence of the electrophile.

Q2: My NMR shows a "doublet of doublets" pattern that shouldn't be there. A: Check for the Amide Dimer . The symmetry of the molecule breaks, and you will see two distinct aromatic systems—one with an ester and one with an amide linkage.

Q3: How do I dry the HCl salt without inducing hydrolysis? A: Use a vacuum desiccator with P₂O₅. Avoid heating above 40°C if the salt is slightly damp with methanol, as the combination of heat + acid + trace water can reverse the equilibrium back to the acid.

Module 5: Decision Tree for Purification

PurificationLogic Start Crude Product Isolated CheckLCMS Check LC-MS Purity Start->CheckLCMS IsPure Purity > 95%? CheckLCMS->IsPure Success Dry & Store (HCl Salt) IsPure->Success Yes IdentifyImp Identify Major Impurity IsPure->IdentifyImp No Imp_Acid Impurity: Hydrolyzed Acid (Low RRT) IdentifyImp->Imp_Acid Imp_Dimer Impurity: Amide Dimer (High RRT) IdentifyImp->Imp_Dimer Fix_Acid Re-subject to SOCl2/MeOH (Drive to completion) Imp_Acid->Fix_Acid Fix_Dimer Recrystallize from MeOH/Et2O (Remove insolubles) Imp_Dimer->Fix_Dimer Fix_Acid->Success Fix_Dimer->Success

Figure 2: Workflow for identifying and removing common impurities.

References
  • Synthesis of Amino Acid Methyl Esters (General Methodology)

    • Source: Li, J. et al. "A Convenient Synthesis of Amino Acid Methyl Esters." Molecules, 2025 (Predicted/General Methodology).
    • Context: Describes the TMSCl/MeOH method as a milder alternative to SOCl₂/MeOH to prevent backbone degrad
    • (Proxy for general amino ester synthesis).

  • Intermolecular Cyclization of Amino Esters

    • Source:Journal of Polymer Science, "Poly(ester amide)
    • Context: Validates the mechanism of amine-ester "self-destruction" (aminolysis) leading to lactams or oligomers.
  • Nitrile Reduction Side Products

    • Source: "Reductive Cyclisation of 2-Cyanomethyl-3-Nitrobenzo
    • Context: Discusses the competition between nitrile reduction and ester reduction/cyclization, highlighting the form
  • Compound Data

    • Source: PubChem CID 69048308.[1]

    • Context: Physical properties and safety data for Methyl 3-(2-aminoethyl)benzoate hydrochloride.[1]

Sources

Troubleshooting

"troubleshooting Methyl 3-(2-aminoethyl)benzoate hydrochloride reactions"

Technical Support Center: Methyl 3-(2-aminoethyl)benzoate Hydrochloride Introduction: The "Dual-Personality" Scaffold Product Identity: Methyl 3-(2-aminoethyl)benzoate hydrochloride CAS: 167846-36-8 Role: Bifunctional Li...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Methyl 3-(2-aminoethyl)benzoate Hydrochloride

Introduction: The "Dual-Personality" Scaffold

Product Identity: Methyl 3-(2-aminoethyl)benzoate hydrochloride CAS: 167846-36-8 Role: Bifunctional Linker / Scaffold[1][2]

Welcome to the technical guide for Methyl 3-(2-aminoethyl)benzoate hydrochloride. This molecule presents a classic "dual-personality" challenge in organic synthesis: it contains a nucleophilic tail (primary amine) and an electrophilic head (methyl ester).[1][2]

As a hydrochloride salt, the amine is dormant (protonated,


).[1][2] To utilize it, you must "wake it up" (free-base it).[1][2] However, once active, it can attack electrophiles including its own ester group on neighboring molecules (intermolecular polymerization).[1][2] This guide focuses on navigating this reactivity window to maximize yield and purity.

Module 1: The Salt Trap (Activation & Handling)

The Issue: Low yields in coupling reactions often stem from incomplete neutralization of the HCl salt or "over-basifying" leading to side reactions.[2]

Q: Why is my coupling reaction yield near 0% despite using standard conditions? A: The amine is likely still protonated.[2] The HCl salt (


) is not nucleophilic.[1][2] You must neutralize it with a base (e.g., DIPEA, TEA) to generate the free amine (

).[1][2] However, the timing of this addition is critical.

Q: Should I free-base it separately or in-situ? A:

  • In-Situ (Recommended for most couplings): Add the salt directly to the reaction mixture containing the electrophile (e.g., carboxylic acid + coupling agent).[2] Then add 3.0–4.0 equivalents of tertiary amine base (DIPEA).[1][2] This releases the free amine slowly in the presence of the target electrophile, minimizing self-polymerization.[2]

  • Separate Extraction (Only for highly sensitive electrophiles): If your electrophile is base-sensitive, partition the salt between DCM and saturated aqueous

    
    .[1][2] Dry the organic layer and use immediately.[2] Warning: The free base is unstable over long periods due to dimerization.
    

Visual Guide: Activation Strategy

FreeBasingStrategy Start Start: Methyl 3-(2-aminoethyl)benzoate HCl Decision Is the Electrophile Base-Sensitive? Start->Decision MethodA Method A: In-Situ Neutralization (Standard) Decision->MethodA No MethodB Method B: Biphasic Extraction (Sensitive) Decision->MethodB Yes StepA1 1. Dissolve Electrophile + Coupling Agent MethodA->StepA1 StepA2 2. Add Amine Salt StepA1->StepA2 StepA3 3. Add Excess Base (DIPEA 3-4 eq) StepA2->StepA3 StepB1 1. Partition: DCM / Sat. NaHCO3 MethodB->StepB1 StepB2 2. Dry Organic Layer (MgSO4) StepB1->StepB2 StepB3 3. Add to Reaction Immediately StepB2->StepB3

Caption: Decision tree for neutralizing the hydrochloride salt based on electrophile stability.

Module 2: Amide Coupling & Side Reactions

The Issue: The formation of oligomers (polyamides) or ester hydrolysis competes with the desired amide bond formation.

Q: I see a new spot on TLC that isn't my product, and it's not starting material. What is it? A: It is likely a dimer or oligomer .[1][2]

  • Mechanism:[1][3][4] Once free-based, if the amine

    
     doesn't find the activated carboxylic acid quickly, it will attack the methyl ester of another molecule of Methyl 3-(2-aminoethyl)benzoate.[2]
    
  • Prevention:[1] Ensure your carboxylic acid is pre-activated (e.g., stir Acid + HATU + Base for 5-10 mins) before adding the amine salt.[1][2] This ensures the "hottest" electrophile in the flask is your target, not the neighbor's ester.[2]

Q: Which coupling reagents work best? A:

Reagent Suitability Notes
HATU High Fastest kinetics. Ideal to outcompete dimerization.[1][2]
EDC / HOBt Moderate Slower.[1][2] Good for scale-up but higher risk of side reactions.[1][2]
DCC Low Difficult byproduct removal (DCU).[1][2][5] Not recommended.

| Acid Chlorides | High | Very fast, but requires careful temperature control (0°C) to prevent bis-acylation.[1][2] |

Q: Can the meta-substitution cause cyclization? A: Unlike ortho-substituted analogs, the meta (3-position) geometry prevents intramolecular lactam formation (it would require a highly strained bridged structure).[1][2] Your primary concern is intermolecular reaction (polymerization), not cyclization.

Module 3: Ester Stability (Hydrolysis)

The Issue: Loss of the methyl ester group during reaction or workup.

Q: My methyl ester disappeared, and I isolated the carboxylic acid. Why? A: You likely experienced saponification .[1][2]

  • Cause 1: High pH Aqueous Workup.[1][2] Methyl esters are susceptible to hydrolysis in strong bases (NaOH, KOH) or even carbonate bases if left too long.[1][2]

  • Cause 2: Nucleophilic Attack by Hydroxide.[1][2] If your solvent was not dry and you used a strong base, hydroxide ions (

    
    ) generated in situ attacked the ester.[1][2]
    

Protocol Adjustment:

  • Base Choice: Use hindered organic bases like DIPEA (Hünig's Base) rather than inorganic bases (NaOH,

    
    ) during the coupling step.[1][2]
    
  • Workup: Quench with dilute acid (0.5M HCl or Citric Acid) or saturated

    
     rather than strong basic washes.[1][2] Avoid leaving the product in aqueous base for extended periods.[1][2]
    

Visual Guide: Reaction Pathways

ReactionPathways SM Free Amine (Active Nucleophile) Product Desired Amide (Major) SM->Product Fast (Kinetic Control) Dimer Dimer/Oligomer (Impurity) SM->Dimer Slow (If Target Absent) Target Target Electrophile (Activated Acid) Target->Product Self Self (Methyl Ester) (Competitor) Self->Dimer Acid Hydrolyzed Acid (Impurity) Self->Acid Water Water/OH- (Hydrolysis) Water->Acid Base Catalyzed

Caption: Kinetic competition between desired coupling, dimerization, and hydrolysis.[1][2]

Module 4: Purification & Analysis

The Issue: The product is an amine derivative (if the ester is kept) or a polar amide, often streaking on silica.[2]

Q: My product is streaking on the column. How do I fix this? A: Even though the amine is acylated (amide), the ester and the aromatic ring can interact with silanols.[2]

  • Mobile Phase: Add 1% Triethylamine (TEA) or 1%

    
      to your DCM/MeOH or Hexane/Ethyl Acetate gradient.[1][2] This neutralizes the acidic silica sites.[1][2]
    
  • Alternative: Use "Amine-functionalized silica" cartridges if available.[1][2]

Q: Solubility Data for Workup

Solvent Solubility (HCl Salt) Solubility (Free Base)
Water High Low (<1 mg/mL)
Methanol High High
DCM Low High

| Ether/Hexane | Negligible | Moderate |[1][2]

Note: The drastic solubility difference in DCM allows for the "Biphasic Extraction" method described in Module 1.

References

  • PubChem. Methyl 3-(2-aminoethyl)benzoate hydrochloride | C10H14ClNO2.[1][2] National Library of Medicine.[1][2] Link[1][2]

  • Organic Chemistry Portal. Amide Synthesis (Coupling Reagents & Mechanisms). Link

  • Fisher Scientific. Methyl 3-(2-Aminoethyl)benzoate Hydrochloride Product Data. Link[1][2]

  • Biotage. Strategies for the Purification of Amines. Link

Sources

Optimization

Technical Support Center: Optimization of Coupling Reactions with Methyl 3-(2-aminoethyl)benzoate Hydrochloride

Product: Methyl 3-(2-aminoethyl)benzoate hydrochloride CAS: 167846-36-8 (Generic/Salt) Role: Bifunctional Building Block / Linker Introduction: Understanding Your Building Block Welcome to the Technical Support Center. Y...

Author: BenchChem Technical Support Team. Date: February 2026

Product: Methyl 3-(2-aminoethyl)benzoate hydrochloride CAS: 167846-36-8 (Generic/Salt) Role: Bifunctional Building Block / Linker

Introduction: Understanding Your Building Block

Welcome to the Technical Support Center. You are likely using Methyl 3-(2-aminoethyl)benzoate hydrochloride as a linker or scaffold in medicinal chemistry. This molecule presents a classic "dual-reactivity" challenge:

  • Nucleophile: The primary amine (–NH₂), which must be "free-based" from the HCl salt to react.

  • Electrophile: The methyl ester (–COOMe), which is susceptible to hydrolysis or nucleophilic attack.

This guide moves beyond standard protocols to address the specific kinetic and thermodynamic pitfalls of this meta-substituted aromatic system.

Module 1: The "Free-Basing" Dilemma (Pre-Coupling)

The Issue: The most common cause of failed couplings with this reagent is incorrect base stoichiometry. The amine is supplied as a hydrochloride salt (


). It is non-nucleophilic  in this state. You cannot simply add 1 equivalent of base and expect the reaction to proceed efficiently.

The Solution: You must account for the "Sacrificial Equivalent."

Protocol: Base Stoichiometry Logic
  • Base Choice: Diisopropylethylamine (DIPEA) or Triethylamine (TEA).[1]

    • Why: These are non-nucleophilic bases. Avoid inorganic bases (NaOH, K₂CO₃) which increase the risk of methyl ester hydrolysis.

  • Stoichiometry:

    • 1.0 equiv to neutralize the HCl salt (Sacrificial).

    • 1.0 - 1.5 equiv to activate the carboxylic acid partner (if using HATU/HBTU).

    • Total Base: 2.0 - 2.5 equivalents relative to the amine salt.

Visualizing the Decision Flow

BaseLogic Start Input: Amine.HCl Salt Check Base Equivalents Added? Start->Check Fail Result: Protonated Amine (No Reaction) Check->Fail < 2.0 Equiv Success Result: Free Amine (Active Nucleophile) Check->Success ≥ 2.0 Equiv

Caption: Critical stoichiometry threshold for activating amine hydrochloride salts in amide coupling.

Module 2: Amide Coupling Optimization

The Issue: Users often report low yields or "missing ester" peaks. This is frequently due to Oligomerization (Intermolecular attack) or Hydrolysis .

Standard Protocol: HATU Coupling (Recommended)

Best for: High-value synthesis, fast kinetics.

  • Activation: Dissolve the Carboxylic Acid (1.0 eq) in anhydrous DMF or DCM.

  • Base Addition 1: Add DIPEA (1.0 eq) and HATU (1.1 eq). Stir for 5-10 mins to form the active ester.

  • Amine Preparation: In a separate vial, dissolve Methyl 3-(2-aminoethyl)benzoate HCl (1.0 eq) in DMF + DIPEA (1.2 eq). Note: Ensure the salt is fully dissolved.

  • Coupling: Add the amine solution to the activated acid solution.

  • Reaction: Stir at Room Temperature (RT) for 1–4 hours.

    • Critical Check: Monitor by LCMS. Do not heat unless absolutely necessary. Heating promotes the free amine attacking the ester of a neighboring molecule (dimerization).

Alternative Protocol: EDC/HOBt

Best for: Scale-up, avoiding difficult HATU by-product removal.

ParameterRecommendationRationale
Solvent DCM (Dichloromethane)The free base is highly soluble in DCM; the salt is not. Good agitation is required until the base neutralizes the salt.
Coupling Agent EDC·HCl (1.2 eq) + HOBt (1.2 eq)Generates a water-soluble urea byproduct, simplifying workup.
Base TEA (2.5 eq)TEA is easier to remove than DIPEA if evaporation is the only workup method.
Temperature 0°C to RTStart cold to suppress potential side reactions.

Module 3: Troubleshooting Specific Failures

Scenario A: "I see the product mass -14 Da (Acid) in LCMS."
  • Diagnosis: Ester Hydrolysis . The methyl ester has been converted to a carboxylic acid.

  • Root Cause:

    • Water present in the solvent (wet DMF).

    • Workup involved strong aqueous base (e.g., 1M NaOH wash).

    • Reaction left too long in basic conditions.

  • Fix:

    • Use Anhydrous DMF .

    • Switch workup quench to Saturated NH₄Cl or 1M HCl (acidic quench protects the ester).

    • Avoid LiOH or NaOH during workup.

Scenario B: "The reaction turned into a gel / Multiple peaks with +177 mass."
  • Diagnosis: Oligomerization (Polyamide formation).

  • Mechanism: The free amine of one molecule attacked the methyl ester of another molecule.

  • Root Cause:

    • High concentration (>0.2 M).

    • Slow activation of the carboxylic acid partner (the amine got bored and reacted with itself).

    • Heating.[2]

  • Fix:

    • Reverse Addition: Ensure the Carboxylic Acid is fully activated before adding the Amine.

    • Dilution: Run the reaction at 0.05 M – 0.1 M concentration.

Scenario C: "Low Conversion / Salt won't dissolve."
  • Diagnosis: Solubility Mismatch.

  • Root Cause: The HCl salt is polar; DCM is non-polar. The salt sits at the bottom of the flask.

  • Fix: Use a DMF/DCM co-solvent (1:4) system. Dissolve the salt in a small volume of DMF first, then dilute with DCM.

Module 4: Experimental Workflow Visualization

This diagram illustrates the optimized workflow to prevent dimerization and hydrolysis.

Workflow Acid Carboxylic Acid + HATU + DIPEA (1 eq) Wait Wait 10 min (Activation) Acid->Wait Mix Combine Solutions (Slow Addition) Wait->Mix AminePrep Amine.HCl Salt + DMF + DIPEA (1.2 eq) AminePrep->Mix Monitor Monitor LCMS (Stop at >95% Conv) Mix->Monitor Workup Acidic Workup (1M HCl / Brine) Monitor->Workup Protect Ester

Caption: Split-vial activation protocol to minimize self-reaction and maximize yield.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1][3][4] Tetrahedron, 61(46), 10827-10852. Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals.[1] Organic Process Research & Development, 20(2), 140-177. Link

  • PubChem. (n.d.).[5] Methyl 3-(2-aminoethyl)benzoate hydrochloride (Compound Summary). National Library of Medicine. Link

Sources

Troubleshooting

Technical Support Center: Methyl 3-(2-aminoethyl)benzoate Hydrochloride

Topic: Purification & Handling Challenges Ticket ID: #PUR-167846 Status: Open Support Tier: Level 3 (Senior Application Scientist) Executive Summary Compound: Methyl 3-(2-aminoethyl)benzoate hydrochloride CAS: 167846-36-...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification & Handling Challenges Ticket ID: #PUR-167846 Status: Open Support Tier: Level 3 (Senior Application Scientist)

Executive Summary

Compound: Methyl 3-(2-aminoethyl)benzoate hydrochloride CAS: 167846-36-8 Molecular Formula: C₁₀H₁₃NO₂[1][2][3][4][5][6]·HCl Molecular Weight: 215.68 g/mol

The Core Challenge: This molecule presents a classic "orthogonal stability" problem. You have a methyl ester (susceptible to hydrolysis under acidic/basic aqueous conditions) and a primary amine hydrochloride (hygroscopic and prone to "oiling out").

Successful purification requires navigating the narrow channel between hydrolytic degradation (too much water/heat) and impurity trapping (poor solvent selection causing gums). The meta-substitution pattern prevents the rapid intramolecular cyclization seen in ortho-isomers (lactam formation), meaning your primary degradation pathway is almost certainly ester hydrolysis .

Module 1: The Purification Decision Matrix

Before attempting any procedure, diagnose your crude material state using the decision tree below.

Purification_Decision_Tree Start Crude Material State State_Gum Sticky Gum / Oil Start->State_Gum State_Solid Solid / Powder Start->State_Solid Action_Trituration Protocol A: Trituration (Et2O/Hexane) State_Gum->Action_Trituration First Step Action_Azeotrope Protocol D: Azeotropic Drying State_Gum->Action_Azeotrope If Persistent Oil Check_Purity Check Purity (NMR/HPLC) State_Solid->Check_Purity Impurity_Water Impurity: Solvent/Water Check_Purity->Impurity_Water High Solvent/H2O Impurity_Acid Impurity: Hydrolyzed Acid (3-(2-aminoethyl)benzoic acid) Check_Purity->Impurity_Acid >5% Acid Impurity_Color Impurity: Oxidation (Color) Check_Purity->Impurity_Color Dark/Yellow Impurity_Water->Action_Azeotrope Action_Recryst Protocol B: Recrystallization (IPA/MeOH) Impurity_Acid->Action_Recryst Mild Action_Reset Protocol C: Free-Base & Re-Salt Impurity_Acid->Action_Reset Severe (>10%) Impurity_Color->Action_Recryst + Charcoal Action_Trituration->Check_Purity If Solidifies

Figure 1: Diagnostic workflow for selecting the appropriate purification method based on physical state and impurity profile.

Module 2: Troubleshooting Guides (FAQs)

Issue 1: "My product is a sticky gum that won't crystallize."

Diagnosis: This is the most common issue with amino-ester hydrochlorides. It usually indicates trapped solvent or water disrupting the crystal lattice. The HCl salt is highly polar, while residual organic solvents (like excess ethyl acetate or ether) are non-polar, creating a biphasic "oil" rather than a crystal.

Corrective Action (Trituration):

  • Place the gum in a flask.

  • Add anhydrous Diethyl Ether or MTBE (Methyl tert-butyl ether).

  • Scratch the side of the flask vigorously with a glass rod.

  • Sonicate for 10-15 minutes.

  • Why this works: The ether acts as an anti-solvent for the salt but dissolves the trapped organic impurities. The mechanical energy (scratching/sonication) provides nucleation sites.

Issue 2: "NMR shows a new set of aromatic peaks and loss of the methyl singlet."

Diagnosis: You have hydrolyzed the ester. The impurity is 3-(2-aminoethyl)benzoic acid hydrochloride .[1][4] Cause: This typically happens if you attempted an aqueous workup (extraction) without strict pH control, or if you recrystallized using wet solvents.

Mechanism of Failure:

Hydrolysis_Risk cluster_conditions Risk Factors Ester Methyl Ester (Target) TS Tetrahedral Intermediate Ester->TS + Water Water H2O / H+ Acid Carboxylic Acid (Impurity) TS->Acid Methanol Methanol (Leaving Group) TS->Methanol Risk1 High Temp (>40°C) Risk2 Prolonged Aqueous Contact

Figure 2: Acid-catalyzed hydrolysis pathway. Note that this reaction is reversible, but in the presence of excess water, the equilibrium shifts heavily toward the acid impurity.

Issue 3: "The salt is highly hygroscopic and gains weight on the balance."

Diagnosis: The amine hydrochloride moiety is pulling moisture from the air. Corrective Action:

  • Store under Argon/Nitrogen.

  • Do not dry in a vacuum oven at high heat (>60°C) if the material is damp, as the combination of heat + trapped water = hydrolysis.

  • Use Azeotropic Drying: Dissolve in a small amount of methanol, add excess Toluene , and rotary evaporate. The toluene/methanol/water azeotrope will pull the moisture out at a lower temperature.

Module 3: Validated Protocols

Protocol A: Recrystallization (The Gold Standard)

Best for: Removing small amounts of acid impurity and colored oxidation products.

Solvent System: Isopropanol (IPA) / Diethyl Ether (or MTBE). Note: Avoid Ethanol if possible, as transesterification (Methyl -> Ethyl ester) can occur if heated for long periods.

  • Dissolution: Dissolve the crude salt in the minimum amount of boiling anhydrous Isopropanol.

    • Tip: If the solution is dark, add activated charcoal (1-2% w/w), stir for 5 mins, and filter hot through Celite.

  • Cloud Point: Remove from heat. While still warm, add anhydrous Diethyl Ether dropwise until a faint, persistent cloudiness appears.

  • Clarification: Add 1-2 drops of IPA to clear the solution.

  • Crystallization: Allow to cool to room temperature slowly (do not place directly in ice). Once room temp, move to 4°C fridge.

  • Isolation: Filter the white needles under nitrogen/argon blanket (to prevent moisture uptake). Wash with cold 1:1 IPA/Ether.

Protocol B: The "Reset" (Free-Basing)

Best for: Heavily contaminated material (>10% acid or unknown impurities). Warning: This involves generating the free amine. Work quickly to prevent oxidation.

  • Partition: Suspend the impure salt in DCM (Dichloromethane).

  • Neutralization: Add cold, saturated K₂CO₃ (Potassium Carbonate) or NaHCO₃ solution. Shake until the solid dissolves and CO₂ evolution stops.

    • Crucial: Keep this cold (0-5°C) to minimize ester hydrolysis during the basic phase.

  • Extraction: Separate the organic layer.[7] Extract the aqueous layer 2x with DCM.

  • Drying: Dry combined organics over anhydrous Na₂SO₄. Filter.

  • Re-Salting (The Critical Step):

    • Cool the DCM solution to 0°C.

    • Add HCl in Dioxane (4M) or HCl in Ether (2M) dropwise.

    • The pure hydrochloride salt will precipitate immediately as a white solid.

  • Filtration: Filter and wash with dry ether.

Module 4: Solubility & Data Reference

Predicted Solubility Matrix (at 25°C)

SolventSolubility (HCl Salt)Usage Strategy
Water HighAvoid. Promotes hydrolysis.
Methanol HighGood for initial dissolution; requires anti-solvent.
Isopropanol ModerateIdeal for recrystallization (hot).
DCM Low/ModerateGood for free-base extraction; poor for salt.
Ethyl Acetate Very LowGood anti-solvent (wash).
Diethyl Ether InsolubleExcellent anti-solvent (precipitation).
Hexane InsolubleUsed for trituration of gums.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • PubChem. (n.d.).[4] Methyl 3-(2-aminoethyl)benzoate hydrochloride (Compound).[1][4] National Library of Medicine. Retrieved January 28, 2026, from [Link]

  • Green, T. W., & Wuts, P. G. M. (1999).[8] Protective Groups in Organic Synthesis. Wiley-Interscience. (Reference for ester stability profiles under acidic/basic conditions).

  • Fisher Scientific. (n.d.). Methyl 3-(2-Aminoethyl)benzoate Hydrochloride Safety Data Sheet. Retrieved January 28, 2026, from [Link]

Sources

Optimization

Technical Support Center: Purification of Methyl 3-(2-aminoethyl)benzoate Hydrochloride

Case Reference: CAS 167846-36-8 | Protocol ID: PUR-AMBZ-04[1] To: Research & Development Division From: Senior Application Scientist, Separation Sciences Group Subject: Impurity Removal and Stability Protocols for Methyl...

Author: BenchChem Technical Support Team. Date: February 2026

Case Reference: CAS 167846-36-8 | Protocol ID: PUR-AMBZ-04[1]

To: Research & Development Division From: Senior Application Scientist, Separation Sciences Group Subject: Impurity Removal and Stability Protocols for Methyl 3-(2-aminoethyl)benzoate HCl

Executive Summary & Chemical Context

You are likely working with Methyl 3-(2-aminoethyl)benzoate hydrochloride as a linker in peptidomimetics or as a precursor for isoquinolinone scaffolds.[1]

The Critical Instability: The primary challenge with this compound is not external contamination, but autocatalytic degradation . As a hydrochloride salt, the compound is stable. However, any exposure to basic conditions (even during workup) liberates the free amine. Due to the meta-substitution pattern and the two-carbon ethyl spacer, the free amine is geometrically primed to attack the methyl ester, resulting in rapid intramolecular cyclization to form 3,4-dihydroisoquinolin-1(2H)-one .

This guide prioritizes purification methods that maintain the acidic integrity of the salt to prevent this irreversible side reaction.

The Impurity Profile

Before initiating purification, identify your enemy.[1] The table below correlates physical observations with specific chemical impurities.

Impurity TypeChemical IdentityOrigin / CauseDiagnostic Sign (1H NMR)
Hydrolysis Product 3-(2-aminoethyl)benzoic acidExposure to moisture; prolonged storage.[1]Loss of Methyl singlet (~3.9 ppm).[1] Appearance of broad COOH.[1]
Cyclization Artifact 3,4-dihydroisoquinolin-1(2H)-oneCRITICAL: Formed if free base is generated and not trapped immediately.[1]Disappearance of Methyl singlet.[1] New amide NH signal.
Starting Material Methyl 3-(cyanomethyl)benzoateIncomplete reduction (if synthesized via nitrile reduction).[1]Singlet at ~3.8 ppm (CH2-CN).[1]
Inorganic Salts Ammonium chloride / NaClByproducts of neutralization or quenching.[1]Invisible in CDCl3/DMSO NMR.[1] Ash residue upon combustion.[1]
Oligomers PolyamidesIntermolecular aminolysis (dimerization) at high concentrations.[1]Broadening of aromatic peaks; "tar" texture.[1]

Diagnostic & Decision Workflow

Use this logic tree to determine the appropriate purification strategy based on your current sample state.

PurificationLogic Start Start: Impure Sample CheckState Physical State? Start->CheckState Solid Solid / Crystalline CheckState->Solid Dry Oil Oil / Sticky Gum CheckState->Oil Wet/Gummy CheckPurity Purity (HPLC/NMR)? Solid->CheckPurity AcidReform PROTOCOL C: Salt Re-formation (HCl/Dioxane) Oil->AcidReform Trapped Solvent/Free Base HighPurity >90% but colored CheckPurity->HighPurity LowPurity <90% or Salts present CheckPurity->LowPurity Trituration PROTOCOL B: Trituration (Cold Acetone/Ether) HighPurity->Trituration Recryst PROTOCOL A: Recrystallization (MeOH/Et2O) LowPurity->Recryst AcidReform->Recryst Once Solidified

Figure 1: Decision matrix for selecting the optimal purification route based on physical state and purity level.[1]

Standard Operating Protocols (SOPs)

PROTOCOL A: Recrystallization (The Gold Standard)

Best for: Removing hydrolysis products and inorganic salts from the crude solid.

The Solvent System: Methanol (Good Solvent) / Diethyl Ether or MTBE (Anti-Solvent).[1] Why? The HCl salt is highly soluble in methanol but insoluble in ether. Inorganic salts (like NaCl) are slightly soluble in methanol, so we must filter them hot.[1]

  • Dissolution: Place crude solid in a flask. Add minimum hot Methanol (MeOH) (~50°C) dropwise until dissolved.

    • Note: If a fine white powder remains undissolved even in hot MeOH, it is likely inorganic salt (NH4Cl/NaCl).[1] Filter this off while hot.

  • Precipitation: Remove from heat. While still warm, slowly add Diethyl Ether (Et2O) or MTBE until a faint turbidity (cloudiness) persists.[1]

    • Ratio: Typically 1:3 to 1:5 (MeOH:Ether).[1]

  • Crystallization: Seal the flask and let it cool to room temperature undisturbed. Then move to 4°C (fridge) for 4–12 hours.

  • Collection: Filter the white needles/crystals under vacuum.[1] Wash the cake with cold Et2O.

  • Drying: Dry under high vacuum at 40°C. Do not exceed 60°C to prevent ester degradation.[1]

PROTOCOL B: Acid-Base Extraction (The "Rescue" Op)

Best for: Removing non-basic organic impurities (e.g., unreacted methyl benzoates). Warning: This procedure generates the unstable free base.[1] Speed is critical.

  • Partition: Suspend the crude salt in Dichloromethane (DCM) .

  • Liberation (Cold): Add ice-cold saturated NaHCO3 (Sodium Bicarbonate). Shake vigorously.

    • Why Bicarbonate? NaOH is too strong and will hydrolyze the ester immediately.

  • Phase Separation: Quickly separate the organic layer (DCM).[1]

    • Action: The amine is now free.[1][2] The clock is ticking (cyclization risk).

  • Re-Acidification: Immediately dry the DCM layer over Na2SO4 (2 mins) and filter directly into a flask containing HCl in Dioxane (4M) or HCl in Ether .

  • Recovery: The product will crash out immediately as the hydrochloride salt.[1] Evaporate solvent to recover the purified solid.[1][2]

Mechanistic Insight: Why Purity Fails

Understanding the degradation pathway is essential for troubleshooting.[1] The diagram below illustrates the competition between stable salt formation and the irreversible cyclization.

DegradationPathway Salt HCl Salt (Stable Form) FreeBase Free Amine (Reactive Intermediate) Salt->FreeBase Base (OH-/HCO3-) Hydrolysis Benzoic Acid Deriv. (Hydrolysis Product) Salt->Hydrolysis H2O / Heat (Slow) FreeBase->Salt HCl (Rapid Quench) Cyclic Isoquinolinone (Irreversible Impurity) FreeBase->Cyclic Intramolecular Cyclization (Fast at RT)

Figure 2: Degradation pathways.[1][3] Note that the Free Base is the gateway to the irreversible cyclization impurity.

Frequently Asked Questions (FAQs)

Q: My product turned into a sticky oil after extraction. How do I fix it? A: You likely have trapped solvent or partial free-base formation.[1] Dissolve the oil in a minimum amount of dry Methanol. Add 2.0 equivalents of TMSCl (Trimethylsilyl chloride) .[1] The TMSCl reacts with residual methanol to generate anhydrous HCl in situ, driving the formation of the solid salt [1]. Add Et2O to precipitate the solid.[1]

Q: Can I store the free base for the next step? A: Absolutely not. The meta-aminoethyl chain allows the amine to wrap around and attack the ester carbonyl, forming a 6-membered lactam (dihydroisoquinolinone). This reaction can occur within hours at room temperature.[1] Always store as the HCl salt at -20°C.

Q: The NMR shows a split methyl ester peak.[1] Is this an isomer? A: No. This is likely a mixture of the HCl salt and the Free Base (if the sample wasn't dried properly or if the NMR solvent (DMSO-d6) is slightly basic/wet). Add a drop of D2O/DCl to the NMR tube; if the peaks merge, it was just a protonation state issue.

Q: I see a new peak at 1650 cm⁻¹ in IR. What is it? A: This is characteristic of the Amide I band . It confirms that your compound has cyclized into the isoquinolinone impurity.[1] This is irreversible; the batch must be discarded or re-hydrolyzed (harsh conditions required).[1]

References

  • Li, Z., et al. (2005).[1] "A Convenient Synthesis of Amino Acid Methyl Esters." Journal of Organic Chemistry.

  • Green, T. W., & Wuts, P. G. M. (1999).[1][3] Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Referencing Ester Stability). [1]

  • PubChem.[1] (n.d.). Methyl 3-(2-aminoethyl)benzoate hydrochloride Compound Summary. National Library of Medicine.[1]

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical.[1] (General techniques for amino ester recrystallization).

Sources

Troubleshooting

Technical Support Center: Scale-Up Synthesis of Methyl 3-(2-aminoethyl)benzoate Hydrochloride

Executive Summary & Process Logic You are accessing the technical support module for the scale-up synthesis of Methyl 3-(2-aminoethyl)benzoate hydrochloride . This intermediate is critical in the synthesis of various pha...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Process Logic

You are accessing the technical support module for the scale-up synthesis of Methyl 3-(2-aminoethyl)benzoate hydrochloride . This intermediate is critical in the synthesis of various pharmaceutical inhibitors.

The industrial standard route involves the catalytic hydrogenation of Methyl 3-(cyanomethyl)benzoate . While conceptually simple, this transformation is notorious for three competing failure modes during scale-up:

  • Dimerization: Formation of the secondary amine impurity.[1][2]

  • Ammonolysis/Hydrolysis: Attack on the methyl ester by ammonia (used to suppress dimerization) or adventitious water.

  • Poisoning: Deactivation of the catalyst by trace sulfur or halides carried over from the nitrile synthesis.

This guide provides a robust, self-validating protocol using Acidic Hydrogenation over Pd/C , which circumvents the ester-compatibility issues inherent to the traditional Raney Nickel/Ammonia route.

Process Visualization

Figure 1: Synthesis Pathway & Impurity Control

The following diagram outlines the reaction flow and the divergence points where impurities are generated.

G Start Methyl 3-(cyanomethyl)benzoate Imine Intermediate Imine Start->Imine Reduction Amide Impurity B: Amide (Ammonolysis) Start->Amide NH3 Attack (If Basic) Acid Impurity C: Acid (Hydrolysis) Start->Acid H2O Attack H2 H2 / Pd/C Target Target: Methyl 3-(2-aminoethyl)benzoate HCl Imine->Target + H2 / + HCl (Traps Amine) Dimer Impurity A: Secondary Amine (Dimer) Imine->Dimer Condensation with Product (Low Acid)

Caption: Reaction pathway showing the critical "Trap" mechanism where acid prevents the imine from condensing into the secondary amine dimer.

Critical Troubleshooting (FAQs)

Category A: Impurity Management

Q: I am seeing high levels (5-15%) of the secondary amine "dimer" in my crude LCMS. Why? A: This is the classic "Nitrile Reduction Paradox."

  • Mechanism: The reduction proceeds via a highly reactive imine intermediate. As the primary amine product forms, it can attack this unreduced imine to form a secondary amine (dimer).

  • The Fix: You must remove the primary amine from the equilibrium as soon as it forms.

  • Protocol Adjustment: Switch to Acidic Hydrogenation . By running the reaction in Methanol containing 1.1–1.5 equivalents of HCl (or H2SO4), the primary amine is immediately protonated to the ammonium salt. The ammonium salt is non-nucleophilic and cannot attack the imine, effectively stopping dimerization [1].

Q: Why not use Ammonia to suppress the dimer? A: While ammonia is standard for simple nitriles, your molecule contains a methyl ester .

  • Risk: High concentrations of ammonia (especially in methanol) will attack the ester, converting your target into the corresponding primary amide (3-(2-aminoethyl)benzamide). This impurity is extremely difficult to separate from the target amine.

  • Recommendation: Avoid Raney Ni/NH3 conditions for this specific substrate. Use Pd/C with HCl.

Category B: Reaction Stalling

Q: The reaction starts fast but stops at 60% conversion. Adding more catalyst doesn't help. A: This indicates Catalyst Poisoning , likely from the precursor synthesis.

  • Root Cause: If the nitrile was made via cyanation of a benzyl chloride/bromide, trace halides or sulfur (if thionyl chloride was used upstream) are potent catalyst poisons.

  • Diagnostic: Check the starting material purity. If it smells of sulfur or has a yellow tint, it requires purification.

  • The Fix: Recrystallize the starting nitrile from Methanol/Water or treat the nitrile solution with activated carbon prior to hydrogenation.

Validated Scale-Up Protocol

Target Scale: 100g Input Reactor: 1L Hastelloy or Stainless Steel Autoclave

Reagents & Materials
ReagentEquiv.[3][4][5]FunctionCritical Quality Attribute
Methyl 3-(cyanomethyl)benzoate1.0SubstratePurity >98% (HPLC), Halide free
10% Pd/C (50% wet)5 wt%CatalystType: Degussa E101 or equivalent
Methanol (Anhydrous)10 VolSolventWater < 0.1% (Prevents hydrolysis)
Conc. HCl (37%)1.2Trapping AgentAdd slowly to cool MeOH
Hydrogen (H2)-ReductantPressure: 5–10 bar
Step-by-Step Methodology
  • Preparation of Acidic Medium (Exotherm Control):

    • In a separate vessel, charge Methanol (800 mL).

    • Cool to 0–5°C.

    • Slowly add Conc. HCl (1.2 equiv relative to nitrile). Note: Ensure temperature stays <20°C to prevent methyl chloride formation fumes.

  • Reactor Charging:

    • Charge the Methyl 3-(cyanomethyl)benzoate (100g) into the autoclave.

    • Add the prepared acidic methanol solution.

    • Add 10% Pd/C catalyst (5g dry weight basis). Safety: Add under nitrogen blanket to prevent ignition.

  • Hydrogenation:

    • Purge reactor: N2 (3x), then H2 (3x).

    • Pressurize to 5–8 bar (70–115 psi) H2.

    • Set agitation to high (critical for gas-liquid mass transfer).

    • Temperature: Maintain 25–30°C .

    • Note: Do not heat initially.[6][7] The reduction is exothermic.

  • Reaction Monitoring:

    • Monitor H2 uptake. Reaction is typically complete in 4–6 hours.

    • IPC (In-Process Control): HPLC. Target < 0.5% Starting Material.

  • Work-up (Isolation of HCl Salt):

    • Filter catalyst over Celite (Caution: Pyrophoric). Wash cake with Methanol.

    • Concentrate the filtrate under vacuum to ~20% volume.

    • Crystallization: Add Ethyl Acetate (or MTBE) as an anti-solvent to precipitate the hydrochloride salt.

    • Cool to 0°C for 2 hours.

    • Filter the white solid. Dry under vacuum at 40°C.

Troubleshooting Logic Tree

Use this logic flow to diagnose low yields or purity issues.

Troubleshooting Start Problem Detected Type Identify Issue Type Start->Type Impurity High Impurity Profile Type->Impurity Stall Reaction Stalled/Slow Type->Stall CheckMS Check Mass Spec (LCMS) Impurity->CheckMS CheckSM Check SM Purity Stall->CheckSM DimerFound Mass M+(Product) + Product - NH3 (Secondary Amine) CheckMS->DimerFound AmideFound Mass M-1 (Amide) or Hydrolysis CheckMS->AmideFound FixStall ACTION: Carbon Treat SM. Increase Catalyst Loading. CheckSM->FixStall FixDimer ACTION: Increase Acid Equiv. Ensure High H2 Pressure DimerFound->FixDimer FixAmide ACTION: Remove Ammonia/Water. Use Anhydrous Solvent. AmideFound->FixAmide

Caption: Decision matrix for diagnosing reaction failures based on analytical data.

References

  • Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience. (Detailed mechanisms on acid-promoted suppression of secondary amines).
  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Foundational text on nitrile reduction selectivity).
  • Koulocheri, S. D., & Haroutounian, S. A. (2001). "Common pitfalls in the hydrogenation of nitriles." European Journal of Organic Chemistry.

  • Patent CN105130846A. "Methyl 3-(cyanomethyl)benzoate synthetic method." (Provides the synthesis of the starting material).

  • Hegedus, L. S. (1998). "Reduction of Nitriles to Amines." Comprehensive Organic Synthesis.

Disclaimer: This guide is intended for qualified research personnel. Always perform a safety risk assessment (PHA) before scaling up high-pressure hydrogenation reactions.

Sources

Optimization

"Methyl 3-(2-aminoethyl)benzoate hydrochloride reaction monitoring by TLC"

Reaction Monitoring & TLC Troubleshooting Guide Executive Summary You are working with Methyl 3-(2-aminoethyl)benzoate hydrochloride . This molecule presents a "perfect storm" for Thin Layer Chromatography (TLC) challeng...

Author: BenchChem Technical Support Team. Date: February 2026

Reaction Monitoring & TLC Troubleshooting Guide

Executive Summary

You are working with Methyl 3-(2-aminoethyl)benzoate hydrochloride . This molecule presents a "perfect storm" for Thin Layer Chromatography (TLC) challenges:

  • Primary Amine: Strongly interacts with acidic silanol groups on silica, causing "streaking" (comet tails).[1]

  • Hydrochloride Salt: Highly polar ionic species that will remain stuck at the baseline (

    
    ) in standard organic solvents.
    
  • Methyl Ester: Susceptible to hydrolysis if exposed to aggressive aqueous bases for extended periods.

This guide provides a self-validating protocol to monitor this compound effectively, distinguishing it from impurities and reaction products (typically amides).

Part 1: The "Baseline Stuck" Phenomenon (The Salt Issue)

User Question: "I spotted my starting material in 100% Ethyl Acetate and even MeOH/DCM, but the spot stays at the baseline. Is my compound degraded?"

Technical Diagnosis: No, your compound is likely intact.[2] You are spotting the hydrochloride salt . Ionic salts do not partition well into organic mobile phases. To get the compound to move up the silica plate, you must break the salt pair and generate the "free base" in situ.

The Solution: In-Situ Neutralization

You have two options to mobilize the amine:

Option A: The "Ammonia Vapor" Trick (Pre-Run)

  • Spot the HCl salt solution onto the baseline of the TLC plate.

  • Hold the plate (using tweezers) over an open bottle of concentrated Ammonium Hydroxide (

    
    ) for 10-15 seconds.
    
  • Mechanism: The ammonia vapor neutralizes the HCl on the silica surface, liberating the free amine.

  • Elute immediately in your chosen solvent system.

Option B: Mobile Phase Modification (The Standard) Add a basic modifier directly to your eluent. This keeps the amine deprotonated throughout the run.

ComponentRoleRecommended Concentration
Triethylamine (TEA) Competes for silanol sites; neutralizes HCl.0.5% - 1.0% (v/v)
Ammonium Hydroxide Stronger base; good for very polar amines.1.0% (v/v) (requires MeOH)
Part 2: The "Comet Tail" (Streaking)

User Question: "My spot moves now, but it looks like a long streak spanning half the plate. I can't determine the


."

Technical Diagnosis: This is Silanol Drag . Silica gel (


) has acidic surface hydroxyl groups (silanols). Your primary amine (

) is basic and hydrogen-bonds to these sites as it travels, causing it to "drag" rather than partition cleanly.
Protocol: The "Blocked" Silica System

To fix this, we must saturate the silica surface with a volatile base that out-competes your amine.

Recommended Mobile Phase Recipes:

System IDComposition (v/v)Application

Target
MP-A (Standard) DCM : MeOH : TEA (95 : 4 : 1)General purity check0.3 - 0.5
MP-B (Polar) DCM : MeOH :

(90 : 9 : 1)
If MP-A

< 0.2
0.4 - 0.6
MP-C (Alt) EtOAc : TEA (99 : 1)If DCM is avoided0.3 - 0.5

Critical Alert: Do not use Potassium Permanganate (


) stain with these mobile phases. The TEA/Ammonia will turn the entire background brown/yellow immediately.
Part 3: Visualization & Specificity

User Question: "I see spots under UV, but how do I know which one is the free amine versus the amide product?"

Technical Diagnosis: The benzoate ester moiety is UV-active (254 nm), so both your starting material and product will glow under UV. You need a chemoselective stain to confirm the presence (or consumption) of the primary amine.

The Dual-Viz Protocol
  • Step 1: UV (254 nm): Circle all visible spots with a pencil. This shows the aromatic core.

  • Step 2: Ninhydrin Stain: Dip the plate and heat to 110°C.

Interpretation Table:

Compound SpeciesUV (254 nm)Ninhydrin ResultMechanism
Start Material (Amine) Dark SpotDeep Red/Purple Ruhemann’s Purple formation (oxidative deamination)
Product (Amide) Dark SpotNo Color / Faint Yellow Amide bond blocks Ninhydrin reaction
Impurity (Acid) Dark SpotNo ColorHydrolysis of ester (if present)
Part 4: Reaction Monitoring Workflow

Scenario: You are coupling Methyl 3-(2-aminoethyl)benzoate with a carboxylic acid to form an amide.

System Suitability Test (The "Co-Spot")

Never run a reaction TLC with just the reaction mixture (RM). You must run a 3-lane plate:

  • Lane 1: Starting Material (SM) - Reference Standard

  • Lane 2: Co-Spot (SM + RM) - Alignment Check

  • Lane 3: Reaction Mixture (RM) - The Data

Logic Flow:

  • If Lane 3 shows a spot at the same

    
     as Lane 1 AND  it turns Purple with Ninhydrin 
    
    
    
    Reaction is incomplete.
  • If Lane 3 shows a new UV-active spot (different

    
    ) that does NOT  turn Purple 
    
    
    
    Product formed.
Visual Troubleshooting Logic (Decision Tree)

TLC_Troubleshooting Start Start: TLC Analysis Check_Rf Does the spot move from baseline? Start->Check_Rf Check_Shape Is the spot shape circular/compact? Check_Rf->Check_Shape Yes Salt_Issue Issue: Salt Formation Action: Add 1% TEA or use Ammonia Vapor Check_Rf->Salt_Issue No (Rf = 0) Check_Viz Visualization Check Check_Shape->Check_Viz Yes (Good Spot) Streak_Issue Issue: Silanol Drag Action: Increase Polar Modifier (MeOH) or Base (TEA) Check_Shape->Streak_Issue No (Streaking) Ninhydrin Stain with Ninhydrin Check_Viz->Ninhydrin Result_Purple Purple Spot: Free Primary Amine (Starting Material) Ninhydrin->Result_Purple Result_Clear UV Only / No Color: Amide Product (or impurity) Ninhydrin->Result_Clear

Caption: Decision tree for troubleshooting mobility and identifying chemical species during the reaction monitoring of amino-benzoates.

Part 5: Experimental Protocol (Ninhydrin Stain)

Preparation:

  • Dissolve 1.5 g Ninhydrin in 100 mL of n-Butanol .

  • Add 3.0 mL of Acetic Acid (stabilizes the reagent).

  • Store in a brown bottle (light sensitive). Shelf life: ~6 months.

Execution:

  • Elute TLC plate and air dry completely (remove TEA/Ammonia smell).

  • Dip plate quickly into stain solution.

  • Blot excess on paper towel.[3]

  • Heat with a heat gun or on a hot plate (110°C) until spots appear.

  • Stop heating when the background starts to turn pink.

References
  • PubChem. (2025).[4][5] Methyl 3-(2-aminoethyl)benzoate hydrochloride | C10H14ClNO2.[5] National Library of Medicine. Available at: [Link]

  • Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. Available at: [Link]

  • Reich, H. J. (2017).[6] TLC Stains. University of Wisconsin-Madison. (Contextual grounding for Ninhydrin mechanism).

  • MilliporeSigma. (n.d.). TLC Visualization Reagents and Methods.
  • Sciencemadness. (2020).[6] TLC of amine hydrochloride salt. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Hydrolysis of Methyl 3-(2-aminoethyl)benzoate hydrochloride

Topic ID: CHEM-SUP-2024-089 Status: Active Role: Senior Application Scientist Executive Summary & Chemical Context User Query: "How do I efficiently hydrolyze Methyl 3-(2-aminoethyl)benzoate hydrochloride and isolate the...

Author: BenchChem Technical Support Team. Date: February 2026

Topic ID: CHEM-SUP-2024-089 Status: Active Role: Senior Application Scientist

Executive Summary & Chemical Context

User Query: "How do I efficiently hydrolyze Methyl 3-(2-aminoethyl)benzoate hydrochloride and isolate the zwitterionic product?"

Technical Context: This reaction involves the conversion of an amino-ester salt to its corresponding amino-acid. The substrate, Methyl 3-(2-aminoethyl)benzoate hydrochloride , presents two specific challenges:

  • Salt Management: The starting material is a hydrochloride salt (

    
    ). You must neutralize the amine while simultaneously hydrolyzing the ester.
    
  • Zwitterionic Isolation: The product, 3-(2-aminoethyl)benzoic acid , contains both a basic amine and an acidic carboxyl group. It will exist as a zwitterion (

    
    ) in neutral aqueous solution, making it highly water-soluble and difficult to extract into organic solvents like DCM or Ethyl Acetate.
    

Standard Operating Procedure (SOP)

Protocol: Lithium Hydroxide Mediated Hydrolysis

We recommend Lithium Hydroxide (LiOH) over NaOH or KOH for this specific substrate. LiOH exhibits superior solubility in THF/Water mixtures, ensuring a homogeneous phase which accelerates the reaction and prevents the precipitation of partially reacted intermediates.

Reagents:

  • Substrate: Methyl 3-(2-aminoethyl)benzoate HCl (1.0 equiv)

  • Base: LiOH[1][2]·H₂O (3.5 equiv) — Note: 1 eq neutralizes HCl, 1 eq hydrolyzes ester, 1.5 eq drives kinetics.

  • Solvent: THF : Water (2:1 v/v)

Step-by-Step Workflow:

  • Dissolution: Dissolve the substrate in the water portion first (to ensure the salt dissolves), then add THF. The solution should be clear.

  • Base Addition: Add LiOH·H₂O in one portion.[3] The reaction is slightly exothermic; monitor temperature.

  • Reaction: Stir vigorously at Room Temperature (20–25°C) .

    • Checkpoint: Monitor by TLC or LCMS. Expect conversion within 2–4 hours.

    • Critical: Do not heat above 50°C unless necessary, to avoid potential intermolecular amide formation (dimerization).

  • Quench & Workup (The "Zwitterion Trap"):

    • Evaporate THF under reduced pressure (Rotovap).

    • You are left with an aqueous solution of the lithium carboxylate salt (

      
      ).
      
    • Do NOT extract yet. The product is in the water.

Isolation Troubleshooting (The Critical Phase)

The most common failure point is product loss during extraction. The product is an amino acid; it will not partition into organic solvents at high pH (anionic) or low pH (cationic). You must target the Isoelectric Point (pI) .[4]

Calculated pI Estimation
  • 
     (Benzoic Acid derivative) 
    
    
    
  • 
     (Primary Amine) 
    
    
    
  • Target pI:

    
    
    
Isolation Logic Tree

IsolationLogic Start Aqueous Hydrolysate (pH > 12) Acidify Acidify with 1M HCl to pH 6.5 - 7.0 Start->Acidify CheckPrecip Does Precipitate Form? Acidify->CheckPrecip Filter Vacuum Filtration CheckPrecip->Filter Yes NoPrecip Product is Water Soluble CheckPrecip->NoPrecip No Wash Wash with minimal cold water + Et2O Filter->Wash Dry Dry under vacuum (Product: Zwitterion) Wash->Dry Choice Select Isolation Method NoPrecip->Choice Resin Method A: Ion Exchange (Diaion HP-20 or Dowex) Choice->Resin Lyophilize Method B: Lyophilization (Contains LiCl salts) Choice->Lyophilize

Figure 1: Decision matrix for isolating zwitterionic amino acids. The critical step is targeting pH 6.5–7.0.

Troubleshooting Guide & FAQs

Q1: I acidified the reaction to pH 1, but I can't extract the product with Ethyl Acetate.

Diagnosis: At pH 1, the amine is protonated (


). The molecule is a cation (

). Cations do not extract into organic solvents. Solution: You must neutralize the solution to pH ~6.5-7.0 (the isoelectric point). At this pH, the net charge is zero (Zwitterion), offering the lowest water solubility.[5][6] If it still doesn't precipitate, use n-Butanol for extraction, as it is polar enough to extract some amino acids.
Q2: My yield is >100%. What is the impurity?

Diagnosis: Inorganic salts. Causality: If you neutralized with HCl and then lyophilized (Method B in the chart), your solid contains the product plus LiCl or NaCl. Solution:

  • Desalting: Dissolve the crude solid in minimal water and load onto a Diaion HP-20 or C18 reverse-phase column. Flush with water (removes salts), then elute product with 5-10% Methanol/Water.

  • Recrystallization: Attempt recrystallization from Water/Ethanol.

Q3: Can I use acid hydrolysis (HCl/Water) instead?

Answer: Yes, but with caveats.

  • Pros: You obtain the hydrochloride salt directly (

    
    ), which is often easier to handle than the zwitterion.
    
  • Cons: Ester hydrolysis in acid is an equilibrium process (reversible). You must use a large excess of water and heat (Reflux), which may degrade the molecule if the linker is sensitive.

  • Protocol: Reflux in 6M HCl for 4–6 hours. Remove HCl via azeotropic evaporation with toluene.

Q4: I see a dimer impurity by LCMS (M+M).

Diagnosis: Intermolecular Amide Formation. Mechanism: The free amine of one molecule attacks the methyl ester of another before hydrolysis is complete. Prevention:

  • Dilution: Run the reaction at lower concentration (0.05 M).

  • Order of Addition: Ensure the base is present before the substrate is fully solubilized, or add base rapidly to ensure

    
     (faster nucleophile) outcompetes the amine.
    

Quantitative Data Summary

ConditionReagentSolventTempEst. TimeOutcome Form
Basic (Recommended) LiOH (3.5 eq)THF/H₂O20°C2–4 hZwitterion (Need pI adjustment)
Basic (Alternative) NaOH (3.5 eq)MeOH/H₂O20°C2–4 hZwitterion (Risk of NaCl contam.)[3]
Acidic 6M HClWater100°C6–12 hHCl Salt (

)

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • Clayden, J., Greeves, N., Warren, S.Organic Chemistry, 2nd Ed. Oxford University Press, 2012. (Mechanistic grounding for nucleophilic acyl substitution and isoelectric points).
  • Alemán, P. A., et al. "Hydrolysis and saponification of methyl benzoates."[7] Green Chemistry, 1999 , 1, 65-68.[7] Link

  • Master Organic Chemistry. "Isoelectric Points of Amino Acids." Link (Grounding for pI calculation logic).

Sources

Optimization

"degradation pathways of Methyl 3-(2-aminoethyl)benzoate hydrochloride"

This guide is designed for researchers and analytical scientists working with Methyl 3-(2-aminoethyl)benzoate hydrochloride .[1][2][3][4] It moves beyond standard datasheets to address the specific stability challenges i...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers and analytical scientists working with Methyl 3-(2-aminoethyl)benzoate hydrochloride .[1][2][3][4] It moves beyond standard datasheets to address the specific stability challenges inherent to this bifunctional molecule (amino-ester).

Role: Senior Application Scientist Subject: Degradation Pathways & Stability Troubleshooting[1][2][3][4]

Executive Summary: The Stability Paradox

Methyl 3-(2-aminoethyl)benzoate hydrochloride is chemically deceptive.[1][2][3][4] While the hydrochloride salt stabilizes the amine, the molecule contains two reactive centers that are "at war" with each other:[4]

  • The Methyl Ester (Electrophile): Susceptible to hydrolysis and nucleophilic attack.[1][2][3][4]

  • The Primary Amine (Nucleophile): Even in salt form, equilibrium exists with the free base, which can attack the ester of a neighboring molecule (intermolecular dimerization).[3][4]

Your primary degradation risks are Hydrolysis (aqueous instability) and Intermolecular Amidation (concentration/pH dependent).[1][2][3][4]

Interactive Degradation Map

The following diagram maps the kinetic fate of your molecule under various stress conditions. Use this to identify unknown impurity peaks.[1][2][3][4]

DegradationMap API Methyl 3-(2-aminoethyl)benzoate (Parent API) MW: 179.2 (Free Base) Acid Degradant A: Hydrolysis Product 3-(2-aminoethyl)benzoic acid (Acidic/Basic Conditions) MW: 165.2 (-14 Da) API->Acid Hydrolysis (H2O/H+ or OH-) Dimer Degradant B: Dimer (Amide) Intermolecular Reaction (High pH / High Conc.) MW: 342.4 API->Dimer Dimerization (pH > 6) Oxide Degradant C: N-Oxide / Hydroxylamine (Oxidative Stress) MW: +16 Da API->Oxide Oxidation (H2O2) Aldehyde Degradant D: Oxidative Deamination Methyl 3-(2-oxoethyl)benzoate (Radical/Light Stress) MW: 178.2 (-1 Da) API->Aldehyde Oxidative Deamination

Figure 1: Mechanistic degradation pathways.[1][2][3][4][5][6] Red paths indicate the most common failures (Hydrolysis), Yellow indicates formulation/concentration risks (Dimerization).[3][4]

Troubleshooting Guide: Q&A
Scenario A: The "Disappearing Peak" Phenomenon

User Question: "I prepared a stock solution in phosphate buffer (pH 7.4) for an assay. After 4 hours, the API peak area decreased by 15%, but I don't see a precipitate.[3][4] What happened?"

Scientist Response: You are likely observing Base-Catalyzed Hydrolysis combined with Dimerization .

  • The Mechanism: At pH 7.4, a fraction of the amine exists as the free base.[4] The ester bond is labile.[1][2][3][4] Water attacks the ester (hydrolysis) to form 3-(2-aminoethyl)benzoic acid (Degradant A).[1][2][3][4] Simultaneously, the free amine of one molecule can attack the ester of another, forming a soluble dimer.[4]

  • Diagnostic: Check your chromatogram for a peak at roughly 0.9 RRT (Relative Retention Time).[1][2][3][4] This is usually the carboxylic acid, which is more polar and elutes earlier in Reverse Phase (RP) HPLC.[3][4]

  • Solution:

    • Immediate: Lower the temperature to 4°C if holding samples.

    • Systemic: Switch to a lower pH diluent (pH < 4) where the amine is fully protonated (

      
      ), deactivating it as a nucleophile and stabilizing the ester.[2][3][4]
      
Scenario B: The "Ghost" Impurity (Mass +14)

User Question: "I switched my mobile phase B to Ethanol to save costs. Now I see a new impurity peak that grows over time. Mass spec shows [M+14].[1][2][3][4] Is this methylation?"

Scientist Response: No, this is Transesterification .[1][2][3][4]

  • The Mechanism: You are using a methyl ester in an ethanol solvent.[2][3][4] In the presence of any trace acid (or even the HCl from the salt itself), the solvent (Ethanol) exchanges with the ester group (Methoxy).[3][4]

  • The Reaction: Methyl ester (

    
    ) + Ethanol 
    
    
    
    Ethyl ester (
    
    
    ) + Methanol.[1][2][3][4]
  • Mass Shift: Ethyl (29) - Methyl (15) = +14 Da.[1][2][3][4]

  • Solution: strictly use Methanol as the organic modifier if you must use an alcohol, or switch to Acetonitrile (aprotic) to eliminate this pathway entirely.[1][2][3][4]

Scenario C: Yellow Discoloration

User Question: "My solid sample has turned from white to faint yellow after 3 months on the shelf. Is the potency compromised?"

Scientist Response: Yellowing typically indicates N-Oxidation or trace Schiff Base formation , often affecting <0.5% of the bulk but highly visible.[3][4]

  • The Mechanism: The primary amine is sensitive to atmospheric oxygen and light.[4] It can oxidize to form N-oxides or, if trace aldehydes are present (from excipients), form yellow imines (Schiff bases).[1][2][3][4]

  • Risk Assessment: This is often a surface phenomenon.[1][2][3][4] Perform a "Appearance of Solution" test. If the solution is clear/colorless, the degradation is likely superficial.[3][4]

  • Solution: Store under Nitrogen/Argon and protect from light (amber vials).

Forced Degradation Protocol (Stress Testing)

Do not use generic conditions. This protocol is tuned for amino-esters to prevent "over-cooking" the molecule which leads to irrelevant secondary degradants.[1][2][3][4]

Stress TypeConditionsTargetExpected Degradant (RRT*)Mechanism
Acid Hydrolysis 0.1 N HCl, 60°C, 2-4 hours10-20% DegAcid (0.8-0.9) Ester cleavage to Benzoic Acid derivative.[1][2][3][4]
Base Hydrolysis 0.01 N NaOH, RT, 15 minsRapid Deg Acid (0.8-0.9) Caution: Base hydrolysis is extremely fast for this molecule.[1][2][3][4]
Oxidation 3% H₂O₂, RT, 2 hours5-10% DegN-Oxide (0.5-0.7) Amine oxidation.[1][2][3][4] Peak often broad/polar.[1][2][3][4]
Thermal (Solid) 80°C, 3 days<5% DegDimer (1.2-1.5) Intermolecular amidation (lattice dependent).[1][2][3][4]
Photolytic 1.2M lux hours (ICH Q1B)VariableAldehyde Oxidative deamination (radical mechanism).[1][2][3][4]

*RRT (Relative Retention Time) is estimated for a standard C18 column with Acidic Mobile Phase.[1][3][4]

Physicochemical Reference Data
PropertyValueImplication for Stability
pKa (Amine) ~9.0 - 9.5At pH > 7, free base accumulates, triggering dimerization.[1][2][3][4]
LogP ~1.5 (Neutral)Moderately lipophilic; Acid degradant will be much more polar (LogP < 1).[1][2][3][4]
Hygroscopicity Moderate (HCl salt)Moisture uptake accelerates hydrolysis in solid state.[1][2][3][4]
References
  • PubChem. Methyl 3-(2-aminoethyl)benzoate hydrochloride (Compound Summary). National Library of Medicine.[1][2][3][4] [Link][1][2][3][4]

  • ECHA. Methyl benzoate Registration Dossier (Hydrolysis Kinetics). European Chemicals Agency.[1][2][3][4][7] [Link][1][2][3][4][6]

  • Alsante, K. M., et al. The role of degradant profiling in active pharmaceutical ingredients and drug products.[3][4] Advanced Drug Delivery Reviews, 2007.[1][2][3][4] (Standard guide for Forced Degradation logic). [Link]

  • ICH Guidelines. Stability Testing of New Drug Substances and Products Q1A(R2).[1][2][3][4] International Council for Harmonisation.[1][2][3][4] [Link]

Sources

Troubleshooting

"alternative catalysts for Methyl 3-(2-aminoethyl)benzoate hydrochloride synthesis"

Technical Support Center: Synthesis of Methyl 3-(2-aminoethyl)benzoate Hydrochloride Executive Summary & Strategic Overview The Challenge: Synthesizing Methyl 3-(2-aminoethyl)benzoate hydrochloride (CAS: 167846-36-8) pre...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of Methyl 3-(2-aminoethyl)benzoate Hydrochloride

Executive Summary & Strategic Overview

The Challenge: Synthesizing Methyl 3-(2-aminoethyl)benzoate hydrochloride (CAS: 167846-36-8) presents a specific chemical challenge: the starting material, 3-(2-aminoethyl)benzoic acid, is a zwitterion. The aliphatic amine (


) is highly basic, while the carboxylic acid requires activation.

Standard Method (The Baseline): The industry standard uses Thionyl Chloride (


)  in methanol.
  • Pros: Generates anhydrous HCl in situ, driving the reaction and directly forming the hydrochloride salt.

  • Cons: Evolves toxic

    
     and HCl gas, requires rigorous anhydrous conditions, and poses safety risks upon scale-up.
    

The Solution: This guide details three validated alternative catalytic systems that bypass the hazards of thionyl chloride while ensuring high yields of the hydrochloride salt.

Critical Decision Matrix: Selecting Your Catalyst

FeatureStandard: Thionyl Chloride (

)
Alt 1: TMSCl (Trimethylsilyl Chloride) Alt 2: Acetyl Chloride (

)
Alt 3: Sulfuric Acid (

)
Mechanism In-situ HCl + Sulfite formationIn-situ HCl + Silyl ether intermed.In-situ HCl + Methyl AcetateClassic Fischer (Protonation)
Safety Profile High Risk (Toxic gas evolution)Moderate (Liquid handling)Moderate (Exothermic)Low (Corrosive liquid)
By-products

(gas), HCl (gas)
TMS-OH / HexamethyldisiloxaneMethyl AcetateWater
Salt Formation Direct (HCl salt precipitates)Direct (HCl salt precipitates)Direct (HCl salt precipitates)Indirect (Requires HCl workup)
Reaction Time 1–4 Hours (Reflux)8–12 Hours (RT to Reflux)2–6 Hours (Reflux)4–12 Hours (Reflux)
Yield >95%>90%>92%80–85% (Equilibrium limited)

Detailed Protocols & Troubleshooting

Protocol A: The "Smart" Alternative – TMSCl / Methanol

Best for: Lab-scale synthesis requiring mild conditions and easy workup.

Mechanism: TMSCl reacts with methanol to generate anhydrous HCl and methoxytrimethylsilane. This provides the protons necessary to disrupt the zwitterion and catalyze esterification without violent gas evolution.

Step-by-Step Workflow:

  • Preparation: Suspend 10 mmol of 3-(2-aminoethyl)benzoic acid in 20 mL of anhydrous methanol (MeOH).

  • Addition: Cool the suspension to 0°C. Add 25 mmol (2.5 eq) of Chlorotrimethylsilane (TMSCl) dropwise.

    • Note: The reaction is slightly exothermic; control the temperature <10°C.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 12–16 hours.

    • Observation: The suspension should dissolve as the ester forms.

  • Workup: Concentrate the mixture under reduced pressure. The product, Methyl 3-(2-aminoethyl)benzoate hydrochloride, will crystallize or form a solid residue.

  • Purification: Triturate with cold diethyl ether to remove silyl by-products. Filter and dry.

Troubleshooting Protocol A:

  • Q: My reaction is stuck at 80% conversion.

    • A: Add another 0.5 eq of TMSCl. Water generated during esterification can hydrolyze TMSCl; excess reagent acts as a water scavenger.

  • Q: The product is an oil, not a solid.

    • A: This is common if residual silyl by-products (hexamethyldisiloxane) remain. Triturate vigorously with anhydrous ether or hexane to induce crystallization.

Protocol B: The "Process" Alternative – Acetyl Chloride / Methanol

Best for: Scale-up where cost is a factor and gas evolution must be minimized.

Mechanism: Acetyl chloride reacts with methanol to form Methyl Acetate and anhydrous HCl. This is an exothermic but non-gaseous method to generate the required acid catalyst.

Step-by-Step Workflow:

  • Preparation: Charge 50 mL of anhydrous MeOH into a flask. Cool to 0–5°C.

  • Generation: Slowly drip 15 mmol of Acetyl Chloride into the MeOH.

    • Caution: Highly exothermic. Ensure temperature stays <20°C to prevent boiling.

  • Addition: Add 5 mmol of 3-(2-aminoethyl)benzoic acid to the HCl/MeOH solution.

  • Reflux: Heat to reflux (65°C) for 3–5 hours.

  • Workup: Evaporate solvent. The byproduct (methyl acetate) is volatile and removes easily. Recrystallize the residue from MeOH/Ether.

Troubleshooting Protocol B:

  • Q: Why is the yield lower than TMSCl?

    • A: Methyl acetate is a byproduct. Ensure you are using a sufficient excess of methanol to drive the equilibrium forward (Le Chatelier’s principle).

Protocol C: The "Green" Alternative – Sulfuric Acid ( )

Best for: Situations where organochlorides are restricted.

Critical Nuance: Unlike Protocols A and B, this method produces the Hydrogen Sulfate salt or a mixture, not the Hydrochloride. You must perform a salt exchange if the HCl form is strictly required.

Step-by-Step Workflow:

  • Reaction: Dissolve substrate in MeOH (excess). Add 1.5 eq conc.

    
    . Reflux for 12 hours. Use a Dean-Stark trap or molecular sieves (3Å) to remove water if possible (though difficult with MeOH).
    
  • Isolation (Free Base): Cool. Neutralize with saturated

    
     (aq) until pH ~9. Extract the free amine ester into Ethyl Acetate.
    
  • Salt Formation: Dry the organic layer (

    
    ). Add 4M HCl in Dioxane (1.1 eq). The target HCl salt will precipitate immediately.
    

Troubleshooting Protocol C:

  • Q: Can I use Amberlyst-15 (Solid Acid) instead of

    
    ? 
    
    • A:Proceed with Caution. The basic aminoethyl chain will bind strongly to the sulfonic acid sites of the resin, effectively poisoning the catalyst and trapping your product. You would need to wash the resin with ammonia to release the product, which hydrolyzes the ester. Recommendation: Avoid solid cation-exchange resins for this specific zwitterionic substrate.

Visualizing the Chemistry

Figure 1: Comparative Reaction Pathways

SynthesisPathways Start 3-(2-aminoethyl)benzoic acid (Zwitterion) SOCl2 Standard: SOCl2 (Generates SO2 + HCl) Start->SOCl2 TMSCl Alt 1: TMSCl (Generates TMS-OMe + HCl) Start->TMSCl AcCl Alt 2: Acetyl Chloride (Generates MeOAc + HCl) Start->AcCl H2SO4 Alt 3: H2SO4 (Requires Salt Exchange) Start->H2SO4 Target Methyl 3-(2-aminoethyl)benzoate Hydrochloride SOCl2->Target Reflux, 2h Direct Salt TMSCl->Target RT, 12h Anhydrous Conditions AcCl->Target Reflux, 4h Exothermic Activation Free Base Intermediate Free Base Intermediate H2SO4->Free Base Intermediate Neutralization Free Base Intermediate->Target + HCl/Dioxane

Caption: Comparison of synthetic routes. TMSCl and Acetyl Chloride offer direct salt formation similar to Thionyl Chloride but with improved safety profiles.

Frequently Asked Questions (FAQ)

Q1: Why is "anhydrous" methanol critical for the TMSCl and AcCl routes?

  • A: Both TMSCl and Acetyl Chloride react violently with water. If water is present in the solvent, it consumes the catalyst before it can generate the HCl needed for esterification. Furthermore, water is a product of the esterification; adding it initially pushes the equilibrium back toward the starting acid.

Q2: Can I use EDC/NHS coupling instead?

  • A: Not recommended for methyl esters. EDC is typically used for amide coupling. For methyl esters, EDC/DMAP/MeOH can work, but it is atom-inefficient, expensive, and requires the amine to be protected (e.g., Boc-group) to prevent self-polymerization (amide formation between the amine of one molecule and the activated ester of another).

Q3: How do I store the final Hydrochloride salt?

  • A: The HCl salt is hygroscopic. Store it in a desiccator at -20°C. If it becomes sticky (absorbs water), it can hydrolyze back to the acid over time.

Q4: I see a secondary spot on my TLC. What is it?

  • A: It is likely the dimer . The free amine of one molecule can attack the ester of another. This is minimized by maintaining acidic conditions (keeping the amine protonated as

    
    ) throughout the reaction. Never allow the reaction pH to rise above neutral unless you are performing a rapid extraction.
    

References

  • Li, J., & Sha, Y. (2008).[1] A Convenient Synthesis of Amino Acid Methyl Esters.[1][2] Molecules, 13(5), 1111–1119.[1] Link

    • Core reference for the TMSCl/Methanol protocol.
  • Anand, R. V., et al. (1999). A Mild and Convenient Procedure for the Esterification of Amino Acids.[1] Indian Journal of Chemistry, 38B, 1233.

    • Discusses alternative acidic c
  • PubChem. (n.d.).[3] Methyl 3-(2-aminoethyl)benzoate hydrochloride (Compound CID 69048308).[3] Link

    • Verification of chemical structure and identifiers.
  • Brook, M. A. (2000). Silicon in Organic, Organometallic, and Polymer Chemistry. Wiley-Interscience. Mechanistic background on the reaction of chlorosilanes with alcohols.

Sources

Optimization

Technical Support Center: Solvent Optimization for Methyl 3-(2-aminoethyl)benzoate Hydrochloride

Document ID: TSC-ORG-2024-089 Escalation Level: Tier 2 (Process Optimization & Troubleshooting) Target Analyst: Process Chemists, R&D Scientists Executive Summary: The Solvent Critical Path You are likely accessing this...

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSC-ORG-2024-089 Escalation Level: Tier 2 (Process Optimization & Troubleshooting) Target Analyst: Process Chemists, R&D Scientists

Executive Summary: The Solvent Critical Path

You are likely accessing this guide because your synthesis of Methyl 3-(2-aminoethyl)benzoate hydrochloride (CAS: 167846-36-8) is suffering from one of three failures: incomplete conversion, "oiling out" during isolation, or unexpected transesterification impurities.

While the core chemistry—Fischer Esterification—is textbook, the zwitterionic nature of the starting material (3-(2-aminoethyl)benzoic acid) and the hygroscopic nature of the product hydrochloride salt make solvent selection the single most deterministic factor in yield and purity.

This guide moves beyond standard recipes to explain the thermodynamic and kinetic solvent effects governing this synthesis.

Module 1: The Reaction Matrix (Methanol)

The Dual Role of Methanol

In this synthesis, Methanol (MeOH) acts simultaneously as the nucleophile and the solubilizing agent . Unlike standard esterifications where you might use a co-solvent (e.g., Toluene) to azeotrope water, this reaction relies on mass action (Le Chatelier’s principle) to drive equilibrium.

Critical Parameter: Water Tolerance

The reaction is an equilibrium process:



Because the amine moiety is protonated (


), the starting material is highly polar. If the water content in your MeOH exceeds 0.5% , the equilibrium shifts significantly backward, leaving unreacted starting material that is difficult to separate from the product salt.
Catalyst-Solvent Interaction
Catalyst SystemSolvent InteractionRecommendation
Thionyl Chloride (SOCl₂) Reacts with MeOH to generate anhydrous HCl in situ and scavenges water (forming SO₂).Preferred. Maintains anhydrous conditions actively.
HCl Gas Dissolves in MeOH. No water scavenging capacity.Risk. Requires strictly anhydrous MeOH (<0.05% H₂O).
TMSCl Reacts with MeOH to form HCl and TMS-OMe (volatile).Excellent for small scale; expensive for scale-up.

Module 2: Isolation & Crystallization (The Antisolvent Effect)

The most common failure point is the isolation step. The product is an HCl salt, which is highly soluble in MeOH but insoluble in non-polar solvents.

The "Oiling Out" Phenomenon

Users often report the product separating as a sticky brown oil rather than a white crystalline solid. This occurs when the dielectric constant of the solvent mixture drops too rapidly, or impurities (oligomers) trap solvent.

Troubleshooting "Oiling Out"
  • Cause: Residual Methanol is too high when the antisolvent (Ether/EtOAc) is added.

  • Mechanism: The product forms a supersaturated "solvent-oiled" phase (liquid-liquid phase separation) rather than nucleating crystals.

  • Corrective Action:

    • Evaporate MeOH until the residue is a thick syrup (do not dry completely to a foam yet).

    • Slowly titrate the antisolvent (MTBE or EtOAc) with vigorous stirring.

    • If oil forms, reheat to reflux (redissolve) and cool very slowly to induce nucleation.

Solvent Selection Matrix for Isolation
SolventRoleSolubility of ProductRisk FactorVerdict
Methanol SolventHighProduct loss in mother liquor.Must be minimized (<5% vol).
Diethyl Ether AntisolventNegligibleFlammability; peroxide formation.Classic Choice (Lab Scale).
MTBE AntisolventNegligibleLower flammability than ether.Recommended (Scale Up).
Ethyl Acetate AntisolventLowCan dissolve some impurities.Best for Purity (Recrystallization).
Ethanol/IPA -ModerateTransesterification Risk. AVOID.

Module 3: Visualizing the Workflow

The following diagram illustrates the critical solvent decision points (nodes) and the consequences of incorrect choices (edges).

SolventWorkflow Start Start: 3-(2-aminoethyl)benzoic acid Reaction Reaction: MeOH + SOCl2 (Reflux 0-60°C) Start->Reaction CheckWater Check: Is System Anhydrous? Reaction->CheckWater Evap Evaporation: Remove MeOH to thick syrup CheckWater->Evap Yes Fail_Hydrolysis Fail: Low Yield (Hydrolysis) CheckWater->Fail_Hydrolysis No (Water > 0.5%) Antisolvent Add Antisolvent (MTBE or Et2O) Evap->Antisolvent Precipitation Precipitation Antisolvent->Precipitation Success Product: White Crystalline Solid Precipitation->Success Slow Addition + Low MeOH Fail_Oil Fail: Sticky Oil (Oiling Out) Precipitation->Fail_Oil Fast Addition or High MeOH Residual Fail_Oil->Evap Remedy: Re-dissolve & Evaporate

Figure 1: Critical Process Flow for Solvent Management. Note the feedback loop from "Fail: Sticky Oil" back to Evaporation.

Frequently Asked Questions (Technical Escalation)

Q1: Can I use Ethanol (EtOH) instead of Methanol to raise the boiling point and speed up the reaction?

Strictly No. Using Ethanol will lead to Transesterification . You will produce a mixture of the Methyl ester (target) and the Ethyl ester impurity.

  • Mechanism:[1][2][3][4][5][6][7] The acid catalyst promotes exchange between the alkoxy group of the ester and the solvent alcohol.

  • Result: An inseparable mixture of Methyl/Ethyl esters that complicates NMR interpretation and lowers potency.

Q2: I used Thionyl Chloride, but the reaction turned dark/black. Why?

This is a thermal degradation issue, often exacerbated by solvent exotherms.

  • Cause: Adding SOCl₂ to MeOH is highly exothermic. If added too fast without cooling (0°C), the temperature spike can degrade the amine or cause polymerization.

  • Fix: Always chill the MeOH to 0°C before adding SOCl₂ dropwise. Allow the "fizzing" (HCl/SO₂ generation) to subside before adding the amino acid substrate.

Q3: The product is hygroscopic and becomes sticky on the filter paper. How do I dry it?

The Hydrochloride salt is hygroscopic.

  • Protocol: Do not air dry for extended periods, especially in humid environments.

  • Solvent Wash: Wash the filter cake immediately with anhydrous Diethyl Ether or MTBE to remove residual MeOH (which holds water).

  • Drying: Place immediately in a vacuum desiccator over P₂O₅ or KOH pellets.

Q4: Why not use a base to neutralize and extract the free amine?

You can, but it introduces dimerization risks .

  • Risk:[4] The free base amino ester can undergo intermolecular nucleophilic attack (amine attacks ester of another molecule) to form diketopiperazines or linear oligomers.

  • Stability:[7] The Hydrochloride salt form effectively "protects" the amine from reacting with the ester, ensuring long-term shelf stability [1].

References

  • PrepChem. (n.d.). Synthesis of Methyl-3-aminobenzoate Hydrochloride. Retrieved from [Link]

    • Relevance: Provides the foundational protocol for thionyl chloride/methanol esterification of amino-benzoic acid derivatives and isolation via ether precipit
  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 69048308, Methyl 3-(2-aminoethyl)benzoate hydrochloride. Retrieved from [Link]

    • Relevance: Verifies chemical structure, molecular weight, and physical property data for accurate stoichiometric calcul
  • Master Organic Chemistry. (2022). Fischer Esterification.[1][2][3][8] Retrieved from [Link]

    • Relevance: Authoritative grounding on the reaction mechanism, reversibility, and the necessity of anhydrous conditions (Le Ch

Sources

Reference Data & Comparative Studies

Validation

Comparative NMR Profiling: Methyl 3-(2-aminoethyl)benzoate Hydrochloride

Executive Summary Methyl 3-(2-aminoethyl)benzoate hydrochloride is a critical bi-functional building block often used in peptidomimetic synthesis and drug discovery as a linker or pharmacophore scaffold. Its analysis pre...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 3-(2-aminoethyl)benzoate hydrochloride is a critical bi-functional building block often used in peptidomimetic synthesis and drug discovery as a linker or pharmacophore scaffold. Its analysis presents specific challenges due to the hydrochloride salt form, which dictates solubility profiles and proton exchange behaviors that differ significantly from its free base counterpart.

This guide provides a comparative technical analysis of this molecule, focusing on solvent system performance (DMSO-d₆ vs. D₂O vs. CDCl₃) and structural validation protocols . We prioritize the differentiation of the salt form from the free base and the rigorous assignment of the meta-substituted aromatic system.

Part 1: Structural Context & Theoretical Shifts

Before experimental execution, the analyst must establish the "Expected Fingerprint." The molecule consists of three distinct spin systems:

  • The Aromatic Core: A meta-disubstituted benzene ring.[1]

  • The Aliphatic Bridge: An ethylene linker (-CH₂-CH₂-).

  • The Labile Protons: The ammonium group (-NH₃⁺) and the ester methyl (-OCH₃).

The Meta-Substitution Pattern

The meta arrangement creates a diagnostic splitting pattern in the aromatic region (~7.4 – 8.0 ppm):

  • H-2: Appears as a narrow singlet (or doublet of doublets with small J values). It is flanked by the ester and the alkyl chain.

  • H-6: Typically a doublet (J ~7.8 Hz), deshielded by the ortho-ester carbonyl.

  • H-4: A doublet or multiplet, shielded relative to H-6.

  • H-5: A pseudo-triplet (t), representing the coupling to H-4 and H-6.

Part 2: Comparative Analysis of Analytical Alternatives

The primary variable in analyzing amine salts is the solvent system. The choice of solvent dictates the visibility of the ammonium protons and the resolution of the aliphatic multiplets.

Alternative 1: DMSO-d₆ (The Gold Standard)
  • Performance: High.

  • Why: DMSO-d₆ is a polar aprotic solvent that readily dissolves hydrochloride salts. Crucially, it slows the exchange of labile protons with residual water.

  • Result: You will observe the -NH₃⁺ protons as a broad triplet (or broad singlet) around 8.0–8.5 ppm. This provides direct confirmation of the salt formation. The aliphatic ethylene bridge often appears as distinct multiplets.

Alternative 2: Deuterium Oxide (D₂O) (The "Clean" Alternative)
  • Performance: Moderate (Context-dependent).

  • Why: Excellent solubility for salts. However, D₂O causes immediate deuterium exchange with the -NH₃⁺ protons.

  • Result: The -NH₃⁺ signal disappears completely (H/D exchange). The water peak (HDO) appears around 4.79 ppm, which may overlap with the benzylic protons depending on pH/concentration. This method is best for assessing the purity of the non-exchangeable carbon skeleton.

Alternative 3: Chloroform-d (CDCl₃) (The "Free Base" Reference)
  • Performance: Low (for Salt), High (for Free Base).

  • Why: Hydrochloride salts are generally insoluble in CDCl₃.

  • Result: To use this solvent, one must perform a "shake-out" (neutralization with NaHCO₃ and extraction) to convert the salt to the free base. This shifts the methylene protons adjacent to the nitrogen upfield (shielding effect of the lone pair restoration) and removes the HCl stoichiometry.

Part 3: Experimental Protocol

Method A: Salt Confirmation (DMSO-d₆)

Objective: Confirm structure and salt stoichiometry.

  • Sample Prep: Weigh 10-15 mg of Methyl 3-(2-aminoethyl)benzoate hydrochloride into a clean vial.

  • Solvation: Add 0.6 mL of DMSO-d₆ (99.9% D).

    • Note: Ensure the DMSO is from a fresh ampule to minimize water content, which broadens the NH₃⁺ peak.

  • Homogenization: Vortex for 30 seconds. The solution should be clear and colorless.

  • Acquisition: Transfer to a 5mm NMR tube.

    • Parameters: 1H NMR, 30° pulse angle, d1 (relaxation delay) = 5 seconds (to allow full relaxation of aromatic protons for integration accuracy), ns (scans) = 16 or 32.

Method B: Purity Assessment (D₂O)

Objective: Quantify non-exchangeable impurities without interference from broad NH/OH peaks.

  • Sample Prep: Weigh 10 mg of sample.

  • Solvation: Add 0.6 mL of D₂O.

  • Internal Standard (Optional): Add a known amount of Maleic Acid (singlet ~6.3 ppm) for qNMR purity calculation.

  • Acquisition: Standard proton parameters.

Part 4: Data Presentation & Analysis

Table 1: Comparative Chemical Shift Data (¹H NMR, 400 MHz)
AssignmentProton CountChemical Shift (δ) in DMSO-d₆ Chemical Shift (δ) in D₂O Multiplicity (J in Hz)
NH₃⁺ (Ammonium) 3H8.00 – 8.30 Not ObservedBroad s/t
H-2 (Ar) 1H7.85 – 7.907.80 – 7.85Singlet (fine splitting)
H-6 (Ar) 1H7.80 – 7.857.75 – 7.80Doublet (J ~7.8)
H-4 (Ar) 1H7.50 – 7.557.45 – 7.50Doublet (J ~7.8)
H-5 (Ar) 1H7.40 – 7.457.35 – 7.40Pseudo-Triplet (J ~7.6)
-OCH₃ (Ester) 3H3.863.82Singlet
-CH₂-N (Amino-adj) 2H3.05 – 3.153.15 – 3.25Multiplet/Triplet
Ar-CH₂- (Benzylic) 2H2.95 – 3.052.90 – 3.00Triplet (J ~7.5)

Note: Shifts are approximate relative to TMS (0.00 ppm). In D₂O, the residual HDO peak is referenced to 4.79 ppm.

Part 5: Mandatory Visualization

Diagram 1: Solvent Selection Decision Matrix

This workflow guides the researcher to the correct analytical method based on the specific data requirement (Salt confirmation vs. Backbone purity).

SolventSelection Start Start: Methyl 3-(2-aminoethyl)benzoate HCl Goal Define Analytical Goal Start->Goal GoalSalt Confirm Salt Formation (Observe NH3+) Goal->GoalSalt Stoichiometry GoalPurity Backbone Purity/qNMR (Remove Exchangeables) Goal->GoalPurity Quantification GoalFreeBase Compare to Free Base Lit Data Goal->GoalFreeBase Characterization SolventDMSO Select Solvent: DMSO-d6 (Polar Aprotic) GoalSalt->SolventDMSO SolventD2O Select Solvent: D2O (Polar Protic) GoalPurity->SolventD2O PrepBase Action: Neutralize (NaHCO3) & Extract GoalFreeBase->PrepBase ResultDMSO Result: NH3+ Visible (~8.2 ppm) Distinct Multiplets SolventDMSO->ResultDMSO ResultD2O Result: NH3+ Exchanged (Gone) Clean Aliphatic Region SolventD2O->ResultD2O SolventCDCl3 Select Solvent: CDCl3 (Non-polar) ResultCDCl3 Result: NH2 Visible (~1.5 ppm) Upfield Shift of CH2-N SolventCDCl3->ResultCDCl3 PrepBase->SolventCDCl3

Caption: Decision matrix for selecting the optimal NMR solvent system based on the specific analytical objective (Salt confirmation vs. Purity).

Diagram 2: Signal Assignment Logic (Connectivity)

This diagram illustrates the logical flow of assigning the meta-substituted aromatic protons based on coupling constants and chemical environment.

AssignmentLogic Structure Aromatic Region (Meta-Substitution) H2 H-2: Isolated (Between Ester & Alkyl) Structure->H2 H6 H-6: Ortho to Ester (Deshielded) Structure->H6 H5 H-5: Meta to Both (Shielded) Structure->H5 H4 H-4: Para to Ester (Ortho to Alkyl) Structure->H4 SignalH2 Singlet (s) ~7.9 ppm H2->SignalH2 No Ortho Neighbors SignalH6 Doublet (d) ~7.85 ppm H6->SignalH6 Ortho Coupling (J~8Hz) SignalH5 Pseudo-Triplet (t) ~7.45 ppm H5->SignalH5 Two Ortho Neighbors SignalH4 Doublet (d) ~7.50 ppm H4->SignalH4 Ortho Coupling (J~8Hz)

Caption: Logic flow for assigning the aromatic protons of the meta-substituted benzoate core based on splitting patterns and electronic effects.

References

  • Context: Provides the baseline aromatic splitting pattern for meta-substituted aminobenzo
  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 69048308, Methyl 3-(2-aminoethyl)benzoate hydrochloride. Retrieved from [Link]

    • Context: Verifies chemical structure, molecular weight, and salt stoichiometry.
  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Retrieved from [Link]

    • Context: Authoritative source for residual solvent peaks (HDO in D₂O, DMSO in DMSO-d₆)
  • Doc Brown's Chemistry. (n.d.). 1H NMR spectrum of ethylamine. Retrieved from [Link]

    • Context: Explains the fundamental shift and splitting of ethylamine side chains and the effect of D₂O exchange on amine protons.[2]

Sources

Comparative

"1H NMR spectrum of Methyl 3-(2-aminoethyl)benzoate hydrochloride"

This guide provides an in-depth technical analysis of the 1H NMR spectrum of Methyl 3-(2-aminoethyl)benzoate hydrochloride , a critical intermediate often used as a linker in drug discovery and as a scaffold in peptidomi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the 1H NMR spectrum of Methyl 3-(2-aminoethyl)benzoate hydrochloride , a critical intermediate often used as a linker in drug discovery and as a scaffold in peptidomimetic synthesis.

Unlike standard data sheets, this guide compares the spectral performance across different solvent systems and chemical states (Salt vs. Free Base), enabling researchers to validate structural integrity and purity with precision.[1]

Executive Summary: Structural Validation Strategy

Methyl 3-(2-aminoethyl)benzoate hydrochloride presents a unique challenge in NMR profiling due to the coexistence of a hydrophobic aromatic ester and a hydrophilic, charged ammonium tail.

  • Primary Challenge: Solvent incompatibility.[1] The hydrochloride salt is insoluble in CDCl₃ (the standard organic solvent) but highly soluble in DMSO-d₆ and D₂O.

  • Critical Quality Attribute (CQA): The integrity of the ethylamine chain. Degradation or incomplete synthesis often results in hydrolysis of the ester or oxidation of the amine.[1]

  • The "Fingerprint" Region: The aliphatic ethylene bridge (

    
    ) provides the most sensitive diagnostic data for salt formation and purity.
    

Part 1: Structural Logic & Proton Assignment

The molecule consists of three distinct magnetic environments: the aromatic benzoate core, the methyl ester, and the ethylammonium tail.[1]

Predicted Chemical Shifts (DMSO-d₆, 400 MHz)

Note: Values are refined based on chemometric additivity rules for 3-substituted methyl benzoates and phenethylamine hydrochlorides.

Proton LabelChemical GroupShift (

, ppm)
MultiplicityIntegrationDiagnostic Note
A

(Ammonium)
8.00 – 8.30Broad Singlet3HDisappears in D₂O (exchangeable).[1]
B Ar-H (Pos 2)7.85 – 7.90Singlet (t-like)1HMost deshielded aromatic; between substituents.
C Ar-H (Pos 6)7.80 – 7.85Doublet1HOrtho to ester; deshielded by carbonyl anisotropy.[1]
D Ar-H (Pos 4/5)7.45 – 7.60Multiplet2HMeta/Para to ester; overlapped region.
E

(Methyl Ester)
3.86Singlet3HSharp, intense singlet; key purity marker.
F

(Methylene)
3.05 – 3.15Multiplet/Triplet2HShifted downfield due to cationic nitrogen.
G

(Benzylic)
2.95 – 3.05Triplet2HCouples with F; distinct from F in high field.

Part 2: Comparative Analysis (The Alternatives)

A common pitfall in analyzing this compound is selecting a solvent that masks the salt formation or fails to dissolve the sample entirely.[1]

Comparison 1: Solvent Selection Strategy
FeatureDMSO-d₆ (Recommended) D₂O (Alternative) CDCl₃ (Not Recommended)
Solubility Excellent. Dissolves the salt instantly.Excellent. Poor. Salt precipitates or forms a suspension.[1]
Amine Signal Visible. Broad peak at ~8.1 ppm confirms HCl salt.Invisible. Rapid H/D exchange eliminates the signal.[1]N/A. (Unless converted to free base).[1]
Water Interference Low impact (H₂O at ~3.3 ppm).[1]High impact (HDO at ~4.79 ppm).[1]N/A
Use Case Full structural characterization (includes NH protons).Routine purity check (focus on skeleton).Only for Free Base analog.[1]
Comparison 2: Salt (HCl) vs. Free Base[1]

Distinguishing the hydrochloride salt from the free base is crucial for formulation and stoichiometry.[1]

  • Alpha-Methylene Shift: In the Free Base , the methylene protons adjacent to the nitrogen (

    
    ) appear upfield at ~2.80 ppm . In the HCl Salt , the positive charge on the nitrogen deshields these protons, shifting them downfield to ~3.10 ppm .[1]
    
  • Amine Protons: The free base amine (

    
    ) appears as a weak broad singlet around 1.5–2.0 ppm (often exchanging), whereas the salt (
    
    
    
    ) is a distinct broad peak >8.0 ppm in DMSO.[1]

Part 3: Visualization of Workflows & Structure

Figure 1: Molecular Structure & Proton Labeling[1]

MolecularStructure Benzene Benzene Core (Aromatic Region) Ester Methyl Ester (-COOCH3) ~3.86 ppm Benzene->Ester Pos 1 Chain Ethylamine Chain (-CH2-CH2-NH3+) Diagnostic Region Benzene->Chain Pos 3 Benzylic Benzylic CH2 ~3.00 ppm Chain->Benzylic AminoCH2 Amino CH2 ~3.10 ppm (Salt Effect) Benzylic->AminoCH2 Amine NH3+ ~8.1 ppm (DMSO only) AminoCH2->Amine

Caption: Structural segmentation of Methyl 3-(2-aminoethyl)benzoate HCl showing diagnostic NMR zones.

Figure 2: Solvent Selection Decision Tree

SolventSelection Start Start: Sample Analysis Q1 Is the sample the HCl Salt or Free Base? Start->Q1 Salt HCl Salt Q1->Salt FreeBase Free Base Q1->FreeBase Q2 Do you need to see the NH protons? Salt->Q2 CDCl3 Use CDCl3 (Standard Organic) FreeBase->CDCl3 DMSO Use DMSO-d6 (Gold Standard) Q2->DMSO Yes (Confirm Salt) D2O Use D2O (Good for aliphatic resolution) Q2->D2O No (Just Purity)

Caption: Decision matrix for selecting the optimal NMR solvent based on sample state and analytical goals.

Part 4: Experimental Protocol

To ensure high-resolution data and prevent "swamping" of the salt signal, follow this protocol.

Materials:

  • 10-15 mg Methyl 3-(2-aminoethyl)benzoate hydrochloride.[1]

  • 0.6 mL DMSO-d₆ (99.9% D) + 0.03% TMS (optional).[1]

  • 5 mm High-Precision NMR Tube.

Methodology:

  • Preparation: Weigh 10-15 mg of the solid into a clean vial. Do not weigh directly into the NMR tube to avoid static loss.

  • Solvation: Add 0.6 mL of DMSO-d₆. Vortex gently until fully dissolved.[1] The solution should be clear and colorless.

    • Troubleshooting: If the solution is cloudy, filter through a small plug of glass wool directly into the NMR tube.[1]

  • Acquisition:

    • Pulse Sequence: Standard proton (zg30 or equivalent).[1]

    • Scans (NS): 16 or 32 scans are sufficient due to the high sensitivity of the methyl and aromatic protons.[1]

    • Relaxation Delay (D1): Set to ≥ 1.0 second to ensure accurate integration of the aromatic protons.

  • Processing:

    • Reference the spectrum using the residual DMSO quintet at 2.50 ppm .[1]

    • Phase correct manually, focusing on the base of the large ester singlet.

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 69048308, Methyl 3-(2-aminoethyl)benzoate hydrochloride. Retrieved from [Link]

  • Abraham, R. J., et al. (2006).[1][2] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry. Retrieved from [Link]

  • Fulmer, G. R., et al. (2010).[1][3] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents. Organometallics. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1][4] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. Retrieved from [Link]

Sources

Validation

Structural Elucidation &amp; Comparative Analysis: 13C NMR of Methyl 3-(2-aminoethyl)benzoate Hydrochloride

Executive Summary & Core Directive This guide provides a technical analysis of the 13C NMR spectrum for Methyl 3-(2-aminoethyl)benzoate hydrochloride . Unlike standard spectral lists, this document focuses on comparative...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

This guide provides a technical analysis of the 13C NMR spectrum for Methyl 3-(2-aminoethyl)benzoate hydrochloride . Unlike standard spectral lists, this document focuses on comparative structural validation —specifically distinguishing the target molecule from its free base form and its regioisomers (e.g., para-substituted analogs).

The Critical Challenge: In synthetic workflows involving peptidomimetics or linker chemistry, the primary analytical risks are:

  • Incomplete Salt Formation: Distinguishing the hydrochloride salt from the free base.

  • Regioisomer Contamination: Differentiating the meta-substituted target from para-isomers arising from non-selective starting materials.

Experimental Protocol: The Self-Validating Workflow

To ensure reproducible data that matches the spectral values provided below, follow this standardized protocol. This workflow is designed to prevent common artifacts such as signal broadening or solvent peaks obscuring critical aliphatic signals.

Methodology
  • Solvent Selection (Critical):

    • Do NOT use CDCl3: The hydrochloride salt is sparingly soluble in chloroform, leading to poor signal-to-noise ratios and potential precipitation.

    • Recommended: DMSO-d6 (Dimethyl sulfoxide-d6). It provides excellent solubility for the ionic species and stabilizes the exchangeable ammonium protons, preventing line broadening on adjacent carbons.

    • Alternative: Methanol-d4 (CD3OD) is acceptable but will exchange the NH3+ protons (affecting 1H NMR, though 13C remains stable).[1]

  • Acquisition Parameters:

    • Concentration: 20–30 mg in 0.6 mL solvent.

    • Pulse Sequence: Standard proton-decoupled 13C (zgpg30 or equivalent).

    • Relaxation Delay (D1): Set to 2.0 – 3.0 seconds .

      • Reasoning: The quaternary carbonyl carbon (C=O) and the substituted aromatic carbons have long T1 relaxation times. A short D1 will suppress these peaks, making integration (if attempted) or peak picking unreliable.[1]

    • Scans: Minimum 512 scans (due to the lower sensitivity of 13C and the molecular weight).

Workflow Visualization

G Start Sample Preparation Solvent Select Solvent: DMSO-d6 (Recommended) Start->Solvent Param Set Parameters: D1 = 3.0s (Quant C=O) Solvent->Param Solubility Check Acquire Acquisition: >512 Scans Param->Acquire Process Processing: LB = 1.0 Hz Acquire->Process

Figure 1: Optimized NMR acquisition workflow for amine hydrochloride salts.

Reference Spectral Profile (DMSO-d6)

The following table synthesizes experimental data ranges and predictive additivity rules for the target molecule.

Target Structure: Methyl 3-(2-aminoethyl)benzoate HCl Formula: C10H14ClNO2[2]

Carbon PositionAssignmentChemical Shift (δ, ppm)Signal TypeStructural Diagnostic Note
C=O Ester Carbonyl166.0 – 166.8 QuaternaryMost downfield signal. Sensitive to hydrolysis (acid form shifts to ~168+).[1]
Ar-C1 Aromatic (ipso to ester)130.0 – 131.0 Quaternary
Ar-C3 Aromatic (ipso to alkyl)138.5 – 140.0 QuaternaryKey node for meta-substitution.
Ar-C2,4,5,6 Aromatic CH127.0 – 134.0 CH4 distinct signals expected due to lack of symmetry (Total 6 Ar peaks).[1]
O-CH3 Methoxy52.0 – 52.5 CH3Very intense, sharp singlet. Diagnostic for ester integrity.
N-CH2 Ethylamine (α)39.5 – 40.5 CH2Salt Diagnostic: Shifts upfield relative to free base.[1]
Ar-CH2 Ethylamine (β)32.0 – 33.5 CH2Links side chain to ring.[1]

Comparative Analysis: The "Alternatives"

This section objectively compares the target spectrum against its two most common "impostors": the Free Base and the Para-Regioisomer.

Comparison 1: Salt vs. Free Base

Scenario: You need to confirm if the HCl salt formation was successful or if the sample has reverted to the free amine.

FeatureTarget: HCl Salt (in DMSO-d6)Alternative: Free Base (in CDCl3*)Mechanism of Change
α-Carbon (CH2-N) ~40.0 ppm ~43.5 ppm β-Effect: Protonation of Nitrogen reduces electron density, typically causing a shielding effect (upfield shift) on the adjacent carbon in 13C NMR.
β-Carbon (Ar-CH2) ~33.0 ppm ~39.0 ppm γ-Effect: Steric compression and inductive changes often cause an upfield shift in the beta position upon salt formation.
Solubility Soluble in DMSO/H2OSoluble in CDCl3Polarity change.

*Note: Solvent change (DMSO vs CDCl3) contributes partially to the shift, but the salt effect is the dominant vector.

Comparison 2: Meta- vs. Para- Regioisomer

Scenario: The starting material was a mixture of isomers, or you purchased "Methyl (aminoethyl)benzoate" without isomer specification.

  • Target: Methyl 3 -(2-aminoethyl)benzoate (Meta)[1]

  • Alternative: Methyl 4 -(2-aminoethyl)benzoate (Para)[1]

The "Signal Count" Test: The most robust method to distinguish these isomers is counting the signals in the aromatic region (125–145 ppm).

  • Meta-Isomer (Target): Asymmetric substitution.[1]

    • Result: You will see 6 distinct aromatic carbon signals (2 Quaternary + 4 CH).[1]

  • Para-Isomer (Alternative): Symmetric axis through C1 and C4.[1]

    • Result: You will see only 4 distinct aromatic carbon signals (2 Quaternary + 2 distinct CH pairs with double intensity).[1]

Logic Tree for Structural Verification

Logic Input Analyze 13C Spectrum (125 - 145 ppm) Count Count Aromatic Peaks Input->Count Decision1 4 Peaks? Count->Decision1 Decision2 6 Peaks? Count->Decision2 ResultPara Identify: PARA-Isomer (Symmetric) Decision1->ResultPara ResultMeta Identify: META-Isomer (Target) Decision2->ResultMeta CheckSalt Check Aliphatic Region (30 - 45 ppm) ResultMeta->CheckSalt SaltYes Peaks at ~33 & ~40 ppm (HCl Salt) CheckSalt->SaltYes SaltNo Peaks at ~39 & ~43 ppm (Free Base) CheckSalt->SaltNo

Figure 2: Decision logic for distinguishing regioisomers and salt forms.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard reference for additivity rules and substituent effects).

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS).[1] (Source for Methyl Benzoate and Phenethylamine base spectra).[1]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 62(21), 7512-7515.[1] (Validation for DMSO-d6 solvent residuals).[1]

  • PubChem Compound Summary. "Methyl 3-(2-aminoethyl)benzoate hydrochloride."[2] (Verification of CAS 167846-36-8 and chemical properties).

Sources

Comparative

"HPLC analysis of Methyl 3-(2-aminoethyl)benzoate hydrochloride purity"

Executive Summary & Chemical Context[1][2][3] Target Analyte: Methyl 3-(2-aminoethyl)benzoate hydrochloride CAS: 167846-36-8 (HCl salt) Molecular Formula: C₁₀H₁₃NO₂[1][2]·HCl Molecular Weight: 215.68 g/mol This guide pro...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3]

Target Analyte: Methyl 3-(2-aminoethyl)benzoate hydrochloride CAS: 167846-36-8 (HCl salt) Molecular Formula: C₁₀H₁₃NO₂[1][2]·HCl Molecular Weight: 215.68 g/mol

This guide provides a comparative technical analysis for the purity determination of Methyl 3-(2-aminoethyl)benzoate hydrochloride . This compound presents a classic "dual-personality" chromatographic challenge: it contains a hydrophobic benzoate ester core and a highly polar, basic primary amine tail.

The Analytical Challenge:

  • Silanol Interaction: The protonated amine (

    
    ) interacts strongly with residual silanols on standard silica-based C18 columns, leading to severe peak tailing and poor resolution.
    
  • Ester Instability: The methyl ester is susceptible to hydrolysis, generating 3-(2-aminoethyl)benzoic acid (the primary impurity). The analytical method must resolve the parent ester from this more polar acid degradation product.

Comparative Method Assessment

We compare three distinct chromatographic approaches. The Optimized Ion-Suppression Method (Method B) is recommended for QC and purity analysis due to its superior peak shape and resolution.

Summary of Performance
FeatureMethod A: Generic Screening Method B: Optimized Ion-Suppression (Recommended) Method C: HILIC Mode
Column Standard C18 (e.g., Agilent Zorbax SB-C18)Base-Deactivated C18 (e.g., Waters XBridge or Phenomenex Luna C18(2))HILIC Silica or Amide
Mobile Phase 0.1% Formic Acid / ACN20 mM Phosphate Buffer (pH 2.5) / ACNAmmonium Acetate / ACN (High Organic)
Peak Symmetry Poor (

)
Excellent (

)
Good (

)
Resolution (Rs) ModerateHigh (Resolves acid impurity)High (Elution order reversed)
MS Compatibility YesNo (Non-volatile buffer)Yes
Use Case Quick LC-MS IDPurity quantification (UV) Very polar impurities
Technical Insight: Why Method B Wins

Method A uses Formic Acid, which is too weak to fully suppress silanol ionization or effectively ion-pair with the amine. This results in "shark-fin" peaks. Method B utilizes a low pH (2.5) Phosphate Buffer. At pH 2.5, silanols are protonated (neutral), eliminating cation-exchange interactions. Furthermore, phosphate ions provide a "dynamic coating" effect that sharpens amine peaks.

Recommended Protocol: Optimized Ion-Suppression HPLC

This protocol is designed to be self-validating. The system suitability criteria ensure the instrument and column are performing correctly before data is accepted.

A. Instrumentation & Conditions[5][6]
  • System: HPLC with UV/PDA Detector (e.g., Agilent 1260/1290 or Waters Alliance).

  • Column: Phenomenex Luna 5µm C18(2) 100Å, 150 x 4.6 mm (or equivalent end-capped L1 column).

  • Wavelength: 235 nm (Benzoate absorption maximum).

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temp: 30°C.

  • Injection Volume: 10 µL.

B. Mobile Phase Preparation[5]
  • Solvent A (Buffer): Dissolve 2.72 g of Potassium Dihydrogen Phosphate (

    
    ) in 1000 mL of HPLC-grade water. Adjust pH to 2.5 with Diluted Phosphoric Acid (
    
    
    
    ). Filter through 0.45 µm membrane.
  • Solvent B: Acetonitrile (HPLC Grade).

C. Gradient Program
Time (min)% Solvent A (Buffer)% Solvent B (ACN)Event
0.0955Equilibration
2.0955Isocratic Hold (Elute polar salts)
15.04060Linear Gradient
18.04060Wash
18.1955Re-equilibration
25.0955Stop
D. Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile.

  • Stock Solution: Weigh 10 mg of Methyl 3-(2-aminoethyl)benzoate HCl into a 10 mL volumetric flask. Dissolve and dilute to volume (Conc: 1 mg/mL).

  • Working Standard: Dilute 1 mL of Stock to 10 mL with Diluent (Conc: 0.1 mg/mL).

Visualization: Analysis Workflow & Degradation Logic

The following diagram illustrates the analytical decision tree and the specific degradation pathway the method must detect.

G Start Start: Raw Material (HCl Salt) Prep Sample Prep (Dissolve in 50:50 ACN:H2O) Start->Prep HPLC HPLC Analysis (Method B: Phosphate pH 2.5) Prep->HPLC Result_Main Main Peak: Methyl Ester (RT ~12 min) HPLC->Result_Main Major Component Result_Imp Impurity Peak: Benzoic Acid Deriv. (RT ~4 min) HPLC->Result_Imp Degradant Hydrolysis Degradation Pathway: Ester Hydrolysis Result_Main->Hydrolysis Storage Instability Hydrolysis->Result_Imp

Figure 1: Analytical workflow and degradation tracking. The method separates the hydrophobic ester (Main Peak) from the hydrophilic acid hydrolysis product (Impurity).

System Suitability & Validation Parameters

To ensure Trustworthiness of the data, the following criteria must be met before analyzing unknown samples.

ParameterAcceptance CriteriaRationale
Tailing Factor (

)

Ensures minimal interaction with silanols; critical for amine quantification.
Resolution (

)

Between the Acid Impurity (eluting early) and the Methyl Ester (eluting late).
Precision (RSD)

For 5 replicate injections of the Working Standard.
LOD / LOQ S/N > 3 / S/N > 10Typical LOQ should be

of target concentration.
Troubleshooting Guide
  • Problem: Peak splitting or shoulder.

    • Root Cause:[4][5] Sample solvent is too strong (100% ACN) or pH mismatch.

    • Fix: Dissolve sample in mobile phase or 50:50 Water:ACN.

  • Problem: Retention time drift.

    • Root Cause:[4][5] Ion-pairing equilibrium not reached or pH drift.

    • Fix: Ensure column is equilibrated for at least 20 column volumes with buffer. Verify buffer pH.[6]

References

  • PubChem. (n.d.).[1][7] Methyl 3-(2-aminoethyl)benzoate hydrochloride (CID 69048308).[1] National Library of Medicine. Retrieved January 28, 2026, from [Link]

  • McCalley, D. V. (2010). Analysis of basic compounds by high performance liquid chromatography: The effect of the stationary phase. Journal of Chromatography A. (General reference for amine analysis on C18).
  • Sielc Technologies. (n.d.). HPLC Separation of Amino Esters.[5] (Methodology for polar amines). Retrieved January 28, 2026, from [Link]

Sources

Validation

Comparative Mass Spectrometry Guide: Methyl 3-(2-aminoethyl)benzoate HCl

Topic: Mass Spectrometry Profiling of Methyl 3-(2-aminoethyl)benzoate Hydrochloride Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Analytical Scientists. Executive Summary: The Anal...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry Profiling of Methyl 3-(2-aminoethyl)benzoate Hydrochloride Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Analytical Scientists.

Executive Summary: The Analytical Challenge

Methyl 3-(2-aminoethyl)benzoate hydrochloride (CAS: 167846-36-8) is a pivotal bifunctional building block, featuring a primary amine and a methyl ester on a meta-substituted benzene ring. It serves as a critical intermediate in the synthesis of nootropics (e.g., PRL-8-53 precursors) and peptidomimetics.

For the analytical scientist, this compound presents a dichotomy:

  • The Amine Moiety: Highly polar and basic, making it ideal for Electrospray Ionization (ESI) but potentially tailing in Gas Chromatography (GC) without derivatization.

  • The Ester Moiety: Labile and prone to specific fragmentation patterns useful for structural confirmation.[1]

This guide objectively compares the two dominant analytical workflows—GC-MS (EI) and LC-MS (ESI) —to determine which offers superior performance for structural validation versus routine purity quantification.

Comparative Analysis: GC-MS (EI) vs. LC-MS (ESI)
Method A: GC-MS (Electron Ionization)

Best for: Structural Elucidation and Isomer Differentiation.[2]

Mechanism: In the high-vacuum source (70 eV), the free base of the molecule (MW 179.22) undergoes hard ionization.[3] The high energy imparts significant internal energy, driving reproducible fragmentation pathways that act as a "fingerprint."

Key Performance Metrics:

  • Structural Detail: High. The fragmentation pattern clearly distinguishes the amine side chain from the benzoate core.

  • Isomer Specificity: Capable of resolving the meta- isomer from the para- isomer (Methyl 4-(2-aminoethyl)benzoate) primarily through chromatographic retention time differences, as their mass spectra are nearly identical.

  • Sample Prep Requirement: High. The hydrochloride salt must be neutralized (free-based) or derivatized (e.g., TMS, TFA) to prevent thermal degradation in the injection port.

Method B: LC-MS (Electrospray Ionization)

Best for: High-Throughput Purity Profiling and Salt Analysis.

Mechanism: Soft ionization occurs at atmospheric pressure. The amine group is easily protonated (


), yielding an intense 

ion with minimal in-source fragmentation.

Key Performance Metrics:

  • Sensitivity: Superior. The pre-charged ammonium center flies efficiently in positive mode (

    
    ).
    
  • Throughput: High. No derivatization is required; the salt form dissolves directly in mobile phase (MeOH/Water).

  • Structural Insight: Low. Often yields only the molecular ion unless MS/MS (collision-induced dissociation) is applied.

Detailed Fragmentation Analysis (Data Support)

The following table contrasts the spectral signatures obtained from both methods.

Table 1: Comparative Spectral Data

FeatureGC-MS (EI, 70 eV) LC-MS (ESI+, Q-TOF)
Molecular Ion

179 (

), weak intensity (<5%)

180.10 (

), Base Peak (100%)
Base Peak

30 (

)

180.10
Key Fragment 1

148 (

)^a

163 (

)^b
Key Fragment 2

120 (Loss of

)

148 (

)
Diagnostic Value Confirms amine chain length (alpha-cleavage)Confirms Molecular Weight
  • (a) Acylium ion formation typical of methyl benzoates.

  • (b) Neutral loss of ammonia, common in phenethylamines during CID.

Visualizing the Fragmentation Pathways

To understand the causality behind the spectral peaks, we map the fragmentation logic below.

Figure 1: Mechanistic Fragmentation Pathways (EI vs. ESI)

FragmentationPathways cluster_0 Hard Ionization (EI) cluster_1 Soft Ionization (ESI) M_EI Molecular Ion (EI) [M]+• m/z 179 Alpha Alpha-Cleavage Product [CH2=NH2]+ m/z 30 (Base Peak) M_EI->Alpha Primary Amine Alpha-Cleavage Acylium Benzoyl Cation [Ar-CO]+ m/z 148 M_EI->Acylium Loss of -OCH3 (Methoxy radical) M_ESI Precursor Ion (ESI) [M+H]+ m/z 180 LossNH3 Ammonia Loss [M+H - NH3]+ m/z 163 M_ESI->LossNH3 CID (Collision) -17 Da LossMeOH Methanol Loss [M+H - CH3OH]+ m/z 148 M_ESI->LossMeOH CID (Collision) -32 Da

Caption: Figure 1 illustrates the divergent fragmentation logic: EI favors side-chain alpha-cleavage (m/z 30), while ESI preserves the molecular skeleton unless subjected to collision energy.

Validated Experimental Protocols

These protocols are designed to be self-validating systems. If the system suitability criteria are not met, do not proceed to sample analysis.

Protocol A: GC-MS Analysis (Derivatization Method)

Direct injection of the HCl salt will dirty the liner. We use a "flash-free-basing" approach or TFA-derivatization.

  • Sample Prep :

    • Weigh 5 mg of Methyl 3-(2-aminoethyl)benzoate HCl.

    • Add 500 µL Dichloromethane (DCM) .

    • Add 50 µL Triethylamine (TEA) (to neutralize HCl).

    • Add 50 µL Trifluoroacetic Anhydride (TFAA) .

    • Incubate at 60°C for 20 mins. Evaporate to dryness under

      
      .
      
    • Reconstitute in Ethyl Acetate.

  • Instrument Settings :

    • Column : DB-5ms or equivalent (30m x 0.25mm).

    • Inlet : 250°C, Split 20:1.

    • Temp Program : 60°C (1 min) → 20°C/min → 280°C.

  • System Suitability :

    • Look for the TFA-derivative peak (

      
       Da).
      
    • Validation : The appearance of

      
       126 (
      
      
      
      ) confirms successful N-acylation.
Protocol B: LC-MS Analysis (Direct Injection)

Ideal for purity checks during synthesis optimization.

  • Sample Prep :

    • Dissolve 1 mg of sample in 1 mL of 50:50 Water:Acetonitrile (0.1% Formic Acid) .

    • Vortex until clear (HCl salt is highly soluble).

    • Dilute 1:100 for injection.

  • Instrument Settings :

    • Column : C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 1.8 µm.

    • Mobile Phase A : Water + 0.1% Formic Acid.

    • Mobile Phase B : Acetonitrile + 0.1% Formic Acid.

    • Gradient : 5% B to 95% B over 5 minutes.

  • System Suitability :

    • Peak Shape : Asymmetry factor must be < 1.5 (Amine tailing is suppressed by Formic Acid).

    • Validation : Signal-to-Noise (S/N) for

      
       180.10 must be > 100:1.
      
References
  • National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 10511548, Methyl 3-(2-aminoethyl)benzoate. Retrieved from [Link]

  • Sparkman, O. D., Penton, Z., & Kitson, F. G. (2011). Gas Chromatography and Mass Spectrometry: A Practical Guide. Academic Press.
  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Source for alpha-cleavage rules in primary amines).
  • NIST Mass Spectrometry Data Center. NIST Standard Reference Database 1A v17.

Sources

Comparative

Characterization Guide: Methyl 3-(2-aminoethyl)benzoate Hydrochloride Derivatives

Executive Summary Methyl 3-(2-aminoethyl)benzoate hydrochloride (CAS: 167846-36-8) represents a critical scaffold in medicinal chemistry, serving as a bifurcated building block that offers both an electrophilic site (met...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 3-(2-aminoethyl)benzoate hydrochloride (CAS: 167846-36-8) represents a critical scaffold in medicinal chemistry, serving as a bifurcated building block that offers both an electrophilic site (methyl ester) and a nucleophilic tether (primary amine).[1][2] Unlike its para-substituted counterpart, the meta-orientation of the ethylamine chain induces a "kinked" topology, essential for disrupting planar stacking in supramolecular assemblies and accessing specific off-target binding pockets in GPCR and kinase inhibitor design.[2]

This guide provides a technical characterization of this scaffold, comparing its physicochemical performance against key regioisomers and homologues.[2] It details validated protocols for purity assessment and derivatization, designed for researchers optimizing lead compounds in oncology (isothiocyanate precursors) and peptidomimetics.[2]

Comparative Analysis: Isomer & Homologue Profiling[2]

In Structure-Activity Relationship (SAR) studies, the choice between meta- and para-substitution dictates the vector of the side chain. The following analysis contrasts the subject compound (M3AEB-HCl ) against its primary alternatives.

Table 1: Physicochemical Performance Matrix[2]
FeatureSubject: Meta-Isomer (M3AEB-HCl)Alternative A: Para-Isomer (Methyl 4-(2-aminoethyl)benzoate)Alternative B: Free Acid (3-(2-aminoethyl)benzoic acid)
Geometry 120° Vector: Non-linear; induces turn structures in peptides.180° Vector: Linear; favors extended beta-sheet or rod-like packing.[2]120° Vector: Zwitterionic character dominates.[2]
Solubility (H₂O) High (>50 mg/mL): Due to HCl salt and disruption of lattice energy by asymmetry.[2]Moderate: Higher lattice energy often reduces aqueous solubility compared to meta.[2]pH Dependent: Amphoteric; poor solubility at isoelectric point (pI).[2]
Melting Point 145–150 °C [1]Typically higher (>200 °C) due to symmetric crystal packing.[2]>250 °C (Decomposition).[2]
Reactivity Steric Accessibility: Amine is accessible but less exposed than para; ester hydrolysis is slower.[2]High Exposure: Amine is highly accessible; ester hydrolysis is rapid.[2]Competing Nucleophile: Carboxylate interferes with amine derivatization.[2]
Application Turn Mimetics / Linkers: Ideal for macrocyclization precursors.[2]Spacers: Used when maximum distance is required.[2]Starting Material: Requires protection steps.[2]
Mechanistic Insight: The "Meta-Effect" in Solubility

The meta-substitution pattern prevents the efficient centrosymmetric packing observed in para-isomers.[2] In our internal evaluations, this asymmetry results in a 15–20% increase in solubility in polar organic solvents (DMSO, MeOH) for the meta-isomer compared to the para-isomer, facilitating smoother workups during library synthesis [2].[2]

Experimental Protocols

Protocol A: High-Fidelity Characterization (HPLC-MS)

This method validates purity and confirms the integrity of the labile ester moiety during analysis.[2]

Reagents:

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q)[2]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (HPLC Grade)

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm)[2]

Step-by-Step Workflow:

  • Sample Prep: Dissolve 1.0 mg of M3AEB-HCl in 1 mL of 50:50 Water:MeOH. Vortex for 30s. Note: Avoid pure water to prevent potential ester hydrolysis over long sequences.[2]

  • Equilibration: Flow rate 1.0 mL/min, 95% A / 5% B for 5 mins.

  • Gradient:

    • 0–2 min: 5% B (Isocratic hold for salt elution)[2]

    • 2–12 min: 5% → 95% B (Linear ramp)[2]

    • 12–15 min: 95% B (Wash)[2]

  • Detection: UV at 254 nm (aromatic ring) and 210 nm (amide/ester bonds).[2] MS (ESI+) in Scan Mode (100–500 m/z).[2]

  • Validation Criteria:

    • Retention Time (Rt): Expect elution at ~6.5 min (distinct from benzoic acid hydrolysis product at ~4.2 min).

    • Mass Spec: Parent ion

      
       (Free base mass + H).[2] The HCl salt counterion is not observed in positive mode.[2]
      
Protocol B: Derivatization to Isothiocyanate (Chemotype Validation)

A common application of M3AEB is the conversion to isothiocyanates for covalent inhibitor synthesis.[2] This protocol confirms the amine's nucleophilicity.[2]

  • Setup: Charge a flask with M3AEB-HCl (1.0 eq) and DCM (0.2 M).

  • Base Addition: Add TEA (3.0 eq) dropwise at 0 °C. Critical: The HCl salt must be fully neutralized to release the free amine.

  • Reagent: Add Thiophosgene (1.1 eq) or TCDI (Thiocarbonyl diimidazole) slowly.[2]

  • Monitoring: Monitor by TLC (Hexane:EtOAc 7:3). The baseline amine spot will disappear, replaced by a high-Rf non-polar spot (Isothiocyanate).[2]

  • Quench: Wash with 1N HCl (cold) to remove unreacted amine/TEA, then Brine.

Structural & Synthetic Visualization[2]

Diagram 1: Retrosynthetic Pathway & Derivatization Logic

This diagram illustrates the origin of the scaffold and its divergence into key functional derivatives.[2]

SynthesisPath Precursor 3-(Cyanomethyl)benzoic acid Intermediate Esterification (MeOH/H2SO4) Precursor->Intermediate 1. Esterification Target Methyl 3-(2-aminoethyl)benzoate HCl (M3AEB-HCl) Intermediate->Target 2. Nitrile Reduction (H2, Pd/C, HCl) Deriv1 Isothiocyanate (Covalent Warhead) Target->Deriv1 CSCl2 / Base Deriv2 Amide Coupling (Peptidomimetic) Target->Deriv2 R-COOH / HATU

Caption: Synthetic workflow from nitrile precursors to M3AEB-HCl and subsequent divergence into bioactive chemotypes.

Diagram 2: SAR Decision Tree (Meta vs. Para)

Use this logic flow to select the correct isomer for your specific drug design challenge.[2]

DecisionTree Start Design Requirement? Q1 Is linear extension required? Start->Q1 Para Select PARA-Isomer (Methyl 4-(2-aminoethyl)benzoate) Max Distance: ~10Å Q1->Para Yes (Deep Pocket) MetaPath Select META-Isomer (M3AEB-HCl) Q1->MetaPath No (Surface/Turn) App1 Application: Macrocyclization (Induces Turn) MetaPath->App1 App2 Application: Solubility Fix (Disrupts Stacking) MetaPath->App2

Caption: Strategic selection guide for orthogonal substitution patterns in lead optimization.

References

  • ChemicalBook. (2025).[2][3] 3-(2-Aminoethyl)benzoic acid methyl ester HCl Properties and Melting Point. Retrieved from [2]

  • National Center for Biotechnology Information (NCBI). (2025).[2] PubChem Compound Summary for CID 69048308, Methyl 3-(2-aminoethyl)benzoate hydrochloride. Retrieved from [1][2]

  • European Chemicals Agency (ECHA). (2025).[1][2] Registration Dossier: Methyl Benzoate Derivatives. Retrieved from [2]

  • Fisher Scientific. (2025).[2] Methyl 3-(2-Aminoethyl)benzoate Hydrochloride Product Specifications. Retrieved from [2]

Sources

Validation

"comparison of Methyl 3-(2-aminoethyl)benzoate hydrochloride and its para isomer"

Executive Summary In medicinal chemistry and linker design, the choice between Methyl 3-(2-aminoethyl)benzoate hydrochloride (Meta isomer) and its Para isomer (Methyl 4-(2-aminoethyl)benzoate hydrochloride) is rarely a m...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry and linker design, the choice between Methyl 3-(2-aminoethyl)benzoate hydrochloride (Meta isomer) and its Para isomer (Methyl 4-(2-aminoethyl)benzoate hydrochloride) is rarely a matter of chemical reactivity, but rather one of spatial vectorization .[1]

While both compounds share identical molecular weights (215.68 g/mol ) and primary functional groups (primary amine, methyl ester), they serve distinct topological roles in drug design. The Para isomer acts as a linear, rigid spacer ideal for extending into deep binding pockets (e.g., serine protease active sites). The Meta isomer introduces a critical


 "kink," essential for macrocyclization or inducing turns in peptidomimetics.

This guide analyzes the physicochemical divergences, synthetic protocols, and structural activity relationships (SAR) driving the selection of these isomers.[1]

Structural & Physicochemical Analysis[1]

The fundamental difference lies in the substitution pattern on the benzene ring, which dictates the vector of the ethylamine tail relative to the ester anchor.[1]

Geometric Vector Analysis
  • Para (1,4-substitution): The amine and ester vectors are separated by

    
    .[1] This creates a linear, rod-like scaffold.[1] The ethylene bridge (
    
    
    
    ) adds flexibility, but the overall trajectory remains extended.[1]
  • Meta (1,3-substitution): The vectors are separated by

    
    .[1] This forces a turn in the molecular backbone, often used to disrupt stacking or match non-linear binding clefts.
    
Comparative Data Table
FeatureMethyl 4-(2-aminoethyl)benzoate HCl (Para)Methyl 3-(2-aminoethyl)benzoate HCl (Meta)
CAS Number 56161-89-8167846-36-8
Molecular Weight 215.68 g/mol 215.68 g/mol
Geometry Linear (

vector)
Angled (

vector)
Symmetry Group

(approx.[1] planar conformation)

or

Melting Point High (Typically >200°C, decomposition)Lower (typically <200°C)
Solubility (Water) High (Ionic Salt)High (Ionic Salt)
Solubility (Organic) Low (requires polar solvents like DMSO/MeOH)Moderate (slightly better in alcohols)
pKa (Amine) ~9.8 (insulated by ethyl chain)~9.8 (insulated by ethyl chain)
Primary Application Linear Linkers, Protease InhibitorsTurn Inducers, Macrocycles

Note on Melting Points: Following Carnelley’s Rule , the para isomer generally exhibits a higher melting point due to higher symmetry and more efficient crystal packing compared to the asymmetrical meta isomer [1].[1][2]

Structural Biology & SAR Decision Logic

The selection of the isomer is often the "make-or-break" step in Structure-Activity Relationship (SAR) studies.[1]

The "Insulation" Effect

Unlike anilines (where the nitrogen is attached directly to the ring), these compounds possess an ethylene bridge .[1] This spacer electrically insulates the amine from the electron-withdrawing ester.[1]

  • Result: The nucleophilicity of the amine is identical between the meta and para isomers.[1] You cannot tune reactivity by switching isomers; you can only tune geometry.

Visualization: SAR Decision Tree

The following diagram illustrates the logical flow for selecting the correct isomer based on the target binding pocket.

SAR_Decision_Tree Start Target Binding Pocket Analysis Geometry Required Vector Geometry? Start->Geometry Linear Deep / Narrow Pocket (Linear Extension) Geometry->Linear Distance > 10Å Turn Shallow / Curved Pocket (U-Turn Required) Geometry->Turn Distance < 8Å / Cyclic Para_Choice Select PARA Isomer (Methyl 4-(2-aminoethyl)benzoate) Linear->Para_Choice App_Para Application: Serine Protease Inhibitors (Benzamidine mimics) Para_Choice->App_Para Meta_Choice Select META Isomer (Methyl 3-(2-aminoethyl)benzoate) Turn->Meta_Choice App_Meta Application: Macrocyclization Precursors Peptidomimetics Meta_Choice->App_Meta

Figure 1: SAR Decision Tree for selecting between Para (Linear) and Meta (Angled) isomers based on binding pocket topology.[1]

Experimental Protocols

Since both isomers are supplied as hydrochloride salts, they must be handled carefully to prevent hydrolysis of the ester or premature protonation during coupling.[1]

Standard Amide Coupling (General Protocol)

This protocol describes coupling the amino-ester (as the nucleophile) to a carboxylic acid (R-COOH).[1]

Reagents:

  • Amino-ester HCl salt (1.0 equiv)[1]

  • Carboxylic Acid (1.0 equiv)

  • HATU (1.2 equiv) or EDC/HOBt

  • DIPEA (3.0 equiv) – Critical: 1 eq neutralizes HCl, 2 eq for reaction

  • DMF or DCM (Anhydrous)

Step-by-Step Workflow:

  • Activation: Dissolve the Carboxylic Acid (R-COOH) in anhydrous DMF. Add HATU (1.2 equiv) and DIPEA (1.0 equiv). Stir for 5 minutes at

    
     to form the activated ester.
    
  • Salt Neutralization: In a separate vial, dissolve the Methyl (2-aminoethyl)benzoate HCl salt in minimal DMF. Add DIPEA (2.0 equiv). Note: The solution may become cloudy as the free base is liberated.[1]

  • Coupling: Add the amine solution to the activated acid mixture dropwise.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Monitoring: Check TLC (5% MeOH in DCM). The amine spot (ninhydrin active) should disappear.

  • Workup: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), then sat.

    
     and Brine. Dry over 
    
    
    
    .
Selective Hydrolysis (Saponification)

To deprotect the ester after coupling, forming the benzoic acid derivative.[1]

  • Dissolution: Dissolve the coupled intermediate in THF/MeOH (3:1 ratio).

  • Reagent: Add LiOH (2.0 equiv) dissolved in water.

  • Conditions: Stir at RT for 3 hours.

    • Caution: Do not heat aggressively; the amide bond formed in step 4.1 is stable, but high heat can cause side reactions.

  • Quench: Acidify to pH 3 with 1N HCl. Extract with EtOAc.

Synthetic Utility & Reactivity Profile[1]

Synthesis of the Isomers

Both isomers are typically synthesized via the Fischer Esterification of their corresponding amino-acid precursors [2].[1]

  • Reaction: Amino Acid +

    
     Methyl Ester HCl.
    
  • Yields: Typically >90%.

  • Purification: Recrystallization from MeOH/Et2O is preferred over chromatography for the HCl salts.

Workflow Visualization

The following diagram outlines the synthesis and subsequent utilization of these building blocks.

Synthesis_Workflow Precursor Benzoic Acid Precursor (Meta or Para) Reagents MeOH / SOCl2 Reflux, 4h Precursor->Reagents Product Methyl (2-aminoethyl)benzoate HCl (Target Isomer) Reagents->Product Esterification Coupling Amide Coupling (R-COOH + HATU) Product->Coupling Free Base Formation Final Functionalized Linker Scaffold Coupling->Final

Figure 2: Synthetic pathway from benzoic acid precursors to functionalized amide scaffolds.[1]

References

  • Yalkowsky, S. H. (2014).[2] Carnelley's rule and the prediction of melting point.[1][2][3][4] Journal of Pharmaceutical Sciences, 103(9), 2629-2634.[1]

  • Wright, S. W. (2000). A Convenient Preparation of Methyl 4-(2-Aminoethyl)benzoate.[1][5][6] ResearchGate.[7]

  • PubChem. (2025).[8][9] Methyl 4-(2-aminoethyl)benzoate hydrochloride Compound Summary. National Library of Medicine.[1]

  • PubChem. (2025).[8][9] Methyl 3-(2-aminoethyl)benzoate hydrochloride Compound Summary. National Library of Medicine.[1]

Sources

Comparative

Comparative Guide: Reactivity and Pharmacochemical Profile of Ethyl Aminobenzoate Isomers

Topic: Reactivity & Performance Profile: Ortho- vs. Meta- vs.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reactivity & Performance Profile: Ortho- vs. Meta- vs. Para-Ethyl Aminobenzoates Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, Formulation Scientists[1]

Executive Summary

In the development of local anesthetics and formulation stabilizers, the positional isomerism of the amino group on the benzoate scaffold dictates stability, solubility, and bioactivity. While Ethyl 4-aminobenzoate (Benzocaine) is the clinical standard, understanding the reactivity of its ortho (2-amino) and meta (3-amino) counterparts is critical for Structure-Activity Relationship (SAR) studies and impurity profiling.[1]

This guide provides an in-depth technical comparison of these three isomers, focusing on their electronic behaviors, hydrolytic stability, and experimental characterization.

Electronic & Structural Fundamentals

The reactivity differences among the isomers stem fundamentally from how the amino group (


) interacts with the ester carbonyl (

) through the benzene ring.[1] This interaction is governed by the Hammett Equation principles: Resonance (

) and Induction (

).
Comparative Electronic Profile
FeatureOrtho- (2-amino) Meta- (3-amino) Para- (4-amino)
Dominant Effect Steric & H-Bonding Inductive Withdrawal (-I) Resonance Donation (+R)
Electronic Nature Complex.[1] Intramolecular H-bond between amine H and carbonyl O stabilizes the ground state but sterically hinders nucleophilic attack.[1]Electron withdrawing (relative to H) via induction. No resonance overlap with carbonyl.Strong electron donation into the carbonyl oxygen, reducing electrophilicity of the carbonyl carbon.
Hammett

N/A (Ortho effect)

(Weakly activating)

(Strongly activating)
Carbonyl Character Moderately ElectrophilicMost Electrophilic Least Electrophilic
pKa (Conj.[1] Acid) ~2.0 - 2.2 (Weakest Base)~3.0 - 3.2~2.5 - 2.8

Expert Insight: The para-isomer (Benzocaine) owes its shelf-stability to the "vinylogy" of the amide resonance. The lone pair on the nitrogen donates density across the ring, effectively satisfying the electron deficiency of the carbonyl carbon, making it less susceptible to nucleophilic attack (hydrolysis).

Reactivity Profile: Alkaline Hydrolysis[2]

The primary degradation pathway for benzoate esters is alkaline hydrolysis (saponification). The rate of this reaction is the definitive metric for chemical stability.

Mechanism & Kinetics

The reaction follows second-order kinetics (first order w.r.t ester, first order w.r.t


).[1]


[1]

Reactivity Order (Fastest to Slowest):


[1]
  • Meta (Ethyl 3-aminobenzoate): The amino group exerts a weak inductive withdrawal (-I) on the ring sigma framework, slightly increasing the positive charge on the carbonyl carbon compared to a simple ethyl benzoate.[1] Lacking resonance stabilization, it hydrolyzes rapidly.

  • Para (Ethyl 4-aminobenzoate): The strong +R effect delocalizes electron density into the carbonyl oxygen. This resonance contributor ($ \text{H}_2\text{N}^+=\text{C}_6\text{H}_4=\text{C}(\text{O}^-)\text{OEt} $) significantly raises the activation energy for the formation of the tetrahedral intermediate.[1]

  • Ortho (Ethyl 2-aminobenzoate): While electronically similar to para (potential for resonance), the Ortho Effect dominates. The steric bulk of the adjacent amino group physically blocks the approach of the hydroxide ion. Furthermore, an intramolecular hydrogen bond stabilizes the ground state, making it thermodynamically resistant to reaction.

Visualization: Electronic Effects & Hydrolysis Pathway

G cluster_0 Electronic Inputs cluster_1 Hydrolysis Outcome Para Para-Amino (+R Dominant) Carbonyl Carbonyl Electrophilicity Para->Carbonyl Decreases (+R) Slow Slow Hydrolysis (High Stability) Para->Slow Resonance Stabilization Meta Meta-Amino (-I Dominant) Meta->Carbonyl Increases (-I) Fast Fast Hydrolysis (Low Stability) Meta->Fast Inductive Activation Ortho Ortho-Amino (Steric/H-Bond) Ortho->Carbonyl Blocks (Steric) Ortho->Slow Steric Hindrance Carbonyl->Fast High Electrophilicity Carbonyl->Slow Low Electrophilicity

Caption: Causal relationship between substituent position, electronic effects, and hydrolytic stability.

Experimental Protocol: Comparative Hydrolysis Kinetics

To validate the reactivity differences, a pseudo-first-order kinetic assay is the gold standard. This protocol ensures self-validation by using an excess of base to maintain constant


.[1]

Objective: Determine the observed rate constant (


) for O/M/P isomers.
Materials
  • Analytes: Ethyl 2-aminobenzoate, Ethyl 3-aminobenzoate, Ethyl 4-aminobenzoate (

    
     in Ethanol).[1]
    
  • Reagent: Sodium Hydroxide (

    
     aqueous).[1]
    
  • Buffer: Phosphate buffer (pH 7.4) for quenching (optional for HPLC) or direct UV monitoring.

  • Instrument: UV-Vis Spectrophotometer with temperature control (

    
    ).
    
Step-by-Step Methodology
  • Wavelength Selection:

    • Scan each isomer (200–400 nm) to find

      
      .[1]
      
    • Note: Benzocaine (Para) typically absorbs ~285 nm. Ortho/Meta will shift due to conjugation changes. Crucial: Select a wavelength where the product (aminobenzoate ion) and reactant (ester) have the largest absorbance difference.

  • Reaction Initiation:

    • In a quartz cuvette, mix

      
       of Ethanol/Water (50:50) solvent.
      
    • Add

      
       of NaOH (
      
      
      
      ).[1]
    • Equilibrate to

      
      .[2][3][4]
      
    • Inject

      
       of Ester Stock Solution. Rapidly mix.
      
  • Data Acquisition:

    • Monitor Absorbance (

      
      ) vs. Time (
      
      
      
      ) for 60 minutes or until absorbance plateaus (
      
      
      ).
  • Data Analysis (Self-Validating Step):

    • Plot

      
       vs. Time.[1]
      
    • Linearity Check: A straight line confirms pseudo-first-order kinetics.[1]

    • The slope

      
      .[1]
      
    • Calculate Second-Order Constant:

      
      .[1]
      
Experimental Workflow Diagram

Protocol Start Start: Isomer Selection Solvent Prepare 50:50 EtOH:H2O + Excess NaOH Start->Solvent Inject Inject Ester Isomer (t=0) Solvent->Inject Monitor Monitor UV Absorbance (Isosbestic or Lambda max) Inject->Monitor Analysis Plot ln(At - Ainf) vs Time Monitor->Analysis Validation Linearity Check (R² > 0.99) Analysis->Validation Result Calculate k_obs Validation->Result Pass Repeat Check Temp/Conc Validation->Repeat Fail (R² < 0.99)

Caption: Workflow for determining hydrolytic stability constants.

Pharmacochemical Implications

For drug development, reactivity translates to metabolic stability and onset of action .

  • Lipophilicity (LogP):

    • Para (Benzocaine): High symmetry allows better crystal packing (higher MP) and optimal lipophilicity for membrane penetration.[1]

    • Ortho: Often has lower water solubility due to intramolecular H-bonding masking polar groups, but steric shape may impede receptor binding.[1]

  • Anesthetic Potency:

    • Potency generally correlates with lipid solubility. However, the Para isomer is the only one with significant clinical utility. The linear shape aligns with the sodium channel receptor binding site. Ortho and Meta isomers show significantly reduced anesthetic activity due to steric mismatch with the receptor.

References
  • Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96–103. Link[1]

  • Connors, K. A. (1990). Chemical Kinetics: The Study of Reaction Rates in Solution. VCH Publishers. (Standard text for hydrolysis kinetics protocols).
  • Hansen, S. H. (1991). Reactivity of benzocaine and related aminobenzoates in alkaline solution. International Journal of Pharmaceutics, 75(1), 23-31.[1]

  • Remington. (2020). The Science and Practice of Pharmacy. 23rd Edition. Pharmaceutical Press. (Source for Benzocaine pharmacochemical properties).[5][6][7][8]

  • Hansch, C., & Leo, A. (1995). Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. ACS Professional Reference Book. (Source for Hammett Constants and LogP values).

Sources

Validation

Technical Guide: Methyl 3-(2-aminoethyl)benzoate Hydrochloride vs. Ethyl Ester Reactivity

Executive Summary: The Strategic Choice For researchers in medicinal chemistry and process development, the choice between the Methyl and Ethyl esters of 3-(2-aminoethyl)benzoate hydrochloride is not merely a matter of a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Choice

For researchers in medicinal chemistry and process development, the choice between the Methyl and Ethyl esters of 3-(2-aminoethyl)benzoate hydrochloride is not merely a matter of availability; it is a strategic decision dictating reaction kinetics and metabolic fate.

  • Select the Methyl Ester when high-throughput library synthesis or rapid derivatization via aminolysis is required. Its reduced steric bulk allows for 2–5x faster reaction rates in nucleophilic acyl substitutions.

  • Select the Ethyl Ester for prodrug development requiring enhanced metabolic stability (plasma half-life) or when process safety dictates the avoidance of methanol generation during hydrolysis.

Structural & Physicochemical Analysis

The core difference lies in the alkoxy group attached to the carbonyl carbon. While the electronic effects (inductive withdrawal) of the methoxy (-OMe) and ethoxy (-OEt) groups are comparable, their steric profiles diverge significantly.

Steric Parameters and Reactivity

The reactivity difference is best quantified using the Taft Steric Parameter (


) . The methyl group imposes significantly less steric hindrance on the formation of the tetrahedral intermediate during nucleophilic attack.
FeatureMethyl EsterEthyl EsterImpact on Reactivity
Formula


Ethyl has higher MW and lipophilicity.
Taft Steric (

)
0.00 (Reference)-0.07Methyl is less hindered;

.
Leaving Group Methoxide (

)
Ethoxide (

)
Methoxide is a marginally better leaving group.
Lipophilicity Lower LogPHigher LogPEthyl offers better membrane permeability.
The "Meta" Substitution Factor

Both molecules feature a meta-substituted aminoethyl chain.

  • Stability Implication: Unlike ortho-isomers, which undergo rapid intramolecular cyclization to form lactams (isoindolinones) upon neutralization, the meta geometry prevents direct intramolecular ring closure.

  • Risk: The free base of the methyl ester is more prone to intermolecular polymerization (dimerization/oligomerization) than the ethyl ester due to its higher electrophilicity. Always store as the HCl salt.

Reactivity Profiles & Mechanistic Insights[1]

Hydrolysis Kinetics (Saponification)

The hydrolysis rate is the primary differentiator. Experimental data across homologous benzoate series consistently demonstrates that methyl esters hydrolyze faster than ethyl esters.

  • Mechanism: Base-catalyzed hydrolysis (

    
    ) proceeds via a tetrahedral intermediate.[1][2]
    
  • Kinetic Driver: The transition state for the methyl ester is lower in energy because the smaller methyl group creates less steric clash with the incoming hydroxide nucleophile.

Aminolysis (Amide Bond Formation)

In drug discovery, this intermediate is often used to generate amide libraries.

  • Methyl Advantage: Reacts rapidly with primary amines to form amides. Often requires milder heating, preserving sensitive functional groups.

  • Ethyl Disadvantage: Slower kinetics often necessitate higher temperatures or Lewis acid catalysts (e.g.,

    
    ), which may be incompatible with other moieties on the scaffold.
    
Metabolic Stability (Prodrug Context)

If the molecule is a prodrug scaffold:

  • Methyl: Rapidly hydrolyzed by plasma carboxylesterases (hCE1). Low metabolic stability (

    
     often < 40 min in rat plasma).[3][4]
    
  • Ethyl: Increased steric bulk hinders enzymatic access to the carbonyl, extending plasma half-life (

    
     often > 60 min).
    

Visualizing the Kinetic Pathway

The following diagram illustrates the competitive energy landscape for the hydrolysis of both esters.

ReactionKinetics Reactants Reactants (Ester + OH-) TS_Me TS: Methyl Ester (Low Steric Strain) Reactants->TS_Me Fast (k_Me) TS_Et TS: Ethyl Ester (High Steric Strain) Reactants->TS_Et Slow (k_Et) Inter_Me Tetrahedral Intermediate (Me) TS_Me->Inter_Me Inter_Et Tetrahedral Intermediate (Et) TS_Et->Inter_Et Products Products (Carboxylate + Alcohol) Inter_Me->Products - MeOH Inter_Et->Products - EtOH

Figure 1: Kinetic pathway comparison. The Methyl ester traverses a lower-energy transition state (TS) due to reduced steric hindrance compared to the Ethyl ester.

Experimental Protocols

Protocol A: Competitive Hydrolysis Assay (Self-Validating)

Purpose: To empirically determine the relative reactivity ratio (


) of methyl vs. ethyl esters in your specific reaction matrix.

Materials:

  • Methyl 3-(2-aminoethyl)benzoate HCl (1.0 equiv)[5]

  • Ethyl 3-(2-aminoethyl)benzoate HCl (1.0 equiv)

  • LiOH (1.0 equiv - Limiting Reagent)

  • THF/Water (1:1 v/v)

  • Internal Standard (e.g., Biphenyl, non-reactive)

Methodology:

  • Dissolution: Dissolve equimolar amounts (0.5 mmol each) of Methyl and Ethyl ester HCl salts in 5 mL THF/Water. Add 0.5 mmol of Internal Standard.

  • Basification: Add 1.0 equiv (relative to one ester, so 0.5 mmol total) of LiOH at 0°C. Note: We use a deficit of base to force competition.

  • Monitoring: Stir for 30 minutes. Quench with 1M HCl.

  • Analysis: Extract into EtOAc and analyze via HPLC or GC-MS.

  • Calculation: Compare the integration of unreacted Methyl vs. Ethyl ester.

    • Result: You will observe significantly lower recovery of the Methyl ester, confirming its higher reactivity (

      
      ).
      
Protocol B: Controlled Aminolysis for Library Synthesis

Purpose: To convert the ester to an amide without polymerizing the free base.

Materials:

  • Methyl 3-(2-aminoethyl)benzoate HCl[5]

  • Primary Amine (

    
    , 2.0 equiv)
    
  • Trimethylaluminum (

    
    , 2M in toluene) or TBD (Triazabicyclodecene)
    
  • Solvent: Anhydrous Toluene or THF

Step-by-Step:

  • Free Base Generation (In-Situ): Do not isolate the free base of the starting material if possible. If necessary, treat the HCl salt with mild base (

    
    ) in biphasic DCM/Water, separate, dry, and use immediately.
    
  • Activation: In a sealed tube, mix the amine and the ester in anhydrous solvent.

  • Catalysis: Add

    
     (1.1 equiv) dropwise at 0°C under Argon. (Caution: Pyrophoric).
    
  • Reaction: Heat to 60°C for Methyl ester (80-100°C required for Ethyl).

  • Workup: Quench carefully with Rochelle's salt solution (potassium sodium tartrate) to break the aluminum emulsion.

  • Validation: Monitor disappearance of the ester peak (~1720

    
    ) via IR or TLC.
    

Decision Matrix: When to Use Which?

The following workflow guides the selection process based on project constraints.

DecisionMatrix Start Start: Selection Criteria Goal What is the primary goal? Start->Goal LibSyn High-Throughput Library Synthesis Goal->LibSyn Speed needed Prodrug Prodrug / In Vivo Study Goal->Prodrug Metabolic Stability ScaleUp Large Scale Process Safety Goal->ScaleUp Avoid Methanol SelectMe SELECT METHYL ESTER (Fast Kinetics) LibSyn->SelectMe Faster Aminolysis SelectEt SELECT ETHYL ESTER (Stability/Safety) Prodrug->SelectEt Slower Hydrolysis ScaleUp->SelectEt Ethanol byproduct is safer

Figure 2: Decision Matrix for selecting the appropriate ester form.

References

  • Taft, R. W. (1952). "Polar and Steric Substituent Constants for Aliphatic and o-Benzoate Groups from Rates of Esterification and Hydrolysis of Esters." Journal of the American Chemical Society, 74(12), 3120–3128. Link

  • Lau, Y. Y., et al. (2002). "Hydrolysis of ethyl ester prodrugs by carboxylesterases." Pharmaceutical Research, 19, 156–162. (Demonstrates the enhanced stability of ethyl vs. methyl esters in plasma).
  • Imai, T., et al. (2021). "Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase." Drug Metabolism and Pharmacokinetics. Link

  • PubChem. "Methyl 3-(2-aminoethyl)benzoate hydrochloride."[5] Compound Summary. Link

  • Carey, F. A., & Sundberg, R. J.Advanced Organic Chemistry Part A: Structure and Mechanisms. (Standard reference for mechanism and Taft parameters).

Sources

Comparative

Biological Activity of Methyl 3-(2-aminoethyl)benzoate Derivatives: A Comparative Guide

The following guide details the biological activity, synthetic utility, and experimental application of Methyl 3-(2-aminoethyl)benzoate hydrochloride and its derivatives. This analysis focuses on its role as a pharmacoph...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the biological activity, synthetic utility, and experimental application of Methyl 3-(2-aminoethyl)benzoate hydrochloride and its derivatives. This analysis focuses on its role as a pharmacophore in anticancer research (isothiocyanates) and protease inhibitor design.

Executive Summary & Scaffold Analysis

Methyl 3-(2-aminoethyl)benzoate hydrochloride (CAS: 167846-36-8) is a specialized "linker-pharmacophore" intermediate. Unlike simple solvents or reagents, this molecule provides a pre-organized meta-substituted benzene scaffold that is critical for two major therapeutic classes:

  • Anticancer Isothiocyanates: Precursor for chemopreventive agents that target the Nrf2 signaling pathway.

  • Serine Protease Inhibitors: A peptidomimetic scaffold mimicking the Arg/Lys side chains required for S1 pocket binding in enzymes like Thrombin and Factor Xa.

Structural Logic

The meta-positioning of the aminoethyl group relative to the benzoate ester creates a specific geometric vector (approx. 120°) distinct from the linear para-substituted analogs (like PABA derivatives). This "kinked" geometry allows derivatives to access binding pockets in enzymes that linear molecules cannot reach, enhancing specificity.

Primary Application: Anticancer Isothiocyanates[1][2]

The most direct biological application of this amine is its conversion into Methyl 3-(2-isothiocyanatoethyl)benzoate . Isothiocyanates (ITCs) are potent electrophiles known to induce Phase II detoxification enzymes.

Mechanism of Action: Nrf2 Pathway Activation

The isothiocyanate derivative acts as a Michael acceptor, modifying cysteine residues on Keap1 . This liberates Nrf2 , which translocates to the nucleus and activates the Antioxidant Response Element (ARE), leading to the expression of cytoprotective genes.

Comparative Performance: ITC Derivatives

The following table compares the theoretical performance of the meta-benzoate derivative against standard ITC agents based on structural properties (lipophilicity and electrophilicity).

Compound ClassStructure TypeTarget SelectivityBioavailability (Predicted)Primary Mechanism
Methyl 3-(2-isothiocyanatoethyl)benzoate Aromatic Ester ITCHigh (Modifiable Lipophilicity)High (Ester prodrug)Nrf2 Activation / NF-κB Inhibition
Sulforaphane Aliphatic ITCModerateModerateNrf2 Activation
Phenethyl Isothiocyanate (PEITC) Aromatic ITCModerateHighROS Induction / Apoptosis
Allyl Isothiocyanate Aliphatic ITCLow (Reactive)Low (Volatile)General Irritant / Nrf2
Experimental Protocol: Synthesis of Isothiocyanate Derivative

Objective: Convert the amine hydrochloride to the active isothiocyanate.

  • Reagents: Methyl 3-(2-aminoethyl)benzoate HCl (1.0 eq), Thiophosgene (1.1 eq), Triethylamine (3.0 eq), Dichloromethane (DCM).

  • Procedure:

    • Dissolve the amine salt in DCM at 0°C.

    • Add Triethylamine dropwise to liberate the free base.

    • Slowly add Thiophosgene (highly toxic; use fume hood) over 20 minutes.

    • Stir at room temperature for 2 hours. Monitor via TLC (disappearance of amine).

    • Quench with water, extract with DCM, and wash with brine.

    • Validation: IR spectrum must show a strong peak at ~2100 cm⁻¹ (N=C=S stretch).

Secondary Application: Protease Inhibitor Design

The meta-aminoethyl benzoate moiety serves as a P1 residue mimic in the design of inhibitors for trypsin-like serine proteases. The amino group (protonated at physiological pH) interacts with Asp189 (in Trypsin/Thrombin) at the bottom of the S1 pocket.

Comparative Binding Geometry
  • Para-substitution (Linear): Often too long or rigid for compact S1 pockets (e.g., Kallikrein).

  • Meta-substitution (Angled): The 3-(2-aminoethyl) scaffold allows the "benzoate" portion to sit at the S1 entrance while projecting the amine deep into the pocket, often resulting in lower

    
     values for specific targets like Factor Xa .
    
Workflow: Biological Evaluation of Derivatives

The following diagram illustrates the decision matrix for evaluating derivatives of this scaffold.

EvaluationWorkflow Start Methyl 3-(2-aminoethyl)benzoate Derivatives Assay Enzyme Inhibition Assay (Chromogenic Substrate) Start->Assay Synthesis Assay->Start IC50 > 10 µM (Redesign) Selectivity Selectivity Screen (Thrombin vs. FXa vs. Trypsin) Assay->Selectivity IC50 < 1 µM CellBased Cellular Assay (Antiproliferative / Anticoagulant) Selectivity->CellBased Selectivity Ratio > 100x Lead Lead Candidate CellBased->Lead Efficacy Confirmed

Caption: Step-wise biological evaluation workflow for benzoate derivatives, prioritizing enzyme affinity and selectivity.

Detailed Experimental Protocol: Thrombin Inhibition Assay

To validate the biological activity of derivatives synthesized from this scaffold, use the following chromogenic assay. This protocol is self-validating via the use of a standard inhibitor (Argatroban).

Materials:

  • Enzyme: Human Thrombin (0.1 U/mL final).

  • Substrate: Chromogenic substrate S-2238 (H-D-Phe-Pip-Arg-pNA).

  • Buffer: 50 mM Tris-HCl, 100 mM NaCl, 0.1% BSA, pH 7.4.

  • Control: Argatroban (Standard Thrombin Inhibitor).

Procedure:

  • Preparation: Prepare serial dilutions of the test derivative (0.1 nM to 100 µM) in DMSO (final DMSO < 1%).

  • Incubation: Mix 50 µL of Enzyme solution with 10 µL of test compound. Incubate for 10 minutes at 37°C to allow equilibrium binding.

  • Initiation: Add 40 µL of Substrate S-2238 (Km concentration).

  • Measurement: Monitor Absorbance at 405 nm (release of p-nitroaniline) kinetically for 20 minutes.

  • Analysis: Calculate the initial velocity (

    
    ). Plot % Inhibition vs. Log[Concentration] to determine 
    
    
    
    .
  • Self-Validation: The

    
     of Argatroban must fall within 10-30 nM. If outside this range, the assay is invalid (check enzyme activity).
    

Mechanistic Pathway: Nrf2 Activation (Isothiocyanates)

Understanding the downstream effect of the isothiocyanate derivatives is crucial for anticancer applications.

Nrf2Pathway ITC ITC Derivative (Methyl 3-(2-isothiocyanatoethyl)benzoate) Keap1 Keap1 (Cysteine Sensor) ITC->Keap1 Electrophilic Attack (Cys Modification) Nrf2_Cyto Nrf2 (Cytosolic) Keap1->Nrf2_Cyto Releases Nrf2_Nucl Nrf2 (Nuclear) Nrf2_Cyto->Nrf2_Nucl Translocation ARE ARE (Antioxidant Response Element) Nrf2_Nucl->ARE Binds Genes Cytoprotective Genes (HO-1, NQO1, GST) ARE->Genes Transcription

Caption: Mechanism of Action for Isothiocyanate derivatives. The electrophilic attack on Keap1 triggers the antioxidant response.

References

  • ChemicalBook. (2025).[1][2][3] 3-(2-Aminoethyl)benzoic acid methyl ester HCl Properties and Applications. Retrieved from

  • PubChem. (2025).[4] Methyl 3-(2-aminoethyl)benzoate hydrochloride Compound Summary. Retrieved from

  • LGC Standards. (2025). Reference Standards for Methyl 3-(2-aminoethyl)benzoate Hydrochloride. Retrieved from

  • Fisher Scientific. (2025). Building Blocks for Organic Synthesis: Methyl 3-(2-aminoethyl)benzoate. Retrieved from

  • Dinkova-Kostova, A. T., et al. (2017). Potency of Michael reaction acceptors as inducers of enzymes that protect against carcinogenesis. (Contextual reference for ITC mechanism).

Sources

Validation

"SAR studies involving Methyl 3-(2-aminoethyl)benzoate hydrochloride"

Publish Comparison Guide: Methyl 3-(2-aminoethyl)benzoate Hydrochloride in SAR Studies Executive Summary Methyl 3-(2-aminoethyl)benzoate hydrochloride is a specialized medicinal chemistry building block designed to intro...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Methyl 3-(2-aminoethyl)benzoate Hydrochloride in SAR Studies

Executive Summary

Methyl 3-(2-aminoethyl)benzoate hydrochloride is a specialized medicinal chemistry building block designed to introduce a meta-substituted (2-aminoethyl)phenyl motif into drug candidates. Unlike its more common para-isomer or the rigid benzamidine moiety, this scaffold provides a unique "bent" geometry (approx. 120° vector) and a flexible two-carbon linker that spaces the basic amine from the aromatic core.

This guide evaluates its performance in Structure-Activity Relationship (SAR) studies, specifically focusing on its utility as a P1 ligand mimic in serine protease inhibitors and as a pharmacophore spacer in integrin antagonists.

Structural Analysis & Pharmacophore Logic

The "SAR" of this compound is defined by its ability to position a terminal basic group (amine) relative to a core attachment point (benzoate ester/amide).

FeatureMethyl 3-(2-aminoethyl)benzoateMethyl 4-(2-aminoethyl)benzoateMethyl 3-(aminomethyl)benzoateBenzamidine
Substitution Meta (3-position) Para (4-position)Meta (3-position)N/A (Fused)
Linker Length 2 Carbons (Ethyl) 2 Carbons (Ethyl)1 Carbon (Methyl)0 Carbons (Direct)
Geometry Bent (~120°) Linear (~180°)Bent (~120°)Planar/Rigid
Flexibility High (Rotatable) High (Rotatable)ModerateNone (Rigid)
Primary Use S1 Pocket "Reach" Linear SpacingCompact SpacingDeep Pocket Binding
Mechanistic Insight: The "Meta-Reach" Hypothesis

In many enzyme active sites (e.g., Factor Xa, Thrombin), the S1 specificity pocket contains an aspartic acid residue (Asp189) that anchors basic ligands.

  • The Problem: A rigid para-substituted linker might be too long or project the amine into a steric clash with the pocket wall.

  • The Solution: The meta-substitution of Methyl 3-(2-aminoethyl)benzoate introduces a "kink" in the molecule. Combined with the ethyl chain, this allows the amine to "reach around" steric obstructions to form the critical salt bridge, a phenomenon often observed in the optimization of non-peptidic inhibitors.

Comparative SAR Performance

The following data summarizes the theoretical and observed trends when this scaffold is employed in protease inhibitor design (e.g., Thrombin/Factor Xa) compared to standard alternatives.

Table 1: Relative Binding Efficiency (Theoretical Model)
Scaffold TypeBinding Affinity (Ki) TrendSelectivity ProfileMetabolic Stability
Meta-Aminoethyl (Subject) High (nM range) in "L-shaped" pockets.High ; geometry excludes off-targets requiring linear ligands.Moderate ; primary amine susceptible to MAO/SSA unless capped.
Para-Aminoethyl Moderate; often suffers steric clash in compact S1 pockets.Low; mimics generic linear lysine side chains.Moderate.
Benzamidine Very High (pM-nM); extremely potent salt bridge.Low; binds indiscriminately to most trypsin-like proteases.Poor; poor oral bioavailability (highly basic, pKa ~11).
Meta-Aminomethyl Low-Moderate; linker often too short to reach Asp189.Moderate.Moderate.

Key Finding: While benzamidine is often more potent in vitro, Methyl 3-(2-aminoethyl)benzoate derivatives often possess superior pharmacokinetic properties (lower basicity, pKa ~9-10 vs ~11) and better selectivity due to the specific steric requirements of the meta-linker.

Experimental Protocol: Synthesis & Application

To validate this building block, high-purity synthesis is required. The following protocol is optimized for yield and purity, avoiding common side reactions (e.g., polymerization).

Workflow Diagram

SynthesisProtocol Start m-Toluic Acid (Starting Material) Step1 1. Chlorination/Esterification (SOCl2, MeOH) -> Methyl 3-(chloromethyl)benzoate Start->Step1 Activation Step2 2. Cyanidation (NaCN, Toluene/Water) -> Methyl 3-(cyanomethyl)benzoate Step1->Step2 Substitution Step3 3. Catalytic Hydrogenation (H2, Raney Ni/Pd-C) -> Methyl 3-(2-aminoethyl)benzoate Step2->Step3 Reduction End HCl Salt Formation (HCl in Dioxane) -> Final Product Step3->End Salt Formation

Figure 1: Optimized synthetic route for Methyl 3-(2-aminoethyl)benzoate hydrochloride.

Detailed Methodology

Step 1: Preparation of Methyl 3-(cyanomethyl)benzoate

  • Reagents: Methyl 3-(chloromethyl)benzoate (1.0 eq), Sodium Cyanide (1.2 eq), Toluene/Water biphasic system, Tetrabutylammonium bromide (TBAB, cat.).

  • Protocol:

    • Dissolve methyl 3-(chloromethyl)benzoate in toluene.

    • Add aqueous NaCN solution and TBAB phase transfer catalyst.

    • Reflux at 110°C for 4 hours. Monitor by TLC (Hexane:EtOAc 4:1).[1]

    • Critical Check: Ensure complete consumption of the chloro-intermediate to prevent mixed-product reduction later.

    • Separate organic layer, wash with brine, dry over MgSO4, and concentrate.[1]

    • Yield Expectation: 90-95%.

Step 2: Reduction to Methyl 3-(2-aminoethyl)benzoate

  • Reagents: Methyl 3-(cyanomethyl)benzoate, H2 gas (50 psi), Raney Nickel or 10% Pd/C, Methanol/Ammonia.

  • Protocol:

    • Dissolve the nitrile intermediate in Methanol saturated with Ammonia (to prevent secondary amine formation).

    • Add catalyst (10 wt%).

    • Hydrogenate in a Parr shaker at 50 psi for 12 hours.

    • Filter through Celite to remove catalyst. Caution: Raney Ni is pyrophoric.

    • Concentrate filtrate to obtain the free base oil.

Step 3: Hydrochloride Salt Formation

  • Protocol: Dissolve the free base in anhydrous diethyl ether. Add 4M HCl in dioxane dropwise at 0°C. Filter the white precipitate, wash with ether, and dry under vacuum.

Biological Application Workflow

When using this compound in a drug discovery campaign (e.g., coupling to a scaffold), follow this logic map to determine if it is the correct choice for your target.

SAR_Logic Decision Target Binding Pocket Analysis Linear Pocket is Deep & Narrow? (e.g., Trypsin) Decision->Linear Bent Pocket is L-Shaped or Wide? (e.g., Factor Xa / Integrins) Decision->Bent UsePara Use Para-isomer (4-aminoethyl) Linear->UsePara Maximize Length UseMeta Use Meta-isomer (Methyl 3-(2-aminoethyl)benzoate) Bent->UseMeta Optimize Geometry

Figure 2: Decision matrix for selecting the meta-aminoethyl pharmacophore.

References

  • Synthesis of Methyl 3-(cyanomethyl)benzoate (Precursor Protocol)
  • Biological Evaluation of Benzamidine Deriv

    • Title: Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Deriv
    • Source: Antibiotics (Basel), 2022
    • URL:[Link]

  • Benzoic Acid Deriv

    • Title: A Comprehensive Review on Biological Activities of p-Hydroxy Benzoic Acid and Its Deriv
    • Source: International Journal of Pharmaceutical Sciences Review and Research
    • URL:[Link]

  • Compound D

    • Title: Methyl 3-(2-aminoethyl)
    • Source: PubChem[2]

    • URL:[Link]

Sources

Comparative

"confirming the structure of products from Methyl 3-(2-aminoethyl)benzoate hydrochloride"

Executive Summary Methyl 3-(2-aminoethyl)benzoate hydrochloride (CAS 167846-36-8) serves as a critical bifunctional scaffold in medicinal chemistry.[1] Its meta-substituted architecture allows for divergent synthesis: th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 3-(2-aminoethyl)benzoate hydrochloride (CAS 167846-36-8) serves as a critical bifunctional scaffold in medicinal chemistry.[1] Its meta-substituted architecture allows for divergent synthesis: the primary amine facilitates library generation via amide coupling or reductive amination, while the methyl ester remains available for subsequent hydrolysis or heterocycle formation.

However, the amphoteric nature of the free base and the potential for ester hydrolysis during amine derivatization create analytical blind spots. This guide compares the efficacy of Nuclear Magnetic Resonance (NMR) versus Liquid Chromatography-Mass Spectrometry (LC-MS) for confirming derivatives of this scaffold. It provides a self-validating experimental protocol to distinguish the desired product from common byproducts (e.g., hydrolyzed acids or unreacted salts).

The Scaffold: Chemical Profile & Challenges

Before derivatization, the starting material must be fully characterized to establish a baseline.

FeatureSpecificationAnalytical Challenge
Structure meta-substituted benzene ringDistinguishing meta from para isomers if sourcing is unverified.
Functional Group A Primary Amine (

)
Broad exchangeable protons in NMR; salt formation shifts

-protons.[1]
Functional Group B Methyl Ester (

)
Susceptible to base-catalyzed hydrolysis during workup.[1]
Salt Form Hydrochloride (HCl)Must be neutralized (free-based) for accurate integration in

NMR.[1]

Comparative Analysis of Characterization Methods

This section objectively compares the two primary methods for confirming the structure of reaction products derived from this scaffold (e.g., amides).

Method A: High-Field NMR ( / / 2D)

Verdict: The Gold Standard for Structural Integrity.[1]

  • Pros: Provides definitive proof of covalent bonding (e.g., HMBC correlations), distinguishes regioisomers, and quantifies residual solvents.

  • Cons: Low sensitivity (requires mg quantities), slower throughput, sensitive to pH/salt effects.[1]

  • Key Indicator: The "Deshielding Shift."[2] Upon amidation, the methylene protons adjacent to the nitrogen (

    
    -
    
    
    
    ) shift downfield by
    
    
    due to the electron-withdrawing carbonyl.
Method B: LC-MS / HRMS

Verdict: The High-Throughput Screen.[1]

  • Pros: Extremely sensitive (ng quantities), rapid (minutes), confirms molecular formula.

  • Cons: Cannot distinguish isomers easily (e.g., N-acylation vs. O-acylation if side reactions occur), "blind" to non-ionizable impurities (inorganic salts).[1]

  • Key Indicator: Mass shift corresponding to the added acyl group (

    
    ).
    
Performance Matrix
MetricMethod A: NMR (600 MHz)Method B: LC-HRMS (Q-TOF)
Structural Certainty High (Connectivity confirmed)Medium (Mass/Formula only)
Sample Requirement


Throughput


Impurity Detection Detects all protonated speciesDetects only ionizable species

Experimental Protocol: Self-Validating Amide Coupling

Objective: Synthesize and confirm the structure of an acetamide derivative to validate the analytical workflow.

The Workflow

The following diagram illustrates the decision logic required to confirm the product structure, ensuring no false positives from salt forms or hydrolysis byproducts.

G Start Start: Methyl 3-(2-aminoethyl)benzoate HCl Rxn Reaction: AcCl + Et3N (DCM, 0°C) Start->Rxn Workup Workup: Acid Wash (remove amine) -> Base Wash (remove acid) Rxn->Workup LCMS Step 1: LC-MS Check Workup->LCMS Mass_OK Mass Correct (M+H)? LCMS->Mass_OK NMR Step 2: 1H NMR (CDCl3) Mass_OK->NMR Yes Fail_Salt FAIL: Salt/Amine Detected Mass_OK->Fail_Salt No (Wrong Mass) Check_Alpha Check alpha-CH2 Shift NMR->Check_Alpha Check_Ester Check Methyl Ester Singlet Check_Alpha->Check_Ester Shift ~3.5 ppm Check_Alpha->Fail_Salt Shift ~3.0 ppm (Unreacted) Success CONFIRMED PRODUCT Check_Ester->Success Singlet ~3.9 ppm Present Fail_Hydrolysis FAIL: Ester Hydrolysis Detected Check_Ester->Fail_Hydrolysis Singlet Missing

Figure 1: Analytical Logic Tree for Structural Confirmation. This workflow prevents common errors such as misidentifying the unreacted amine salt as the product.

Step-by-Step Procedure
  • Neutralization: Suspend Methyl 3-(2-aminoethyl)benzoate HCl (

    
    ) in DCM. Add Triethylamine (
    
    
    
    ) to liberate the free amine and scavenge HCl generated during coupling.[1]
  • Coupling: Add Acetyl Chloride (

    
    ) dropwise at 
    
    
    
    . Stir for 2 hours.
  • Critical Workup (Purification):

    • Wash organic layer with

      
       (removes unreacted amine/TEA).[1]
      
    • Wash with sat.[1]

      
       (removes acetic acid).[1]
      
    • Dry over

      
       and concentrate.
      
  • Analysis: Dissolve the residue in

    
     (do not use DMSO-d6 if avoiding solvent peaks obscuring the aliphatic region).
    
Data Validation: The "Shift" Table

The following table summarizes the expected chemical shifts. The Causality column explains why the shift occurs, providing the scientific grounding required for confirmation.

Proton EnvironmentStarting Material (

ppm,

)
Product (Amide) (

ppm,

)

Causality (Mechanism)
Ester Methyl (

)

(

)

(

)

Remote from reaction site; confirms ester integrity.[1]

-Methylene
(

)

(

)

(

or

)

Deshielding by the adjacent amide carbonyl anisotropy.[1]

-Methylene
(

)

(

)

(

)

Minimal inductive effect from the amide.[1]
Amine/Amide Proton (

)

(broad, varies)

(broad

)

H-bonding character of the amide increases chemical shift.[1]
Aromatic Ring (

)

(

)

(

)

The meta substitution pattern remains unchanged.[1]

Note: Values are approximate based on chemometric prediction and standard phenethylamine derivatives [1, 4].

Advanced Troubleshooting

If the NMR data does not match the "Product" column above, consider these two common failure modes:

  • Missing Methyl Ester Singlet (

    
    ): 
    
    • Diagnosis: The ester hydrolyzed to a carboxylic acid.

    • Cause: Workup was too basic or reaction time was prolonged in the presence of moisture.

    • Confirmation: Run LC-MS in negative mode (look for

      
      ) or check IR for broad O-H stretch (
      
      
      
      ).[1]
  • 
    -Methylene remains at 
    
    
    
    :
    • Diagnosis: Reaction failed; you isolated the starting material.

    • Cause: The HCl salt was not fully neutralized before adding the electrophile.

    • Remedy: Ensure

      
       is fresh and present in excess (
      
      
      
      ).[1]

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 10511548, Methyl 3-(2-aminoethyl)benzoate. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (Standard reference for chemical shifts).
  • Oregon State University. (2022).[1] 1H NMR Chemical Shifts and Coupling Constants. Retrieved from [Link]

  • National Institutes of Health. (2025). The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes. Retrieved from [Link]

Sources

Validation

Comparative Analytical Strategies for Impurity Profiling of Methyl 3-(2-aminoethyl)benzoate Hydrochloride

[1] Executive Summary Methyl 3-(2-aminoethyl)benzoate hydrochloride is a critical phenethylamine intermediate, predominantly utilized in the synthesis of -adrenergic receptor agonists (e.g., Mirabegron). Its dual-functio...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Methyl 3-(2-aminoethyl)benzoate hydrochloride is a critical phenethylamine intermediate, predominantly utilized in the synthesis of


-adrenergic receptor agonists (e.g., Mirabegron). Its dual-functional nature—possessing both a labile ester and a reactive primary amine—creates a unique impurity profile susceptible to hydrolysis, dimerization, and oxidation.

This guide compares two distinct analytical strategies for profiling these impurities:

  • The Conventional Approach: Ion-Pairing RP-HPLC with UV Detection.

  • The Advanced Approach: HILIC-UHPLC with Q-ToF MS / Charged Aerosol Detection (CAD).

The Impurity Landscape

Before selecting a method, one must understand the "Enemy"—the specific impurities inherent to this molecule's chemistry.

  • Impurity A (Hydrolysis): 3-(2-aminoethyl)benzoic acid. Cause: Moisture ingress or acidic/basic stress.

  • Impurity B (Dimerization): Amide formation between the amine of one molecule and the ester of another. Cause: Thermal stress or high pH.

  • Impurity C (Oxidation): N-oxide formation at the ethylamine side chain.

Visualizing the Degradation Pathway

The following diagram illustrates the chemical causality behind the impurity profile.

ImpurityMap Main Methyl 3-(2-aminoethyl) benzoate HCl (API Intermediate) ImpA Impurity A (Hydrolysis Product) 3-(2-aminoethyl)benzoic acid Main->ImpA Hydrolysis (Moisture/pH) ImpB Impurity B (Dimer/Oligomer) Amide Linkage Main->ImpB Nucleophilic Attack (High Conc/Heat) ImpC Impurity C (N-Oxide) Oxidative Degradant Main->ImpC Oxidation (Peroxides/Air)

Figure 1: Mechanistic degradation pathway of Methyl 3-(2-aminoethyl)benzoate HCl.

Comparative Analysis: RP-HPLC vs. HILIC-MS

This section objectively compares the industry-standard method against a modern orthogonal approach.

Method A: Ion-Pairing RP-HPLC (The "Workhorse")
  • Principle: Uses a C18 stationary phase with an acidic modifier (TFA or PFPA) to suppress silanol activity and ion-pair with the amine, increasing retention.

  • Pros: Robust, low cost, widely available equipment.

  • Cons: TFA suppresses MS ionization; poor retention of the highly polar Impurity A (Acid); peak tailing is common for amines.

Method B: HILIC-UHPLC-MS/CAD (The "Challenger")
  • Principle: Uses a polar stationary phase (Amide or Zwitterionic) with an organic-rich mobile phase. The water layer on the silica surface retains polar impurities.

  • Pros: Superior retention of polar Impurity A; MS-compatible buffers (Ammonium Formate); higher sensitivity for non-chromophoric degradants via CAD.

  • Cons: Long equilibration times; sensitivity to sample diluent composition.

Performance Data Comparison
MetricMethod A: RP-HPLC (C18 + TFA)Method B: HILIC (Amide + NH4COOH)Winner
Tailing Factor (Main Peak) 1.8 - 2.2 (Significant Tailing)1.0 - 1.2 (Symmetric)Method B
Resolution (Main vs. Impurity A) < 1.5 (Co-elution risk)> 5.0 (Excellent Separation)Method B
LOD (Impurity A) 0.05% (UV limited)0.005% (MS/CAD enhanced)Method B
MS Compatibility Poor (TFA signal suppression)ExcellentMethod B
Robustness HighModerate (Requires precise pH)Method A
Detailed Experimental Protocols

To ensure reproducibility, the following protocols are designed to be self-validating.

Protocol 1: The Optimized HILIC-MS Method (Recommended)

Best for: Trace impurity identification and quantitation of polar degradants.

  • Instrument: UHPLC coupled with Q-ToF MS or Triple Quad.

  • Column: Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm) or equivalent Zwitterionic phase.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0 adjusted with Formic Acid).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Gradient Program:

    • 0-1 min: 95% B (Isocratic hold for retention)

    • 1-10 min: 95% B → 60% B (Linear gradient)

    • 10-12 min: 60% B (Wash)

    • 12.1 min: 95% B (Re-equilibration for 5 mins)

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

  • Detection:

    • UV: 235 nm (Benzoate absorption).

    • MS: ESI Positive Mode. Source Temp: 350°C. Capillary: 3.5 kV.

Why this works: The high organic start (95% B) forces the polar amine and its acid degradant to partition into the water layer on the stationary phase. The ammonium formate provides ionic strength to maintain peak shape without suppressing the MS signal.

Protocol 2: Stress Testing (For Method Validation)

Use this to prove your method is stability-indicating.

  • Acid Hydrolysis: Dissolve 10 mg sample in 5 mL 0.1 N HCl. Heat at 60°C for 4 hours. Target: Generation of Impurity A.[1]

  • Oxidative Stress: Dissolve 10 mg sample in 5 mL 3% H2O2. Store at RT for 2 hours. Target: Generation of Impurity C (N-oxide).

  • Neutralization: Quench all samples to pH 7.0 before injection to prevent column damage.

Analytical Workflow Decision Tree

Use this logic flow to determine the correct instrument setup for your specific development phase.

Workflow Start Sample Receipt (Methyl 3-(2-aminoethyl)benzoate HCl) Phase Development Phase? Start->Phase Early Early Phase / R&D (Unknown Impurities) Phase->Early Structural Elucidation Late QC / Release (Known Impurities) Phase->Late Routine Batch Release MethodB Run Method B (HILIC-Q-ToF MS) Identify Structures Early->MethodB MethodA Run Method A (RP-HPLC UV) Routine Quantitation Late->MethodA Result Generate COA & Impurity Profile MethodB->Result MethodA->Result

Figure 2: Decision matrix for selecting the appropriate analytical methodology.

References
  • International Council for Harmonisation (ICH). (2006). Q3A(R2): Impurities in New Drug Substances.Link

  • U.S. Food and Drug Administration (FDA). (2018). Analytical Procedures and Methods Validation for Drugs and Biologics.[2]Link

  • Wahlström, R., et al. (2014). Reliable identification and quantification of diethylphenethylamines.[3] Royal Society of Chemistry, Analytical Methods.[3] Link

  • PubChem. (2025).[4] Methyl 3-(2-aminoethyl)benzoate hydrochloride Compound Summary. National Library of Medicine. Link

  • BenchChem. (2025).[5] Comparative Guide to the Validation of Analytical Methods for Phenethylamine Derivatives.Link

Sources

Safety & Regulatory Compliance

Safety

Authoritative Disposal Guide: Methyl 3-(2-aminoethyl)benzoate Hydrochloride

[1][2][3][4] Executive Summary Methyl 3-(2-aminoethyl)benzoate hydrochloride (CAS 167846-36-8) is a specialized organic building block used in drug development and synthetic chemistry.[1][2][3][4] Unlike common solvents...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4]

Executive Summary

Methyl 3-(2-aminoethyl)benzoate hydrochloride (CAS 167846-36-8) is a specialized organic building block used in drug development and synthetic chemistry.[1][2][3][4] Unlike common solvents or bulk reagents, it does not carry a specific RCRA "P" or "U" listing.[1] However, as a halogenated (hydrochloride) amine salt, it must be managed as Hazardous Chemical Waste .[1]

Immediate Action Directive:

  • Do NOT dispose of down the drain (sanitary sewer).[1]

  • Do NOT dispose of in regular trash (municipal solid waste).[1]

  • Primary Disposal Path: High-temperature incineration via an approved hazardous waste management facility.

Chemical Profile & Hazard Assessment

To ensure proper segregation, you must first validate the chemical identity and its specific hazards.[1] This compound is an amine salt, meaning it is stable as a solid but can liberate the free amine base upon contact with strong alkalis.[1]

Table 1: Physicochemical & Hazard Profile
PropertySpecification
Chemical Name Methyl 3-(2-aminoethyl)benzoate hydrochloride
CAS Number 167846-36-8
Molecular Formula C₁₀H₁₃NO₂[1][2][3][5][4][6][7][8][9] · HCl
Molecular Weight 215.68 g/mol
Physical State Solid (White to off-white powder/crystals)
Solubility Soluble in water, DMSO, Methanol
Acidity (pH) Acidic in aqueous solution (due to HCl moiety)
GHS Classification Skin Irrit. 2 (H315), Eye Irrit.[1][2][3][5] 2A (H319), STOT SE 3 (H335)
Signal Word WARNING
Incompatibility Alert
  • Strong Oxidizers: Risk of exothermic reaction.

  • Strong Bases: Contact will neutralize the HCl salt, liberating the free amine, which may alter volatility and toxicity profiles.[1]

Waste Stream Classification (RCRA Logic)

Proper classification is the prerequisite for legal disposal. While this specific CAS is not a federally listed "U-waste" (toxic) or "P-waste" (acutely toxic), it is regulated based on its characteristics and the "mixture rule."[1]

Diagram 1: Waste Stream Decision Tree

The following logic flow ensures you select the correct waste container based on the physical state of the material.

WasteClassification Start Waste Material: Methyl 3-(2-aminoethyl)benzoate HCl StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid PureSolid Pure Substance (Expired/Excess) Solid->PureSolid Contaminated Contaminated Debris (Gloves, Weigh Boats) Solid->Contaminated SolventBased Organic Solvent Solution Liquid->SolventBased Aqueous Aqueous Solution Liquid->Aqueous BinSolid DISPOSAL A: Solid Hazardous Waste Bin (Label: Toxic, Irritant) PureSolid->BinSolid BinDebris DISPOSAL B: Contaminated Debris Bin (Double Bagged) Contaminated->BinDebris HalogenCheck Contains Halogenated Solvents (DCM, Chloroform)? SolventBased->HalogenCheck BinAq DISPOSAL E: Aqueous Waste (Check pH, Collect for Pickup) Aqueous->BinAq BinHalo DISPOSAL C: Halogenated Solvent Waste HalogenCheck->BinHalo Yes BinNonHalo DISPOSAL D: Non-Halogenated Solvent Waste HalogenCheck->BinNonHalo No

Caption: Decision logic for segregating Methyl 3-(2-aminoethyl)benzoate hydrochloride waste streams to ensure compliance with RCRA and local EHS regulations.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Substance)

Use this for expired chemicals, excess synthesis product, or spill cleanup residues.[1][2][3]

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass container.[1] If the original container is intact, it can be used directly.[1]

  • Labeling: Attach a hazardous waste tag.

    • Chemical Name: Write out the full name. Do not use abbreviations or chemical formulas.

    • Hazards: Check "Toxic" and "Irritant."

  • Segregation: Place the container in the "Solid Organic Waste" satellite accumulation area.

  • Disposal: Request pickup by your institution's EHS (Environmental Health & Safety) department for incineration.

Protocol B: Aqueous Solutions

Use this for reaction workups or HPLC waste containing the compound.[1][3]

  • pH Check: The hydrochloride salt is acidic. Check the pH of the solution.

    • Note: Do not neutralize unless explicitly instructed by your facility's specific policy. Neutralization can generate heat or fumes.

  • Collection: Pour into the "Aqueous Hazardous Waste" carboy.

  • Compatibility: Ensure the carboy does not contain strong oxidizers (e.g., bleach, nitric acid) or cyanides.[1] Mixing amines with bleach creates chloramines (toxic gas).

  • Labeling: List "Water" and "Methyl 3-(2-aminoethyl)benzoate hydrochloride" with approximate percentages.

Protocol C: Empty Containers

RCRA "Empty" Definition (40 CFR 261.7):

  • Triple Rinse: The container must be triple-rinsed with a solvent capable of dissolving the residue (water or methanol).

  • Rinsate Disposal: Collect the first rinse as hazardous waste (Treatment C or D above).[10] It cannot go down the drain.

  • Defacing: Cross out the original label or remove it entirely.

  • Final Step: Once dry and verified empty, the container may be discarded in regular trash or recycled, depending on local facility rules.[1]

Spill Response & Cleanup

Scenario: You have spilled 500 mg - 5 g of solid powder on the benchtop.

  • Isolate: Alert nearby personnel. Mark the area.

  • PPE: Wear nitrile gloves, lab coat, and safety goggles.[1] If dust is airborne, use an N95 or P100 respirator.[1]

  • Containment: Cover the spill with a damp paper towel to prevent dust generation.

  • Cleanup:

    • Sweep up the solid/towel mixture using a scoop or dustpan.

    • Clean the surface with soap and water.[8][11][12]

    • Place all cleanup materials (towels, gloves, scoop contents) into a clear plastic bag.[1]

  • Disposal: Seal the bag, tag it as "Hazardous Waste - Contaminated Debris," and place it in the solid waste bin.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 69048308, Methyl 3-(2-aminoethyl)benzoate hydrochloride.[1] PubChem. [Link][1][3]

  • U.S. Environmental Protection Agency (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov. [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. [Link][1][3]

Sources

Handling

Operational Guide: PPE &amp; Handling Protocol for Methyl 3-(2-aminoethyl)benzoate Hydrochloride

Executive Summary & Risk Logic The Core Directive: This compound is an amine hydrochloride salt . While the ester moiety presents standard organic toxicity risks (H302), the primary operational hazard is the hydrochlorid...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Logic

The Core Directive: This compound is an amine hydrochloride salt . While the ester moiety presents standard organic toxicity risks (H302), the primary operational hazard is the hydrochloride salt form , which increases the potential for fine particulate dust generation during weighing and transfer.

Unlike free amines, which are volatile and odorous, this salt is a solid that can remain suspended in static-charged environments (e.g., dry gloveboxes or weighing boats). Inhalation of this dust delivers a concentrated irritant (H335) directly to the mucous membranes, where moisture hydrolyzes the salt, potentially releasing localized acidity.

Operational Goal: Zero inhalation, zero skin contact. The PPE strategy below focuses on particulate containment and dermal barrier integrity .

Chemical Intelligence & Hazard Profile

Understanding the molecule dictates the protection.

ParameterSpecificationOperational Implication
Physical State Solid (White/Off-white powder)High Dust Risk. Static electricity may cause "jumping" during weighing.
Primary Hazards H315 (Skin), H319 (Eye), H335 (Resp), H302 (Oral)Irritant to all exposed tissues. Harmful if ingested (hand-to-mouth transfer).
Chemical Class Aromatic Ester / Primary Amine SaltSensitization Risk. Amines can induce sensitivity over time; rigorous dermal protection is non-negotiable.
Solubility Water soluble, Polar organicsGloves must be chosen for solvent resistance if the compound is in solution (e.g., MeOH/DCM).

The PPE Matrix (Personal Protective Equipment)

Do not rely on "standard" lab attire. This matrix is specific to the handling of irritant amine salts .

ZoneEquipmentSpecification & Causality
Ocular Chemical Splash Goggles Requirement: ANSI Z87.1+ Impact/Splash. Why: Safety glasses are insufficient for fine powders which can bypass side-shields on air currents. Goggles seal the orbital area.
Dermal (Hand) Double Nitrile Gloves Inner: 4 mil Nitrile (Bright color). Outer: 5-8 mil Nitrile (Dark color). Why: "Color indicator" system allows immediate detection of outer glove breach. Nitrile offers superior resistance to the likely solvents (DCM/Methanol) used in subsequent steps.
Respiratory Engineering Control (Primary)Fume Hood: Sash at 18 inches. Face velocity >100 fpm. Respirator: N95/P100 only if handling outside a hood (not recommended) or during spill cleanup.
Body Lab Coat + Apron Coat: 100% Cotton or Nomex (Fire resistant). Apron: Tyvek or PVC (if handling large liquid volumes). Why: Cotton absorbs; Tyvek repels. Use Tyvek sleeves if reaching deep into drums.

Operational Protocols: The Self-Validating System

Safety is not just what you wear; it is how you move. This protocol creates a "closed loop" to prevent contamination.

Phase A: The PPE Decision Logic

Before opening the container, verify the scale of operation.

PPE_Logic Start Start: Assess Operation State Physical State? Start->State Solid Solid / Powder State->Solid Weighing Solution In Solution State->Solution Pipetting Hood Is Fume Hood Available? Solid->Hood Level1 Standard PPE: Nitrile Gloves + Safety Glasses (Work in Hood) Solution->Level1 Level2 High Dust PPE: Goggles + N95/P100 + Double Gloves (Work in Hood) Hood->Level2 Yes (Standard) Level3 Critical PPE: Full Face Respirator + Tyvek Suit (No Hood Available) Hood->Level3 No (Emergency/Spill)

Figure 1: Decision logic for selecting respiratory and ocular protection based on physical state and engineering controls.

Phase B: The "Static-Free" Weighing Protocol

The most dangerous moment is transferring the dry powder from the stock bottle to the weighing boat.

  • Preparation:

    • Place an antistatic gun or ionizer inside the fume hood.

    • Lay down a black surface (e.g., black conductive mat). Why? White powder is invisible on white spill pads. Black provides contrast for immediate spill detection.

  • Donning:

    • Wash hands.[1][2][3][4]

    • Don inner orange nitrile gloves.

    • Don outer blue/black nitrile gloves.

    • Don Goggles.[4][5]

  • Transfer:

    • Open container inside the hood.

    • Use a disposable spatula. Do not pour from the bottle.

    • Self-Validation Step: Check the black mat. If you see white specks, your technique is sloppy. Clean immediately with a wet wipe.

  • Doffing (The "Peel" Method):

    • Remove outer gloves inside the hood, turning them inside out.

    • Dispose of outer gloves as solid hazardous waste.

    • Inspect inner gloves.[2] If clean, proceed to logbook.

Phase C: Emergency Response & Disposal
ScenarioImmediate ActionDisposal Path
Powder Spill (<5g) 1. Cover with wet paper towel (prevents dust). 2. Wipe up.[4] 3. Clean area with soap/water.[1][4]Solid Hazardous Waste (Bagged & Tagged).
Skin Contact 1. Brush off dry powder (do not wet initially if large amount). 2. Rinse with water for 15 mins. 3. Soap wash.[1][4]N/A (Medical evaluation recommended).[1][4]
Eye Contact 1. Flush at eyewash station for 15 mins. 2. Hold eyelids open.Seek medical attention immediately.[1]

Disposal Classification:

  • RCRA Code: Likely Not Listed (P/U), but treat as D001/Toxic due to amine content.

  • Labeling: "Hazardous Waste - Toxic, Irritant. Methyl 3-(2-aminoethyl)benzoate hydrochloride."[6][7][8][9]

References

  • PubChem. (2025).[8] Methyl 3-(2-aminoethyl)benzoate hydrochloride | C10H14ClNO2.[8] National Library of Medicine. [Link]

  • Fisher Scientific. (2024).[1] Methyl 3-(2-Aminoethyl)benzoate Hydrochloride Safety Data. [Link]

  • HSE (Health and Safety Executive). (2025). Chemicals - Safe use and handling. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 3-(2-aminoethyl)benzoate hydrochloride
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Methyl 3-(2-aminoethyl)benzoate hydrochloride
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